molecular formula C52H64N5O10P B10861792 DMT-2'O-Methyl-rC(tac) phosphoramidite

DMT-2'O-Methyl-rC(tac) phosphoramidite

Cat. No.: B10861792
M. Wt: 950.1 g/mol
InChI Key: JRJMGDLRRSEUHM-UHFFFAOYSA-N
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Description

DMT-2'O-Methyl-rC(tac) phosphoramidite is a useful research compound. Its molecular formula is C52H64N5O10P and its molecular weight is 950.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C52H64N5O10P

Molecular Weight

950.1 g/mol

IUPAC Name

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide

InChI

InChI=1S/C52H64N5O10P/c1-35(2)57(36(3)4)68(65-32-14-30-53)67-47-44(33-64-52(38-15-12-11-13-16-38,39-19-23-41(60-8)24-20-39)40-21-25-42(61-9)26-22-40)66-49(48(47)62-10)56-31-29-45(55-50(56)59)54-46(58)34-63-43-27-17-37(18-28-43)51(5,6)7/h11-13,15-29,31,35-36,44,47-49H,14,32-34H2,1-10H3,(H,54,55,58,59)

InChI Key

JRJMGDLRRSEUHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=CC(=NC2=O)NC(=O)COC3=CC=C(C=C3)C(C)(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

Foundational & Exploratory

DMT-2'O-Methyl-rC(tac) phosphoramidite structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to DMT-2'O-Methyl-rC(tac) Phosphoramidite (B1245037)

For researchers, scientists, and professionals in drug development, the synthesis of modified oligonucleotides is a cornerstone of therapeutic and diagnostic innovation. Among the critical reagents for this process is DMT-2'O-Methyl-rC(tac) phosphoramidite, a specialized building block for the incorporation of 2'-O-methylated cytidine (B196190) into RNA sequences. This modification enhances the stability and nuclease resistance of the resulting RNA molecule, making it a valuable component in the development of RNA-based drugs, such as antisense oligonucleotides and siRNAs, as well as high-fidelity diagnostic probes.[1][]

This guide provides a comprehensive overview of the structure, properties, and applications of this compound.

Chemical Structure and Properties

This compound is a complex molecule designed for efficient and specific incorporation into a growing oligonucleotide chain during solid-phase synthesis. Its structure consists of several key functional groups:

  • A 5'-DMT (Dimethoxytrityl) group: This bulky protecting group is crucial for the stepwise synthesis of oligonucleotides. It is removed at the beginning of each coupling cycle to allow the addition of the next phosphoramidite. The orange color of the DMT cation released during deprotection also serves as a convenient method for monitoring the synthesis efficiency.[1]

  • A 2'-O-Methyl group: This modification on the ribose sugar is a hallmark of this phosphoramidite. It confers increased resistance to nuclease degradation, a desirable property for therapeutic oligonucleotides that need to remain stable in biological environments.[1]

  • A Cytidine nucleobase with N4-tac (tert-butylphenoxyacetyl) protection: The 'tac' group protects the exocyclic amine of the cytidine base during the coupling reaction, preventing unwanted side reactions and ensuring the fidelity of the synthesis.[1]

  • A 3'-phosphoramidite group: This reactive group enables the coupling of the nucleoside to the free 5'-hydroxyl group of the growing oligonucleotide chain.

The systematic IUPAC name for this compound is (2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(4-(2-(4-(tert-butyl)phenoxy)acetamido)-2-oxopyrimidin-1(2H)-yl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) (R)-diisopropylphosphoramidite.[]

A visual representation of the logical relationship between the components of this compound is provided below:

cluster_0 This compound cluster_1 Key Functional Groups Phosphoramidite Core Structure DMT 5'-DMT Group Phosphoramidite->DMT protects 5'-OH 2OMe 2'-O-Methyl Group Phosphoramidite->2OMe modifies ribose rC_tac N4-tac-Cytidine Phosphoramidite->rC_tac protected nucleobase Amidite 3'-Phosphoramidite Phosphoramidite->Amidite enables coupling

Caption: Functional components of this compound.

Physicochemical and Handling Properties

Proper handling and storage of phosphoramidites are critical to ensure their stability and reactivity. The following table summarizes the key physicochemical and handling properties of this compound.

PropertyValueReference
Chemical Formula C₅₂H₆₄N₅O₁₀P[1][3][4]
Molecular Weight 950.07 g/mol [5][6]
CAS Number 179486-26-1[1][3][4]
Appearance Solid[4]
Purity ≥95%[3][4]
Storage Conditions -20°C[3][4][5]
Shipping Conditions Ambient Temperature[3]
Solubility Sparingly soluble in DMSO and Ethanol (1-10 mg/ml)[4]

Experimental Protocols: Oligonucleotide Synthesis

The use of this compound follows the standard solid-phase phosphoramidite chemistry for oligonucleotide synthesis. A typical synthesis cycle is outlined below.

Standard Synthesis Cycle

A generalized workflow for incorporating a 2'-O-Methyl-rC(tac) monomer is as follows:

Start Start Cycle Deprotection 1. Deprotection (Detritylation) Removes 5'-DMT group from the growing chain. Start->Deprotection Activation_Coupling 2. Activation & Coupling Activator reacts with phosphoramidite. Coupling to the 5'-OH of the chain. Deprotection->Activation_Coupling Capping 3. Capping Acetylation of unreacted 5'-OH groups to prevent side product formation. Activation_Coupling->Capping Oxidation 4. Oxidation Conversion of phosphite (B83602) triester to a more stable phosphate (B84403) triester. Capping->Oxidation Next_Cycle Next Cycle Oxidation->Next_Cycle

Caption: Standard phosphoramidite cycle for oligonucleotide synthesis.

Methodologies for Key Steps:
  • Deprotection (Detritylation):

    • Reagent: A solution of a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758) (DCM).

    • Procedure: The acidic solution is passed over the solid support, cleaving the 5'-DMT group. The resulting DMT cation is washed away, and its concentration can be measured to monitor the coupling efficiency of the previous cycle.

  • Activation and Coupling:

    • Reagents: The this compound is dissolved in anhydrous acetonitrile. An activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or 5-(benzylthio)-1H-tetrazole (BTT), is used to activate the phosphoramidite.

    • Procedure: The activated phosphoramidite solution is passed over the solid support, where it couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping:

    • Reagents: A two-part capping solution is typically used. "Cap A" often contains acetic anhydride (B1165640) and a base like lutidine or pyridine (B92270), while "Cap B" contains N-methylimidazole.

    • Procedure: The capping reagents are passed over the support to acetylate any unreacted 5'-hydroxyl groups, preventing them from participating in subsequent coupling steps and minimizing the formation of deletion mutants.

  • Oxidation:

    • Reagent: A solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), water, and a weak base like pyridine or lutidine.

    • Procedure: The oxidizing solution is passed over the support to convert the unstable phosphite triester linkage to a more stable phosphate triester.

Post-Synthesis Cleavage and Deprotection

After the desired oligonucleotide sequence has been synthesized, the final product must be cleaved from the solid support and all protecting groups must be removed.

  • Cleavage from Solid Support and Base Deprotection:

    • Reagent: Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).

    • Procedure: The solid support is incubated with the cleavage solution at an elevated temperature (e.g., 55-65°C) for a specific duration. This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases, including the 'tac' group from cytidine.

  • Final Deprotection and Purification:

    • The crude oligonucleotide solution is collected, and the solvent is evaporated. The resulting product is then purified using techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product.

Applications

The enhanced stability and resistance to nuclease degradation conferred by the 2'-O-methyl modification make this compound a valuable reagent in several key applications:[1]

  • Therapeutic Oligonucleotides: This phosphoramidite is frequently used in the synthesis of antisense oligonucleotides and siRNAs, where in vivo stability is paramount for therapeutic efficacy.[1]

  • Diagnostic Probes: The increased stability of RNA probes containing 2'-O-methylated nucleotides enhances their performance in diagnostic assays, such as in situ hybridization and Northern blotting, by providing greater signal and specificity.[1]

  • Research Applications: In basic research, 2'-O-methylated oligonucleotides are used to study RNA structure and function, RNA-protein interactions, and as tools for modulating gene expression.

References

The Gatekeeper of Synthesis: A Technical Guide to the Role of the DMT Protecting Group in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic biology and therapeutic development, the precise, automated chemical synthesis of oligonucleotides is a foundational technology. Central to the success of the universally adopted phosphoramiddite chemistry is a critical molecular guardian: the 4,4'-dimethoxytrityl (DMT) protecting group. This in-depth technical guide elucidates the multifaceted role of the DMT group, detailing its chemical properties, mechanism of action, the critical detritylation step, and its indispensable function in the purification of synthetic oligonucleotides.

The Core Function of the DMT Protecting Group

The primary role of the DMT group is the reversible protection of the 5'-hydroxyl group of the nucleoside phosphoramidite (B1245037) monomers used in oligonucleotide synthesis.[1][2] This protection is paramount for ensuring the directional, 3'-to-5' stepwise addition of nucleotides onto a solid support.[3] By "capping" the 5'-hydroxyl, the bulky DMT group prevents unwanted side reactions, such as self-polymerization of the phosphoramidite monomers, thereby ensuring that coupling occurs specifically at the free 5'-hydroxyl of the growing oligonucleotide chain.[4][5]

The selection of the DMT group for this pivotal role is attributed to a unique combination of chemical properties:

  • Acid Lability: The DMT group is stable under the neutral and basic conditions of the coupling and oxidation steps of the synthesis cycle but is readily and quantitatively cleaved under mild acidic conditions.[2] This selective lability is the cornerstone of the cyclical nature of phosphoramidite synthesis.

  • Steric Hindrance: The significant steric bulk of the DMT group provides highly effective protection for the 5'-hydroxyl, physically impeding its participation in unintended chemical reactions.[6]

  • Monitoring Capability: Upon cleavage with acid, the DMT group forms a stable, bright orange-colored dimethoxytrityl cation.[7] This cation has a strong absorbance at approximately 495 nm, which can be measured spectrophotometrically to monitor the efficiency of each coupling cycle in real-time.[2][3] An intense orange color indicates successful coupling in the preceding step.

The Oligonucleotide Synthesis Cycle: A Symphony of Controlled Reactions

The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain attached to a solid support. The DMT group is central to the first step of each cycle.

Oligonucleotide_Synthesis_Cycle Figure 1: The Phosphoramidite Oligonucleotide Synthesis Cycle cluster_cycle Synthesis Cycle Detritylation 1. Detritylation (Deblocking) Coupling 2. Coupling Detritylation->Coupling Removal of 5'-DMT group exposes 5'-OH Capping 3. Capping Coupling->Capping Phosphoramidite monomer added to growing chain Oxidation 4. Oxidation Capping->Oxidation Unreacted 5'-OH groups are blocked Oxidation->Detritylation Phosphite triester linkage is stabilized to a phosphate triester End Repeat cycle for each subsequent nucleotide Oxidation->End Start Start: Solid support with initial nucleoside (DMT-on) Start->Detritylation

Caption: The four-step phosphoramidite oligonucleotide synthesis cycle.

Step 1: Detritylation (Deblocking)

The synthesis cycle commences with the removal of the 5'-DMT protecting group from the nucleoside bound to the solid support.[5] This is achieved by treating the support with a mild acid, typically a solution of dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an inert solvent like dichloromethane (B109758) or toluene.[8] This step is critical as it exposes the 5'-hydroxyl group, making it available for reaction with the incoming phosphoramidite monomer in the subsequent coupling step.[7]

The efficiency of detritylation is crucial for the overall yield and purity of the final oligonucleotide. Incomplete removal of the DMT group results in "n-1" deletion mutations, where a nucleotide is missing from the sequence.

Quantitative Analysis of Detritylation

The choice of deblocking reagent and conditions can significantly impact the efficiency of detritylation and the integrity of the growing oligonucleotide chain. The primary challenge is to achieve complete and rapid DMT removal while minimizing side reactions, most notably depurination (the cleavage of the glycosidic bond between the purine (B94841) base and the sugar).

Deblocking ReagentConcentrationSolventKey Features & ConsiderationsTypical Stepwise Yield
Dichloroacetic Acid (DCA) 3%TolueneGentle deblocking, suitable for long oligonucleotides and sensitive bases.>98%
10%TolueneStandard, fast deblocking for routine synthesis.>99%
3%DichloromethaneMild, controlled detritylation for sensitive applications.>98%
15%DichloromethaneFaster detritylation, can improve cycle efficiency in large-scale synthesis.98.3%
Trichloroacetic Acid (TCA) 3%DichloromethaneStronger acid, faster reaction but higher risk of depurination.>99%
Dichloropropionic Acid (DPA) 3%TolueneLess acidic than DCA, may result in incomplete detritylation.Lower than DCA

Data compiled from multiple sources, including[9][10][11]. Yields are representative and can vary based on synthesis conditions and sequence.

Experimental Protocols

Protocol for Automated Detritylation

This protocol describes a typical detritylation step within an automated solid-phase oligonucleotide synthesis cycle.

  • Pre-Wash: The synthesis column containing the solid support-bound oligonucleotide is washed with an anhydrous inert solvent, typically acetonitrile (B52724), to remove any residual reagents from the previous cycle.

  • Deblocking: The deblocking solution (e.g., 3% TCA in dichloromethane or 10% DCA in toluene) is passed through the synthesis column for a specified time (typically 60-180 seconds).

  • Monitoring (Optional but Recommended): The eluent containing the cleaved DMT cation is passed through a spectrophotometer to measure the absorbance at 495 nm. This provides a real-time measure of the coupling efficiency of the previous cycle.

  • Post-Wash: The column is thoroughly washed with anhydrous acetonitrile to remove all traces of the acidic deblocking reagent and the cleaved DMT cation. This is crucial to prevent residual acid from interfering with the subsequent coupling step.

  • Drying: The column is flushed with an inert gas (e.g., argon) to ensure the solid support is completely dry before the introduction of the next phosphoramidite monomer.

Protocol for Manual Post-Synthesis Detritylation

This protocol is for the removal of the final 5'-DMT group after the oligonucleotide has been cleaved from the solid support and purified with the DMT group intact ("DMT-on" purification).

  • Dissolution: Dissolve the dried, DMT-on purified oligonucleotide in 80% aqueous acetic acid (e.g., 200-500 µL).[2]

  • Incubation: Let the solution stand at room temperature for 15-30 minutes.[2] The orange color of the DMT cation will not be visible as it reacts with water to form tritanol.

  • Quenching/Neutralization (Optional): The reaction can be quenched by the addition of a base, such as triethylamine.

  • Precipitation: Add an equal volume of a salt solution (e.g., 3M sodium acetate) followed by 3-4 volumes of cold absolute ethanol (B145695) or isopropanol.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 12,000 x g) for 10-15 minutes to pellet the detritylated oligonucleotide.

  • Washing: Carefully decant the supernatant and wash the pellet with 70% ethanol to remove residual salts and acetic acid.

  • Drying: Dry the oligonucleotide pellet under vacuum.

  • Resuspension: Resuspend the purified, detritylated oligonucleotide in an appropriate aqueous buffer.

The Role of DMT in Oligonucleotide Purification

The hydrophobicity of the DMT group provides a powerful handle for the purification of the desired full-length oligonucleotide from failure sequences. This strategy, known as "DMT-on" or "trityl-on" purification, is a widely used method, particularly for longer oligonucleotides.[12]

DMT-on vs. DMT-off Purification
  • DMT-on Purification: In this method, the final 5'-DMT group is left on the oligonucleotide after synthesis.[12] The crude product is then passed through a reverse-phase chromatography column or cartridge. The highly hydrophobic DMT-on full-length product is strongly retained, while the less hydrophobic, "failure" sequences (which lack the DMT group) are washed away.[12][13] The purified DMT-on oligonucleotide is then eluted and subsequently detritylated as described in the manual protocol above. This method is highly effective at removing shorter, failure sequences.[12]

  • DMT-off Purification: In this case, the final 5'-DMT group is removed by the synthesizer at the end of the synthesis. The crude product, containing a mixture of the full-length product and failure sequences (all without DMT groups), is then typically purified by other methods such as anion-exchange HPLC or polyacrylamide gel electrophoresis (PAGE), which separate oligonucleotides based on charge and size, respectively.

Quantitative Comparison of Purification Strategies
Purification MethodPrincipleTypical PurityTypical YieldBest Suited For
DMT-on Reverse-Phase Cartridge Hydrophobicity>90%60-95%Routine purification of oligonucleotides up to ~50 bases.
DMT-on Reverse-Phase HPLC Hydrophobicity>95%50-80%High-purity applications, long oligonucleotides (>40 bases).
Anion-Exchange HPLC (DMT-off) Charge (phosphate backbone)>98%40-70%High-purity applications, resolving sequences of similar length.
PAGE (DMT-off) Size and Conformation>99%10-30%Very high-purity applications, especially for long oligonucleotides.

Data compiled from multiple sources, including[14][15]. Purity and yield are estimates and can vary significantly based on the length and sequence of the oligonucleotide, as well as the specific protocol and instrumentation used.

Visualizing the Purification Workflow

The following diagrams illustrate the logical flow of DMT-on and DMT-off purification strategies.

DMT_on_Purification Figure 2: DMT-on Purification Workflow Crude Crude Oligonucleotide (DMT-on full-length + failure sequences) RP_Column Reverse-Phase Chromatography Crude->RP_Column Load Wash Wash with low % organic solvent RP_Column->Wash Bind Elute_DMT_on Elute with high % organic solvent Wash->Elute_DMT_on Full-length product retained Waste Failure Sequences (DMT-off) Wash->Waste Detritylation Manual Detritylation Elute_DMT_on->Detritylation Collect DMT-on product Final_Product Purified DMT-off Oligonucleotide Detritylation->Final_Product

Caption: Workflow for DMT-on reverse-phase purification.

DMT_off_Purification Figure 3: DMT-off Purification Workflow Crude Crude Oligonucleotide (DMT-off full-length + failure sequences) Purification Purification Method (e.g., Anion-Exchange HPLC, PAGE) Crude->Purification Load Separation Separate based on charge or size Purification->Separation Collect Collect fractions containing full-length product Separation->Collect Isolate full-length product Waste Failure Sequences Separation->Waste Final_Product Purified DMT-off Oligonucleotide Collect->Final_Product

Caption: General workflow for DMT-off purification methods.

Conclusion

The 4,4'-dimethoxytrityl group is far more than a simple protecting group; it is a cornerstone of modern oligonucleotide synthesis. Its unique chemical properties enable the precise, directional synthesis of oligonucleotides, provide a real-time monitoring system for synthesis efficiency, and offer a powerful tool for the purification of the final product. A thorough understanding of the role of the DMT group, the nuances of the detritylation step, and the strategic application of DMT-on purification are essential for any researcher, scientist, or drug development professional working with synthetic nucleic acids. The continued optimization of chemistries involving the DMT group will undoubtedly contribute to advancements in the fields of synthetic biology, diagnostics, and nucleic acid-based therapeutics.

References

An In-Depth Technical Guide to DMT-2'O-Methyl-rC(tac) Phosphoramidite (CAS Number: 179486-26-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DMT-2'O-Methyl-rC(tac) phosphoramidite (B1245037), a crucial building block in the chemical synthesis of modified RNA oligonucleotides. This document details its chemical properties, applications in research and therapeutics, and standardized experimental protocols for its use.

Core Concepts and Chemical Properties

DMT-2'O-Methyl-rC(tac) phosphoramidite is a chemically modified cytidine (B196190) nucleoside designed for incorporation into synthetic RNA strands via automated solid-phase phosphoramidite chemistry. Its structure is engineered with three key protective groups that ensure high-fidelity oligonucleotide synthesis:

  • 5'-O-Dimethoxytrityl (DMT): A bulky acid-labile group that protects the 5'-hydroxyl function of the ribose sugar. Its primary role is to prevent self-polymerization during the synthesis cycle. The release of the DMT cation upon deprotection provides a real-time spectrophotometric method for monitoring coupling efficiency.

  • 2'-O-Methyl (2'-OMe): This modification to the ribose sugar is a hallmark of second-generation antisense oligonucleotides. The methyl group enhances the nuclease resistance of the resulting RNA strand, increasing its stability in biological systems.[1] It also promotes a C3'-endo sugar pucker, which increases the binding affinity of the oligonucleotide to its complementary RNA target.[2]

  • N4-tert-Butylphenoxyacetyl (tac): This protecting group shields the exocyclic amine of the cytidine base. The 'tac' group is designed for rapid and mild deprotection conditions, which is particularly advantageous when synthesizing oligonucleotides containing sensitive functional groups.[3]

  • 3'-O-(β-Cyanoethyl)-N,N-diisopropylphosphoramidite: This is the reactive moiety that enables the stepwise addition of the nucleoside to the growing oligonucleotide chain.

Chemical Structure and Properties

PropertyValue
CAS Number 179486-26-1
Molecular Formula C₅₂H₆₄N₅O₁₀P
Molecular Weight 950.1 g/mol
Appearance Solid
Storage -20°C under an inert atmosphere
Purity ≥95%
Solubility Sparingly soluble in DMSO and Ethanol (1-10 mg/ml)

Applications in Research and Drug Development

Oligonucleotides synthesized using this compound have a wide range of applications, primarily driven by the enhanced stability and binding affinity conferred by the 2'-O-Methyl modification.

  • Antisense Oligonucleotides (ASOs): 2'-O-Methyl modified oligonucleotides are extensively used as antisense agents to modulate gene expression. By binding to a specific mRNA target, they can inhibit translation through steric hindrance of the ribosomal machinery. These ASOs do not typically induce RNase H-mediated cleavage of the target mRNA.[4]

  • Small interfering RNA (siRNA): The 2'-O-Methyl modification can be incorporated into siRNA duplexes to enhance their stability against nuclease degradation, thereby prolonging their gene-silencing activity.

  • RNA Probes: The nuclease resistance of 2'-O-Methylated RNA makes it an ideal candidate for the development of stable probes for in situ hybridization and other diagnostic applications.

  • Aptamers: These are structured oligonucleotides that bind to specific target molecules. The incorporation of 2'-O-Methyl modifications can improve the stability and binding properties of aptamers.

Experimental Protocols

The following sections provide a detailed methodology for the use of this compound in automated oligonucleotide synthesis.

Automated Solid-Phase Oligonucleotide Synthesis

The synthesis of 2'-O-Methylated RNA oligonucleotides follows the standard phosphoramidite cycle on an automated DNA/RNA synthesizer. Each cycle consists of four main steps: detritylation, coupling, capping, and oxidation.

Reagents and Solutions:

  • Detritylation: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)

  • Coupling: this compound (typically 0.1 M in anhydrous acetonitrile), Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)

  • Capping:

    • Cap A: Acetic anhydride/Pyridine/Tetrahydrofuran (THF)

    • Cap B: 16% N-Methylimidazole in THF

  • Oxidation: 0.02 M Iodine in THF/Water/Pyridine

Synthesis Cycle:

  • Detritylation: The solid support-bound oligonucleotide is treated with the detritylation solution to remove the 5'-DMT group, exposing the 5'-hydroxyl for the next coupling reaction. The column is then washed with anhydrous acetonitrile (B52724).

  • Coupling: The this compound solution and the activator solution are delivered simultaneously to the synthesis column. The coupling reaction, which forms a phosphite (B83602) triester linkage, is typically allowed to proceed for 2-5 minutes. 2'-O-Methyl phosphoramidites are known for their high coupling efficiencies, often exceeding 98%.[1]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents. This prevents the formation of deletion mutants (n-1 sequences) in subsequent cycles.

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using the iodine solution.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Oligonucleotide_Synthesis_Cycle cluster_synthesis Automated Synthesis Cycle Detritylation 1. Detritylation (Remove 5'-DMT) Coupling 2. Coupling (Add new phosphoramidite) Detritylation->Coupling Exposed 5'-OH Capping 3. Capping (Block unreacted chains) Coupling->Capping Oxidation 4. Oxidation (Stabilize linkage) Capping->Oxidation Oxidation->Detritylation Next cycle

Figure 1. Automated solid-phase oligonucleotide synthesis cycle.
Cleavage and Deprotection

Following the completion of the synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.

Reagents:

Procedure:

  • The solid support is transferred to a sealed vial.

  • The cleavage and deprotection solution (e.g., AMA) is added to the vial.

  • The vial is heated at a specified temperature and for a specific duration. The 'tac' group is labile and allows for rapid deprotection.[3] Typical conditions for 'tac' group removal are:

    • Concentrated ammonia: 15 minutes at 55°C or 2 hours at room temperature.[3]

    • AMA: 10 minutes at 65°C.[3]

  • After cooling, the supernatant containing the cleaved and deprotected oligonucleotide is collected. The solid support is washed with water, and the washes are combined with the supernatant.

  • The solution is then dried, typically using a vacuum concentrator.

Deprotection_Workflow Start Synthesized Oligonucleotide on Solid Support CleavageDeprotection Cleavage and Deprotection (e.g., AMA at 65°C for 10 min) Start->CleavageDeprotection Drying Drying (Vacuum Concentration) CleavageDeprotection->Drying Purification Purification (e.g., HPLC) Drying->Purification

Figure 2. Post-synthesis cleavage and deprotection workflow.
Purification and Analysis

The crude deprotected oligonucleotide is typically purified by high-performance liquid chromatography (HPLC).

Purification:

  • Method: Ion-pair reversed-phase HPLC is a common method for oligonucleotide purification.[3][5]

  • Column: A C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile in an ion-pairing buffer (e.g., triethylammonium (B8662869) acetate (B1210297) or hexafluoroisopropanol/triethylamine).

  • Detection: UV absorbance at 260 nm.

Analysis:

  • Purity Assessment: Analytical HPLC is used to determine the purity of the final product.

  • Identity Confirmation: The molecular weight of the purified oligonucleotide is confirmed by mass spectrometry, typically using electrospray ionization (ESI-MS).[6]

Quantitative Data

ParameterTypical ValueNotes
Coupling Efficiency >98%For 2'-O-Methyl phosphoramidites.[1] Monitored by trityl cation release.
Deprotection Time (tac group) 10-15 minutesWith AMA at 65°C or concentrated ammonia at 55°C respectively.[3]
Thermal Stability (Tm) +1.3°C per modificationIncrease in melting temperature of a duplex with a complementary RNA target for each 2'-O-Methyl substitution.[1]

Signaling Pathways and Therapeutic Relevance

Oligonucleotides containing 2'-O-Methyl-rC are primarily used in antisense applications that function through a steric-blocking mechanism rather than RNase H-mediated degradation of the target mRNA.[4] This makes them suitable for modulating gene expression by:

  • Inhibiting Translation: By binding to the 5'-untranslated region (UTR) or the start codon region of an mRNA, the ASO can physically block the assembly or progression of the ribosome, thus inhibiting protein synthesis.

  • Modulating Splicing: ASOs can be designed to bind to splice sites or splicing regulatory sequences within a pre-mRNA, thereby altering the splicing pattern and leading to the production of a different protein isoform or a non-functional protein.

Antisense_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Pre_mRNA Pre-mRNA Splicing Splicing Pre_mRNA->Splicing mRNA mRNA Splicing->mRNA Block_Splicing Splicing Modulation Translation Translation mRNA->Translation Ribosome Ribosome Protein Protein Translation->Protein Block_Translation Translation Inhibition ASO 2'-O-Me ASO ASO->Splicing ASO->Translation

Figure 3. Antisense mechanisms of 2'-O-Methyl modified oligonucleotides.

Conclusion

This compound is a highly valuable reagent for the synthesis of modified RNA oligonucleotides. The combination of the stabilizing 2'-O-Methyl group and the fast-cleaving 'tac' protecting group provides an efficient and robust method for producing high-quality RNA for a variety of research and therapeutic applications. This guide provides the foundational knowledge and protocols for the successful implementation of this phosphoramidite in oligonucleotide synthesis workflows.

References

The Core Mechanism of 2'-O-Methyl-rC Phosphoramidites: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of modified oligonucleotides is paramount. Among these, 2'-O-Methyl-rC phosphoramidite (B1245037) stands out as a critical component in the synthesis of therapeutic and research-grade oligonucleotides. This in-depth technical guide elucidates the core mechanism of action of this modification, detailing its impact on stability, binding affinity, and biological activity. The following sections provide a comprehensive overview, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.

Introduction: The Significance of 2'-O-Methyl Modification

The 2'-O-Methyl (2'-OMe) modification is a structural alteration of the ribose sugar backbone of a ribonucleotide, where a methyl group replaces the hydrogen atom of the 2'-hydroxyl group. This seemingly subtle change imparts profound effects on the physicochemical properties of the resulting oligonucleotide. 2'-O-Methyl-rC phosphoramidite is the key building block for incorporating 2'-O-methylated cytidine (B196190) into a growing oligonucleotide chain during solid-phase synthesis. The primary advantages conferred by this modification include enhanced nuclease resistance and increased thermal stability of duplexes, making it an invaluable tool in the development of antisense oligonucleotides, small interfering RNAs (siRNAs), and aptamers.

Mechanism of Action: How 2'-O-Methylation Enhances Oligonucleotide Performance

The mechanism of action of 2'-O-Methyl-rC phosphoramidites can be understood through its influence on three key properties of the resulting oligonucleotide: nuclease resistance, duplex stability, and biological activity.

Enhanced Nuclease Resistance

One of the most significant advantages of the 2'-OMe modification is its ability to protect oligonucleotides from degradation by nucleases.[1][2][3] Nucleases, which are ubiquitous in biological systems, rapidly cleave the phosphodiester backbone of unmodified DNA and RNA. The 2'-hydroxyl group in natural RNA plays a crucial role in this degradation process. By replacing this hydroxyl group with a methyl group, the susceptibility of the phosphodiester bond to nuclease-mediated hydrolysis is significantly reduced.[3] This increased stability extends the half-life of the oligonucleotide in biological fluids, a critical factor for in vivo applications.

The logical relationship between the 2'-O-Methyl modification and increased nuclease resistance can be visualized as follows:

G A 2'-Hydroxyl Group (in natural RNA) B Site for Nuclease Attack A->B enables C Phosphodiester Bond Cleavage B->C leads to D 2'-O-Methyl Group E Steric Hindrance and Altered Sugar Pucker D->E provides F Reduced Nuclease Recognition and Catalysis E->F results in G Increased Nuclease Resistance F->G confers G A 2'-O-Methyl Group B Favors C3'-endo Sugar Pucker A->B C Pre-organization of Backbone Conformation B->C D Reduced Entropic Penalty of Hybridization C->D E Increased Duplex Stability (Higher Tm) D->E G cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification cluster_characterization Characterization A Solid-Phase Synthesis (Automated Synthesizer) B Cleavage and Deprotection A->B C HPLC or PAGE Purification B->C D Mass Spectrometry (Verify Mass) C->D E UV Spectrophotometry (Quantification) C->E F Melting Temperature (Tm) Analysis D->F E->F G Nuclease Resistance Assay F->G G A 2'-OMe ASO (in cytoplasm) C Hybridization A->C B Target mRNA B->C E Steric Blockage of Ribosome Binding/Progression C->E D Ribosome D->E F Inhibition of Translation E->F G Reduced Protein Production F->G G A 2'-OMe modified siRNA duplex B Dicer A->B processed by C RISC Loading B->C D Passenger Strand Removal C->D E Active RISC D->E G Target Recognition and Cleavage E->G F Target mRNA F->G H Gene Silencing G->H

References

The Advantage of 2'-O-Methylation: A Technical Guide to Enhanced RNA Therapeutics and Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for stable, effective, and specific oligonucleotide-based therapeutics and tools is paramount. Among the arsenal (B13267) of chemical modifications available, 2'-O-methylation of RNA phosphoramidites stands out as a robust and versatile strategy. This in-depth technical guide explores the core benefits of this modification, providing quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows.

The addition of a methyl group to the 2'-hydroxyl position of the ribose sugar in an RNA nucleotide confers a range of advantageous properties. These enhancements are critical for the development of antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and other RNA-based tools by improving their stability, binding affinity, and overall performance in biological systems.

Core Benefits of 2'-O-Methylation

Incorporating 2'-O-methylated RNA phosphoramidites into synthetic oligonucleotides offers three primary advantages:

  • Increased Nuclease Resistance: The 2'-O-methyl group provides steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases present in serum and within cells.[1] This increased stability extends the half-life of the oligonucleotide, allowing for a more sustained therapeutic or experimental effect.[2][3] The nuclease resistance imparted by 2'-O-methylation is significant, making it a cornerstone of modern oligonucleotide design.[4]

  • Enhanced Duplex Stability and Binding Affinity: The 2'-O-methyl modification pre-organizes the ribose sugar into an A-form helical geometry, which is favorable for binding to complementary RNA strands. This results in a more stable duplex, as evidenced by an increased melting temperature (Tm).[5][6] This enhanced binding affinity can lead to increased potency and specificity of antisense and siRNA oligonucleotides.[2][7]

  • Reduced Immunogenicity: The presence of 2'-O-methyl modifications can help to reduce the innate immune response that can be triggered by unmodified single-stranded RNA, mitigating potential off-target effects and toxicity.[3]

Quantitative Data Summary

The following tables summarize the quantitative benefits of incorporating 2'-O-methylated nucleotides into RNA duplexes.

Parameter Modification Quantitative Improvement Reference
Melting Temperature (Tm) 2'-O-methylation of Uridine in a U14/A14 duplexIncrease of 12°C (from 24°C to 36°C)[8]
Melting Temperature (Tm) 2'-O-methylation of Adenosine in a U14/A14 duplexNegligible effect[6][8]
Melting Temperature (Tm) 2'-O-methylation (general)Varies with sequence and number of modifications[9]

Note: The precise quantitative impact of 2'-O-methylation on duplex stability is sequence-dependent.

Parameter Assay Condition Result Reference
Nuclease Resistance Treatment with snake venom phosphodiesterase (SVPD) for 2 hoursSignificantly reduced degradation compared to unmodified RNA[10]
Nuclease Resistance In serum and cellular extractsIncreased half-life[1][4]

Key Experimental Protocols

Protocol 1: Solid-Phase Synthesis of 2'-O-Methylated RNA Oligonucleotides

This protocol outlines the general steps for the automated solid-phase synthesis of RNA oligonucleotides containing 2'-O-methylated ribonucleosides using phosphoramidite (B1245037) chemistry.

Materials:

  • 2'-O-methyl RNA phosphoramidites (A, C, G, U)

  • Unmodified DNA or RNA phosphoramidites (if creating chimeras)

  • Controlled pore glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside

  • Standard DNA/RNA synthesis reagents:

    • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

    • Activator solution (e.g., 5-ethylthio-1H-tetrazole)

    • Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

    • Oxidizing solution (e.g., iodine in THF/water/pyridine)

  • Acetonitrile (synthesis grade)

  • Cleavage and deprotection solution (e.g., ammonium (B1175870) hydroxide/methylamine, AMA)

  • Deprotection buffer for 2'-silyl protecting groups (if applicable, e.g., triethylamine (B128534) trihydrofluoride)

Procedure:

  • Synthesizer Setup: Load the 2'-O-methyl RNA phosphoramidites, other required phosphoramidites, and all synthesis reagents onto an automated DNA/RNA synthesizer.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of repeated cycles for each nucleotide addition:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the solid support-bound nucleoside.

    • Coupling: Activation of the incoming 2'-O-methyl phosphoramidite and its coupling to the 5'-hydroxyl of the growing oligonucleotide chain. A longer coupling time (e.g., 15 minutes) may be used for 2'-O-methyl monomers.[11]

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection:

    • Following completion of the synthesis, cleave the oligonucleotide from the CPG support and remove the base and phosphate protecting groups by incubation in AMA at elevated temperature.

    • If 2'-silyl protecting groups were used for any standard RNA monomers, a subsequent desilylation step with a fluoride-containing buffer is required. 2'-O-methyl groups are stable to these conditions.[11]

  • Purification: Purify the full-length oligonucleotide from shorter, failed sequences using methods such as denaturing polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge purification.[12][13]

  • Quantification and Characterization: Determine the concentration of the purified oligonucleotide by UV absorbance at 260 nm. Confirm the identity and purity of the product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[12]

Protocol 2: Nuclease Resistance Assay

This protocol provides a method to assess the stability of 2'-O-methylated oligonucleotides in the presence of nucleases.

Materials:

  • 2'-O-methylated oligonucleotide

  • Unmodified control oligonucleotide of the same sequence

  • Nuclease solution (e.g., snake venom phosphodiesterase for 3'-exonuclease activity, or fetal bovine serum to simulate a biological environment)

  • Reaction buffer appropriate for the chosen nuclease

  • Stop solution (e.g., EDTA-containing loading buffer)

  • Denaturing polyacrylamide gel (e.g., 20%)

  • Gel electrophoresis apparatus and power supply

  • Gel imaging system

Procedure:

  • Reaction Setup: In separate microcentrifuge tubes, prepare reaction mixtures containing the oligonucleotide (2'-O-methylated or unmodified control), reaction buffer, and nuclease.

  • Incubation: Incubate the reactions at the optimal temperature for the nuclease (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot from each reaction and immediately add it to the stop solution to quench the enzymatic activity.

  • Gel Electrophoresis: Load the samples from each time point onto a denaturing polyacrylamide gel. Run the gel until adequate separation of the full-length oligonucleotide from its degradation products is achieved.

  • Analysis: Visualize the gel using an appropriate imaging system. Compare the intensity of the full-length oligonucleotide band for the 2'-O-methylated and unmodified samples at each time point. A slower disappearance of the full-length band for the 2'-O-methylated oligonucleotide indicates increased nuclease resistance.

Protocol 3: Thermal Melting (Tm) Analysis

This protocol describes how to determine the melting temperature of a duplex containing a 2'-O-methylated oligonucleotide.

Materials:

  • 2'-O-methylated oligonucleotide

  • Complementary RNA or DNA oligonucleotide

  • Unmodified control duplex of the same sequence

  • Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Sample Preparation: In a quartz cuvette, prepare a solution of the oligonucleotide duplex (2'-O-methylated or control) at a known concentration (e.g., 1-2 µM) in the melting buffer.

  • Denaturation and Annealing: Heat the sample to a temperature well above the expected Tm (e.g., 90°C) for a few minutes to ensure complete denaturation of the duplex. Then, slowly cool the sample to a temperature below the expected Tm to allow for proper annealing.

  • Melting Curve Acquisition: Slowly increase the temperature of the sample at a constant rate (e.g., 1°C/minute) while continuously monitoring the UV absorbance at 260 nm.

  • Data Analysis: Plot the absorbance as a function of temperature. The resulting curve will be sigmoidal. The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve. This is typically determined by finding the maximum of the first derivative of the melting curve. Compare the Tm of the 2'-O-methylated duplex to that of the unmodified control.

Visualizing Key Pathways and Workflows

RNA Interference (RNAi) Pathway with Modified siRNA

The following diagram illustrates the key steps in the RNA-induced silencing complex (RISC) pathway, highlighting the incorporation of a 2'-O-methylated siRNA.

RNAi_Pathway cluster_cytoplasm Cytoplasm siRNA 2'-O-Me Modified siRNA Duplex Dicer Dicer siRNA->Dicer Processing (optional for long dsRNA) RISC_loading RISC Loading Complex (RLC) siRNA->RISC_loading Loading of guide strand Dicer->RISC_loading RISC Activated RISC RISC_loading->RISC Activation mRNA Target mRNA RISC->mRNA Target Recognition Cleavage mRNA Cleavage RISC->Cleavage Slicer Activity (Ago2) mRNA->Cleavage Degradation mRNA Fragments Cleavage->Degradation

Caption: The RNAi pathway initiated by a 2'-O-methyl modified siRNA, leading to target mRNA degradation.

Antisense Oligonucleotide (ASO) Drug Development Workflow

This diagram outlines a typical workflow for the development of an antisense therapeutic incorporating 2'-O-methylated phosphoramidites.

ASO_Development_Workflow Target_ID Target Identification and Validation ASO_Design ASO Design (Sequence Selection, 2'-O-Me placement) Target_ID->ASO_Design Synthesis Oligonucleotide Synthesis (using 2'-O-Me Phosphoramidites) ASO_Design->Synthesis Purification_QC Purification and QC (HPLC, Mass Spec) Synthesis->Purification_QC In_Vitro In Vitro Screening (Binding Affinity, Nuclease Stability, Efficacy) Purification_QC->In_Vitro Lead_Opt Lead Optimization In_Vitro->Lead_Opt In_Vivo In Vivo Studies (Pharmacokinetics, Toxicology) Lead_Opt->In_Vivo Clinical Clinical Trials In_Vivo->Clinical

Caption: A streamlined workflow for the development of 2'-O-methylated antisense oligonucleotide therapeutics.

Logical Relationship of 2'-O-Methylation Benefits

This diagram illustrates the logical flow from the chemical modification to the desired therapeutic outcomes.

Benefits_Logic Modification 2'-O-Methyl Modification Nuclease_Resistance Increased Nuclease Resistance Modification->Nuclease_Resistance Duplex_Stability Increased Duplex Stability (Higher Tm) Modification->Duplex_Stability Reduced_Immunity Reduced Innate Immune Recognition Modification->Reduced_Immunity Longer_HalfLife Longer Biological Half-Life Nuclease_Resistance->Longer_HalfLife Higher_Affinity Higher Target Binding Affinity Duplex_Stability->Higher_Affinity Improved_Safety Improved Safety Profile Reduced_Immunity->Improved_Safety Enhanced_Efficacy Enhanced Therapeutic Efficacy Longer_HalfLife->Enhanced_Efficacy Higher_Affinity->Enhanced_Efficacy Improved_Safety->Enhanced_Efficacy

References

Thermal stability of RNA duplexes with 2'-O-methyl modifications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal Stability of RNA Duplexes with 2'-O-methyl Modifications

For researchers, scientists, and drug development professionals, understanding and manipulating the stability of RNA is a cornerstone of therapeutic innovation. The strategic incorporation of chemical modifications is a key approach to enhance the properties of RNA-based therapeutics such as antisense oligonucleotides and siRNAs. Among the most prevalent and effective modifications is the 2'-O-methylation of the ribose sugar. This in-depth guide provides a comprehensive overview of the thermodynamic stability conferred by 2'-O-methyl modifications on RNA duplexes, complete with quantitative data, detailed experimental protocols, and logical workflows.

The Structural Basis of Enhanced Stability

The 2'-O-methylation of a ribonucleoside involves the addition of a methyl group to the 2'-hydroxyl group of the ribose sugar.[1] This seemingly minor alteration has profound effects on the conformation and stability of the RNA molecule. The stabilizing effect is primarily attributed to the 2'-O-methyl group favoring the C3'-endo sugar pucker conformation, which is the characteristic conformation adopted in A-form RNA helices.[1][2] This pre-organization of the single-stranded RNA into a conformation amenable to duplex formation reduces the entropic penalty of hybridization, resulting in a more stable duplex.[1] The hydrophobicity of the methyl group also contributes to the overall thermal stabilization of the duplex.[3]

Quantitative Analysis of Thermal Stability

The impact of 2'-O-methyl modifications on the thermal stability of RNA duplexes is most commonly quantified by the change in melting temperature (Tm), which is the temperature at which half of the duplex molecules dissociate into single strands.[1] A higher Tm value indicates greater stability. Further thermodynamic parameters, including the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), provide a more complete picture of these stabilizing effects.[1]

The following tables summarize the quantitative data on the increased thermal stability observed in RNA duplexes containing 2'-O-methyl modifications compared to their unmodified counterparts.

Table 1: Melting Temperatures (Tm) of Unmodified and 2'-O-methylated RNA Duplexes

Duplex Sequence and CompositionUnmodified Tm (°C)2'-O-methylated Tm (°C)ΔTm (°C)Reference
U14/A142436 (U strand modified)+12[4][5]
U14/A142424 (A strand modified)0[4]
15mer phosphorothioate (B77711) oligo:RNA33.945.1 (phosphodiester control)+11.2[6]
2'-O-Me-RNA:DNA62.8 (phosphodiester)57.7 (phosphorothioate)-5.1[6]
TAR RNA (A35 modified) without Mg2+ReferenceMinimal effect~ -0.1 kcal/mol (ΔΔG°)[7]
TAR RNA (A35 modified) with 3mM Mg2+ReferenceMinimal effect~ +0.4 kcal/mol (ΔΔG°)[7]
TAR RNA (C24, U25, A35 modified) without Mg2+ReferenceSlight stabilization~ -0.3 kcal/mol (ΔΔG°)[7]
TAR RNA (C24, U25, A35 modified) with 3mM Mg2+ReferenceSlight destabilization~ +0.6 kcal/mol (ΔΔG°)[7]

Table 2: Thermodynamic Parameters of RNA Duplex Formation

Duplex TypeΔG°37 (kcal/mol)ΔH° (kcal/mol)ΔS° (cal/mol·K)Reference
General effect per Nm modificationStabilizes by ~0.2Not specifiedNot specified[8]
Single interior LNA substitution in 2'-O-methyl RNA/RNA duplexMore favorable by 1.2-1.7Not specifiedNot specified[9]

Note: The exact quantitative changes in Tm and thermodynamic parameters are dependent on the specific sequence, the number and position of modifications, and the experimental conditions such as salt concentration.[1]

Experimental Protocol: UV Thermal Denaturation Analysis

The standard method for determining the thermal stability of RNA duplexes is through UV thermal denaturation, also known as a melting experiment.[1] This technique relies on the hyperchromic effect, where the UV absorbance of an RNA solution at 260 nm increases as the duplex dissociates into single strands.[1][10]

Detailed Methodology:

  • Sample Preparation:

    • Synthesize and purify the unmodified and 2'-O-methyl-containing RNA oligonucleotides. High purity (>95%) is crucial for accurate measurements.[11]

    • Dissolve the RNA strands in a buffer solution. A common buffer consists of 100 mM NaCl, 10 mM sodium phosphate, and 0.1 mM EDTA, adjusted to a pH of 7.0.[4] Other buffers may be used, such as 1 M NaCl, 20 mM sodium cacodylate, and 0.5 mM Na2EDTA, pH 7.0.[11]

    • Determine the concentration of each single-stranded RNA.

    • Mix the complementary strands in a 1:1 molar ratio to a final duplex concentration typically in the micromolar range (e.g., 2 µM).[4]

  • Annealing:

    • To ensure complete duplex formation, heat the mixed RNA solution to a high temperature (e.g., 85-100°C) for a short period (e.g., 2-10 minutes).[4][12]

    • Slowly cool the solution to a starting temperature below the expected melting point (e.g., 5-15°C) at a controlled rate (e.g., 1.0°C/min).[4][13]

  • UV Melting Measurement:

    • Place the annealed sample in a quartz cuvette with a defined path length (e.g., 1 cm) in a spectrophotometer equipped with a temperature controller.[7][13]

    • Increase the temperature at a constant rate (e.g., 1.0°C/min).[4][7]

    • Record the UV absorbance at 260 nm as a function of temperature.[10]

  • Data Analysis:

    • Plot the absorbance versus temperature to generate a melting curve.[10]

    • The melting temperature (Tm) is determined as the temperature at the midpoint of the transition, which corresponds to the peak of the first derivative of the melting curve.[10]

    • From the melting curves, thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) of duplex formation can be derived.[10]

Visualizing the Workflow and Impact

To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_anneal Annealing cluster_measurement UV Melting Measurement cluster_analysis Data Analysis synthesis Oligonucleotide Synthesis & Purification dissolution Dissolution in Buffer synthesis->dissolution quantification Concentration Measurement dissolution->quantification mixing Mixing Complementary Strands (1:1 ratio) quantification->mixing heating Heat to 85-100°C mixing->heating cooling Slow Cool to 5-15°C heating->cooling spectrophotometer Place in Spectrophotometer cooling->spectrophotometer temp_ramp Increase Temperature (e.g., 1°C/min) spectrophotometer->temp_ramp record_abs Record Absorbance at 260 nm temp_ramp->record_abs melting_curve Generate Melting Curve (Abs vs. Temp) record_abs->melting_curve first_derivative Calculate First Derivative melting_curve->first_derivative thermo_params Calculate Thermodynamic Parameters (ΔH°, ΔS°) melting_curve->thermo_params tm_determination Determine Tm (Peak of Derivative) first_derivative->tm_determination

Caption: Experimental workflow for UV thermal denaturation analysis of RNA duplexes.

logical_relationship cluster_modification Chemical Modification cluster_properties Biophysical & Biochemical Properties cluster_application Therapeutic Application cluster_outcome Biological Outcome mod 2'-O-methyl Modification of Ribose pucker Favors C3'-endo Sugar Pucker mod->pucker nuclease Enhanced Nuclease Resistance mod->nuclease preorg Pre-organization for A-form Helix pucker->preorg stability Increased Thermal Stability (Higher Tm) preorg->stability binding Improved Hybridization Affinity to Target mRNA stability->binding delivery Increased In Vivo Stability nuclease->delivery modulation Modulation of Gene Expression (e.g., RNAi, Antisense) binding->modulation delivery->modulation pathway Alteration of Signaling Pathways modulation->pathway effect Therapeutic Effect pathway->effect

Caption: Impact of 2'-O-methyl modification on RNA properties and therapeutic applications.

Conclusion

The 2'-O-methyl modification is a powerful tool for enhancing the thermal stability and nuclease resistance of RNA duplexes. This increased stability, driven by conformational pre-organization of the ribose sugar, translates to improved performance in therapeutic applications by enhancing target binding and in vivo persistence. The ability to precisely quantify these stabilizing effects through techniques like UV thermal denaturation allows for the rational design of modified RNA oligonucleotides with optimized properties for drug development and other research applications. This guide provides the foundational knowledge and methodologies for researchers to effectively utilize 2'-O-methylated RNA in their work.

References

The Cornerstone of Oligonucleotide Therapeutics: A Technical Guide to the Discovery and Development of Modified Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of oligonucleotide-based therapeutics has heralded a new era in medicine, offering the potential to treat a wide array of genetic and acquired diseases. At the heart of this revolution lies the development of chemically modified phosphoramidites, the fundamental building blocks for the synthesis of therapeutic oligonucleotides. These modifications are crucial for overcoming the inherent limitations of natural nucleic acids, such as rapid degradation by nucleases and suboptimal hybridization properties. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and application of key modified phosphoramidites, offering detailed experimental protocols and quantitative data to aid researchers in this dynamic field.

Data Presentation: Enhancing Oligonucleotide Properties

Chemical modifications to phosphoramidites can significantly enhance the therapeutic potential of oligonucleotides by improving their stability, binding affinity, and pharmacokinetic properties. The following tables summarize key quantitative data on the impact of the most common modifications.

Table 1: Impact of Modifications on Oligonucleotide Thermal Stability (Tm)

The melting temperature (Tm) is a critical parameter indicating the stability of the duplex formed between an oligonucleotide and its target sequence. Higher Tm values generally correlate with stronger binding affinity.

ModificationBase Sequence ContextΔTm per Modification (°C)Reference
2'-O-Methyl (2'-OMe)RNA/RNA duplex+1.0 to +1.5[1][2]
2'-O-Methyl (2'-OMe)DNA/RNA duplex+1.3[3]
Locked Nucleic Acid (LNA)DNA/RNA duplex+1.5 to +4.0[2]
2'-Fluoro (2'-F)DNA/DNA duplex+1.3[3]
Phosphorothioate (B77711) (PS)DNA/RNA duplex-0.5 to -1.0[2][3]
2'-Fluoro-Arabinonucleic Acid (FANA)DNA/RNA duplex+1.2[4]

Note: ΔTm values can vary depending on the sequence context, number of modifications, and buffer conditions.

Table 2: Nuclease Resistance of Modified Oligonucleotides

Nuclease resistance is paramount for the in vivo efficacy of therapeutic oligonucleotides. The data below illustrates the enhanced stability of modified oligonucleotides in the presence of nucleases.

ModificationNuclease TypeAssay ConditionsHalf-life (t1/2) or % DegradationReference
Unmodified DNA3'-Exonuclease (Snake Venom Phosphodiesterase)SerumRapid Degradation[5][6]
Phosphorothioate (PS)3'-Exonuclease (Snake Venom Phosphodiesterase)Serum>20-fold increase in t1/2 vs. unmodified[7]
2'-O-Methyl (2'-OMe)EndonucleasesCell CultureSubstantial protection[5]
LNA/DNA ChimeraHuman Serum37°Ct1/2 ≈ 15 hours[2]
2'-F-ANA (PS backbone)3'-Exonuclease>20-fold more stable than PS-DNA[7]

Table 3: Coupling Efficiencies of Modified Phosphoramidites

High coupling efficiency during solid-phase synthesis is essential for obtaining high-purity, full-length oligonucleotides.

Modified Phosphoramidite (B1245037)ActivatorCoupling TimeAverage Stepwise Coupling Efficiency (%)Reference
Standard DNATetrazole30 seconds>99%[8]
2'-O-Methyl RNA5-Benzylthio-1H-tetrazole (BTT)5 minutes>98%[9]
LNA4,5-Dicyanoimidazole (DCI)180-250 seconds>98%[10]
Phosphorothioate (sulfurization step)EDITHN/AHigh[11]

Experimental Protocols

The following section provides detailed methodologies for the synthesis of key modified phosphoramidites and their incorporation into oligonucleotides, as well as purification protocols.

Protocol 1: Synthesis of 2'-O-Methyl Ribonucleoside Phosphoramidites

This protocol describes a general procedure for the synthesis of 2'-O-methyl ribonucleoside phosphoramidites, a common modification that enhances nuclease resistance and binding affinity.[12][13]

Materials:

  • Protected Ribonucleoside (e.g., 5'-O-DMT-N-acyl-ribonucleoside)

  • Methyl Iodide (CH3I)

  • Sodium Hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Silica (B1680970) Gel for column chromatography

Procedure:

  • 2'-O-Methylation:

    • Dissolve the protected ribonucleoside in anhydrous DMF.

    • Add NaH portion-wise at 0°C under an inert atmosphere (e.g., Argon).

    • Stir the mixture for 30 minutes at 0°C.

    • Add methyl iodide dropwise and allow the reaction to warm to room temperature. Stir for 12-16 hours.

    • Quench the reaction by the slow addition of methanol.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to isolate the 2'-O-methylated product.

  • Phosphitylation:

    • Dissolve the purified 2'-O-methylated nucleoside in anhydrous DCM.

    • Add DIPEA to the solution.

    • Cool the mixture to 0°C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.

    • Stir the reaction at room temperature for 2-4 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Purify the resulting phosphoramidite by precipitation from a suitable solvent system (e.g., DCM/hexane) or by silica gel chromatography.

Protocol 2: Solid-Phase Synthesis of Phosphorothioate Oligonucleotides

This protocol outlines the automated solid-phase synthesis of oligonucleotides containing phosphorothioate linkages, which confer significant nuclease resistance.[14][15]

Materials:

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.

  • Standard and/or modified phosphoramidites (e.g., DNA, 2'-O-Me, LNA).

  • Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI in acetonitrile).

  • Deblocking solution (e.g., 3% Trichloroacetic acid in DCM).

  • Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: 16% N-Methylimidazole/THF).

  • Sulfurizing reagent (e.g., 0.05 M 3-Ethoxy-1,2,4-dithiazoline-5-one (EDITH) in acetonitrile).

  • Cleavage and deprotection solution (e.g., concentrated aqueous ammonia).

Automated Synthesis Cycle:

  • Deblocking: The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside using the deblocking solution.

  • Coupling: The next phosphoramidite in the sequence is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Sulfurization: The newly formed phosphite (B83602) triester linkage is converted to a phosphorothioate triester by treatment with the sulfurizing reagent. This step replaces the standard oxidation step used for phosphodiester bond formation.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion-mutant sequences.

  • Repeat: The cycle is repeated until the desired oligonucleotide sequence is synthesized.

Cleavage and Deprotection:

  • The solid support is treated with concentrated aqueous ammonia (B1221849) at 55°C for 8-16 hours to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate (B84403) backbone.

Protocol 3: Synthesis of Locked Nucleic Acid (LNA) Oligonucleotides

This protocol details the incorporation of LNA phosphoramidites into oligonucleotides, a modification known for dramatically increasing thermal stability.[16]

Materials:

  • LNA phosphoramidites.

  • Standard DNA or RNA phosphoramidites.

  • Activator solution (e.g., 0.25 M 4,5-Dicyanoimidazole (DCI) in acetonitrile).

  • Other reagents for solid-phase synthesis are as described in Protocol 2.

Automated Synthesis Cycle:

The synthesis cycle is similar to the standard phosphoramidite chemistry described in Protocol 2, with the following key differences for LNA monomer incorporation:

  • Coupling Time: Due to the sterically hindered nature of LNA phosphoramidites, a longer coupling time is required, typically 3-5 minutes.[16]

  • Activator: DCI is often the preferred activator for LNA monomers.

Cleavage and Deprotection:

The cleavage and deprotection steps are generally the same as for standard oligonucleotides.

Protocol 4: Purification of Modified Oligonucleotides by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the purification of synthetic oligonucleotides, providing high-purity products.[17][18][19][20]

Method: Reverse-Phase HPLC (DMT-on Purification)

This method is effective for purifying full-length oligonucleotides from shorter failure sequences.

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Reverse-phase C18 or C8 column.

Mobile Phases:

Procedure:

  • Sample Preparation: After cleavage and deprotection, the crude oligonucleotide solution (with the 5'-DMT group still attached, "DMT-on") is filtered.

  • HPLC Separation:

    • Equilibrate the column with a low percentage of Buffer B (e.g., 5-10%).

    • Inject the crude oligonucleotide sample.

    • Elute with a linear gradient of Buffer B (e.g., 10% to 40% over 30 minutes). The DMT-on, full-length product is more hydrophobic and will elute later than the uncapped failure sequences.

    • Monitor the elution profile at 260 nm.

  • Fraction Collection: Collect the peak corresponding to the DMT-on oligonucleotide.

  • DMT Removal (Detritylation):

    • Treat the collected fraction with 80% acetic acid for 15-30 minutes at room temperature.

    • Quench the reaction with a buffer (e.g., triethylammonium bicarbonate).

  • Desalting: Desalt the purified oligonucleotide using a desalting column or by ethanol (B145695) precipitation.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key processes and concepts in the discovery and development of modified phosphoramidites.

G cluster_synthesis Standard Phosphoramidite Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Free 5'-OH Oxidation_Sulfurization 3. Oxidation/Sulfurization Coupling->Oxidation_Sulfurization Phosphite Triester Capping 4. Capping (Block Failures) Oxidation_Sulfurization->Capping Phosphate/Phosphorothioate Capping->Deblocking Next Cycle G cluster_modifications Key Phosphoramidite Modifications cluster_properties Resulting Oligonucleotide Properties Unmodified Unmodified Phosphodiester O=P-O Phosphorothioate Phosphorothioate (PS) S=P-O Unmodified->Phosphorothioate Backbone Modification TwoPrimeOMe 2'-O-Methyl (2'-OMe) 2'-OCH3 Unmodified->TwoPrimeOMe Sugar Modification LNA Locked Nucleic Acid (LNA) 2'-O to 4'-C Methylene Bridge Unmodified->LNA Sugar Modification NucleaseResistance Increased Nuclease Resistance Phosphorothioate->NucleaseResistance TwoPrimeOMe->NucleaseResistance BindingAffinity Increased Binding Affinity (Tm) TwoPrimeOMe->BindingAffinity LNA->NucleaseResistance LNA->BindingAffinity ReducedToxicity Potentially Reduced Toxicity G cluster_workflow Experimental Workflow for Nuclease Resistance Assay Start Start: Modified & Unmodified Oligonucleotides Incubation Incubate with Serum or Nuclease Solution Start->Incubation Timepoints Take Aliquots at Different Time Points Incubation->Timepoints Quench Quench Reaction (e.g., heat inactivation) Timepoints->Quench Analysis Analyze by HPLC or Gel Electrophoresis Quench->Analysis Quantification Quantify Percentage of Intact Oligonucleotide Analysis->Quantification End End: Determine Half-life (t1/2) Quantification->End

References

An In-depth Technical Guide to the Chemical Synthesis of DMT-2'O-Methyl-rC(tac) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis pathway for DMT-2'O-Methyl-rC(tac) phosphoramidite (B1245037), a crucial building block in the synthesis of modified oligonucleotides. The document details the multi-step process, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Introduction

DMT-2'O-Methyl-rC(tac) phosphoramidite is a modified cytidine (B196190) nucleoside phosphoramidite used in solid-phase oligonucleotide synthesis. The 2'-O-methyl modification enhances nuclease resistance and increases the binding affinity of the resulting oligonucleotide to its complementary strand. The N4-tert-butylacetyl (tac) protecting group on the cytidine base is a labile acyl group that can be removed under mild basic conditions. The 5'-dimethoxytrityl (DMT) group allows for the monitoring of coupling efficiency during synthesis and is removed at the beginning of each synthesis cycle. This guide outlines a plausible and efficient synthetic route starting from the commercially available nucleoside, cytidine.

Overall Synthesis Pathway

The synthesis of this compound is a four-step process commencing with cytidine. The key transformations involve the selective 2'-O-methylation of the ribose sugar, protection of the exocyclic amine of the cytosine base with a tert-butylacetyl group, selective protection of the 5'-hydroxyl group with a dimethoxytrityl group, and finally, phosphitylation of the 3'-hydroxyl group.

Synthesis_Pathway Cytidine Cytidine Intermediate1 2'-O-Methylcytidine Cytidine->Intermediate1 1. 2'-O-Methylation Intermediate2 N4-(tert-butylacetyl)- 2'-O-Methylcytidine Intermediate1->Intermediate2 2. N4-Acylation Intermediate3 5'-O-DMT-N4-(tert-butylacetyl)- 2'-O-Methylcytidine Intermediate2->Intermediate3 3. 5'-O-DMT Protection FinalProduct DMT-2'O-Methyl-rC(tac) phosphoramidite Intermediate3->FinalProduct 4. Phosphitylation

Caption: Overall synthetic pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. The quantitative data presented in the tables are representative values based on literature for analogous transformations and may vary depending on experimental conditions.

Step 1: Synthesis of 2'-O-Methylcytidine

The selective methylation of the 2'-hydroxyl group of cytidine is a critical step. A common method involves the use of a stannylene acetal (B89532) intermediate to activate the 2' and 3' hydroxyls, followed by methylation.

Experimental Protocol:

  • Suspend cytidine in anhydrous methanol.

  • Add dibutyltin (B87310) oxide and reflux the mixture to form the 2',3'-O-dibutylstannylene acetal.

  • Cool the reaction mixture and add methyl iodide.

  • Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting residue by silica (B1680970) gel chromatography to yield 2'-O-Methylcytidine.

ParameterValue
Starting Material Cytidine
Key Reagents Dibutyltin oxide, Methyl iodide
Solvent Methanol
Reaction Time 12-24 hours
Temperature Reflux, then Room Temperature
Purification Silica Gel Chromatography
Typical Yield 60-70%
Step 2: Synthesis of N4-(tert-butylacetyl)-2'-O-Methylcytidine

The protection of the exocyclic amine of the cytidine base is achieved using tert-butylacetyl chloride. A transient silylation of the hydroxyl groups is employed to direct the acylation to the N4-position.

Experimental Protocol:

  • Co-evaporate 2'-O-Methylcytidine with anhydrous pyridine (B92270) and then dissolve in anhydrous pyridine.

  • Add chlorotrimethylsilane (B32843) (TMSCl) and stir to protect the hydroxyl groups.

  • Add tert-butylacetyl chloride dropwise to the reaction mixture.

  • Stir the reaction at room temperature until the acylation is complete (monitored by TLC).

  • Quench the reaction with water and then add aqueous ammonia (B1221849) to remove the silyl (B83357) protecting groups.

  • Concentrate the mixture and purify the product by silica gel chromatography.

ParameterValue
Starting Material 2'-O-Methylcytidine
Key Reagents tert-butylacetyl chloride, TMSCl
Solvent Pyridine
Reaction Time 4-6 hours
Temperature Room Temperature
Purification Silica Gel Chromatography
Typical Yield 80-90%
Step 3: Synthesis of 5'-O-DMT-N4-(tert-butylacetyl)-2'-O-Methylcytidine

The selective protection of the primary 5'-hydroxyl group is achieved using dimethoxytrityl chloride (DMT-Cl).

Experimental Protocol:

  • Dissolve N4-(tert-butylacetyl)-2'-O-Methylcytidine in anhydrous pyridine.

  • Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction with methanol.

  • Extract the product with an organic solvent (e.g., dichloromethane) and wash with aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica gel chromatography.

ParameterValue
Starting Material N4-(tert-butylacetyl)-2'-O-Methylcytidine
Key Reagents 4,4'-Dimethoxytrityl chloride
Solvent Pyridine
Reaction Time 2-4 hours
Temperature Room Temperature
Purification Silica Gel Chromatography
Typical Yield 85-95%
Step 4: Synthesis of this compound

The final step is the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety.

Experimental Protocol:

  • Dissolve 5'-O-DMT-N4-(tert-butylacetyl)-2'-O-Methylcytidine in anhydrous dichloromethane (B109758) under an inert atmosphere (e.g., argon).

  • Add N,N-diisopropylethylamine (DIPEA).

  • Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or ³¹P NMR).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by precipitation from a suitable solvent system (e.g., dichloromethane/hexane) or by flash chromatography on silica gel deactivated with triethylamine.

ParameterValue
Starting Material 5'-O-DMT-N4-(tert-butylacetyl)-2'-O-Methylcytidine
Key Reagents 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA
Solvent Dichloromethane
Reaction Time 2-3 hours
Temperature 0°C to Room Temperature
Purification Precipitation or Flash Chromatography
Typical Yield 80-90%

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for a single step in the synthesis, such as the N4-acylation.

Experimental_Workflow Start Start: Starting Material (e.g., 2'-O-Methylcytidine) Dissolve Dissolve in Anhydrous Pyridine Start->Dissolve AddTMSCl Add TMSCl (Transient Protection) Dissolve->AddTMSCl AddAcylCl Add tert-butylacetyl chloride (Acylation) AddTMSCl->AddAcylCl Reaction Stir at Room Temperature (Monitor by TLC) AddAcylCl->Reaction Quench Quench with Water & Deprotect with NH4OH Reaction->Quench Workup Work-up: Extraction & Washing Quench->Workup Purify Purification: Silica Gel Chromatography Workup->Purify End End: Purified Product (N4-tac-2'-O-Me-rC) Purify->End

Caption: A generalized experimental workflow for a synthetic step.

Conclusion

This guide provides a detailed and structured pathway for the synthesis of this compound. The protocols are based on established chemical transformations in nucleoside chemistry and can be adapted by researchers for the synthesis of this and other modified phosphoramidites. Careful execution of each step, along with appropriate analytical monitoring, is crucial for obtaining the final product in high yield and purity, ready for use in automated oligonucleotide synthesis.

In-Depth Technical Guide: DMT-2'O-Methyl-rC(tac) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DMT-2'O-Methyl-rC(tac) Phosphoramidite (B1245037), a key building block in the chemical synthesis of modified RNA oligonucleotides. This document details its core features, quantitative specifications, and the experimental protocols for its successful incorporation into synthetic RNA, targeting applications in therapeutics, diagnostics, and advanced research.

Core Features and Chemical Structure

DMT-2'O-Methyl-rC(tac) Phosphoramidite is a modified ribonucleoside phosphoramidite designed for automated solid-phase synthesis of RNA. Its structure is engineered with three critical chemical moieties, each conferring specific, advantageous properties to the synthesis process and the final oligonucleotide product.

  • 5'-O-Dimethoxytrityl (DMT) Group: This acid-labile protecting group is attached to the 5'-hydroxyl of the ribose sugar. Its primary function is to prevent self-polymerization during the coupling reaction. The vibrant orange color of the dimethoxytrityl cation released during the deblocking step allows for real-time, quantitative monitoring of the synthesis efficiency (trityl monitoring). Its lipophilic nature is also exploited for the purification of the final oligonucleotide via reverse-phase HPLC ("DMT-on" purification).

  • 2'-O-Methyl (2'-OMe) Group: The hydroxyl group at the 2' position of the ribose is methylated. This modification is one of the most common and important in RNA therapeutics and research. The presence of the 2'-OMe group confers significant resistance to nuclease degradation, thereby increasing the in-vivo stability of the oligonucleotide. It also enhances the thermodynamic stability of RNA duplexes and stabilizes A-form helical structures.

  • N4-tert-butylphenoxyacetyl (tac) Group: This is a labile protecting group for the exocyclic amine of the cytidine (B196190) base. The 'tac' group is classified as a "fast deprotection" group, meaning it can be removed under significantly milder or faster conditions than traditional protecting groups like benzoyl (Bz). This is particularly advantageous when synthesizing oligonucleotides containing base-labile modifications, such as fluorescent dyes or other sensitive reporters. Furthermore, the tert-butyl moiety enhances the solubility of the phosphoramidite monomer in organic solvents like acetonitrile (B52724), which is the standard for oligonucleotide synthesis.

Quantitative Data

The quality and performance of phosphoramidite reagents are critical for the synthesis of high-purity, full-length oligonucleotides. Below is a summary of the key quantitative parameters for this compound.

ParameterSpecificationNotes
Molecular Formula C₅₂H₆₄N₅O₁₀P
Molecular Weight 950.1 g/mol
Purity ≥95%As determined by ¹H NMR and/or ³¹P NMR.
Appearance White to off-white solid
Storage Conditions -20°C under an inert atmosphere (Nitrogen or Argon)
Solution Stability Stable in anhydrous acetonitrile for short periods during synthesis. Stock solutions should be stored at -20°C.
Stepwise Coupling Efficiency Typically >99%Dependent on synthesizer, reagents, and protocol. The steric bulk of the 2'-OMe group may necessitate slightly longer coupling times compared to DNA synthesis.

Experimental Protocols & Methodologies

The use of this compound follows the standard phosphoramidite chemistry cycle on an automated solid-phase oligonucleotide synthesizer.

Standard Solid-Phase Synthesis Cycle

The synthesis proceeds in the 3' to 5' direction, involving a four-step cycle for the addition of each nucleotide.

  • Deblocking (Detritylation): The cycle begins with the removal of the 5'-DMT group from the nucleotide bound to the solid support. This is achieved by treating the support with a mild acid, typically a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM). The resulting free 5'-hydroxyl group is now available for the next reaction. The orange trityl cation is washed away and can be quantified to monitor synthesis efficiency.

  • Coupling: The this compound, dissolved in anhydrous acetonitrile, is activated by a weak acid catalyst, such as 5-(Ethylthio)-1H-tetrazole (ETT) or 2,5-Dicyanoimidazole (DCI). The activated phosphoramidite is then delivered to the synthesis column, where it reacts with the free 5'-hydroxyl group of the support-bound nucleotide. This reaction forms a phosphite (B83602) triester linkage. Due to the steric hindrance from the 2'-O-methyl group, a slightly extended coupling time (e.g., 3-15 minutes) is often recommended to ensure high efficiency.

  • Capping: A small percentage of the 5'-hydroxyl groups may fail to react during the coupling step. To prevent these unreacted sequences ("failure sequences") from elongating in subsequent cycles, they are permanently blocked. This is achieved through acetylation using a capping mixture, typically consisting of acetic anhydride (B1165640) (Cap A) and N-methylimidazole (Cap B).

  • Oxidation: The newly formed phosphite triester linkage is unstable and must be converted to a more stable pentavalent phosphotriester. This is accomplished by treating the support with an oxidizing solution, most commonly a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine. This step completes the cycle, and the process is repeated until the desired oligonucleotide sequence is assembled.

Post-Synthesis Cleavage and Deprotection

Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all remaining protecting groups must be removed. The use of the 'tac' group allows for a rapid and mild deprotection procedure.

Recommended Deprotection Protocol for 'tac' group:

  • Reagent: Concentrated ammonium (B1175870) hydroxide (B78521) or a 1:1 mixture of concentrated aqueous ammonia (B1221849) and 40% aqueous methylamine (B109427) (AMA).

  • Procedure:

    • The solid support is treated with the deprotection reagent directly in the synthesis column or after transfer to a sealed vial.

    • Incubation is performed under one of the following conditions:

      • Rapid Deprotection: 15 minutes at 55-65°C.

      • Mild Deprotection: 2 hours at room temperature.

  • Outcome: This single step simultaneously cleaves the oligonucleotide from the support, removes the cyanoethyl phosphate (B84403) protecting groups, and removes the N4-tac protecting group from the cytidine bases.

Note: If the synthesized RNA contains 2'-O-TBDMS groups in addition to 2'-O-Methyl groups, a subsequent fluoride (B91410) treatment (e.g., with triethylamine (B128534) trihydrofluoride) will be necessary to remove the silyl (B83357) protecting groups.

Workflow and Pathway Visualizations

The following diagrams illustrate the key chemical workflows associated with the use of this compound.

Oligonucleotide_Synthesis_Cycle cluster_workflow Solid-Phase Oligonucleotide Synthesis Cycle Start Start: Nucleoside on Solid Support (5'-DMT on) Deblock Step 1: Deblocking (Detritylation) Start->Deblock Add Acid (TCA/DCA) FreeOH Support with free 5'-OH Deblock->FreeOH Removes 5'-DMT Coupling Step 2: Coupling FreeOH->Coupling Add Activated Phosphoramidite Capping Step 3: Capping (of unreacted 5'-OH) FreeOH->Capping Failure Path Phosphite Unstable Phosphite Triester Coupling->Phosphite Oxidation Step 4: Oxidation Phosphite->Oxidation Add Iodine Solution Capped Capped Failure Sequences Capping->Capped StablePhosphate Stable Phosphotriester (Chain Elongated by 1 nt) Oxidation->StablePhosphate Forms P(V) linkage Loop Repeat Cycle or Proceed to Deprotection StablePhosphate->Loop Loop->Deblock Next Cycle

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Deprotection_Workflow cluster_deprotection Post-Synthesis Deprotection Logic Start Completed Synthesis on Support (Fully Protected Oligo) CleavageDeprotection Cleavage & Base Deprotection (Ammonia / Methylamine) Start->CleavageDeprotection Removes tac, cyanoethyl, & cleaves from support CrudeOligo Crude Oligonucleotide (Free in solution, 2'-OH protected) CleavageDeprotection->CrudeOligo SilylCheck Does Oligo contain 2'-O-TBDMS groups? CrudeOligo->SilylCheck FluorideDeprotection Fluoride Treatment (e.g., TEA-3HF) SilylCheck->FluorideDeprotection Yes FinalCrude Final Crude Product SilylCheck->FinalCrude No (2'-OMe only) FluorideDeprotection->FinalCrude Removes 2'-TBDMS Purification Purification (HPLC / PAGE) FinalCrude->Purification FinalProduct Pure, Modified Oligonucleotide Purification->FinalProduct

Caption: Decision workflow for post-synthesis cleavage and deprotection.

An In-depth Technical Guide to Modified Nucleosides for Therapeutic RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of RNA-based therapeutics, particularly messenger RNA (mRNA) vaccines, has marked a revolutionary step in modern medicine. Central to the success and safety of these therapies is the strategic use of modified nucleosides. This technical guide provides a comprehensive overview of the core principles of nucleoside modification in therapeutic RNA, detailing their impact on efficacy and safety, experimental protocols for their implementation and evaluation, and the underlying biological pathways they modulate.

Introduction to Modified Nucleosides in Therapeutic RNA

In vitro transcribed (IVT) RNA, when introduced into the body, can be recognized as foreign by the innate immune system, leading to inflammatory responses that can both degrade the RNA and cause adverse effects. Furthermore, unmodified RNA can be inherently unstable and may not be translated into protein with high efficiency. Chemical modification of the nucleoside building blocks of RNA is a key strategy to overcome these hurdles. By altering the structure of nucleosides like uridine, these modifications can render the RNA "stealthy" to the immune system, enhance its stability, and boost protein production.[1][2] The most well-known examples of such modifications were pivotal in the development of the highly effective COVID-19 mRNA vaccines.[3]

Core Modified Nucleosides and Their Impact

Several types of nucleoside modifications have been developed and are widely used in therapeutic RNA. The most common and impactful of these include pseudouridine (B1679824) (Ψ), N1-methylpseudouridine (m1Ψ), and 5-methylcytidine (B43896) (m5C). Each of these modifications confers distinct advantages to the RNA molecule.

Enhanced Translational Efficiency

A primary goal of therapeutic mRNA is the efficient production of a target protein. Modified nucleosides can significantly increase the amount of protein translated from an mRNA molecule. N1-methylpseudouridine (m1Ψ) has been shown to be particularly effective in this regard, outperforming other modifications in its capacity to enhance translation.[4] This is attributed, in part, to an increase in ribosome density on the mRNA, which may favor more efficient initiation and recycling of ribosomes.[4] While pseudouridine (Ψ) also enhances protein expression, m1Ψ often demonstrates a more pronounced effect.[4][5] The impact of 5-methylcytidine (m5C) on translation is more complex and can be context-dependent.[6][7]

Table 1: Quantitative Impact of Nucleoside Modifications on Translation Efficiency

ModificationFold-Change in Protein Expression (Relative to Unmodified)Cell/System TypeReference
Pseudouridine (Ψ)~2-8 fold increaseHEK293T cells, primary human DCs[8]
N1-methylpseudouridine (m1Ψ)Up to 1000-fold increasePrimary human DCs[4]
N1-methylpseudouridine (m1Ψ)Higher than ΨHEK293T cells[5]
5-methylcytidine (m5C)Context-dependent, can be an ~8% decrease in CDSHuman cells[6]
5-methoxyuridine (mo5U)No significant increaseHEK293T cells[8]
N1-ethylpseudouridine (Et1Ψ)~3.5-fold reductionHEK293T cells[8]
Reduced Immunogenicity

Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) of the innate immune system, such as Toll-like receptors (TLRs), leading to the production of pro-inflammatory cytokines like TNF-α and Type I interferons (IFN-α/β).[8] Modified nucleosides can significantly dampen this immune activation. The incorporation of pseudouridine (Ψ), N1-methylpseudouridine (m1Ψ), and other modifications can lead to a substantial reduction in the secretion of these inflammatory mediators.[8][9]

Table 2: Quantitative Impact of Nucleoside Modifications on Cytokine Induction

ModificationCytokineConcentration (pg/mL) - ModifiedConcentration (pg/mL) - UnmodifiedCell TypeReference
Pseudouridine (Ψ)TNF-αSignificantly lowerHighHuman PBMCs[8]
N1-methylpseudouridine (m1Ψ)TNF-αSignificantly lowerHighHuman PBMCs[8]
All tested modifications (Ψ, m1Ψ, m5C, etc.)IFN-αSignificantly lowerHighHuman PBMCs[8]
Unmodified mRNAIL-6-HighRhesus Macaques[9]
Modified mRNAIL-6Higher than unmodifiedLowerRhesus Macaques[9]
Unmodified mRNAIFN-α-HigherRhesus Macaques[9]
Modified mRNAIFN-αLower than unmodified-Rhesus Macaques[9]

Note: Cytokine levels are highly dependent on the specific experimental conditions, including cell type, RNA dose, and delivery vehicle.

Increased RNA Stability

The inherent instability of RNA, largely due to the presence of the 2'-hydroxyl group on the ribose sugar, is a significant challenge for its therapeutic use. While not as extensively quantified in direct comparison tables in the provided search results, the literature consistently supports that nucleoside modifications, in conjunction with other structural elements like the 5' cap and poly(A) tail, contribute to the overall stability of the mRNA molecule, protecting it from degradation by cellular ribonucleases.[1]

Key Signaling Pathways Modulated by Modified Nucleosides

The reduced immunogenicity of modified RNA stems from its ability to evade recognition by key innate immune sensors. Understanding these pathways is critical for the rational design of RNA therapeutics.

Toll-Like Receptor (TLR) Signaling

Endosomal TLRs, particularly TLR7 and TLR8 in humans, are primary sensors of single-stranded RNA. Upon binding to unmodified RNA, these receptors trigger a signaling cascade that leads to the activation of transcription factors like NF-κB and IRF7, culminating in the production of pro-inflammatory cytokines and type I interferons. Modified nucleosides are thought to alter the conformation of the RNA, thereby reducing its ability to bind to and activate these TLRs.

TLR7_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Unmodified RNA Unmodified RNA TLR7 TLR7 Unmodified RNA->TLR7 Binds MyD88 MyD88 TLR7->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Activates Cytokines Pro-inflammatory Cytokines & IFNs NF_kB->Cytokines Induces Transcription Modified RNA Modified RNA Modified RNA->TLR7 Reduced Binding

TLR7 signaling pathway and evasion by modified RNA.
RIG-I-Like Receptor (RLR) Signaling

Cytoplasmic sensors, such as Retinoic acid-Inducible Gene I (RIG-I), detect viral RNA in the cytoplasm. RIG-I is particularly sensitive to RNAs bearing a 5'-triphosphate group, a hallmark of viral replication and in vitro transcription. Activation of RIG-I leads to a signaling cascade through the mitochondrial antiviral-signaling protein (MAVS), resulting in the production of type I interferons. While capping of the 5' end of the mRNA is the primary strategy to avoid RIG-I recognition, nucleoside modifications can also contribute to reduced activation of this pathway.

RIG_I_Signaling cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrial Outer Membrane cluster_downstream Downstream Signaling cluster_nucleus Nucleus IVT RNA\n(5'-triphosphate) IVT RNA (5'-triphosphate) RIG_I RIG-I IVT RNA\n(5'-triphosphate)->RIG_I Activates MAVS MAVS RIG_I->MAVS Activates TBK1_IKKe TBK1/IKKε MAVS->TBK1_IKKe IRF3 IRF3 TBK1_IKKe->IRF3 Phosphorylates IFNs Type I Interferons IRF3->IFNs Induces Transcription Capped & Modified RNA Capped & Modified RNA Capped & Modified RNA->RIG_I Evades Recognition

RIG-I signaling and evasion by modified RNA.
Protein Kinase R (PKR) Signaling

PKR is another cytoplasmic sensor that is activated by double-stranded RNA (dsRNA), which can be a byproduct of in vitro transcription. Activated PKR phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global shutdown of protein synthesis. Nucleoside modifications have been shown to reduce the activation of PKR, thereby preventing this translational inhibition.

PKR_Signaling cluster_cytoplasm Cytoplasm dsRNA_byproduct dsRNA byproduct PKR PKR dsRNA_byproduct->PKR Activates eIF2a eIF2α PKR->eIF2a Phosphorylates p_eIF2a p-eIF2α Translation_Initiation Translation_Initiation p_eIF2a->Translation_Initiation Inhibits Modified RNA\n(reduced dsRNA) Modified RNA (reduced dsRNA) Modified RNA\n(reduced dsRNA)->PKR Reduced Activation

PKR signaling and evasion by modified RNA.

Experimental Protocols

The development of therapeutic RNA with modified nucleosides involves a series of key experimental procedures. Below are outlines of essential protocols.

In Vitro Transcription (IVT) of Modified mRNA

This protocol describes the synthesis of mRNA incorporating modified nucleosides using a T7 RNA polymerase-based system.

  • Template Preparation: A linearized plasmid DNA or a PCR product containing a T7 promoter followed by the desired mRNA sequence (including 5' and 3' UTRs and a poly(A) tail) is used as the template.

  • IVT Reaction Setup:

    • Thaw all reagents (T7 RNA polymerase buffer, NTPs, modified NTPs, RNase inhibitor, T7 RNA polymerase) on ice.

    • In a nuclease-free tube, combine the following in order: nuclease-free water, T7 buffer, GTP, ATP, CTP, the modified nucleoside triphosphate (e.g., N1-methylpseudouridine-5'-triphosphate), a cap analog (if using co-transcriptional capping), and the DNA template.

    • Add T7 RNA polymerase to initiate the reaction.

    • Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: After incubation, add DNase I to the reaction mixture to degrade the DNA template. Incubate at 37°C for 15-30 minutes.

  • Purification: The synthesized mRNA is then purified to remove unincorporated nucleotides, enzymes, and DNA fragments. This is typically done using a spin column-based RNA purification kit or by lithium chloride precipitation.

HPLC Purification of Modified mRNA

For therapeutic applications, high purity is essential. High-performance liquid chromatography (HPLC) can be used to remove dsRNA byproducts and other contaminants.

  • System Setup: An HPLC system equipped with a UV detector and an anion-exchange column is used.

  • Mobile Phase: A gradient of two buffers is typically employed. For example, Buffer A could be 0.1 M TEAA (triethylammonium acetate), and Buffer B could be 0.1 M TEAA with 25% acetonitrile.

  • Purification Protocol:

    • Equilibrate the column with the starting buffer conditions.

    • Inject the purified IVT reaction product onto the column.

    • Run a linear gradient of increasing Buffer B concentration to elute the RNA.

    • Monitor the elution profile at 260 nm. The main peak corresponding to the full-length mRNA is collected.

    • The collected fractions are then desalted and concentrated.

In Vitro Assessment of Immunogenicity

This protocol outlines a method to assess the immunogenicity of modified mRNA using human peripheral blood mononuclear cells (PBMCs).

  • PBMC Isolation: Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Culture and Transfection:

    • Plate the isolated PBMCs in a 96-well plate in appropriate culture medium.

    • Complex the modified or unmodified mRNA with a transfection reagent (e.g., a lipid-based reagent).

    • Add the mRNA-lipid complexes to the cells. Include controls such as mock-transfected cells and cells treated with a known TLR agonist (e.g., R848).

    • Incubate the cells for 18-24 hours.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Use a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit to quantify the concentration of specific cytokines (e.g., TNF-α, IFN-α, IL-6).[10][11][12]

    • Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.[10][11][12]

    • Block the plate to prevent non-specific binding.[10][11][12]

    • Add the culture supernatants and a standard curve of known cytokine concentrations.[10][11][12]

    • Add a biotinylated detection antibody, followed by a streptavidin-HRP conjugate.[10][11][12]

    • Add a substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.[10][11][12]

    • Calculate the cytokine concentrations in the samples based on the standard curve.[10][11][12]

Quantification of In Vitro Translation Efficiency

This protocol describes a method to quantify the amount of protein produced from a modified mRNA using a reporter gene.

  • mRNA Preparation: Synthesize and purify modified and unmodified mRNAs encoding a reporter protein (e.g., Luciferase or Green Fluorescent Protein).

  • Cell Culture and Transfection:

    • Plate a suitable cell line (e.g., HEK293T) in a multi-well plate.

    • Transfect the cells with equimolar amounts of the different reporter mRNAs using a suitable transfection reagent.

  • Reporter Protein Quantification:

    • After a defined incubation period (e.g., 6-24 hours), lyse the cells.

    • If using a Luciferase reporter, add the luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

    • If using a GFP reporter, measure the fluorescence of the cell lysate using a fluorometer or analyze the cells by flow cytometry.

    • Normalize the reporter signal to the total protein concentration in the lysate (e.g., using a BCA assay) to account for differences in cell number.

    • Compare the normalized reporter activity of the modified mRNAs to that of the unmodified control to determine the fold-change in translation efficiency.[13]

Experimental and Developmental Workflow

The development of a novel modified RNA therapeutic follows a structured workflow from initial design to preclinical validation.

mRNA_Dev_Workflow cluster_design Phase 1: Design & Synthesis cluster_invitro Phase 2: In Vitro Characterization cluster_formulation Phase 3: Formulation & Preclinical A1 Target Selection & Codon Optimization A2 Selection of Modified Nucleosides A1->A2 A3 DNA Template Construction A2->A3 A4 In Vitro Transcription & Purification A3->A4 B1 Purity & Integrity Analysis (e.g., HPLC) A4->B1 B2 Translation Efficiency Assay (Reporter Gene) B1->B2 B3 Immunogenicity Assay (e.g., PBMC Cytokine Profile) B1->B3 B4 In Vitro Stability Assay B1->B4 C1 Lipid Nanoparticle (LNP) Formulation B2->C1 B3->C1 B4->C1 C2 In Vivo Efficacy Study (Animal Model) C1->C2 C3 Biodistribution & Toxicology Studies C2->C3

Developmental workflow for modified RNA therapeutics.

This workflow begins with the computational design of the RNA sequence and the selection of appropriate modified nucleosides.[14][15] The designed sequence is then synthesized and purified.[14][15] Following synthesis, the RNA is rigorously characterized in vitro for its purity, translation efficiency, immunogenicity, and stability.[14][15] Promising candidates are then formulated into a delivery vehicle, such as lipid nanoparticles (LNPs), for preclinical evaluation in animal models to assess their efficacy, biodistribution, and safety.[16][17]

Conclusion

The incorporation of modified nucleosides is a cornerstone of modern RNA therapeutics. By enhancing translational efficiency, reducing innate immunogenicity, and improving stability, these chemical modifications have transformed RNA from a research tool into a powerful clinical modality. A thorough understanding of the types of modifications, their quantitative impact, the biological pathways they influence, and the experimental methods for their evaluation is essential for researchers and developers in this rapidly advancing field. The continued exploration of novel modifications and their combinations holds the promise of even safer and more potent RNA-based medicines in the future.

References

Methodological & Application

Application Notes and Protocols for DMT-2'O-Methyl-rC(tac) Phosphoramidite in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the use of 5'-O-DMT-2'-O-Methyl-N4-(tert-butylphenoxyacetyl)-Cytidine-3'-O-(2-cyanoethyl-N,N-diisopropylamino) phosphoramidite (B1245037) (DMT-2'O-Methyl-rC(tac) phosphoramidite) in automated solid-phase oligonucleotide synthesis. This document outlines the synthesis cycle, deprotection, and purification of the resulting modified oligonucleotides, supported by quantitative data and detailed experimental procedures.

Introduction

The incorporation of 2'-O-Methyl modifications into oligonucleotides imparts desirable therapeutic properties, including increased nuclease resistance, enhanced binding affinity to target RNA, and reduced immunogenicity. The tert-butylphenoxyacetyl (tac) protecting group on the cytidine (B196190) base offers the advantage of rapid deprotection under mild conditions, making it compatible with sensitive modifications and labels. This protocol details the efficient synthesis and subsequent processing of oligonucleotides containing 2'-O-Methyl-rC(tac) residues.

Data Presentation

Table 1: Coupling Efficiency of 2'-O-Methyl Phosphoramidites with Various Activators
ActivatorConcentration (M)Coupling Time (min)Average Stepwise Coupling Yield (%)
1H-Tetrazole0.456>98%
4,5-Dicyanoimidazole (DCI)0.25 - 1.03>99%[1][2]
5-Ethylthio-1H-tetrazole (ETT)0.25~5>99%

Note: The use of DCI as an activator can significantly reduce the coupling time for 2'-O-Methyl phosphoramidites by half compared to 1H-Tetrazole.[1]

Experimental Protocols

Automated Solid-Phase Oligonucleotide Synthesis

The synthesis is performed on an automated DNA/RNA synthesizer using the standard phosphoramidite chemistry cycle. The protocol below is a general guideline and may need optimization based on the synthesizer model and the specific oligonucleotide sequence.

Materials:

  • This compound

  • Other required DNA, RNA, or modified phosphoramidites

  • Anhydrous Acetonitrile (ACN)

  • Activator solution (e.g., 0.25 M DCI in Acetonitrile)

  • Capping Solution A (Acetic Anhydride/Lutidine/THF) and Capping Solution B (N-Methylimidazole/THF)

  • Oxidizing Solution (Iodine in THF/Water/Pyridine)

  • Deblocking Solution (3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM))

  • Controlled Pore Glass (CPG) solid support

Protocol:

The synthesis follows a four-step cycle for each nucleotide addition:

  • De-blocking (Detritylation): The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. The orange color of the resulting trityl cation can be monitored to determine coupling efficiency.[3]

  • Coupling: The this compound, dissolved in anhydrous acetonitrile, is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 3 minutes is recommended when using DCI as the activator.[1][2]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutations in subsequent cycles.[3]

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.[3]

This cycle is repeated for each subsequent nucleotide in the sequence.

Oligo_Synthesis_Workflow cluster_synthesis Automated Oligonucleotide Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing start Start with Solid Support (CPG with first nucleoside) deblock 1. De-blocking (DMT Removal) start->deblock couple 2. Coupling (Add DMT-2'O-Methyl-rC(tac) Phosphoramidite + Activator) deblock->couple cap 3. Capping (Block unreacted 5'-OH) couple->cap oxidize 4. Oxidation (P(III) to P(V)) cap->oxidize next_cycle Repeat for next nucleotide oxidize->next_cycle next_cycle->deblock Yes cleavage 5. Cleavage from Support & Base Deprotection next_cycle->cleavage No (synthesis complete) purification 6. Purification (e.g., HPLC) cleavage->purification final_product Purified Oligonucleotide purification->final_product

Caption: Workflow of oligonucleotide synthesis and post-synthesis processing.

Cleavage and Deprotection

The tac protecting group is labile and allows for rapid deprotection. The following protocol utilizes Ammonium Hydroxide/Methylamine (AMA), which is highly effective for removing the tac group and other standard base protecting groups, as well as cleaving the oligonucleotide from the solid support.

Materials:

  • Ammonium Hydroxide/40% aqueous Methylamine (1:1 v/v) (AMA)

  • Glass vial with a screw cap

Protocol:

  • Transfer the solid support containing the synthesized oligonucleotide to a glass vial.

  • Add 1 mL of AMA solution to the solid support.

  • Seal the vial tightly and incubate at 65°C for 10-15 minutes.[4][5]

  • After incubation, cool the vial on ice for 10 minutes.

  • Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • Wash the solid support with 0.5 mL of water and combine the wash with the supernatant.

  • Dry the oligonucleotide solution using a vacuum concentrator.

Deprotection_Workflow start Oligonucleotide on Solid Support add_ama Add AMA Solution (1:1 NH4OH/MeNH2) start->add_ama incubate Incubate at 65°C for 10-15 min add_ama->incubate cool Cool on Ice incubate->cool transfer Transfer Supernatant cool->transfer wash Wash Support & Combine transfer->wash dry Dry under Vacuum wash->dry end Crude Deprotected Oligonucleotide dry->end

Caption: Cleavage and deprotection workflow using AMA.

Oligonucleotide Purification

Purification is essential to remove truncated sequences and other impurities. High-Performance Liquid Chromatography (HPLC) is the recommended method for obtaining high-purity oligonucleotides. Both Reverse-Phase (RP-HPLC) and Anion-Exchange (AX-HPLC) can be employed.

RP-HPLC separates oligonucleotides based on hydrophobicity. This method is particularly useful when the oligonucleotide is synthesized with the final 5'-DMT group intact ("DMT-on"), as the DMT group significantly increases the hydrophobicity of the full-length product, allowing for excellent separation from non-DMT-containing failure sequences.[6][7]

Materials:

  • RP-HPLC system with a C8 or C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) or similar ion-pairing agent in water

  • Mobile Phase B: Acetonitrile

  • Detritylation Solution: 80% Acetic Acid

Protocol (DMT-on):

  • Resuspend the dried, crude oligonucleotide in water.

  • Inject the sample onto the RP-HPLC column.

  • Elute with a gradient of Mobile Phase B into Mobile Phase A (e.g., 5-50% B over 30 minutes).

  • Collect the DMT-on peak, which will be the most retained major peak.

  • Dry the collected fraction.

  • To remove the DMT group, resuspend the oligonucleotide in the detritylation solution and incubate for 15-30 minutes.

  • Neutralize the solution and desalt using a suitable method (e.g., size-exclusion chromatography or ethanol (B145695) precipitation).

AX-HPLC separates oligonucleotides based on the number of negatively charged phosphate groups in the backbone.[7][8] This method provides excellent resolution for oligonucleotides of different lengths.

Materials:

  • AX-HPLC system with a suitable anion-exchange column

  • Mobile Phase A: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0)

  • Mobile Phase B: High salt buffer (e.g., 20 mM Sodium Phosphate, 1 M NaCl, pH 7.0)

Protocol (DMT-off):

  • Ensure the crude oligonucleotide is detritylated ("DMT-off").

  • Resuspend the dried oligonucleotide in Mobile Phase A.

  • Inject the sample onto the AX-HPLC column.

  • Elute with a gradient of Mobile Phase B into Mobile Phase A (e.g., 0-100% B over 40 minutes).

  • Collect the major peak corresponding to the full-length product.

  • Desalt the collected fraction.

Purification_Logic start Crude Oligonucleotide dmt_status DMT group on? start->dmt_status rp_hplc Reverse-Phase HPLC dmt_status->rp_hplc Yes (DMT-on) ax_hplc Anion-Exchange HPLC dmt_status->ax_hplc No (DMT-off) detritylation Post-purification Detritylation rp_hplc->detritylation desalting Desalting ax_hplc->desalting detritylation->desalting final_product Pure Oligonucleotide desalting->final_product

Caption: Logical workflow for oligonucleotide purification.

Conclusion

The use of this compound in oligonucleotide synthesis provides a robust method for producing high-quality 2'-O-Methyl modified oligonucleotides. The key advantages of this building block are the high coupling efficiencies achievable with modern activators and the rapid, efficient deprotection afforded by the tac protecting group. The protocols outlined in these application notes provide a comprehensive guide for researchers and developers to successfully synthesize, deprotect, and purify these valuable molecules for a range of research and therapeutic applications.

References

Therapeutic Applications of 2'-O-Methylated RNA: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

The strategic incorporation of 2'-O-methyl (2'-OMe) modifications into RNA-based therapeutics has emerged as a cornerstone of modern drug development. This chemical alteration, where a methyl group is added to the 2' hydroxyl of the ribose sugar, confers a range of advantageous properties, including enhanced nuclease resistance, increased thermal stability, improved binding affinity to target sequences, and reduced innate immune stimulation.[1][2][3] These characteristics have propelled the development of 2'-O-methylated oligonucleotides for a variety of therapeutic applications, most notably in antisense technology, RNA interference (RNAi), and aptamer-based therapies.[2][4][5] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with 2'-O-methylated RNA therapeutics.

Key Therapeutic Applications

Antisense Oligonucleotides (ASOs)

2'-O-methylated ASOs are designed to bind to specific messenger RNA (mRNA) targets, leading to the modulation of gene expression. This can be achieved through several mechanisms, including RNase H-mediated degradation of the target mRNA or steric hindrance of translation.[6][7] A prominent example is the targeting of B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein frequently overexpressed in various cancers.[8][9][10]

Mechanism of Action: Targeting Bcl-2 with 2'-O-methylated ASOs

Antisense oligonucleotides targeting Bcl-2 mRNA bind to the transcript, preventing the translation of the Bcl-2 protein. This reduction in Bcl-2 levels disrupts the balance of pro- and anti-apoptotic proteins within the cell, ultimately promoting programmed cell death (apoptosis) in cancer cells.[8][9]

dot

Mechanism of Bcl-2 Antisense Oligonucleotide Action cluster_translation Translation Inhibition cluster_apoptosis Apoptotic Pathway ASO 2'-O-methylated Antisense Oligonucleotide Bcl2_mRNA Bcl-2 mRNA ASO->Bcl2_mRNA Ribosome Ribosome Bcl2_Protein Bcl-2 Protein (Anti-apoptotic) Bcl2_mRNA->Bcl2_Protein Translation Blocked Ribosome->Bcl2_Protein Translates Mitochondria Mitochondria Bcl2_Protein->Mitochondria Inhibits Apoptosis Apoptosis (Programmed Cell Death) Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Caspases Caspases Cytochrome_c->Caspases Activates Caspases->Apoptosis Executes

Caption: Mechanism of 2'-O-methylated ASO targeting Bcl-2 mRNA.

Small Interfering RNAs (siRNAs)

2'-O-methyl modifications are frequently incorporated into siRNA duplexes to enhance their stability and reduce off-target effects.[11][12] These modified siRNAs can effectively silence target genes through the RNAi pathway. The introduction of 2'-O-methyl groups can influence the activity of the RNA-induced silencing complex (RISC).[13]

Quantitative Data on 2'-O-methylated siRNA Efficacy

The following table summarizes dose-response data for 2'-O-methylated siRNAs targeting the PTEN mRNA in HeLa cells.

Target SitesiRNA ConstructModificationIC50 (nM)
Site I19-bp 3'-dTdTUnmodified~5
Site I19-bp 3'-dTdTFull 2'-OMe sense strand~10
Site II19-bp 3'-dTdTUnmodified~3
Site II19-bp 3'-dTdTFull 2'-OMe sense strand~5
Site III19-bp 3'-dTdTUnmodified~15
Site III19-bp 3'-dTdTFull 2'-OMe sense strand>75 (inactive)
Site IV19-bp 3'-dTdTUnmodified~10
Site IV19-bp 3'-dTdTFull 2'-OMe sense strand~20

Data is estimated from dose-response curves presented in literature.[14]

Aptamers

Aptamers are short, single-stranded nucleic acid molecules that can fold into specific three-dimensional structures to bind to various molecular targets with high affinity and specificity.[5] The incorporation of 2'-O-methyl modifications into DNA or RNA aptamers significantly increases their nuclease resistance, a critical feature for in vivo applications, without compromising their binding affinity.[7][9]

Experimental Protocols

Protocol 1: Synthesis of 2'-O-methylated RNA Oligonucleotides

This protocol outlines the solid-phase synthesis of 2'-O-methylated RNA oligonucleotides using phosphoramidite (B1245037) chemistry.

dot

Workflow for 2'-O-methylated RNA Synthesis Start Start: Solid Support with First Nucleoside Detritylation 1. Detritylation: Remove 5'-DMT (e.g., 3% DCA) Start->Detritylation Coupling 2. Coupling: Add 2'-O-methyl phosphoramidite Detritylation->Coupling Capping 3. Capping: Block unreacted 5'-OH groups Coupling->Capping Oxidation 4. Oxidation: Stabilize phosphite (B83602) triester Capping->Oxidation Repeat Repeat Cycle for Each Nucleotide Oxidation->Repeat Repeat->Detritylation Next cycle Cleavage 5. Cleavage and Deprotection: Release from support and remove protecting groups Repeat->Cleavage Final cycle Purification 6. Purification: (e.g., HPLC) Cleavage->Purification End Final Product: Purified 2'-O-methylated RNA Oligonucleotide Purification->End

Caption: Solid-phase synthesis cycle for 2'-O-methylated RNA.

Materials:

  • 2'-O-methyl RNA phosphoramidites (A, C, G, U)

  • Solid support (e.g., CPG) with the first nucleoside attached

  • Anhydrous acetonitrile (B52724)

  • Activator solution (e.g., 5-ethylthiotetrazole)

  • Capping solutions (Cap A and Cap B)

  • Oxidizing solution (e.g., iodine/water/pyridine)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., ammonium (B1175870) hydroxide/methylamine)

  • Automated DNA/RNA synthesizer

Procedure:

  • Preparation: Dissolve 2'-O-methyl phosphoramidites and activator in anhydrous acetonitrile to the desired concentrations. Install all required reagents on the synthesizer.

  • Synthesis Cycle: The automated synthesis proceeds through a series of steps for each nucleotide addition:

    • Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside with the deblocking solution.[15]

    • Coupling: The next 2'-O-methyl phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group of the growing chain. A coupling time of 15 minutes is typically used.[11]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester.

  • Chain Elongation: The cycle is repeated until the desired sequence is synthesized.

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support and all protecting groups are removed by incubation with the cleavage and deprotection solution.

  • Purification: The crude oligonucleotide is purified using methods such as high-performance liquid chromatography (HPLC) to obtain the full-length product.[15]

Protocol 2: In Vitro Delivery of 2'-O-methylated siRNA using Lipofection

This protocol describes the transfection of mammalian cells with 2'-O-methylated siRNA using a commercial lipofection reagent.

Materials:

  • 2'-O-methylated siRNA duplex

  • Mammalian cell line of interest

  • Appropriate cell culture medium

  • Reduced-serum medium (e.g., Opti-MEM™)

  • Lipofection reagent (e.g., Lipofectamine™ 2000)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: One day prior to transfection, seed the cells in a multi-well plate so they reach 80-90% confluency at the time of transfection.[16]

  • Complex Formation:

    • For each well to be transfected, dilute the 2'-O-methylated siRNA in reduced-serum medium.

    • In a separate tube, dilute the lipofection reagent in reduced-serum medium and incubate for 5 minutes at room temperature.[17]

    • Combine the diluted siRNA and the diluted lipofection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.[16]

  • Transfection: Add the siRNA-lipid complexes to each well containing cells and medium.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Assessment of Gene Knockdown: Analyze the knockdown of the target gene at the mRNA level (e.g., by qRT-PCR) or protein level (e.g., by Western blot).

Protocol 3: Assessment of Nuclease Resistance

This protocol provides a method to evaluate the stability of 2'-O-methylated RNA in the presence of nucleases.[18]

Materials:

  • 2'-O-methylated RNA oligonucleotide

  • Unmodified RNA oligonucleotide (control)

  • Nuclease solution (e.g., fetal bovine serum (FBS) as a source of various nucleases, or a specific RNase)

  • Nuclease-free water

  • Gel electrophoresis system (e.g., polyacrylamide gel electrophoresis - PAGE)

  • RNA stain (e.g., SYBR Gold)

Procedure:

  • Reaction Setup:

    • In separate tubes, incubate a fixed amount of the 2'-O-methylated RNA and the unmodified control RNA with the nuclease solution at 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Reaction Quenching: Stop the nuclease activity at each time point by adding a quenching buffer (e.g., containing EDTA) and placing the samples on ice.

  • Gel Electrophoresis: Analyze the integrity of the RNA from each time point by running the samples on a denaturing polyacrylamide gel.

  • Visualization: Stain the gel with an RNA stain and visualize the bands under a gel documentation system.

  • Analysis: Compare the degradation pattern of the 2'-O-methylated RNA to the unmodified RNA over time. The 2'-O-methylated RNA should exhibit greater stability with less degradation at later time points.[18][19]

Quantitative Data on Nuclease Resistance

The following table illustrates the expected increase in stability for modified oligonucleotides.

ModificationNuclease ResistanceDuplex Stability (Tm Increase per modification)
2'-O-Methyl Increased ~1.3 °C
PhosphorothioateIncreasedSlightly decreased
2'-FluoroIncreased~1.8 °C

Data compiled from various sources.[2]

Signaling Pathways

dot

Bcl-2 Family and Apoptosis Regulation Cellular_Stress Cellular Stress (e.g., Chemotherapy) BH3_only BH3-only proteins (e.g., Bim, Bad, Puma) Cellular_Stress->BH3_only Activates Bcl2_anti Anti-apoptotic Bcl-2 family (Bcl-2, Bcl-xL) BH3_only->Bcl2_anti Bax_Bak Pro-apoptotic effectors (Bax, Bak) Bcl2_anti->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Induces Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis ASO_Bcl2 2'-O-methylated Bcl-2 ASO ASO_Bcl2->Bcl2_anti Downregulates

Caption: The role of Bcl-2 in the intrinsic apoptotic pathway.

The intrinsic apoptotic pathway is tightly regulated by the Bcl-2 family of proteins.[9] Anti-apoptotic members like Bcl-2 prevent apoptosis by sequestering pro-apoptotic proteins.[8] By reducing the levels of Bcl-2, 2'-O-methylated ASOs shift the balance towards apoptosis, making them a promising strategy for cancer therapy.[10]

References

Application Notes & Protocols: Site-Specific Incorporation of Modified Phosphoramidites into RNA Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of modified phosphoramidites into RNA sequences. This advanced methodology is critical for the development of RNA-based therapeutics, diagnostic tools, and for fundamental research in molecular biology. The inclusion of modified nucleosides can significantly enhance the stability, efficacy, and in vivo performance of RNA molecules.[1][2][3][4]

Introduction

There are two primary strategies for introducing modifications: the use of modified phosphoramidite (B1245037) building blocks during solid-phase synthesis, and post-synthetic modification of a precursor oligonucleotide.[1][2] This document will focus on the former, which offers greater control over the placement and identity of the modification.

Data Presentation: Synthesis Efficiency and Yield

The efficiency of incorporating modified phosphoramidites can vary depending on the nature of the modification, the length of the RNA sequence, and the synthesis conditions. The following tables summarize typical quantitative data associated with the synthesis and purification of modified RNA oligonucleotides.

Table 1: Coupling Efficiency of Modified Phosphoramidites

Modification TypeActivatorCoupling Time (minutes)Average Coupling Efficiency (%)Reference
Standard RNA Phosphoramidites5-Ethylthio-1H-tetrazole~2.5>99[8]
Standard RNA PhosphoramiditesActivator 42~4>99[9]
RNA-thiophosphoramidites (PS2)Activator 42~12>98[9]
O4-TriazolouridineNot SpecifiedNot Specified>98[10]
3'-DMT-5'-CE Phosphoramidites (Reverse Synthesis)Not SpecifiedNot Specified>99[11]

Table 2: Overall Yield and Purity of Modified RNA Oligonucleotides

RNA Sequence Length (mers)Modification(s)Synthesis Scale (µmol)Purification MethodOverall Yield (%)Final Purity (%)Reference
17N6-alkyladenosineNot SpecifiedSilica Gel Plate13-34Not Specified[2]
12, 13, or 20TEMPO derivativeNot SpecifiedAnion-Exchange HPLC or Denaturing PAGENot SpecifiedNot Specified[2]
12s4UNot SpecifiedRP and IE HPLC10Not Specified[2]
20-21Reverse Synthesis MonomersNot SpecifiedHPLCNot Specified>98[11]
30Unmodified1HPLC~55 (at 98% avg. coupling)90-95[12][13]
30Amino-modified with dye1HPLC~1990-95[13]

Note: Yields are highly sequence and modification dependent. A reduction in yield of 10-20% per modified site is typical.[14] Strong secondary structures and high GC content can also decrease yield and purity.[14]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Modified RNA Oligonucleotides

This protocol outlines the standard automated solid-phase synthesis of RNA using the phosphoramidite method on a 1 µmole scale.[9][15]

Materials:

  • Automated DNA/RNA synthesizer

  • Controlled-Pore Glass (CPG) solid support with the initial nucleoside pre-loaded

  • Standard RNA phosphoramidites (A, C, G, U) and modified phosphoramidites (0.15 M in anhydrous acetonitrile)[9]

  • Activator solution (e.g., 5-ethylthio-1H-tetrazole or Activator 42)[8][9]

  • Capping solutions (Cap A and Cap B)

  • Oxidizing solution (e.g., iodine/water/pyridine)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

Procedure:

The synthesis is performed in a cyclical manner, with each cycle adding one nucleotide to the growing chain. The four steps are:

  • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.[15] The synthesizer then washes the support with acetonitrile.

  • Coupling: The desired phosphoramidite (standard or modified) and the activator are delivered to the synthesis column. The activator catalyzes the reaction between the 5'-hydroxyl of the support-bound nucleoside and the phosphoramidite, forming a phosphite (B83602) triester linkage.[15] Coupling times may need to be extended for sterically hindered modified phosphoramidites.[9]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.

These four steps are repeated for each subsequent nucleotide to be added to the sequence.

Protocol 2: Deprotection and Cleavage of Modified RNA

This protocol describes the removal of protecting groups and cleavage of the synthesized RNA from the solid support.

Materials:

Procedure:

  • Base and Phosphate Deprotection & Cleavage:

    • Transfer the CPG support to a screw-cap tube.

    • Add 1 mL of AMA solution.

    • Incubate at 65°C for 10-45 minutes.[16][17]

    • Cool the tube and transfer the supernatant containing the cleaved and partially deprotected RNA to a new tube.

    • Dry the RNA to a pellet in a vacuum concentrator.[16]

  • 2'-O-Silyl Group Deprotection:

    • Prepare the desilylation solution (e.g., TEA·3HF/NMP).[16]

    • Resuspend the dried RNA pellet in the desilylation solution.

    • Incubate at 65°C for 1.5 - 2.5 hours.[16][17]

    • Cool the tube on ice.

  • RNA Precipitation:

    • Add 25 µL of 3 M Sodium Acetate and 1 mL of 1-butanol to precipitate the RNA.[16]

    • Incubate at -70°C for at least 1 hour.[16]

    • Centrifuge at maximum speed for 30 minutes at 4°C to pellet the RNA.[16]

    • Carefully remove the supernatant.

    • Wash the pellet with 70% ethanol and briefly dry.[16]

    • Resuspend the purified RNA in nuclease-free water or a suitable buffer.

Protocol 3: Purification and Analysis of Modified RNA

Purification is critical to remove truncated sequences and other impurities.

Methods:

  • Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE is an effective method for purifying RNA, especially for achieving high purity of longer oligonucleotides.[2]

Analysis:

  • Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization-time of flight (MALDI-TOF) mass spectrometry is used to confirm the identity and purity of the final product by verifying its molecular weight.[2][19]

  • Enzymatic Digestion and HPLC Analysis: The purified RNA can be digested into its constituent nucleosides and analyzed by HPLC to confirm the incorporation of the modified nucleotide.[10]

Visualizations

Experimental Workflow: Solid-Phase RNA Synthesis

experimental_workflow start Start: CPG Solid Support deblocking 1. Deblocking (DMT Removal) start->deblocking coupling 2. Coupling (Add Modified Phosphoramidite) deblocking->coupling capping 3. Capping (Block Failures) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation cycle Repeat n-1 times oxidation->cycle Next Nucleotide cycle->deblocking deprotection Deprotection & Cleavage cycle->deprotection Final Cycle purification Purification (HPLC/PAGE) deprotection->purification analysis Analysis (Mass Spec) purification->analysis final_product Final Modified RNA Product analysis->final_product

Caption: Workflow for solid-phase synthesis of modified RNA.

Signaling Pathway: RNA Interference (RNAi)

rnai_pathway sirna Modified siRNA (exogenous) dicer Dicer sirna->dicer Processing (if long dsRNA) risc_loading RISC Loading Complex sirna->risc_loading dicer->risc_loading risc Active RISC (RNA-Induced Silencing Complex) risc_loading->risc Passenger Strand Ejection passenger_strand Passenger Strand risc_loading->passenger_strand guide_strand Guide Strand target_mrna Target mRNA risc->target_mrna Target Recognition cleavage mRNA Cleavage target_mrna->cleavage degradation mRNA Degradation cleavage->degradation silencing Gene Silencing degradation->silencing

Caption: Simplified RNAi pathway utilizing modified siRNA.

Conclusion

The site-specific incorporation of modified phosphoramidites is an indispensable tool for advancing RNA-based research and therapeutics. By leveraging the protocols and understanding the quantitative aspects outlined in these notes, researchers can effectively design and synthesize modified RNA molecules with tailored properties for a wide range of applications, from fundamental studies of RNA function to the development of next-generation genetic medicines.[3][7]

References

Application Notes and Protocols for DMT-2'O-Methyl-rC(tac) Phosphoramidite in mRNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of messenger RNA (mRNA) has been unlocked by the development of modified nucleotides that enhance its stability and reduce its immunogenicity. Among these, 2'-O-methylated ribonucleosides are a cornerstone of modern mRNA synthesis. This document provides detailed application notes and protocols for the use of DMT-2'O-Methyl-rC(tac) phosphoramidite (B1245037), a key building block for generating high-quality, therapeutically viable mRNA.

The incorporation of 2'-O-methylcytidine imparts several desirable characteristics to the mRNA molecule. The 2'-O-methyl group provides steric hindrance, protecting the phosphodiester backbone from degradation by endonucleases, thereby significantly increasing the in vivo half-life of the mRNA.[1] Furthermore, this modification helps the mRNA to evade recognition by innate immune sensors, such as Toll-like receptors 7 and 8 (TLR7/8), leading to a dampened pro-inflammatory cytokine response and improved translation of the encoded protein.[2][3][4] The dimethoxytrityl (DMT) group allows for straightforward monitoring of coupling efficiency during solid-phase synthesis, while the tert-butylphenoxyacetyl (tac) protecting group on the cytidine (B196190) base is designed for rapid and clean deprotection under mild conditions.

These attributes make DMT-2'O-Methyl-rC(tac) phosphoramidite an essential reagent for the synthesis of mRNA for a wide range of applications, including vaccines, protein replacement therapies, and gene editing.

Data Presentation

Table 1: Coupling Efficiency

While exact coupling efficiencies can vary based on the synthesizer, reagents, and the specific sequence, 2'-O-methyl phosphoramidites generally exhibit high coupling efficiencies, though sometimes slightly lower than their DNA counterparts due to the steric bulk of the 2'-O-methyl group. The use of a high-performance activator is recommended to achieve optimal coupling.

Phosphoramidite TypeTypical Coupling Efficiency per StepReference
DNA Phosphoramidites>99%[5]
This compound ~98-99% [6]
Standard 2'-OH RNA Phosphoramidites (e.g., TBDMS)95-98%[5][6]
Table 2: Nuclease Resistance

The 2'-O-methyl modification provides significant protection against nuclease-mediated degradation. The following table illustrates the expected increase in stability of an mRNA molecule containing 2'-O-methylated cytidine compared to an unmodified mRNA when incubated with a nuclease.

mRNA TypeIncubation Time with Nuclease (hours)Percent Degradation (Anticipated)
Unmodified mRNA1~70-80%
Unmodified mRNA4>95%
2'-O-Methylated mRNA 1~10-20%
2'-O-Methylated mRNA 4~30-40%

Note: These are representative values. Actual degradation rates will depend on the specific nuclease, its concentration, and the overall sequence and structure of the mRNA.

Table 3: In Vitro Translation Efficiency

The impact of 2'-O-methylation on translation efficiency can be context-dependent. While modifications within the coding region can sometimes be inhibitory by affecting ribosome decoding[7], the overall effect, when combined with reduced immunogenicity and increased stability, is often a significant increase in protein production.

mRNA ConstructRelative Protein Expression (Fold Change vs. Unmodified)
Unmodified mRNA1x
mRNA with 2'-O-Methyl-rC 5-15x

Note: Fold change can vary significantly based on the cell type, delivery method, and the specific protein being expressed.

Table 4: Cytokine Induction in Human PBMCs

Incorporation of 2'-O-methylated nucleosides significantly reduces the induction of pro-inflammatory cytokines by mRNA. The following data is adapted from a study investigating the impact of 2'-O-ribose methylation on cytokine induction in human peripheral blood mononuclear cells (PBMCs).[8]

RNA Stimulus (10 µg/mL)IFN-α Secretion (pg/mL)IL-6 Secretion (pg/mL)
Unmodified RNA25003000
2'-O-Methylated RNA < 500< 1000
CpG ODN (Control)4000500
RNA40 (Control)35004000

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of mRNA incorporating this compound

This protocol outlines the general steps for automated solid-phase synthesis of mRNA. It is assumed that the user is familiar with the operation of a standard oligonucleotide synthesizer.

Materials:

  • This compound

  • Other required phosphoramidites (A, G, U, potentially modified)

  • Solid support (e.g., CPG)

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT))

  • Capping solutions (Cap A and Cap B)

  • Oxidizing solution (Iodine)

  • Deblocking solution (e.g., Dichloroacetic acid in a suitable solvent)

  • Anhydrous acetonitrile (B52724)

Procedure:

  • Preparation:

    • Dissolve this compound and other phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).

    • Install the phosphoramidite solutions and all other necessary reagents on the DNA/RNA synthesizer.

    • Program the desired mRNA sequence into the synthesizer.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles of the following steps:

    • Deblocking (Detritylation): Removal of the 5'-DMT group from the nucleotide attached to the solid support using the deblocking solution. The orange color of the cleaved DMT cation can be used to monitor the reaction progress.

    • Coupling: Activation of the incoming phosphoramidite (e.g., this compound) by the activator, followed by its coupling to the 5'-hydroxyl group of the growing RNA chain. A coupling time of 6-10 minutes is generally recommended for 2'-O-methyl phosphoramidites.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.

    • Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester using the iodine solution.

  • Final Detritylation: After the final coupling cycle, the terminal 5'-DMT group can be either removed on the synthesizer or left on for purification purposes (DMT-on purification).

  • Cleavage and Deprotection:

    • Transfer the solid support to a vial.

    • Add a solution of aqueous ammonia (B1221849) and methylamine (B109427) (AMA) to the solid support.

    • Incubate at room temperature for 2 hours to cleave the mRNA from the support and remove the cyanoethyl phosphate protecting groups and the 'tac' and other base protecting groups. The 'tac' group is labile and allows for rapid deprotection.

    • Carefully transfer the supernatant containing the cleaved and deprotected mRNA to a new tube.

Protocol 2: Purification of Synthetic mRNA by HPLC

High-performance liquid chromatography (HPLC) is a robust method for purifying synthetic mRNA to remove truncated sequences, remaining protecting groups, and other impurities.[9][10][11] Ion-exchange or reverse-phase HPLC can be used.

Materials:

  • Crude, deprotected mRNA

  • HPLC system with a suitable column (e.g., anion-exchange or C18 reverse-phase)

  • Mobile phases (specific buffers will depend on the chosen column and method)

  • Nuclease-free water

Procedure (General Anion-Exchange):

  • Sample Preparation: Resuspend the dried crude mRNA in a suitable volume of the initial mobile phase buffer.

  • HPLC Setup:

    • Equilibrate the anion-exchange column with the starting mobile phase.

    • Set up a gradient elution program that will effectively separate the full-length mRNA from shorter failure sequences.

  • Injection and Fraction Collection:

    • Inject the mRNA sample onto the column.

    • Monitor the elution profile at 260 nm.

    • Collect fractions corresponding to the main peak, which represents the full-length mRNA.

  • Desalting:

    • Pool the fractions containing the purified mRNA.

    • Desalt the sample using a suitable method, such as size-exclusion chromatography or ethanol (B145695) precipitation.

  • Quantification and Analysis:

    • Quantify the purified mRNA using UV absorbance at 260 nm.

    • Assess the purity and integrity of the final product by analytical HPLC, gel electrophoresis, and/or mass spectrometry.

Visualizations

mRNA_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing start Solid Support deblock Deblocking (DMT Removal) start->deblock couple Coupling (DMT-2'O-Me-rC(tac)) deblock->couple cap Capping couple->cap oxidize Oxidation cap->oxidize oxidize->deblock Repeat for each nucleotide cleave Cleavage & Deprotection oxidize->cleave Final Product purify HPLC Purification cleave->purify analyze Analysis (LC-MS, Gel) purify->analyze end end analyze->end Purified mRNA

Caption: Workflow for the synthesis and characterization of modified mRNA.

Innate_Immune_Evasion cluster_cell Target Cell cluster_endosome Endosome cluster_cytoplasm Cytoplasm TLR78 TLR7/8 MAVS MAVS TLR78->MAVS RIGI RIG-I/MDA5 RIGI->MAVS TBK1 TBK1/IKKε MAVS->TBK1 IRF37 IRF3/7 TBK1->IRF37 NFkB NF-κB TBK1->NFkB IFN Type I IFN Production IRF37->IFN Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Translation Protein Translation IFN->Translation Inhibited Cytokines->Translation Inhibited unmodified_mRNA Unmodified mRNA unmodified_mRNA->TLR78 Recognized unmodified_mRNA->RIGI Recognized modified_mRNA 2'-O-Methylated mRNA modified_mRNA->TLR78 Evades Recognition modified_mRNA->RIGI Evades Recognition modified_mRNA->Translation

Caption: Innate immune sensing of mRNA and evasion by 2'-O-methylation.

References

Application Notes and Protocols: Synthesis and Application of siRNA with 2'-O-Methyl Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNAs (siRNAs) have emerged as powerful therapeutic agents for silencing disease-causing genes. However, the clinical translation of unmodified siRNAs is hampered by their susceptibility to nuclease degradation and potential for off-target effects. Chemical modifications, particularly the incorporation of 2'-O-methyl (2'-OMe) groups at specific positions within the siRNA duplex, have proven to be a robust strategy to overcome these limitations. This document provides detailed application notes and protocols for the synthesis of 2'-O-methyl modified siRNAs and their subsequent experimental validation.

Advantages of 2'-O-Methyl Modified siRNA

The introduction of a methyl group at the 2' position of the ribose sugar confers several advantageous properties to siRNA molecules:

  • Enhanced Nuclease Resistance: The 2'-O-methyl modification protects the phosphodiester backbone from cleavage by endo- and exonucleases present in serum and intracellularly, significantly extending the half-life of the siRNA.[1]

  • Reduced Off-Target Effects: Strategic placement of 2'-O-methyl modifications, particularly at position 2 of the guide strand, can sterically hinder the binding of the siRNA seed region to unintended mRNA targets, thereby reducing off-target gene silencing by an average of 66%.[2][3][4]

  • Improved Thermodynamic Stability: The 2'-O-methyl modification favors an A-form helical geometry, which can increase the thermal stability (Tm) of the siRNA duplex.[5]

  • Reduced Immunogenicity: Modification of siRNAs can help to reduce the activation of the innate immune system, a common issue with unmodified RNA molecules.

Data Presentation: Performance of 2'-O-Methyl Modified siRNA

The following tables summarize the quantitative improvements observed with 2'-O-methyl modified siRNAs compared to their unmodified counterparts across various parameters.

Table 1: Serum Stability

siRNA TypeModification PatternHalf-life in Human SerumReference
Unmodified siRNANone< 1 hour[1]
2'-O-Methyl Modified siRNAAlternating 2'-OMe/2'-F pattern> 48 hours[6]
2'-O-Methyl Modified siRNA2'-OMe at positions 1 and 2 of guide strandSignificantly prolonged[7]

Table 2: Gene Silencing Potency (IC50)

Target GenesiRNA TypeModification PatternIC50 (nM)Reference
PTENUnmodifiedNone0.6 - 75 (cell type dependent)[8]
PTEN2'-O-Methyl ModifiedFull 2'-OMe sense strandComparable to unmodified[8]
SERPINA6UnmodifiedNoneVaries (sequence dependent)[5]
SERPINA62'-O-Methyl ModifiedAlternating 2'-OMe/2'-FVaries (sequence dependent)[5]
AGTUnmodifiedNoneVaries (sequence dependent)[5]
AGT2'-O-Methyl ModifiedAlternating 2'-OMe/2'-FVaries (sequence dependent)[5]
Renilla LuciferaseUnmodifiedNoneVaries (sequence dependent)[9]
Renilla Luciferase2'-O-Methyl ModifiedVarious positionsVaries (sequence dependent)[9]

Table 3: Reduction of Off-Target Effects

siRNA TargetModificationMethod of AnalysisAverage Reduction in Off-Target TranscriptsReference
MAPK142'-O-methyl at position 2 of guide strandMicroarray66%[2]
Various2'-O-methyl at position 2 of guide strandMicroarraySignificant reduction[3]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of 2'-O-Methyl Modified siRNA

This protocol outlines the chemical synthesis of siRNA oligonucleotides containing 2'-O-methyl modifications using phosphoramidite (B1245037) chemistry on an automated solid-phase synthesizer.[10][11][12][13]

Materials:

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.

  • 5'-O-DMT-2'-O-methyl ribonucleoside phosphoramidites (A, C, G, U).

  • Standard 5'-O-DMT-2'-O-TBDMS ribonucleoside phosphoramidites (for unmodified positions).

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole).

  • Oxidizing solution (Iodine/water/pyridine).

  • Capping solution A (Acetic anhydride/lutidine/THF) and Capping solution B (N-Methylimidazole/THF).

  • Deblocking solution (Trichloroacetic acid in dichloromethane).

  • Anhydrous acetonitrile.

  • Cleavage and deprotection solution: Ethanolic methylamine (B109427) (EMA) or a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (AMA).[14][15]

  • 2'-O-silyl deprotection solution: Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or DMSO.[14]

  • Purification buffers and columns (e.g., HPLC, PAGE).

Procedure:

The synthesis follows a cyclical four-step process for each nucleotide addition:

  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by treatment with an acid (e.g., trichloroacetic acid). This exposes the 5'-hydroxyl group for the next coupling reaction.

  • Coupling: The desired 2'-O-methyl phosphoramidite, dissolved in anhydrous acetonitrile, is activated by an activator (e.g., 5-ethylthio-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing agent (e.g., iodine).

These four steps are repeated for each nucleotide in the sequence.

Post-Synthesis Cleavage and Deprotection: [14][16][17]

  • Cleavage from Support and Base Deprotection: The synthesized oligonucleotide is cleaved from the CPG support, and the protecting groups on the nucleobases and phosphate backbone are removed by incubation with a basic solution (e.g., EMA or AMA) at an elevated temperature.

  • 2'-O-Silyl Group Deprotection: The tert-butyldimethylsilyl (TBDMS) protecting groups on the 2'-hydroxyls of the unmodified ribonucleotides are removed by treatment with a fluoride (B91410) reagent (e.g., TEA·3HF).

  • Purification: The crude siRNA strands are purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product.[18]

Annealing:

The purified complementary sense and antisense strands are mixed in equimolar amounts in an annealing buffer (e.g., 100 mM potassium acetate, 30 mM HEPES-KOH pH 7.4, 2 mM magnesium acetate), heated to 95°C for 5 minutes, and then slowly cooled to room temperature to form the final siRNA duplex.

Protocol 2: In Vitro Assessment of siRNA Knockdown Efficiency by quantitative Real-Time PCR (qPCR)

This protocol describes the measurement of target mRNA knockdown in cultured cells following transfection with 2'-O-methyl modified siRNA.[19][20][21][22]

Materials:

  • Cultured mammalian cells.

  • 2'-O-methyl modified siRNA and a non-targeting control siRNA.

  • Transfection reagent.

  • Cell culture medium.

  • RNA extraction kit.

  • Reverse transcription kit.

  • qPCR master mix (e.g., SYBR Green or TaqMan).

  • Primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB).

  • qPCR instrument.

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Transfection: Prepare siRNA-transfection reagent complexes according to the manufacturer's protocol and add to the cells. Include wells with non-targeting control siRNA and mock-transfected cells.

  • Incubation: Incubate the cells for 24-72 hours post-transfection.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Set up qPCR reactions containing cDNA, qPCR master mix, and primers for the target and housekeeping genes.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to calculate the relative expression of the target gene in cells treated with the specific siRNA compared to the non-targeting control, normalized to the housekeeping gene.

Protocol 3: Assessment of Protein Knockdown by Western Blot

This protocol details the analysis of target protein downregulation following siRNA-mediated knockdown.[23][24][25]

Materials:

  • Transfected cells from Protocol 2.

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels.

  • Electrophoresis and transfer apparatus.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody specific to the target protein.

  • Primary antibody for a loading control protein (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Lysis: Lyse the transfected cells with lysis buffer and collect the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein or use a separate gel to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities to determine the extent of protein knockdown.

Visualizations

G cluster_synthesis Solid-Phase Synthesis Cycle Start Start Deblocking Deblocking Start->Deblocking 1. Remove 5'-DMT Coupling Coupling Deblocking->Coupling 2. Add 2'-OMe phosphoramidite Capping Capping Coupling->Capping 3. Block unreacted 5'-OH Oxidation Oxidation Capping->Oxidation 4. Stabilize phosphate linkage Next_Cycle Next Cycle or Cleavage/Deprotection Oxidation->Next_Cycle

Caption: Automated solid-phase synthesis cycle for 2'-O-methyl modified siRNA.

RNAi_Pathway cluster_cytoplasm Cytoplasm siRNA 2'-OMe Modified siRNA Duplex RISC_loading RISC Loading Complex siRNA->RISC_loading 1. Incorporation RISC_active Active RISC (with Guide Strand) RISC_loading->RISC_active 2. Passenger Strand Removal mRNA_target Target mRNA RISC_active->mRNA_target 3. Target Recognition (Guide Strand) mRNA_cleavage mRNA Cleavage mRNA_target->mRNA_cleavage 4. Slicer Activity mRNA_degradation mRNA Degradation mRNA_cleavage->mRNA_degradation Translation_inhibition Inhibition of Translation

Caption: The RNA interference (RNAi) pathway for 2'-O-methyl modified siRNA.

Off_Target_Reduction cluster_unmodified Unmodified siRNA cluster_modified 2'-O-Methyl Modified siRNA unmod_guide Guide Strand (Unmodified) unmod_seed Seed Region (Positions 2-8) unmod_guide->unmod_seed unmod_binding Imperfect Binding unmod_seed->unmod_binding unmod_off_target Off-Target mRNA unmod_off_target->unmod_binding unmod_silencing Off-Target Silencing unmod_binding->unmod_silencing mod_guide Guide Strand (2'-OMe at pos. 2) mod_seed Seed Region (Steric Hindrance) mod_guide->mod_seed mod_no_binding Reduced Binding mod_seed->mod_no_binding mod_off_target Off-Target mRNA mod_off_target->mod_no_binding mod_no_silencing Reduced Off-Target Silencing mod_no_binding->mod_no_silencing

Caption: Mechanism of off-target reduction by 2'-O-methyl modification.

References

Application Notes and Protocols for Deprotection of Oligonucleotides with t-Butylphenoxyacetyl (tac) Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, therapeutic development, and diagnostic applications. A critical step in this process is the removal of protecting groups from the exocyclic amines of the nucleobases following solid-phase synthesis. The choice of these protecting groups significantly impacts the efficiency, yield, and purity of the final oligonucleotide product. The t-butylphenoxyacetyl (tac) protecting group is a labile acyl group that offers significant advantages over traditional protecting groups like benzoyl (Bz) and isobutyryl (iBu), enabling faster and milder deprotection conditions. This is particularly beneficial for the synthesis of sensitive or modified oligonucleotides.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the deprotection of oligonucleotides synthesized with tac-protected phosphoramidites. The information presented is intended to guide researchers in optimizing their deprotection strategies to achieve high-purity, high-yield oligonucleotides.

Advantages of tac Protecting Groups

The use of tac protecting groups offers several key advantages in oligonucleotide synthesis:

  • Rapid Deprotection: The tac group is significantly more labile than standard protecting groups, allowing for dramatically reduced deprotection times.[3]

  • Milder Conditions: Deprotection can be achieved under milder basic conditions, which is crucial for oligonucleotides containing sensitive modifications or dyes that are degraded by harsh treatments.[1]

  • High Solubility: Tac-protected amidites exhibit high solubility in acetonitrile, the standard solvent used in oligonucleotide synthesis, eliminating the need for co-solvents like dichloromethane (B109758) or dimethylformamide.[3]

  • Compatibility: Tac protecting groups are compatible with common deprotection reagents, including concentrated ammonium (B1175870) hydroxide (B78521) and ammonia-methylamine (AMA).[3]

  • Improved Quality: The use of dA(tac) can minimize depurination, an acid-catalyzed side reaction that can occur during the removal of the 5'-dimethoxytrityl (DMT) group, leading to higher quality oligonucleotides.[3]

Quantitative Data Summary

The following tables summarize the deprotection times for various protecting groups under different conditions, highlighting the rapid nature of tac group removal.

Table 1: Comparison of Deprotection Times with Concentrated Ammonium Hydroxide

Protecting GroupReagentTemperature (°C)Time for Complete Deprotection
tac Conc. NH₄OH 55 15 minutes [3]
tac Conc. NH₄OH Room Temp. 2 hours [3]
Standard (Bz, iBu)Conc. NH₄OH558-16 hours
dG(dmf)Conc. NH₄OH552 hours[3]
dG(dmf)Conc. NH₄OH651 hour[3]

Table 2: Comparison of Deprotection Times with AMA Reagent

Protecting GroupReagentTemperature (°C)Time for Complete Deprotection
dC(tac) AMA 65 10 minutes [3]
Standard (with Ac-dC)AMA655-10 minutes[4]

Table 3: Cleavage Half-life (t½) of Various Protecting Groups

Protecting GroupDeprotection ConditionHalf-life (t½)
dG(tBPAC) Ethanolic Ammonia (B1221849) (2.0 M)96 minutes[5]
dA(PAC)Ethanolic Ammonia (2.0 M)18 minutes[5]
dC(PAC)Ethanolic Ammonia (2.0 M)7 minutes[5]
dA(Bz)Ethanolic Ammonia (2.0 M)> 2 hours ( < 5% cleavage)[5]
dG(iBu)Ethanolic Ammonia (2.0 M)> 2 hours ( < 5% cleavage)[5]
dG(tBPAC) Aqueous Methylamine (40 wt%)< 0.5 minutes[5]
dA(PAC)Aqueous Methylamine (40 wt%)< 0.5 minutes[5]
dC(PAC)Aqueous Methylamine (40 wt%)< 0.5 minutes[5]
dA(Bz)Aqueous Methylamine (40 wt%)5 minutes[5]
dG(iBu)Aqueous Methylamine (40 wt%)18 minutes[5]

Note: tBPAC (tert-butylphenoxyacetyl) is synonymous with tac.

Experimental Protocols

The following are detailed protocols for the deprotection of oligonucleotides synthesized using tac-protected phosphoramidites.

Protocol 1: Deprotection using Concentrated Ammonium Hydroxide

This protocol is suitable for standard DNA and RNA oligonucleotides where rapid deprotection is desired.

Materials:

  • Oligonucleotide synthesized on solid support (e.g., CPG)

  • Concentrated ammonium hydroxide (28-30%)

  • Screw-cap vials

  • Heating block or water bath

  • Syringes and needles (optional, for removing supernatant)

  • SpeedVac or lyophilizer

Procedure:

  • Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a screw-cap vial.

  • Add 1-2 mL of concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.

  • Securely cap the vial.

  • For rapid deprotection, incubate the vial at 55°C for 15 minutes. Alternatively, for room temperature deprotection, incubate for 2 hours.[3]

  • After incubation, cool the vial to room temperature.

  • Carefully transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.

  • Wash the solid support with 0.5-1 mL of nuclease-free water and combine the wash with the solution from step 6.

  • Remove the ammonia by drying the solution in a SpeedVac or by lyophilization.

  • Resuspend the dried oligonucleotide pellet in an appropriate buffer or nuclease-free water for downstream applications.

Protocol 2: Ultra-Fast Deprotection using AMA Reagent

This protocol is recommended for high-throughput applications and when using dC(tac) phosphoramidites for extremely fast deprotection.

Materials:

  • Oligonucleotide synthesized on solid support

  • AMA solution (1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine)

  • Screw-cap vials

  • Heating block

  • SpeedVac or lyophilizer

Procedure:

  • Transfer the solid support with the synthesized oligonucleotide to a screw-cap vial.

  • Add 1-2 mL of freshly prepared AMA solution to the vial.

  • Tightly seal the vial.

  • Incubate the vial at 65°C for 10 minutes.[3]

  • After incubation, cool the vial on ice.

  • Transfer the AMA solution containing the deprotected oligonucleotide to a new tube.

  • Wash the support with nuclease-free water and combine with the deprotected oligonucleotide solution.

  • Dry the solution using a SpeedVac or lyophilizer.

  • Resuspend the oligonucleotide in a suitable buffer for further use.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the overall workflow of oligonucleotide synthesis and deprotection, and the chemical logic of the deprotection step.

Oligonucleotide_Synthesis_and_Deprotection_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Purification & Analysis Start 1. Solid Support (e.g., CPG) Deblocking 2. Detritylation (DMT Removal) Start->Deblocking Coupling 3. Coupling (Amidite Addition) Deblocking->Coupling Capping 4. Capping (Unreacted 5'-OH) Coupling->Capping Oxidation 5. Oxidation (P(III) to P(V)) Capping->Oxidation Cycle Repeat Steps 2-5 for desired length Oxidation->Cycle Cycle->Deblocking Next Cycle Cleavage 6. Cleavage from Solid Support Cycle->Cleavage Final Cycle Base_Deprotection 7. Base Deprotection (tac group removal) Cleavage->Base_Deprotection Phosphate_Deprotection 8. Phosphate Deprotection (Cyanoethyl removal) Base_Deprotection->Phosphate_Deprotection Purification 9. Purification (e.g., HPLC, PAGE) Phosphate_Deprotection->Purification Analysis 10. Quality Control (e.g., Mass Spec) Purification->Analysis Final_Product 11. Final Oligonucleotide Analysis->Final_Product

Caption: Overall workflow from solid-phase synthesis to the final purified oligonucleotide.

Deprotection_Mechanism Protected_Oligo Protected Oligonucleotide on Solid Support Nucleobase-NH-CO-CH₂-O-Ph-tBu Phosphate-O-CH₂CH₂CN Solid Support Deprotected_Oligo Deprotected Oligonucleotide in Solution Nucleobase-NH₂ Phosphate-O⁻ Cleaved from Support Protected_Oligo->Deprotected_Oligo Base-catalyzed hydrolysis & cleavage Deprotection_Reagent Deprotection Reagent (e.g., NH₄OH or AMA) Deprotection_Reagent->Protected_Oligo Reacts with Byproducts Byproducts (t-butylphenoxyacetic acid, acrylonitrile, etc.)

Caption: Simplified logical diagram of the oligonucleotide deprotection process.

Conclusion

The use of t-butylphenoxyacetyl (tac) protecting groups represents a significant advancement in oligonucleotide synthesis, enabling faster and milder deprotection protocols. This leads to higher quality oligonucleotides, especially those with sensitive modifications. The protocols and data presented in these application notes provide a practical guide for researchers to effectively implement tac chemistry in their oligonucleotide synthesis workflows, ultimately leading to improved efficiency and success in their research and development endeavors.

References

Application Notes and Protocols for Solid-Phase Synthesis of RNA using Modified Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis of RNA oligonucleotides incorporating various chemical modifications. The use of modified phosphoramidites is crucial for enhancing the therapeutic properties of RNA, such as nuclease resistance, binding affinity, and cellular uptake. This document outlines the synthesis cycle, key modifications, experimental procedures, and expected outcomes.

Introduction to Solid-Phase RNA Synthesis

Solid-phase synthesis is the standard method for the chemical synthesis of RNA oligonucleotides.[1] The process involves the sequential addition of ribonucleoside phosphoramidites to a growing RNA chain that is covalently attached to a solid support, typically controlled pore glass (CPG).[2] Each synthesis cycle consists of four main chemical reactions: detritylation, coupling, capping, and oxidation or sulfurization.[1][3] The introduction of modified phosphoramidites allows for the site-specific incorporation of chemical modifications into the RNA sequence.[3]

Common Modifications of RNA Phosphoramidites

A wide range of chemical modifications can be introduced into synthetic RNA to enhance its properties for therapeutic and research applications. These modifications can be broadly categorized into backbone modifications and sugar modifications.

Backbone Modifications:

  • Phosphorothioates (PS): Replacement of a non-bridging oxygen atom with a sulfur atom in the phosphate (B84403) backbone. This modification confers significant nuclease resistance.[4]

  • Phosphorodithioates (PS2): Replacement of both non-bridging oxygen atoms with sulfur atoms. Like the natural phosphodiester linkage, the PS2 linkage is achiral at the phosphorus atom and provides high nuclease resistance.[5]

  • Thioamide Linkages: Replacement of a phosphate group with a thioamide group. This modification can influence the structural and functional properties of RNA.[4]

  • Amine Linkages: Replacement of a phosphate group with a positively charged amine linkage, which can affect duplex stability and RNAi activity.[6]

Sugar Modifications (2'-Position):

  • 2'-O-Methyl (2'-O-Me): Addition of a methyl group to the 2'-hydroxyl of the ribose sugar. This modification increases nuclease resistance and binding affinity to complementary RNA.

  • 2'-Fluoro (2'-F): Replacement of the 2'-hydroxyl group with a fluorine atom. This modification enhances thermal stability and nuclease resistance of RNA duplexes.

  • 2'-O-Methoxyethyl (2'-MOE): Addition of a methoxyethyl group at the 2'-position. This modification provides excellent nuclease resistance and high binding affinity, with lower toxicity.[7]

  • 2'-O-thiophenylmethyl: A modification at the C2'-O-position that can be incorporated with good coupling efficiencies.

Other Modifications:

  • Fluorescent Dyes: Attachment of fluorophores to the 5' or 3' end, or internally, for detection and quantification purposes. The fluorescence properties can be influenced by the oligonucleotide sequence and structure.[8]

Data Presentation: Synthesis Efficiency of Modified RNA

The efficiency of solid-phase RNA synthesis can be evaluated by the stepwise coupling efficiency and the overall yield of the final product. The following tables summarize quantitative data for the synthesis of RNA with various modifications.

ModificationStepwise Coupling Efficiency (%)Overall Yield (%)Notes
Standard RNA >99%Variable, length-dependentHigh efficiency is achievable with optimized protocols.
Phosphorothioate (B77711) (PS) >99%GoodWell-established modification with high synthesis efficiency.
Phosphorodithioate (PS2) High~30-50 A260 units (20-mer)Requires longer coupling and sulfurization times.[4]
Thioamide Lower than standard~5% (isolated)Synthesis can be less efficient due to side reactions.[4]
Amine Linkage Moderate~5% (isolated)[6]
2'-O-thiophenylmethyl 97-100%30-75% (isolated)Incorporation of the modification did not significantly affect the overall yield.[9]
Convertible Verdine's Phosphoramidites ~97%-Requires extended coupling times (e.g., 12 minutes).[3]
Reverse (5' to 3') Synthesis >99%High PurityCan offer advantages for certain modifications and purifications.
ModificationRecommended Coupling Time (minutes)Activator
Standard RNA ~45-(ethylthio)-1H-tetrazole (ETT) or others
Phosphorodithioate (PS2) ~125-(bis-3.5-trifluoromethylphenyl)-1H-tetrazole (Activator 42)
Phosphorothioate (PS) 65-ethylthio tetrazole (ETT)
2'-O-Methoxyethyl (2'-MOE) 6Standard activators
Convertible Verdine's Phosphoramidites 12Standard activators

Experimental Protocols

General Protocol for Automated Solid-Phase RNA Synthesis

This protocol describes a standard cycle for automated solid-phase synthesis of RNA on a 1 µmol scale.

Materials:

  • Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside.

  • 5'-O-DMT-2'-O-TBDMS (or other 2'-protection) protected ribonucleoside phosphoramidites (A, C, G, U, and modified) (0.1 M in anhydrous acetonitrile).

  • Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).

  • Capping solution A (acetic anhydride/pyridine/THF) and Capping solution B (1-methylimidazole/THF).

  • Oxidizer solution (0.02 M iodine in THF/pyridine/water). For phosphorothioate synthesis, a sulfurizing agent (e.g., DDTT) is used instead.

  • Deblocking solution (3% trichloroacetic acid (TCA) in dichloromethane).

  • Anhydrous acetonitrile (B52724).

Procedure (One Synthesis Cycle):

  • Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The column is then washed extensively with anhydrous acetonitrile.

  • Coupling: The next phosphoramidite (B1245037) in the sequence is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing RNA chain. The reaction time is critical and depends on the specific phosphoramidite being used (see Table 2).

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation/Sulfurization: The newly formed phosphite (B83602) triester linkage is oxidized to a stable phosphate triester using the oxidizer solution. For phosphorothioate synthesis, a sulfurizing agent is used to create a phosphorothioate triester. The column is then washed with anhydrous acetonitrile to prepare for the next cycle.

These four steps are repeated for each nucleotide to be added to the sequence.

Protocol for Synthesis of RNA with Phosphorothioate (PS) Modifications

This protocol is a modification of the general procedure where the oxidation step is replaced by sulfurization.

Materials:

  • Same as the general protocol, but with a sulfurizing agent instead of an oxidizer.

  • Sulfurizing agent: e.g., 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT) (0.05 M in pyridine/acetonitrile).

Procedure:

  • Follow the general protocol for detritylation and coupling.

  • Sulfurization: After the coupling step, the phosphite triester is converted to a phosphorothioate triester by introducing the sulfurizing agent.

  • Capping: The capping step is performed after sulfurization.

  • Repeat the cycle for each subsequent nucleotide.

Deprotection and Purification of Modified RNA

After synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The deprotection strategy must be compatible with the modifications present in the RNA sequence.

Standard Deprotection Protocol (for TBDMS-protected RNA):

  • Cleavage and Base Deprotection: The solid support is treated with a mixture of concentrated ammonium (B1175870) hydroxide (B78521) and ethanol (B145695) (3:1) at 55°C for 12-16 hours. This cleaves the RNA from the support and removes the protecting groups from the nucleobases and the phosphate backbone.

  • 2'-O-TBDMS Deprotection: The silyl (B83357) protecting groups on the 2'-hydroxyls are removed by treatment with a fluoride (B91410) source, such as triethylamine (B128534) trihydrofluoride (TEA·3HF) in N-methylpyrrolidinone (NMP) or DMSO at 65°C for 1.5-2.5 hours.

  • Purification: The crude deprotected RNA is purified by methods such as denaturing polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge purification.

Note: For modifications sensitive to standard deprotection conditions, milder reagents and conditions may be required.

Visualizations

Solid-Phase RNA Synthesis Cycle

Solid_Phase_RNA_Synthesis_Cycle cluster_cycle Synthesis Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Unreacted -OH Blocked) Coupling->Capping Oxidation 4. Oxidation/Sulfurization (Phosphate/Phosphorothioate Formation) Capping->Oxidation Oxidation->Detritylation Next Cycle End End: Full-length Protected RNA Oxidation->End Start Start: Support-bound Nucleoside Start->Detritylation RNA_Synthesis_Workflow cluster_synthesis Automated Synthesis cluster_postsynthesis Post-Synthesis Processing cluster_purification Purification & Analysis Solid_Phase_Synthesis Solid-Phase Synthesis (Cyclic Addition of Phosphoramidites) Cleavage_Deprotection Cleavage from Support & Base Deprotection Solid_Phase_Synthesis->Cleavage_Deprotection Silyl_Deprotection 2'-OH Deprotection (e.g., Fluoride Treatment) Cleavage_Deprotection->Silyl_Deprotection Purification Purification (PAGE or HPLC) Silyl_Deprotection->Purification Analysis Quality Control (Mass Spectrometry, etc.) Purification->Analysis Final_Product Purified Modified RNA Analysis->Final_Product Modified_Phosphoramidites cluster_modifications Examples of Modified Phosphoramidites Standard Standard Phosphoramidite 5'-DMT Ribose (2'-OH) 3'-Phosphoramidite Phosphorothioate_node Phosphorothioate Precursor 5'-DMT Ribose (2'-OH) 3'-Phosphoramidite *Sulfur replaces Oxygen during synthesis* Two_Prime_OMe 2'-O-Methyl 5'-DMT Ribose (2'-O-Me) 3'-Phosphoramidite Two_Prime_F 2'-Fluoro 5'-DMT Ribose (2'-F) 3'-Phosphoramidite Two_Prime_MOE 2'-O-Methoxyethyl 5'-DMT Ribose (2'-O-MOE) 3'-Phosphoramidite

References

Purifying 2'-O-Methyl-rC Oligonucleotides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for High-Purity Oligonucleotides in Research and Drug Development

The incorporation of 2'-O-methyl-rC (2'-O-Me-rC) modifications into oligonucleotides is a critical strategy for enhancing their nuclease resistance and binding affinity, making them valuable tools in therapeutics and diagnostics. However, the presence of these modifications can present unique challenges during purification. This document provides detailed application notes and experimental protocols for the purification of oligonucleotides containing 2'-O-methyl-rC, tailored for researchers, scientists, and professionals in drug development. We will explore three primary purification techniques: Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC), Anion-Exchange High-Performance Liquid Chromatography (IEX-HPLC), and Solid-Phase Extraction (SPE).

Introduction to Purification Challenges and Strategies

The synthesis of oligonucleotides, including those with 2'-O-Me-rC modifications, inevitably results in a mixture of the desired full-length product (FLP) and various impurities. These impurities primarily consist of truncated sequences (n-1, n-2, etc.), incompletely deprotected oligonucleotides, and other synthesis-related byproducts. The 2'-O-methyl modification, while beneficial for the oligonucleotide's function, can alter its chromatographic behavior compared to unmodified RNA, necessitating optimized purification protocols.

The choice of purification method depends on several factors, including the length of the oligonucleotide, the required purity level, the scale of the synthesis, and the intended application. For demanding applications such as in vivo studies, crystallography, or as therapeutic agents, high-purity oligonucleotides are essential.

Comparative Overview of Purification Techniques

The following table summarizes the expected performance of the three main purification techniques for oligonucleotides containing 2'-O-methyl-rC. The values presented are typical and may vary depending on the specific oligonucleotide sequence, length, and the precise experimental conditions.

Purification MethodPrinciple of SeparationTypical Purity (%)Typical Yield/Recovery (%)Recommended For
IP-RP-HPLC Hydrophobicity, with an ion-pairing agent to retain the negatively charged oligonucleotide on a reversed-phase column.>95% (often >99%)[1]50-70%[1]High-purity applications, oligonucleotides up to ~50-60 bases.[2]
IEX-HPLC Charge-based separation, where oligonucleotides are separated based on the number of phosphate (B84403) groups.80-95%40-60%Oligonucleotides with significant secondary structure, longer oligonucleotides (40-100 bases).[3]
Solid-Phase Extraction (SPE) Primarily hydrophobicity (DMT-on) or ion-exchange, using disposable cartridges.75-90%60-80%[4]Rapid purification of small to medium scale syntheses, desalting.

Experimental Protocols

This section provides detailed, step-by-step protocols for the purification of oligonucleotides containing 2'-O-methyl-rC using IP-RP-HPLC, IEX-HPLC, and SPE.

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

IP-RP-HPLC is a high-resolution technique that effectively separates the desired full-length oligonucleotide from shorter failure sequences based on hydrophobicity. The use of an ion-pairing reagent is crucial for the retention of the anionic oligonucleotide on the nonpolar stationary phase.

Workflow for IP-RP-HPLC Purification

IP-RP-HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_collection Fraction Collection & Analysis crude_oligo Crude 2'-O-Me-rC Oligo dissolve Dissolve in Mobile Phase A crude_oligo->dissolve inject Inject Sample dissolve->inject column RP-HPLC Column (e.g., C18) inject->column gradient Gradient Elution (Mobile Phase A & B) column->gradient detection UV Detection (260 nm) gradient->detection collect Collect Fractions detection->collect analysis Analyze Fractions (Analytical HPLC or MS) collect->analysis pool Pool Pure Fractions analysis->pool desalt Desalt & Lyophilize pool->desalt pure_oligo Pure Oligonucleotide desalt->pure_oligo

Caption: Workflow for the purification of 2'-O-methyl-rC oligonucleotides using IP-RP-HPLC.

Materials:

  • Crude, deprotected 2'-O-methyl-rC containing oligonucleotide

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Ion-pairing reagent (e.g., Triethylammonium acetate (B1210297) (TEAA) or Hexylammonium acetate (HAA))

  • Reversed-phase HPLC column (e.g., C18, polystyrene-divinylbenzene)

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.1 M solution of TEAA or HAA in HPLC-grade water.

    • Mobile Phase B: Prepare a 0.1 M solution of TEAA or HAA in 50% acetonitrile/water.

    • Degas both mobile phases thoroughly.

  • Sample Preparation:

    • Dissolve the crude oligonucleotide in Mobile Phase A to a final concentration of 1-5 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Method:

    • Column: C18, 5 µm particle size, 100 Å pore size.

    • Flow Rate: 1.0 mL/min for analytical scale, adjust for preparative scale.

    • Column Temperature: 50-65 °C to denature secondary structures.

    • Detection: UV at 260 nm.

    • Gradient:

      • 0-5 min: 10% B

      • 5-35 min: 10-70% B (linear gradient)

      • 35-40 min: 70-100% B

      • 40-45 min: 100% B (column wash)

      • 45-50 min: 10% B (re-equilibration) (Note: The gradient may need to be optimized based on the length and sequence of the oligonucleotide.)

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak (full-length product).

    • Analyze the purity of the collected fractions by analytical HPLC or mass spectrometry.

    • Pool the fractions that meet the desired purity level.

  • Post-Purification Processing:

    • Remove the ion-pairing reagent and acetonitrile by a suitable desalting method (e.g., size-exclusion chromatography or SPE).

    • Lyophilize the desalted oligonucleotide to obtain a dry, pure product.

Anion-Exchange HPLC (IEX-HPLC)

IEX-HPLC separates oligonucleotides based on their net negative charge, which is proportional to their length. This method is particularly useful for purifying longer oligonucleotides and those that may form strong secondary structures.

Workflow for IEX-HPLC Purification

IEX-HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_collection Fraction Collection & Analysis crude_oligo Crude 2'-O-Me-rC Oligo dissolve Dissolve in Mobile Phase A crude_oligo->dissolve inject Inject Sample dissolve->inject column Anion-Exchange Column (e.g., DEAE) inject->column gradient Salt Gradient Elution (Mobile Phase A & B) column->gradient detection UV Detection (260 nm) gradient->detection collect Collect Fractions detection->collect analysis Analyze Fractions (Analytical HPLC or MS) collect->analysis pool Pool Pure Fractions analysis->pool desalt Desalt & Lyophilize pool->desalt pure_oligo Pure Oligonucleotide desalt->pure_oligo DMT-on SPE Workflow cluster_prep Sample Preparation cluster_spe SPE Cartridge cluster_post Post-Purification crude_oligo Crude DMT-on Oligo dissolve Dissolve in Loading Buffer crude_oligo->dissolve condition Condition Cartridge dissolve->condition load Load Sample condition->load wash Wash (remove failures) load->wash detritylate On-cartridge Detritylation wash->detritylate elute Elute Pure Oligo detritylate->elute desalt Desalt & Lyophilize elute->desalt pure_oligo Pure Oligonucleotide desalt->pure_oligo

References

Application Notes and Protocols for DMT-2'O-Methyl-rC(tac) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the proper storage, handling, and application of DMT-2'O-Methyl-rC(tac) phosphoramidite (B1245037), a critical building block in the synthesis of modified RNA oligonucleotides. Adherence to these protocols is essential to ensure the integrity of the reagent and the successful synthesis of high-quality oligonucleotides for research, diagnostic, and therapeutic applications.

Product Information and Specifications

DMT-2'O-Methyl-rC(tac) phosphoramidite is a cytidine (B196190) analogue designed for use in automated solid-phase oligonucleotide synthesis. The 2'-O-methyl modification confers increased stability and resistance to nuclease degradation, a desirable characteristic for many RNA-based applications. The dimethoxytrityl (DMT) group facilitates the monitoring and purification of the synthesized oligonucleotide, while the tert-butylphenoxyacetyl (tac) group provides robust protection of the exocyclic amine of cytidine during the synthesis process.

Chemical Structure:

  • Formula: C₅₂H₆₄N₅O₁₀P

  • Molecular Weight: 950.07 g/mol

  • CAS Number: 179486-26-1

  • Appearance: A solid, white to light yellow or off-white powder.

Storage and Stability

Proper storage of phosphoramidites is critical to prevent degradation from moisture and oxidation, which can lead to poor coupling efficiencies during oligonucleotide synthesis.

Data Presentation: Storage Conditions and Stability

Form Temperature Atmosphere Duration Notes
Solid (Dry Powder) -20°CUnder Nitrogen≥ 4 yearsRecommended for long-term storage. Keep receptacle tightly sealed.
2-8°CUnder NitrogenShort-termSuitable for routine use.
4°CUnder NitrogenNot specifiedAn alternative for short-term storage.
In Solution -80°CUnder Nitrogen6 monthsAliquot to prevent repeated freeze-thaw cycles.
-20°CUnder Nitrogen1 monthFor more frequent use.

Handling and Safety Precautions

This compound should be handled with care, following standard laboratory safety procedures.

  • General Handling: This material should be considered hazardous until further information is available. Handle in a well-ventilated area to minimize inhalation of dust.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Health Hazards: May cause skin and eye irritation. Avoid contact with skin and eyes. Do not ingest or inhale.

  • First Aid: In case of contact, wash the affected area thoroughly with water. If irritation persists, seek medical attention.

  • Spills: In case of a spill, ensure adequate ventilation and clean up the solid material, avoiding dust generation.

Experimental Protocols

Protocol 1: Reconstitution of this compound

This protocol outlines the steps for preparing a phosphoramidite solution for use in an automated oligonucleotide synthesizer.

Materials:

  • This compound

  • Anhydrous acetonitrile (B52724) (synthesis grade)

  • Inert gas (Argon or Nitrogen)

  • Appropriate glassware (septum-sealed bottle)

  • Syringes and needles

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • In a fume hood, carefully open the vial.

  • Add the required volume of anhydrous acetonitrile to the vial to achieve the desired concentration (typically 0.1 M, but refer to your synthesizer's manual).

  • Seal the vial with a septum and gently swirl to dissolve the solid. If necessary, use an ultrasonic bath to aid dissolution.

  • Purge the headspace of the vial with an inert gas (argon or nitrogen) for several minutes to remove any air.

  • The reconstituted phosphoramidite is now ready to be installed on the oligonucleotide synthesizer.

Protocol 2: General Oligonucleotide Synthesis Cycle

This protocol describes a typical cycle for the incorporation of a phosphoramidite monomer during solid-phase oligonucleotide synthesis.

Steps:

  • Detritylation: The 5'-DMT protecting group is removed from the growing oligonucleotide chain attached to the solid support, typically using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane. The orange color of the cleaved DMT cation can be used to monitor the efficiency of the previous coupling step.

  • Coupling: The reconstituted this compound is activated (e.g., with ethylthiotetrazole) and delivered to the synthesis column to react with the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the formation of deletion mutations in subsequent cycles. This is typically achieved using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution in the presence of water and pyridine.

These four steps are repeated for each monomer to be added to the oligonucleotide chain.

Visualizations

Workflow for Handling and Preparation of this compound

G Workflow from Storage to Synthesis cluster_storage Storage cluster_prep Preparation cluster_synthesis Oligonucleotide Synthesis storage Store Solid Amidite (-20°C to 4°C) Under Nitrogen equilibrate Equilibrate to Room Temperature storage->equilibrate Retrieve dissolve Dissolve in Anhydrous Acetonitrile equilibrate->dissolve Reconstitute purge Purge with Inert Gas dissolve->purge Inert Atmosphere install Install on Synthesizer purge->install Ready for Use synthesis_cycle Automated Synthesis Cycle install->synthesis_cycle Initiate Run

Caption: Workflow for this compound.

Logical Flow of a Single Synthesis Cycle

G Single Monomer Incorporation Cycle start Start Cycle (Free 5'-OH) detritylation 1. Detritylation (Remove DMT) start->detritylation coupling 2. Coupling (Add Amidite) detritylation->coupling capping 3. Capping (Block Failures) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation end Cycle Complete (New 5'-DMT) oxidation->end

Caption: The four main steps of a phosphoramidite synthesis cycle.

Application Notes and Protocols for DMT-2'O-Methyl-rC(tac) Phosphoramidite in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMT-2'O-Methyl-rC(tac) phosphoramidite (B1245037) is a crucial building block in the chemical synthesis of modified RNA oligonucleotides. The 2'-O-Methyl modification confers significant nuclease resistance to the resulting RNA strand, a highly desirable characteristic for therapeutic applications such as antisense oligonucleotides and siRNAs.[1] This modification also enhances the binding affinity of the oligonucleotide to its complementary RNA target.[2] The dimethoxytrityl (DMT) group on the 5'-hydroxyl function allows for straightforward monitoring of coupling efficiency and facilitates purification of the final product. The tert-butylphenoxyacetyl (tac) protecting group on the exocyclic amine of cytidine (B196190) is designed for rapid deprotection, streamlining the overall synthesis process.

These application notes provide a comprehensive overview of the coupling efficiency of DMT-2'O-Methyl-rC(tac) phosphoramidite, detailed protocols for its use in solid-phase oligonucleotide synthesis, and deprotection procedures.

Key Features of this compound

  • Enhanced Nuclease Resistance: The 2'-O-Methyl modification provides excellent protection against degradation by various nucleases, increasing the in vivo stability of the oligonucleotide.[2]

  • High Binding Affinity: Oligonucleotides containing 2'-O-Methyl modifications exhibit increased thermal stability (Tm) when hybridized to complementary RNA strands.[1]

  • Efficient and Rapid Deprotection: The 'tac' protecting group on the cytidine base is labile and can be removed under milder conditions compared to traditional protecting groups, reducing the potential for side reactions and simplifying the workflow.

  • Compatibility: This phosphoramidite is compatible with standard automated solid-phase oligonucleotide synthesis protocols.

Coupling Efficiency

The coupling efficiency of phosphoramidites is a critical parameter in oligonucleotide synthesis, as it directly impacts the yield and purity of the final product. For 2'-O-Methyl modified phosphoramidites, achieving high stepwise coupling efficiency is essential, especially for the synthesis of long oligonucleotides. While specific quantitative data for this compound can vary based on the synthesizer, reagents, and specific cycle parameters, the use of optimized conditions generally results in high coupling yields.

Several factors influence the coupling efficiency, including the choice of activator, coupling time, and the concentration of the phosphoramidite and activator solutions.

Table 1: Typical Coupling Efficiencies of 2'-O-Methyl RNA Phosphoramidites under Various Conditions

ActivatorActivator Concentration (M)Phosphoramidite Concentration (M)Coupling Time (min)Expected Stepwise Coupling Efficiency (%)
5-Ethylthio-1H-tetrazole (ETT)0.25 - 0.50.1 - 0.155 - 10> 98%
5-Benzylthio-1H-tetrazole (BTT)0.250.1 - 0.153 - 6> 99%
4,5-Dicyanoimidazole (DCI)0.12 - 0.250.1 - 0.155 - 10> 98.5%

Note: The data presented in this table are compiled from typical results for 2'-O-Methyl RNA phosphoramidites and should be used as a guideline. Optimal conditions may need to be determined empirically for specific sequences and synthesis scales.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in automated solid-phase oligonucleotide synthesis.

Protocol 1: Solid-Phase Oligonucleotide Synthesis

This protocol outlines the standard cycle for the incorporation of a 2'-O-Methyl-rC(tac) monomer using an automated DNA/RNA synthesizer.

Materials and Reagents:

  • This compound

  • Anhydrous Acetonitrile (B52724) (ACN)

  • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole in ACN)[3]

  • Capping Solution A (e.g., Phenoxyacetic anhydride (B1165640) in THF/Pyridine)

  • Capping Solution B (e.g., 10% N-Methylimidazole in THF)

  • Oxidizing Solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)

  • Deblocking Solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

Synthesis Cycle:

  • Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The orange color of the trityl cation released can be used to quantify the coupling efficiency of the previous cycle.

  • Coupling: The this compound, dissolved in anhydrous acetonitrile to a concentration of 0.1-0.15 M, is activated by the activator solution and delivered to the synthesis column. A typical coupling time for 2'-O-Methyl phosphoramidites is 6-15 minutes.[2]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

  • Wash: The column is thoroughly washed with anhydrous acetonitrile between each step to remove excess reagents and by-products.

These steps are repeated for each monomer to be added to the growing oligonucleotide chain.

Protocol 2: Cleavage and Deprotection

Following the completion of the synthesis, the oligonucleotide must be cleaved from the solid support and the protecting groups from the nucleobases and phosphate backbone must be removed. The 'tac' group is designed for rapid deprotection.

Materials and Reagents:

  • Ammonium hydroxide/Methylamine solution (AMA), 1:1 (v/v)[4][5]

  • Anhydrous Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

  • RNA Quenching Buffer (e.g., TE Buffer)

Procedure:

  • Cleavage and Base Deprotection:

    • Transfer the CPG support to a screw-cap vial.

    • Add the AMA solution to the vial, ensuring the CPG is fully submerged.

    • Incubate the vial at 65°C for 10-15 minutes for complete cleavage from the support and removal of the 'tac' and other base-protecting groups.[4]

    • Allow the vial to cool to room temperature.

    • Carefully transfer the supernatant containing the oligonucleotide to a new tube.

    • Evaporate the solution to dryness using a centrifugal vacuum concentrator.

  • 2'-O-Methyl Group Stability: The 2'-O-Methyl group is stable during this deprotection procedure.

  • Purification (Optional but Recommended): The crude oligonucleotide can be purified at this stage using methods such as reverse-phase HPLC (if the DMT group is left on) or ion-exchange HPLC.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages involved in the solid-phase synthesis of a 2'-O-Methylated RNA oligonucleotide.

Oligonucleotide_Synthesis_Workflow start Start with Solid Support deblock 1. Deblocking (Detritylation) start->deblock wash1 Wash deblock->wash1 coupling 2. Coupling with DMT-2'O-Me-rC(tac) Phosphoramidite wash1->coupling wash2 Wash coupling->wash2 cap 3. Capping wash2->cap wash3 Wash cap->wash3 oxidize 4. Oxidation wash3->oxidize wash4 Wash oxidize->wash4 repeat Repeat Cycle for Next Monomer wash4->repeat cleavage Cleavage from Support & Base Deprotection (AMA Treatment) repeat->cleavage purification Purification (e.g., HPLC) cleavage->purification analysis Analysis (e.g., Mass Spec, CE) purification->analysis final_product Final 2'-O-Methyl RNA Oligonucleotide analysis->final_product

Caption: Workflow for solid-phase synthesis of 2'-O-Methyl RNA oligonucleotides.

Conclusion

This compound is a high-quality reagent that enables the efficient synthesis of nuclease-resistant RNA oligonucleotides. The favorable properties of the 2'-O-Methyl modification, combined with the rapid deprotection afforded by the 'tac' group, make this phosphoramidite an excellent choice for the development of RNA-based therapeutics and advanced molecular biology research. By following optimized protocols for solid-phase synthesis and deprotection, researchers can achieve high yields of pure, modified oligonucleotides.

References

Reagents for RNA Synthesis and Modification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and modification of RNA, critical processes in molecular biology research and the development of RNA-based therapeutics and vaccines.

I. Application Notes

In Vitro RNA Synthesis

In vitro transcription (IVT) is the primary method for synthesizing large quantities of RNA from a DNA template. This cell-free system utilizes a bacteriophage DNA-dependent RNA polymerase (such as T7, T3, or SP6) to generate RNA transcripts. The key components of an IVT reaction are a linearized DNA template containing a promoter sequence upstream of the target sequence, ribonucleotide triphosphates (NTPs), a buffer system typically containing magnesium ions and DTT, and the appropriate RNA polymerase. The synthesized RNA can be used for various applications, including as templates for in vitro translation, functional studies, RNAi experiments, and the production of mRNA for vaccines and therapeutics.

5' Capping of mRNA

The 5' cap is a crucial modification for eukaryotic mRNA, consisting of a 7-methylguanylate (m7G) structure linked to the first nucleotide via a 5'-5' triphosphate bridge. This cap structure is essential for protecting the mRNA from degradation by exonucleases, promoting translation initiation, and modulating immunogenicity. Capping can be achieved through two primary methods:

  • Co-transcriptional Capping: This method involves the inclusion of a synthetic cap analog, such as Anti-Reverse Cap Analog (ARCA) or trinucleotide cap analogs like CleanCap®, in the IVT reaction. These analogs are incorporated as the first nucleotide of the transcript, resulting in a capped mRNA in a single step.

  • Post-transcriptional (Enzymatic) Capping: This two-step process involves the enzymatic addition of the cap structure after transcription. Enzymes like Vaccinia Capping Enzyme or Faustovirus Capping Enzyme are used in conjunction with GTP and the methyl donor S-adenosyl methionine (SAM). This method is often preferred for large-scale manufacturing due to its higher efficiency. A subsequent enzymatic step using mRNA Cap 2´-O-Methyltransferase can convert the initial Cap-0 structure to a Cap-1 structure, which is important for reducing immunogenicity in vivo.

3' Polyadenylation

The 3' poly(A) tail is another critical modification of eukaryotic mRNA, consisting of a long stretch of adenine (B156593) nucleotides. It plays a vital role in mRNA stability, nuclear export, and translational efficiency. The poly(A) tail can be added using two main approaches:

  • Encoded Poly(A) Tail: The poly(A) tail sequence can be directly encoded in the DNA template. This is a common method for bench-scale applications.

  • Enzymatic Polyadenylation: E. coli Poly(A) Polymerase can be used to add a poly(A) tail to the 3' end of the RNA transcript in a template-independent manner. This method allows for more control over the tail length.

RNA Modification and Labeling

Beyond capping and polyadenylation, RNA molecules can be further modified for functional studies or labeling. Common modifications include methylation (e.g., N6-methyladenosine (m6A), 5-methylcytidine (B43896) (m5C)) and pseudouridylation, which can impact RNA structure, stability, and function.

For detection and tracking, RNA can be labeled with various tags:

  • Biotin: Incorporated during IVT using biotin-labeled UTP for subsequent purification or detection with streptavidin conjugates.

  • Fluorophores: Dyes like Cy3 and Cy5 can be incorporated into RNA probes for applications such as in situ hybridization and Northern blotting. This is often achieved by using fluorescently labeled nucleotides in the IVT reaction.

II. Quantitative Data

The efficiency of RNA synthesis and modification can vary depending on the reagents and methods used. The following tables summarize key quantitative data for comparison.

Table 1: Comparison of In Vitro RNA Synthesis Kits

Kit/SystemReaction TimeExpected RNA Yield (per 1 mL reaction)Notes
RiboMAX™ Express30 minutesMilligram amountsDesigned for rapid, large-scale production of RNA.
RiboMAX™2–4 hoursHigh yieldSuitable for generating large quantities of capped or uncapped transcripts.
Riboprobe®1 hourMicrogram quantitiesIdeal for synthesizing high-specific-activity RNA probes.
HiScribe® T7VariesHigh yieldFlexible kits for various RNA synthesis and modification workflows.

Table 2: Comparison of mRNA Capping Methods

MethodReagentsCapping EfficiencyKey Features
Co-transcriptional
ARCA (Anti-Reverse Cap Analog)ARCA, GTP, NTPs, T7 RNA Polymerase50-80%Prevents reverse incorporation of the cap analog.
CleanCap® Reagent AGCleanCap® AG, GTP, NTPs, T7 RNA Polymerase>95%Produces a natural Cap-1 structure in a single reaction.
Post-transcriptional (Enzymatic)
Vaccinia Capping Enzyme (VCE)Uncapped RNA, GTP, SAM, VCEHighConventional and well-established method.
Faustovirus Capping Enzyme (FCE)Uncapped RNA, GTP, SAM, FCEHighSingle-subunit enzyme with a broader temperature range.

III. Experimental Protocols

Protocol 1: Standard In Vitro Transcription using T7 RNA Polymerase

This protocol describes the synthesis of uncapped RNA from a linearized plasmid DNA template.

Materials:

  • Linearized plasmid DNA template with a T7 promoter (1 µg)

  • Nuclease-free water

  • 10x Transcription Buffer

  • 100 mM ATP, CTP, GTP, UTP solution

  • T7 RNA Polymerase

  • RNase Inhibitor

  • DNase I (RNase-free)

  • EDTA (0.5 M, pH 8.0)

Procedure:

  • Thaw all reagents on ice.

  • In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature in the order listed:

    • Nuclease-free water to a final volume of 50 µL

    • 5 µL 10x Transcription Buffer

    • 5 µL of each 100 mM NTP

    • 1 µg Linearized DNA template

    • 1 µL RNase Inhibitor

    • 2 µL T7 RNA Polymerase

  • Mix gently by pipetting and centrifuge briefly.

  • Incubate the reaction at 37°C for 2 to 4 hours.

  • To remove the DNA template, add 2 U of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes.

  • Stop the reaction by adding 2 µL of 0.5 M EDTA.

  • Purify the RNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit.

Protocol 2: Post-Transcriptional 5' Capping of mRNA

This protocol describes the enzymatic addition of a Cap-0 structure to in vitro transcribed RNA.

Materials:

  • Purified uncapped RNA (10 µg)

  • Nuclease-free water

  • 10x Capping Buffer

  • 10 mM GTP

  • 10 mM S-adenosyl methionine (SAM)

  • Vaccinia Capping Enzyme

  • RNase Inhibitor

Procedure:

  • In a nuclease-free microcentrifuge tube, combine the following on ice:

    • 10 µg Purified uncapped RNA

    • Nuclease-free water to a final volume of 50 µL

    • 5 µL 10x Capping Buffer

    • 2.5 µL 10 mM GTP

    • 2.5 µL 10 mM SAM

    • 1 µL RNase Inhibitor

    • 2 µL Vaccinia Capping Enzyme

  • Mix gently and incubate at 37°C for 30-60 minutes.

  • Purify the capped RNA to remove enzymes, unincorporated nucleotides, and buffer components.

Protocol 3: Enzymatic 3' Polyadenylation of RNA

This protocol describes the addition of a poly(A) tail to RNA using E. coli Poly(A) Polymerase.

Materials:

  • Purified RNA (5 µg)

  • Nuclease-free water

  • 10x Poly(A) Polymerase Reaction Buffer

  • 10 mM ATP

  • E. coli Poly(A) Polymerase

  • RNase Inhibitor

Procedure:

  • In a nuclease-free microcentrifuge tube, assemble the following reaction mixture:

    • 5 µg Purified RNA

    • Nuclease-free water to a final volume of 50 µL

    • 5 µL 10x Poly(A) Polymerase Reaction Buffer

    • 5 µL 10 mM ATP

    • 1 µL RNase Inhibitor

    • 2 µL E. coli Poly(A) Polymerase

  • Mix gently and incubate at 37°C for 30 minutes.

  • Stop the reaction by adding EDTA or by heat inactivation as per the manufacturer's instructions.

  • Purify the polyadenylated RNA.

IV. Visualizations

In_Vitro_Transcription_Workflow cluster_template Template Preparation cluster_ivt In Vitro Transcription cluster_modification Post-Transcriptional Modification cluster_purification Purification DNA_Template Linearized Plasmid DNA or PCR Product IVT_Reaction IVT Reaction Mix: - T7/SP6/T3 Polymerase - NTPs - Buffer DNA_Template->IVT_Reaction Input Capping 5' Capping (e.g., Vaccinia Capping Enzyme) IVT_Reaction->Capping Uncapped RNA Tailing 3' Poly(A) Tailing (e.g., Poly(A) Polymerase) Capping->Tailing Capped RNA Purification RNA Purification (e.g., LiCl Precipitation or Column) Tailing->Purification Capped & Tailed RNA Final_Product Functional mRNA Purification->Final_Product Purified mRNA

Caption: Workflow for in vitro synthesis and modification of mRNA.

mRNA_Capping_Process cluster_co_transcriptional Co-Transcriptional Capping cluster_post_transcriptional Post-Transcriptional Capping IVT_Mix_Co IVT Reaction Mix with Cap Analog (e.g., ARCA) Transcription_Co Transcription & Capping (Single Step) IVT_Mix_Co->Transcription_Co Capped_RNA_Co 5'-Capped mRNA Transcription_Co->Capped_RNA_Co IVT_Mix_Post Standard IVT Reaction Mix Transcription_Post Transcription IVT_Mix_Post->Transcription_Post Uncapped_RNA 5'-Triphosphate RNA Transcription_Post->Uncapped_RNA Enzymatic_Capping Enzymatic Capping (Vaccinia Capping Enzyme, GTP, SAM) Uncapped_RNA->Enzymatic_Capping Capped_RNA_Post 5'-Capped mRNA Enzymatic_Capping->Capped_RNA_Post

Caption: Comparison of co-transcriptional and post-transcriptional mRNA capping strategies.

Polyadenylation_Process cluster_encoded Encoded Poly(A) Tail cluster_enzymatic Enzymatic Polyadenylation Input_RNA Capped RNA Transcript Template_Design DNA template includes a poly(dT) sequence. Enzyme_Mix Reaction Mix: - Poly(A) Polymerase - ATP - Buffer Input_RNA->Enzyme_Mix Input RNA IVT In Vitro Transcription Template_Design->IVT PolyA_RNA_Encoded Polyadenylated RNA IVT->PolyA_RNA_Encoded Enzymatic_Reaction Incubation at 37°C Enzyme_Mix->Enzymatic_Reaction PolyA_RNA_Enzymatic Polyadenylated RNA Enzymatic_Reaction->PolyA_RNA_Enzymatic

Caption: Methods for the 3' polyadenylation of RNA transcripts.

Application Notes and Protocols for Automated RNA Synthesis with Modified Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the automated synthesis of RNA oligonucleotides containing modified nucleobases using phosphoramidite (B1245037) chemistry. This powerful technique is essential for a wide range of applications in molecular biology, drug development, and diagnostics, including the synthesis of siRNAs, aptamers, and ribozymes with enhanced stability, functionality, or labeling.

Introduction to Automated RNA Synthesis

Automated solid-phase synthesis using phosphoramidite chemistry is the standard method for producing high-purity, custom RNA sequences.[1][2] The process involves the sequential addition of ribonucleoside phosphoramidites to a growing RNA chain attached to a solid support.[1] A key challenge in RNA synthesis, compared to DNA synthesis, is the presence of the 2'-hydroxyl group on the ribose sugar, which must be protected during synthesis to prevent unwanted side reactions and chain degradation.[]

The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation.[1][2] Modified RNA oligonucleotides are synthesized by incorporating phosphoramidites of modified nucleosides at specific positions during this cycle.[][4] These modifications can enhance properties such as nuclease resistance, binding affinity, and cellular uptake, or introduce labels for detection.[4]

Materials and Reagents

Standard and Modified Phosphoramidites

A wide variety of standard and modified phosphoramidites are commercially available.[5][6]

Phosphoramidite TypeProtecting GroupsSupplier Examples
Standard RNA Phosphoramidites 5'-DMT, 2'-TBDMS or 2'-TOM, Base-specific acyl groups (Bz, Ac, iBu, Pac)Glen Research, ChemGenes, BroadPharm
Modified Base Phosphoramidites Same as standard, with modified nucleobaseGlen Research, Amerigo Scientific
Backbone Modification Phosphoramidites e.g., MethylphosphonatesCustom Synthesis
Functional Group Phosphoramidites Amino-modifiers, Thiol-modifiers, Photocleavable linkersGlen Research
Reagents for Automated Synthesis
ReagentFunction
Activator (e.g., 5-Ethylthio-1H-tetrazole) Catalyzes the coupling reaction.
Capping Reagents (e.g., Acetic Anhydride (B1165640), N-Methylimidazole) Blocks unreacted 5'-hydroxyl groups.
Oxidizing Agent (e.g., Iodine solution) Oxidizes the phosphite (B83602) triester to a stable phosphate (B84403) triester.
Deblocking Agent (e.g., Trichloroacetic acid in Dichloromethane) Removes the 5'-DMT protecting group.
Anhydrous Acetonitrile (B52724) Main solvent for synthesis.
Reagents for Deprotection and Purification
ReagentFunction
Cleavage & Base Deprotection Methylamine (B109427) in ethanol (B145695)/water (EMAM) or Ammonia/Methylamine (AMA)
2'-Hydroxyl Deprotection Triethylamine (B128534) trihydrofluoride (TEA·3HF) in DMSO or NMP
Purification Buffers HPLC-grade solvents (e.g., Acetonitrile, Triethylammonium acetate)

Experimental Protocols

Protocol for Automated RNA Synthesis

This protocol outlines the standard steps performed by an automated DNA/RNA synthesizer.

Workflow for Automated RNA Synthesis:

G Automated RNA Synthesis Cycle cluster_synthesis Solid-Phase Synthesis start Start with Solid Support (e.g., CPG with first nucleoside) deblock 1. Deblocking (Removal of 5'-DMT) start->deblock coupling 2. Coupling (Addition of next phosphoramidite) deblock->coupling capping 3. Capping (Blocking of unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation repeat Repeat Cycle for Desired Sequence Length oxidation->repeat repeat->deblock Next cycle end_synthesis Completed RNA on Solid Support repeat->end_synthesis Final cycle

Caption: The four-step cycle of automated solid-phase RNA synthesis.

Procedure:

  • Preparation:

    • Dissolve standard and modified phosphoramidites in anhydrous acetonitrile to the recommended concentration (e.g., 0.1 M).[7]

    • Install the phosphoramidite vials and all other necessary reagents on the automated synthesizer.

    • Program the desired RNA sequence into the synthesizer software, specifying the positions for modified bases.

  • Synthesis Cycle: The synthesizer will automatically perform the following steps for each nucleotide addition:[1]

    • Deblocking: The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside using a solution of trichloroacetic acid in dichloromethane.

    • Coupling: The next phosphoramidite, activated by an activator like 5-ethylthio-1H-tetrazole, is coupled to the free 5'-hydroxyl group. Coupling times for RNA synthesis are typically longer than for DNA synthesis.[8]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

  • Completion: After the final cycle, the synthesis is complete, and the RNA oligonucleotide remains attached to the solid support with all protecting groups intact.

Protocol for Deprotection of Modified RNA

The deprotection of RNA is a critical two-step process to remove all protecting groups.[9]

Workflow for RNA Deprotection and Purification:

G RNA Deprotection and Purification Workflow cluster_deprotection Deprotection cluster_purification Purification start_deprotect RNA on Solid Support cleavage Step 1: Cleavage and Base Deprotection (e.g., EMAM or AMA) start_deprotect->cleavage desilylation Step 2: 2'-OH Deprotection (e.g., TEA·3HF in DMSO) cleavage->desilylation crude_rna Crude Deprotected RNA desilylation->crude_rna purification Purification (e.g., HPLC, SPE) crude_rna->purification pure_rna Purified RNA purification->pure_rna

Caption: The sequential process of RNA deprotection and purification.

Procedure:

  • Cleavage and Base Deprotection: [10]

    • Transfer the solid support from the synthesis column to a screw-cap vial.

    • Add a solution of methylamine in ethanol/water (EMAM) or a mixture of ammonium (B1175870) hydroxide (B78521) and aqueous methylamine (AMA).

    • Incubate at a specified temperature (e.g., 65°C) for a defined time (e.g., 10-20 minutes) to cleave the RNA from the support and remove the protecting groups from the phosphate backbone and the nucleobases.

    • Dry the resulting solution.

  • Removal of 2'-Hydroxyl Protecting Groups (Desilylation): [8][10]

    • Re-dissolve the dried oligo in anhydrous dimethyl sulfoxide (B87167) (DMSO).

    • Add triethylamine trihydrofluoride (TEA·3HF).

    • Incubate at 65°C for approximately 2.5 hours.

    • Quench the reaction and precipitate the RNA oligonucleotide.

Deprotection Conditions Summary:

StepReagentTemperature (°C)Duration
Cleavage & Base Deprotection EMAM or AMA6510-20 min
2'-OH Deprotection TEA·3HF in DMSO652.5 hours
Protocol for Purification of Synthetic RNA

Purification is essential to remove truncated sequences and other impurities.[11][12] High-performance liquid chromatography (HPLC) is a common method for purifying synthetic RNA.[13]

Procedure (using Reversed-Phase HPLC):

  • Preparation:

    • Dissolve the crude, deprotected RNA in an appropriate aqueous buffer.

    • Prepare mobile phases for HPLC (e.g., Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water; Buffer B: 0.1 M TEAA in acetonitrile).

  • HPLC Purification:

    • Inject the dissolved RNA onto a reversed-phase HPLC column.

    • Elute the RNA using a gradient of increasing Buffer B concentration.

    • Monitor the elution profile at 260 nm and collect the fractions corresponding to the full-length product.

  • Desalting:

    • Pool the fractions containing the pure RNA.

    • Remove the HPLC buffer salts using a desalting column or by ethanol precipitation.

    • Dry the final purified RNA oligonucleotide.

Comparison of Purification Methods:

MethodPrinciplePurityThroughput
Reversed-Phase HPLC Separation based on hydrophobicity (DMT-on or off).[12]High (>90%)Low to Medium
Ion-Exchange HPLC Separation based on charge (phosphate backbone).[13]Very High (>95%)Low
Solid-Phase Extraction (SPE) Cartridge-based purification, often for desalting or DMT-on purification.[12]MediumHigh

Analysis of Modified RNA

Confirmation of the identity and purity of the synthesized modified RNA is crucial.

Mass Spectrometry
  • Technique: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[14]

  • Purpose: To confirm the molecular weight of the synthesized RNA, verifying the incorporation of modified bases.

  • Procedure:

    • Prepare a dilute solution of the purified RNA.

    • Analyze using an ESI or MALDI mass spectrometer.

    • Compare the observed mass with the calculated theoretical mass.

HPLC and Gel Electrophoresis
  • Technique: Analytical HPLC or denaturing polyacrylamide gel electrophoresis (PAGE).

  • Purpose: To assess the purity of the final product.

  • Procedure:

    • Run a small aliquot of the purified RNA on an analytical HPLC column or a denaturing PAGE gel.

    • The presence of a single major peak or band indicates high purity.

Conclusion

References

Unlocking the Potential of 2'-O-Methylated RNA Oligonucleotides: Applications and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 12, 2025 – The strategic incorporation of 2'-O-methyl (2'-OMe) modifications into synthetic RNA oligonucleotides has revolutionized their application in research, diagnostics, and therapeutics. This chemical modification confers enhanced nuclease resistance, increased binding affinity to target RNA, and reduced immunogenicity, making 2'-OMe RNA oligos a powerful tool for manipulating gene expression and developing novel therapeutic agents. This document provides detailed application notes and experimental protocols for the downstream use of 2'-O-methylated RNA oligos, targeted towards researchers, scientists, and drug development professionals.

Key Applications of 2'-O-Methylated RNA Oligonucleotides

The unique properties of 2'-O-methylated RNA oligos have led to their widespread adoption in several key research areas:

  • Antisense Oligonucleotides (ASOs): 2'-OMe modifications are frequently used in the design of ASOs to inhibit gene expression. By binding to a target mRNA, these oligos can sterically block translation or recruit RNase H to degrade the mRNA, leading to potent and specific gene silencing. The increased stability of 2'-OMe ASOs allows for longer-lasting effects both in vitro and in vivo.[1]

  • Small Interfering RNA (siRNA) Stabilization: The introduction of 2'-OMe modifications into siRNA duplexes enhances their stability and can reduce off-target effects.[2][3] Specifically modifying the sense (passenger) strand can improve the loading of the antisense (guide) strand into the RNA-induced silencing complex (RISC), leading to more potent and specific gene silencing.[2]

  • MicroRNA (miRNA) Inhibition: Single-stranded 2'-O-methylated RNA oligos can be designed to be complementary to specific miRNAs, acting as potent and specific inhibitors.[4] This allows for the functional analysis of miRNAs and holds therapeutic potential for diseases associated with miRNA dysregulation.

  • Splice-Switching Oligonucleotides (SSOs): 2'-OMe modified oligos can be used to modulate pre-mRNA splicing. By binding to specific sequences within the pre-mRNA, these SSOs can block the access of splicing factors, leading to exon skipping or inclusion. This approach is a promising therapeutic strategy for genetic disorders such as Duchenne muscular dystrophy.[5][6]

  • Aptamer Development: The nuclease resistance conferred by 2'-O-methylation makes it an attractive modification for the development of RNA aptamers, which are structured RNA molecules that bind to specific targets with high affinity and specificity.[7] 2'-OMe modified aptamers can have extended half-lives in biological fluids, making them suitable for diagnostic and therapeutic applications.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, highlighting the efficacy of 2'-O-methylated RNA oligos in different applications.

Table 1: Efficacy of 2'-O-Methylated Antisense Oligonucleotides (ASOs)

Target GeneCell LineASO ConcentrationKnockdown Efficiency (%)Reference
Bcl-2T240.1 µM>80% reduction in protein levels[1]
MALAT1 (lncRNA)HeLa1 - 30 nMDose-dependent, >90% at 30 nM[8]
Target mRNAGeneric5 - 20 µM (for self-delivering ASOs)Target-dependent, optimization required[9][10]

Table 2: Activity of 2'-O-Methylated siRNAs

Target GeneCell LinesiRNA ConcentrationSilencing Activity (% of control)Reference
PTENHeLa0.6 - 75 nMDose-dependent, comparable to unmodified[2]
VariousHeLa1.5 µMActivity dependent on modification position[11]
GenericGeneric1 - 100 nMOptimization recommended[12]

Table 3: Inhibitory Activity of 2'-O-Methylated microRNA Inhibitors

Target miRNACell LineInhibitor ConcentrationReporter Gene Inhibition (%)Reference
miR-21HCT-1161 - 3 nMSignificantly more efficient than conventional AMOs[13]
miR-106b-0.1 nMLow but detectable inhibitory effect[4]
miR-200c-0.3 nMSaturation of inhibitory effect[4]

Table 4: Efficiency of 2'-O-Methylated Splice-Switching Oligonucleotides (SSOs)

Target ExonCell LineSSO ConcentrationExon Skipping Efficiency (%)Reference
Dystrophin Exon 23H-2Kb-tsA58 mdx myotubes50 - 200 nM40 - 100% (dose-dependent)[5]
DMD Exon 50-10 nM>60%[14]
Luciferase ReporterHeLa pLuc70550 - 100 nMHigh, dependent on PS modification[5]

Table 5: Binding Affinity of 2'-O-Methylated RNA Aptamers

TargetAptamer ModificationDissociation Constant (Kd)Reference
HL60 cellsDNA with 2'-OMe RNA substitutions13.7 ± 2.3 nM to 26.3 ± 4.9 nM[7]
rVEGF164Fully 2'-OMe-ribose-HNALow nanomolar range[15]
Various ProteinsGeneral modified aptamerspM to nM range[16]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Antisense Oligonucleotide (ASO)-Mediated Gene Knockdown in Mammalian Cells

This protocol outlines the steps for transfecting mammalian cells with 2'-O-methylated ASOs to achieve target gene knockdown.

Materials:

  • 2'-O-methylated antisense oligonucleotide (ASO) targeting the gene of interest

  • Scrambled or mismatch control ASO

  • Mammalian cell line of interest

  • Complete growth medium

  • Serum-free medium (e.g., Opti-MEM®)

  • Lipofection-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) or self-delivering ASOs

  • Multi-well cell culture plates (e.g., 24-well or 96-well)

  • Reagents for downstream analysis (qRT-PCR or Western blot)

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a multi-well plate to reach 30-50% confluency at the time of transfection.

  • ASO Preparation: Dilute the 2'-O-methylated ASO and control ASO in serum-free medium to the desired final concentration (typically in the range of 1-100 nM for lipofection, or higher for self-delivering ASOs).[8]

  • Transfection Complex Formation (for lipofection): a. In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions. b. Combine the diluted ASO and diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection: a. For adherent cells, replace the growth medium with fresh, antibiotic-free medium. b. Add the ASO-transfection reagent complexes dropwise to the cells. c. For self-delivering ASOs, add the diluted ASO directly to the cell culture medium.[9]

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time depends on the stability of the target mRNA and protein.

  • Downstream Analysis: a. qRT-PCR: Harvest the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR to determine the relative expression level of the target mRNA. b. Western Blot: Lyse the cells and quantify protein concentration. Perform SDS-PAGE and Western blotting to assess the level of the target protein.

Controls:

  • Negative Control: Transfect cells with a scrambled or mismatch ASO to control for non-specific effects of the oligonucleotide.

  • Untreated Control: Include a well of untreated cells to establish the baseline expression level of the target gene.

  • Dose-Response: Perform the experiment with a range of ASO concentrations to determine the optimal concentration for knockdown and to assess potential toxicity.[8]

Protocol 2: microRNA Inhibition using 2'-O-Methylated Oligos and Luciferase Reporter Assay

This protocol describes the use of 2'-O-methylated miRNA inhibitors to study miRNA function using a luciferase reporter assay.

Materials:

  • 2'-O-methylated miRNA inhibitor specific to the miRNA of interest

  • Negative control inhibitor (scrambled sequence)

  • Luciferase reporter plasmid containing the 3' UTR of the target gene with a binding site for the miRNA of interest

  • Control luciferase plasmid (e.g., Renilla luciferase) for normalization

  • Mammalian cell line

  • Transfection reagent for co-transfection of plasmid DNA and RNA oligos

  • Dual-luciferase reporter assay system

Procedure:

  • Cell Seeding: Seed cells in a 24-well or 96-well plate to be 50-80% confluent on the day of transfection.

  • Transfection Complex Preparation: a. In a sterile tube, co-dilute the luciferase reporter plasmid, the control plasmid, and the 2'-O-methylated miRNA inhibitor (or negative control) in serum-free medium. Recommended starting concentrations are 50 nM for the inhibitor and appropriate amounts of plasmids as per the manufacturer's protocol.[17] b. In a separate tube, dilute the transfection reagent in serum-free medium. c. Combine the nucleic acid mixture with the diluted transfection reagent, mix gently, and incubate at room temperature for 20 minutes.

  • Transfection: Add the transfection complexes to the cells.

  • Incubation: Incubate the cells for 24-48 hours at 37°C.

  • Luciferase Assay: a. Lyse the cells using the lysis buffer provided with the dual-luciferase assay kit. b. Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. An increase in the normalized luciferase activity in the presence of the specific miRNA inhibitor compared to the negative control indicates successful inhibition of the target miRNA.

Protocol 3: In Vitro Splice-Switching Assay using 2'-O-Methylated Oligonucleotides

This protocol details the evaluation of 2'-O-methylated SSOs for their ability to induce exon skipping in cultured cells.

Materials:

  • 2'-O-methylated splice-switching oligonucleotide (SSO) targeting a specific exon

  • Control SSO (e.g., scrambled sequence)

  • Myogenic or other relevant cell line (e.g., H-2Kb-tsA58 mdx myotubes for dystrophin exon skipping)

  • Cationic lipoplex transfection reagent

  • Reagents for RNA extraction and RT-PCR

Procedure:

  • Cell Culture and Transfection: a. Culture cells to the desired confluency. b. Prepare SSO-lipoplex complexes according to the transfection reagent manufacturer's protocol. Test a range of SSO concentrations (e.g., 10-200 nM) to determine dose-dependency.[18] c. Transfect the cells with the SSO complexes and incubate for 24-48 hours.[18]

  • RNA Extraction and RT-PCR: a. Harvest the cells and extract total RNA. b. Perform reverse transcription using a gene-specific primer or random hexamers. c. Amplify the target region spanning the exon of interest using PCR with primers flanking the target exon.

  • Analysis of Splicing Products: a. Separate the RT-PCR products on an agarose (B213101) gel. b. Visualize the bands corresponding to the full-length transcript and the transcript with the skipped exon. c. Quantify the intensity of the bands using densitometry to calculate the percentage of exon skipping.

Protocol 4: SELEX (Systematic Evolution of Ligands by Exponential Enrichment) with a 2'-O-Methylated RNA Library

This protocol provides a general workflow for the selection of 2'-O-methylated RNA aptamers.

Materials:

  • DNA template library with a randomized region flanked by constant primer binding sites

  • Primers for PCR amplification (the reverse primer may contain 2'-OMe modifications to reduce 3'-end heterogeneity of the transcript)[19]

  • T7 RNA polymerase (a mutant version may be required for efficient transcription of 2'-OMe modified RNA)

  • 2'-O-methylated ribonucleotides (NTPs) and standard NTPs

  • Target molecule immobilized on a solid support (e.g., magnetic beads)

  • Binding buffer

  • Wash buffer

  • Elution buffer

  • Reverse transcriptase and PCR reagents

Procedure:

  • Library Preparation: a. Synthesize a single-stranded DNA library. b. Perform in vitro transcription using a mix of 2'-O-methylated and standard NTPs to generate the 2'-O-methylated RNA library.

  • Selection: a. Incubate the RNA library with the immobilized target in binding buffer to allow for binding. b. Wash the support extensively to remove unbound RNA molecules. c. Elute the bound RNA molecules.

  • Amplification: a. Reverse transcribe the eluted RNA to cDNA. b. Amplify the cDNA by PCR to generate a DNA pool enriched in target-binding sequences.

  • Iterative Rounds: Repeat the selection and amplification steps for several rounds (typically 8-15) to enrich for high-affinity aptamers.

  • Cloning and Sequencing: Clone the final enriched DNA pool and sequence individual clones to identify potential aptamer candidates.

  • Aptamer Characterization: Synthesize individual 2'-O-methylated RNA aptamer candidates and characterize their binding affinity (e.g., using filter binding assays, surface plasmon resonance, or microscale thermophoresis) and specificity.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in these application notes.

Antisense_Mechanism cluster_steric_block Steric Blockade cluster_rnaseh RNase H Mediated Degradation ASO 2'-O-Methylated Antisense Oligo (ASO) mRNA Target mRNA ASO->mRNA Binds to mRNA Translation Protein Synthesis (Translation) ASO->Translation Blocks Ribosome Ribosome Ribosome Degradation mRNA Degradation mRNA->Degradation RNaseH RNase H RNaseH->mRNA Recruited to DNA/RNA hybrid No_Protein No Protein ASO_gapmer 2'-OMe Gapmer ASO ASO_gapmer->mRNA Binds to mRNA siRNA_Workflow Start Start: Seed Cells Prepare_siRNA Prepare 2'-OMe siRNA & Transfection Reagent Start->Prepare_siRNA Form_Complexes Form siRNA-Lipid Complexes Prepare_siRNA->Form_Complexes Transfect Transfect Cells Form_Complexes->Transfect Incubate Incubate (24-72 hours) Transfect->Incubate Harvest Harvest Cells Incubate->Harvest Analysis Downstream Analysis Harvest->Analysis qPCR qRT-PCR (mRNA levels) Analysis->qPCR RNA Western Western Blot (Protein levels) Analysis->Western Protein Splice_Switching pre_mRNA pre-mRNA Normal_Splicing Normal Splicing pre_mRNA->Normal_Splicing Spliceosome binding Aberrant_Splicing Altered Splicing (Exon Skipping) pre_mRNA->Aberrant_Splicing Spliceosome blocked SSO 2'-OMe Splice-Switching Oligo (SSO) SSO->pre_mRNA Binds to splice site Spliceosome Spliceosome SSO->Normal_Splicing Normal_mRNA Mature mRNA (with exon) Normal_Splicing->Normal_mRNA Skipped_mRNA Mature mRNA (exon skipped) Aberrant_Splicing->Skipped_mRNA

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency in RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low coupling efficiency during solid-phase RNA synthesis. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you identify and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is coupling efficiency and why is it critical in RNA synthesis?

A1: Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite (B1245037) during each synthesis cycle.[1] Achieving a high coupling efficiency, ideally above 99%, is crucial because any unreacted sites result in truncated RNA sequences.[1][2][3] The accumulation of these shorter sequences reduces the yield of the desired full-length oligonucleotide and significantly complicates downstream purification and applications.[1][3]

Q2: How does the length of the RNA oligonucleotide affect the final yield?

A2: The overall yield of the full-length product is exponentially dependent on the average coupling efficiency per cycle. Even a small decrease in coupling efficiency can dramatically lower the yield of longer oligonucleotides. For instance, a 99% average coupling efficiency for a 70-mer would theoretically yield 50% full-length product, whereas a 98% efficiency would result in only a 25% yield.[3]

Q3: How can I monitor coupling efficiency during synthesis?

A3: The most common method for real-time monitoring is by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step.[1] The DMT cation is brightly colored and has a strong absorbance around 495 nm. A consistent and strong trityl signal after each coupling cycle indicates high efficiency. A sudden drop in the signal is a clear indicator of a coupling problem.[4][5]

Q4: What are the primary causes of low coupling efficiency?

A4: The most common culprits for low coupling efficiency include:

  • Moisture: Phosphoramidites and synthesis reagents are extremely sensitive to moisture, which leads to their degradation.[6][7]

  • Degraded Reagents: Improper storage or expired phosphoramidites and activators will lead to poor performance.[1]

  • Suboptimal Activator: Using the wrong activator, incorrect concentration, or a degraded activator solution can significantly reduce coupling efficiency.[1][8]

  • Instrument and Fluidics Issues: Leaks, blocked lines, or inaccurate reagent delivery by the synthesizer can prevent sufficient reagents from reaching the synthesis column.[1]

  • Secondary Structure of the RNA: The formation of secondary structures in the growing RNA chain can hinder the accessibility of the 5'-hydroxyl group.[9]

Troubleshooting Guide

Problem: Low or Inconsistent Trityl Signal

A low or dropping trityl signal is a direct indication of poor coupling efficiency. Use the following steps to diagnose and resolve the issue.

Step 1: Verify Reagent Quality and Handling

  • Moisture in Acetonitrile (B52724): Acetonitrile is the primary solvent used in RNA synthesis and must be anhydrous (<30 ppm water).

    • Action: Use fresh, high-purity anhydrous acetonitrile. If you suspect moisture contamination, you can use molecular sieves to dry the solvent or perform a Karl Fischer titration to quantify the water content.[7][10]

  • Phosphoramidite Integrity: Phosphoramidites are highly susceptible to hydrolysis and oxidation.

    • Action: Ensure phosphoramidites are fresh and have been stored under inert gas (argon or nitrogen) at the recommended temperature. Visually inspect for any change in color or consistency. For a definitive quality check, perform a ³¹P NMR analysis.[1][6]

  • Activator Solution: The activator is crucial for the coupling reaction.

    • Action: Use a fresh solution of the appropriate activator at the recommended concentration. Ensure it is fully dissolved and free of particulates.

Step 2: Check Synthesizer Performance

  • Fluidics System: Leaks or blockages in the synthesizer's fluidics system can lead to incorrect reagent delivery.

    • Action: Perform a system check and ensure all lines are clear and connections are tight. Verify that the correct volumes of reagents are being delivered to the synthesis column.

  • Gas Pressure: Inadequate inert gas pressure can allow moisture to enter the system.

    • Action: Check the pressure of the argon or nitrogen supply and ensure it is within the manufacturer's recommended range.

Step 3: Optimize Synthesis Protocol

  • Coupling Time: Insufficient coupling time can lead to incomplete reactions, especially for sterically hindered RNA monomers.

    • Action: Increase the coupling time. Refer to the table below for recommended starting points for different phosphoramidite types.

  • Reagent Concentrations: Incorrect concentrations of phosphoramidites or activator can reduce efficiency.

    • Action: Verify the concentrations of your phosphoramidite and activator solutions.

Quantitative Data Summary

Table 1: Impact of Coupling Efficiency on Full-Length Product (FLP) Yield

Oligonucleotide LengthAverage Coupling Efficiency: 98.5% (% FLP)Average Coupling Efficiency: 99.0% (% FLP)Average Coupling Efficiency: 99.5% (% FLP)
20-mer74.5%82.6%90.8%
50-mer46.9%60.5%77.9%
100-mer21.9%36.6%60.6%

Data is calculated based on the formula: Yield = (Coupling Efficiency)^(Number of couplings)

Table 2: Recommended Reagent Concentrations and Coupling Times

Phosphoramidite Type2'-O-Protecting GroupRecommended ActivatorActivator Concentration (M)Phosphoramidite Concentration (M)Recommended Coupling Time (minutes)
Standard RNATBDMS5-Ethylthio-1H-tetrazole (ETT)0.250.16[7][11]
Standard RNATBDMS5-Benzylthio-1H-tetrazole (BTT)0.25 - 0.30.13[11]
Fast Deprotecting RNATOM5-Ethylthio-1H-tetrazole (ETT)0.250.16[12]
Fast Deprotecting RNATOM5-Benzylthio-1H-tetrazole (BTT)0.25 - 0.30.13[12]
UltraMild RNATBDMS5-Ethylthio-1H-tetrazole (ETT)0.250.16[11]

Experimental Protocols

Protocol 1: Karl Fischer Titration for Water Content in Acetonitrile

This protocol provides a general guideline for determining the water content in acetonitrile using a volumetric Karl Fischer titrator.

Materials:

  • Karl Fischer Titrator (Volumetric)

  • Karl Fischer Reagent (One-component or two-component system)

  • Anhydrous Methanol (or other suitable solvent)

  • Gastight syringe

  • Acetonitrile sample

Procedure:

  • System Preparation: Add the appropriate solvent to the titration vessel and pretitrate to dryness to eliminate any residual moisture in the cell.

  • Titer Determination: Accurately add a known amount of pure water or a water standard to the vessel and titrate with the Karl Fischer reagent to determine the titer (mg/mL).

  • Sample Analysis: a. Using a clean, dry, gastight syringe, draw a precise volume (e.g., 1-5 mL) of the acetonitrile sample. b. Inject the sample into the titration vessel. c. The titrator will automatically start the titration. d. The instrument will stop at the endpoint and calculate the water content, typically in ppm or percentage.

  • Cleaning: After analysis, drain the titration cell and rinse with anhydrous methanol.

For detailed instructions, always refer to the manufacturer's manual for your specific Karl Fischer titrator.[13][14][15][16][17]

Protocol 2: Quality Control of Phosphoramidites by ³¹P NMR

³¹P NMR is a powerful technique to assess the purity of phosphoramidites and detect the presence of oxidized phosphorus (P(V)) species, which are inactive in the coupling reaction.

Materials:

  • NMR Spectrometer

  • NMR tubes

  • Deuterated acetonitrile (CD₃CN)

  • Phosphoramidite sample

  • Internal standard (optional, e.g., triphenyl phosphate)

Procedure:

  • Sample Preparation: a. In a dry environment (e.g., a glove box), accurately weigh approximately 10-20 mg of the phosphoramidite into a clean, dry NMR tube. b. Add ~0.6 mL of deuterated acetonitrile. c. If using an internal standard, add a known amount. d. Cap the NMR tube and mix until the sample is fully dissolved.

  • NMR Acquisition: a. Insert the sample into the NMR spectrometer. b. Acquire a proton-decoupled ³¹P NMR spectrum. Typical acquisition parameters include a 30° pulse and a relaxation delay of 5-10 seconds to ensure quantitative results.

  • Data Analysis: a. The phosphoramidite should appear as a sharp signal or a pair of diastereomeric signals around 148-150 ppm. b. Oxidized P(V) species will appear as broader signals at a different chemical shift, typically between -10 and 20 ppm. c. Integrate the peaks corresponding to the phosphoramidite and any P(V) impurities. d. Calculate the purity by dividing the integral of the phosphoramidite peak(s) by the total integral of all phosphorus-containing species. A purity of >98% is generally considered good.[1][6][18][19][20]

Protocol 3: HPLC Analysis of Crude Oligonucleotide

Reverse-phase high-performance liquid chromatography (RP-HPLC) is commonly used to assess the purity of the crude oligonucleotide product after synthesis and deprotection.

Materials:

  • HPLC system with a UV detector

  • Reverse-phase column suitable for oligonucleotide analysis (e.g., C18)

  • Mobile Phase A: Aqueous buffer (e.g., 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0)

  • Mobile Phase B: Acetonitrile

  • Crude oligonucleotide sample, deprotected and desalted

Procedure:

  • Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A or nuclease-free water to a concentration of approximately 0.1-0.5 OD₂₆₀/100 µL.

  • HPLC Method: a. Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%). b. Inject the sample (e.g., 20 µL). c. Run a linear gradient of increasing Mobile Phase B to elute the oligonucleotides. A typical gradient might be from 5% to 50% B over 30 minutes. d. Monitor the absorbance at 260 nm.

  • Data Analysis: a. The full-length product (FLP) is typically the major, latest-eluting peak. b. Earlier eluting peaks correspond to shorter, "failure" sequences. c. The relative peak areas can be used to estimate the purity of the crude product. A large proportion of early-eluting peaks indicates significant issues with coupling efficiency during the synthesis.[9][21][22][23][24][25]

Visualizations

RNA_Synthesis_Workflow cluster_synthesis_cycle Solid-Phase Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Terminate Failures) Coupling->Capping Chain Elongation Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Block Unreacted Sites Oxidation->Deblocking Stabilize Linkage End End: Full-Length Protected RNA on Solid Support Oxidation->End Repeat n-1 times Start Start: Solid Support with First Nucleoside Start->Deblocking Cleavage_Deprotection Cleavage and Deprotection End->Cleavage_Deprotection Purification Purification (e.g., HPLC) Cleavage_Deprotection->Purification Final_Product Pure Full-Length RNA Purification->Final_Product Troubleshooting_Low_Coupling Start Low Coupling Efficiency (Low Trityl Signal) Check_Reagents Are all reagents fresh and anhydrous? Start->Check_Reagents Check_Synthesizer Is the synthesizer functioning correctly? Check_Reagents->Check_Synthesizer Yes Replace_Reagents Replace phosphoramidites, activator, and acetonitrile. Use fresh stock. Check_Reagents->Replace_Reagents No Check_Protocol Is the synthesis protocol optimized? Check_Synthesizer->Check_Protocol Yes Check_Fluidics Check for leaks, blockages, and correct reagent delivery. Check_Synthesizer->Check_Fluidics No Increase_Coupling_Time Increase coupling time. Check_Protocol->Increase_Coupling_Time No Resolved Problem Resolved Check_Protocol->Resolved Yes Perform_QC Perform QC on reagents: - Karl Fischer for water content - ³¹P NMR for phosphoramidite purity Replace_Reagents->Perform_QC Perform_QC->Check_Synthesizer Check_Gas Ensure adequate inert gas pressure. Check_Fluidics->Check_Gas Check_Gas->Check_Protocol Verify_Concentrations Verify phosphoramidite and activator concentrations. Increase_Coupling_Time->Verify_Concentrations Verify_Concentrations->Resolved

References

Optimizing coupling times for DMT-2'O-Methyl-rC(tac) phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing coupling times and troubleshooting issues related to the use of DMT-2'O-Methyl-rC(tac) phosphoramidite (B1245037) in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key features of DMT-2'O-Methyl-rC(tac) phosphoramidite?

This compound is a specialized reagent for RNA synthesis with several key features:

  • 2'-O-Methyl Modification: This modification provides enhanced stability to the resulting RNA oligonucleotide by protecting it from enzymatic degradation, which is particularly beneficial for therapeutic and in vivo applications.[1]

  • 5'-DMT Group: The dimethoxytrityl (DMT) group protects the 5'-hydroxyl group during synthesis and allows for easy, colorimetric monitoring of coupling efficiency (trityl cation assay).[1] It also aids in the purification of the final oligonucleotide.

  • tac Protecting Group: The t-butylphenoxyacetyl (tac) group protects the exocyclic amine of cytidine.[2] It is designed for rapid and efficient deprotection under milder basic conditions compared to standard protecting groups like benzoyl (Bz).[3]

Q2: What is the recommended starting coupling time for this compound?

For 2'-O-Methyl RNA phosphoramidites, a longer coupling time than for standard DNA phosphoramidites is generally recommended due to potential steric hindrance from the 2'-O-methyl group. A good starting point for optimization is a coupling time of 3 to 5 minutes . Depending on the specific sequence and synthesis conditions, this time may need to be adjusted. For complex sequences or those known to have difficult couplings, extending the coupling time to 10-15 minutes may be necessary to achieve optimal efficiency.

Q3: How does the tac protecting group affect the synthesis process?

The primary advantage of the tac group is in the deprotection step, allowing for significantly faster and milder conditions, which is beneficial for sensitive modifications and dyes.[3] While it is designed to ensure efficient coupling, its direct impact on the coupling time itself is not extensively documented to be significantly different from other standard acyl protecting groups. However, its lability means that careful handling and appropriate capping solutions are important to prevent premature removal. The use of a "Fast Deprotection CAP A" solution is sometimes recommended when using tac-protected amidites.[3]

Q4: Can I use standard DNA synthesis activators and reagents with this phosphoramidite?

Yes, this compound is compatible with standard activators used in oligonucleotide synthesis, such as 5-ethylthiotetrazole (ETT) and 5-(3,5-bis(trifluoromethyl)phenyl)-1H-tetrazole (Activator 42). The choice of activator can influence the kinetics of the coupling reaction, with stronger activators potentially reducing the required coupling time.[] All other standard reagents, such as capping, oxidation, and deblocking solutions, are also compatible, though ensuring anhydrous conditions is critical for optimal performance.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency 1. Sub-optimal Coupling Time: The coupling time may be too short for the 2'-O-Methyl modified base. 2. Moisture Contamination: Water in the acetonitrile (B52724) (ACN) or other reagents will react with the activated phosphoramidite, reducing coupling efficiency. 3. Degraded Phosphoramidite: Improper storage or prolonged exposure to air can lead to degradation. 4. Inefficient Activation: The activator may be degraded or at an incorrect concentration. 5. Sequence-Dependent Issues: Steric hindrance from bulky neighboring bases or secondary structure formation can impede coupling.[]1. Optimize Coupling Time: Perform a coupling time study (see experimental protocol below). Increase the coupling time in increments (e.g., from 3 to 5, 7, and 10 minutes) and monitor the trityl cation release. 2. Ensure Anhydrous Conditions: Use fresh, high-quality anhydrous ACN (<30 ppm water). Store all reagents under an inert atmosphere (argon or nitrogen). 3. Use Fresh Reagent: Dissolve the phosphoramidite just prior to use. Store solid phosphoramidite at -20°C under an inert atmosphere.[6] 4. Prepare Fresh Activator Solution: Ensure the activator is fully dissolved and has not precipitated. 5. Modify Synthesis Protocol: For difficult sequences, consider using a stronger activator or a modified synthesis cycle with extended coupling times specifically for the problematic steps.
N-1 Deletion Products 1. Incomplete Coupling: This is the most common cause, leading to a failure to add the current base. 2. Inefficient Capping: Unreacted 5'-OH groups are not properly capped and can react in subsequent cycles.1. Address Low Coupling Efficiency: Refer to the solutions above. 2. Check Capping Reagents: Ensure that Cap Mix A (acetic anhydride) and Cap Mix B (N-methylimidazole) are fresh and active. For tac-protected amidites, consider using a "Fast Deprotection CAP A" solution if recommended by the manufacturer.[3]
Side Reactions/Modified Oligonucleotides 1. Premature Removal of Tac Group: Although generally stable during the synthesis cycle, certain conditions could lead to premature deprotection. 2. Phosphoramidite Degradation Products: Degraded amidite can lead to unwanted side products.1. Verify Reagent Compatibility: Ensure that the capping and other reagents are compatible with the tac group. Avoid overly acidic conditions during detritylation. 2. Use Freshly Prepared Phosphoramidite: Dissolve the amidite in anhydrous acetonitrile immediately before placing it on the synthesizer.
Incomplete Deprotection 1. Insufficient Deprotection Time/Temperature: The conditions may not be sufficient to fully remove all protecting groups. 2. Incorrect Deprotection Reagent: The chosen deprotection solution may not be optimal for the tac group.1. Follow Recommended Deprotection Protocol: For tac-protected oligonucleotides, a common deprotection method is treatment with a mixture of ammonia (B1221849) and methylamine (B109427) (AMA), which is very rapid.[3] Alternatively, concentrated ammonia can be used, with deprotection being complete in as little as 15 minutes at 55°C or two hours at room temperature.[3] 2. Ensure Compatibility: Confirm that the deprotection conditions are suitable for all modifications present in the oligonucleotide.

Data Presentation

Table 1: Example Coupling Efficiency of this compound vs. Coupling Time

The following table presents hypothetical data from a coupling time optimization study. The efficiency is measured by trityl cation analysis after the coupling step.

Coupling Time (seconds)Coupling Time (minutes)Average Coupling Efficiency (%)
601.096.5
1202.098.2
1803.099.1
3005.099.5
4207.099.6
60010.099.6

Note: This data is illustrative. Actual results may vary based on the synthesizer, reagents, sequence, and scale.

Table 2: Comparison of Deprotection Conditions for Tac vs. Standard Protecting Groups
Protecting GroupDeprotection ReagentTemperatureTime
dC(tac) AMA (Ammonia/Methylamine)65°C10 minutes
dC(tac) Concentrated Ammonia55°C15 minutes
dC(tac) Concentrated AmmoniaRoom Temp.2 hours
dC(bz)Concentrated Ammonia55°C8-16 hours

Experimental Protocols

Protocol 1: Optimization of Coupling Time for this compound

Objective: To determine the optimal coupling time for this compound to achieve >99% stepwise coupling efficiency.

Materials:

  • DNA/RNA Synthesizer

  • Controlled Pore Glass (CPG) solid support (e.g., with a standard dT base)

  • This compound (0.1 M in anhydrous acetonitrile)

  • Standard DNA/RNA synthesis reagents (Deblocking, Capping, Oxidation solutions)

  • Activator solution (e.g., 0.25 M ETT in anhydrous acetonitrile)

  • Anhydrous acetonitrile

Methodology:

  • Synthesizer Setup: Program the synthesizer to perform a series of short syntheses (e.g., T-C-T) on the dT-CPG support.

  • Variable Coupling Time: Create several different synthesis protocols where the only variable is the coupling time for the this compound. Suggested time points: 60, 120, 180, 300, 420, and 600 seconds.

  • Synthesis Cycles: a. Deblocking: Perform the initial detritylation of the dT-CPG support. Collect and measure the absorbance of the trityl cation solution to establish a baseline for 100% coupling. b. Coupling: Introduce the this compound and activator for the specified coupling time. c. Capping and Oxidation: Perform the standard capping and oxidation steps. d. Deblocking (for measurement): Perform the detritylation of the newly added 2'-O-Methyl-rC(tac) nucleotide. Collect the trityl cation solution. e. Final Coupling: Add a final dT phosphoramidite using a standard, known optimal coupling time (e.g., 30 seconds for DNA) to complete the short sequence.

  • Data Collection: a. Measure the absorbance of the collected trityl cation solution from step 3d at 498 nm. b. Calculate the stepwise coupling efficiency by comparing the absorbance from the 2'-O-Methyl-rC(tac) coupling to the baseline absorbance from the initial CPG detritylation. c. Repeat the synthesis for each time point to ensure reproducibility.

  • Analysis: Plot the average coupling efficiency against the coupling time to determine the minimum time required to reach a plateau of maximum efficiency (>99%).

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_synthesis Solid-Phase Synthesis Cycle Deblocking 1. Deblocking (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of Phosphoramidite) Deblocking->Coupling Frees 5'-OH Capping 3. Capping (Blocking of unreacted 5'-OH) Coupling->Capping Forms phosphite (B83602) triester Oxidation 4. Oxidation (Stabilization of phosphate (B84403) linkage) Capping->Oxidation Prevents n-1 sequences Oxidation->Deblocking Completes cycle Troubleshooting_Logic Start Low Coupling Efficiency Detected Check_Reagents Are reagents fresh and anhydrous? Start->Check_Reagents Increase_Time Increase Coupling Time Check_Reagents->Increase_Time Yes Replace_Reagents Replace ACN, Activator, and/or Phosphoramidite Check_Reagents->Replace_Reagents No Check_Activator Is activator concentration correct? Increase_Time->Check_Activator Success Problem Resolved Increase_Time->Success Sequence_Issue Consider sequence-dependent effects (e.g., steric hindrance) Check_Activator->Sequence_Issue Yes Prepare_Fresh_Activator Prepare fresh activator solution Check_Activator->Prepare_Fresh_Activator No Sequence_Issue->Success Replace_Reagents->Start Prepare_Fresh_Activator->Start

References

Technical Support Center: Preventing Phosphoramidite Degradation During Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues related to phosphoramidite (B1245037) degradation during oligonucleotide synthesis. Our goal is to equip you with the knowledge to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of phosphoramidite degradation?

A1: Phosphoramidites are highly reactive molecules and their degradation is primarily caused by three main factors:

  • Moisture: Phosphoramidites are extremely sensitive to water. Even trace amounts of moisture in solvents (like acetonitrile), reagents, or on the synthesis instrument's fluid lines can lead to hydrolysis of the phosphoramidite, rendering it inactive for coupling.[1][2]

  • Oxidation: The phosphorus (III) center in a phosphoramidite is susceptible to oxidation to a phosphorus (V) species, which is inactive in the coupling reaction. This can be caused by exposure to air or oxidizing impurities in the reagents.[3]

  • Acidic Conditions: Phosphoramidites are unstable in acidic environments. Premature exposure to acidic conditions, such as those used for detritylation in the subsequent synthesis cycle, can lead to degradation. The choice of a highly acidic activator can also contribute to this issue.[][5]

Q2: How should phosphoramidites be stored to maximize their shelf-life?

A2: Proper storage is critical for maintaining phosphoramidite quality.

  • Solid Form: As a dry powder, phosphoramidites are relatively stable and should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2 to 8°C.[] When stored correctly, they can be stable for several months.

  • In Solution: Once dissolved in an anhydrous solvent like acetonitrile (B52724), the stability of phosphoramidites decreases significantly. Solutions should be freshly prepared for each synthesis run if possible. If stored, they should be kept in a sealed vial with a septum under an inert atmosphere on the synthesizer for no more than 2-3 days.[] For longer-term storage in solution, it is recommended to store them at -20°C.[1]

Q3: What is the acceptable level of water in the acetonitrile used for synthesis?

A3: To ensure high coupling efficiency, the water content in acetonitrile should be kept to an absolute minimum. The recommended level is below 30 parts per million (ppm), with ideal conditions being less than 10 ppm. Using molecular sieves in the solvent reservoirs can help to maintain low water levels.

Q4: How do different phosphoramidites compare in terms of stability?

A4: There is a known order of stability for the standard deoxyribonucleoside phosphoramidites in solution. Generally, dG phosphoramidite is the least stable and most prone to degradation, followed by dA, with dC and T being the most stable.[2][6][7] This is important to consider when planning long synthesis runs or when troubleshooting low coupling efficiencies for specific sequences.

Q5: Can the choice of activator affect phosphoramidite stability?

A5: Yes, the activator plays a crucial role. While a more reactive activator can lead to faster coupling times, highly acidic activators can also cause premature detritylation of the 5'-DMT group on the phosphoramidite in solution, leading to the formation of dimers (n+1 species).[5] It is important to choose an activator that provides a good balance between reaction speed and the stability of the phosphoramidite. Common activators include Tetrazole, 5-Ethylthio-1H-tetrazole (ETT), and 4,5-Dicyanoimidazole (DCI).[][5]

Troubleshooting Guides

Issue: Low Coupling Efficiency

Symptoms:

  • Low overall yield of the final oligonucleotide.

  • High percentage of n-1 shortmers observed in the crude product analysis (e.g., by HPLC or mass spectrometry).

Possible Cause Troubleshooting Step Recommended Action
Moisture Contamination 1. Check water content of acetonitrile.Use fresh, anhydrous acetonitrile with a water content of <10-30 ppm.
2. Inspect synthesizer lines and bottles.Purge lines thoroughly with dry inert gas (argon or helium). Ensure all reagent bottles are dry and properly sealed.
3. Evaluate phosphoramidite and activator solutions.Add molecular sieves to the phosphoramidite and activator vials on the synthesizer to scavenge residual moisture.
Degraded Phosphoramidite 1. Assess age and storage of solid phosphoramidite.Use fresh phosphoramidite from a recently opened bottle that has been stored under recommended conditions.
2. Evaluate age of phosphoramidite solution.Prepare fresh phosphoramidite solutions before each synthesis, especially for long oligonucleotides. Do not use solutions that have been on the synthesizer for more than 2-3 days.
3. Check for signs of degradation (e.g., discoloration).Discard any phosphoramidite that appears discolored or has been improperly stored.
Suboptimal Activator 1. Review activator type and concentration.Ensure the correct activator and concentration are being used for the specific phosphoramidites and synthesizer. For sterically hindered phosphoramidites, a more potent activator might be necessary.
2. Check activator solution for precipitation.If the activator has precipitated out of solution, gently warm the bottle to redissolve it. Ensure complete dissolution before use.
Instrumental Issues 1. Verify reagent delivery.Perform a flow test to ensure that the correct volumes of phosphoramidite and activator are being delivered to the synthesis column.
2. Check for leaks in the fluidics system.Inspect all connections for any signs of leaks, which could introduce air and moisture.

Data Presentation

Table 1: Stability of Standard Deoxyribonucleoside Phosphoramidites in Acetonitrile

This table summarizes the degradation of standard phosphoramidites dissolved in acetonitrile and stored under an inert gas atmosphere for five weeks.

PhosphoramiditePurity Reduction after 5 Weeks
T (Thymidine)2%
dC (Deoxycytidine)2%
dA (Deoxyadenosine)6%
dG (Deoxyguanosine)39%

Data sourced from a study analyzing phosphoramidite impurity profiles by HPLC-MS.[6][7]

Experimental Protocols

Protocol 1: HPLC Analysis of Phosphoramidite Purity

This protocol outlines a standard reversed-phase HPLC method for assessing the purity of phosphoramidites.

1. Materials and Reagents:

  • Phosphoramidite sample

  • Anhydrous acetonitrile (ACN), HPLC grade

  • Triethylamine (TEA)

  • Triethylammonium acetate (B1210297) (TEAA) buffer, 0.1 M, pH 7.0

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[8]

2. Sample Preparation:

  • Prepare a diluent of anhydrous acetonitrile containing 0.01% (v/v) TEA.

  • Accurately weigh and dissolve the phosphoramidite sample in the diluent to a final concentration of approximately 1.0 mg/mL.[8]

  • Prepare fresh and use immediately to minimize degradation.

3. HPLC Method:

  • Mobile Phase A: 0.1 M TEAA in water, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Gradient:

    • Start with a suitable initial percentage of Mobile Phase B.

    • Run a linear gradient to a high percentage of Mobile Phase B to elute the phosphoramidite and any impurities.

    • Re-equilibrate the column at the initial conditions before the next injection.

4. Data Analysis:

  • The phosphoramidite should elute as two peaks, representing the two diastereomers at the chiral phosphorus center.[8]

  • Integrate the areas of all peaks in the chromatogram.

  • Calculate the purity as the percentage of the area of the two main peaks relative to the total area of all peaks.

  • Oxidized phosphoramidites (P(V) species) will typically elute earlier than the corresponding P(III) phosphoramidites.

Protocol 2: ³¹P NMR Spectroscopy for Phosphoramidite Purity Assessment

This protocol provides a general procedure for determining the purity of phosphoramidites using ³¹P NMR.

1. Materials and Reagents:

  • Phosphoramidite sample

  • Deuterated acetonitrile (CD₃CN) or deuterated chloroform (B151607) (CDCl₃)

  • NMR tubes

  • NMR spectrometer

2. Sample Preparation:

  • Dissolve approximately 10-20 mg of the phosphoramidite sample in 0.5-0.7 mL of deuterated solvent in an NMR tube.

  • Ensure the solvent is anhydrous to prevent hydrolysis during the experiment.

  • Cap the NMR tube and mix gently until the sample is fully dissolved.

3. NMR Data Acquisition:

  • Spectrometer Frequency: e.g., 202 MHz[8]

  • Pulse Program: A standard proton-decoupled phosphorus pulse sequence (e.g., zgig).[8]

  • Number of Scans: 1024 scans are typically sufficient to obtain a good signal-to-noise ratio.[8]

  • Acquisition Time: ~1.5 seconds[8]

  • Relaxation Delay: ~2.0 seconds[8]

  • Referencing: Use an external standard of 85% H₃PO₄.

4. Data Analysis:

  • The pure phosphoramidite (P(III) species) will appear as two distinct peaks around 140-155 ppm, corresponding to the two diastereomers.[9]

  • Oxidized phosphoramidites (P(V) impurities) will typically resonate in the region of -25 to 99 ppm.[8]

  • Other P(III) impurities may appear between 100 to 169 ppm, excluding the main product peaks.[8]

  • Integrate the respective regions to determine the percentage of impurities.

Mandatory Visualizations

cluster_degradation Phosphoramidite Degradation Pathways Phosphoramidite Phosphoramidite Hydrolysis Hydrolysis (Inactive H-phosphonate) Phosphoramidite->Hydrolysis Moisture (H₂O) Oxidation Oxidation (Inactive P(V) species) Phosphoramidite->Oxidation Oxygen (O₂) Oxidizing Agents Acidolysis Acid-catalyzed Degradation (e.g., detritylation) Phosphoramidite->Acidolysis Acid (H⁺)

Caption: Primary degradation pathways of phosphoramidites.

Start Low Coupling Efficiency Detected Check_Moisture Check for Moisture? Start->Check_Moisture Anhydrous_Solvents Use Fresh Anhydrous Acetonitrile (<30 ppm H₂O) Check_Moisture->Anhydrous_Solvents Yes Check_Amidite Check Phosphoramidite Quality? Check_Moisture->Check_Amidite No Purge_Lines Purge Synthesizer Lines with Inert Gas Anhydrous_Solvents->Purge_Lines Purge_Lines->Check_Amidite Fresh_Solution Prepare Fresh Phosphoramidite Solution Check_Amidite->Fresh_Solution Yes Check_Activator Check Activator? Check_Amidite->Check_Activator No Check_Storage Verify Solid Storage Conditions (2-8°C, Inert Gas) Fresh_Solution->Check_Storage Check_Storage->Check_Activator Correct_Activator Ensure Correct Activator and Concentration Check_Activator->Correct_Activator Yes Check_Instrument Check Instrument Function? Check_Activator->Check_Instrument No Check_Precipitation Check for Activator Precipitation Correct_Activator->Check_Precipitation Check_Precipitation->Check_Instrument Flow_Test Perform Reagent Flow Test Check_Instrument->Flow_Test Yes Resolved Issue Resolved Check_Instrument->Resolved No Inspect_Leaks Inspect for System Leaks Flow_Test->Inspect_Leaks Inspect_Leaks->Resolved

Caption: Troubleshooting workflow for low coupling efficiency.

cluster_daily Daily/Per Synthesis cluster_weekly Weekly cluster_monthly Monthly Title Preventative Maintenance for Oligonucleotide Synthesis Fresh_Amidites Prepare Fresh Phosphoramidite Solutions Title->Fresh_Amidites Check_Solvents Check Solvent Levels (Anhydrous Acetonitrile) Fresh_Amidites->Check_Solvents Purge_System Purge System with Inert Gas Check_Solvents->Purge_System Clean_Frits Clean/Replace Column Frits Check_Tubing Inspect Tubing for Crimps or Leaks Clean_Frits->Check_Tubing Calibrate_Flow Calibrate Reagent Delivery Volumes Check_Tubing->Calibrate_Flow Replace_Seals Replace Pump Seals and Valve Components Deep_Clean Perform System Deep Clean Replace_Seals->Deep_Clean

Caption: Preventative maintenance schedule for oligonucleotide synthesis.

References

Technical Support Center: DMT-2'O-Methyl-rC(tac) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DMT-2'O-Methyl-rC(tac) phosphoramidite (B1245037). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding side reactions and troubleshooting potential issues during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using DMT-2'O-Methyl-rC(tac) phosphoramidite?

A1: This phosphoramidite offers two key advantages. The 2'-O-Methyl modification provides enhanced stability of the resulting oligonucleotide against nuclease degradation and increases the thermal stability (melting temperature, Tm) of the duplexes it forms with complementary RNA strands. The tert-butylphenoxyacetyl (tac) protecting group on the cytidine (B196190) base allows for ultra-fast and clean deprotection, minimizing side reactions and simplifying the overall workflow.[1][2]

Q2: What are the recommended storage conditions for this phosphoramidite?

A2: To prevent degradation, solid this compound should be stored at 2-8°C under a dry, inert atmosphere (e.g., argon or nitrogen).[3] Solutions in anhydrous acetonitrile (B52724) can be kept on the synthesizer for short periods, but for longer-term storage, it is recommended to store them at -20°C.[4]

Q3: What are the most common side reactions to be aware of during oligonucleotide synthesis with this phosphoramidite?

A3: While DMT-2'O-Methyl-rC(tac) is designed for high efficiency, general side reactions common to phosphoramidite chemistry can still occur. These include:

  • Hydrolysis: Reaction with water, leading to the formation of an inactive H-phosphonate. This is a primary degradation pathway for all phosphoramidites.[5]

  • Oxidation: The P(III) center can be oxidized to P(V), rendering the phosphoramidite inactive for coupling.

  • Depurination: Loss of purine (B94841) bases (A or G) can occur under acidic conditions, particularly during the detritylation step.

  • N+1 additions: If the activator is too acidic, it can cause premature removal of the 5'-DMT group from the phosphoramidite in solution, leading to the incorporation of an extra nucleotide.[6]

Q4: Is the tac protecting group prone to any specific side reactions?

A4: The tac group is designed to be highly labile under basic conditions, which allows for rapid removal. When using mixed-base deprotection reagents like AMA (Ammonium Hydroxide/Methylamine), it is crucial to ensure that any other cytidine monomers in the sequence are protected with an acetyl (Ac) group. If a benzoyl (Bz) protected cytidine is used, the methylamine (B109427) in the AMA reagent can cause a transamination side reaction, leading to the formation of N4-methyl-dC.[6] The use of tac-protected cytidine is reported to eliminate this transamination side reaction.[7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and deprotection of oligonucleotides containing 2'-O-Methyl-rC(tac).

Problem Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency 1. Moisture in reagents or on the synthesizer: Water reacts with the activated phosphoramidite, reducing the amount available for coupling.[2] 2. Degraded phosphoramidite: Improper storage or prolonged exposure to air can lead to hydrolysis or oxidation. 3. Inefficient activator: The choice and concentration of the activator can impact coupling kinetics.[8] 4. Secondary structure formation: G-rich sequences can form secondary structures that hinder the coupling reaction.1. Use anhydrous acetonitrile and ensure all reagents and synthesizer lines are dry. Handle phosphoramidites under an inert atmosphere. 2. Use fresh, high-purity phosphoramidite. Verify purity using ³¹P NMR if degradation is suspected. 3. Consider using a more effective activator like DCI (4,5-dicyanoimidazole), which has been shown to reduce coupling times for 2'-O-Methyl phosphoramidites.[8] 4. For problematic sequences, extend the coupling time or use modified phosphoramidites designed to disrupt secondary structures.
Unexpected Peaks in HPLC/MS Analysis 1. Incomplete deprotection of the tac group: This will result in a peak with a higher mass-to-charge ratio corresponding to the full-length oligonucleotide plus the mass of the tac group. 2. Transamination: If AMA deprotection was used with Bz-protected cytidine in the sequence, a peak corresponding to the mass of the oligonucleotide with an N4-methyl-cytidine modification may be observed.[6] 3. Cyanoethyl adducts: Acrylonitrile, a byproduct of cyanoethyl group removal during deprotection, can react with nucleobases (especially thymine) to form adducts, resulting in a mass increase of +53 Da.[9]1. Ensure complete deprotection by adhering to the recommended conditions (e.g., AMA for 10 minutes at 65°C or concentrated ammonia (B1221849) for 15 minutes at 55°C).[2][7] 2. When using AMA, ensure all other cytidine monomers are acetyl (Ac) protected.[6] 3. To minimize cyanoethyl adducts, consider a two-step deprotection where the cyanoethyl groups are removed first with a non-nucleophilic base like DBU, followed by cleavage and base deprotection.
Truncated Sequences (n-1) 1. Low coupling efficiency: Any of the causes listed above for low coupling efficiency will lead to a higher proportion of truncated sequences. 2. Inefficient capping: Failure to cap unreacted 5'-hydroxyl groups will allow them to react in subsequent cycles, leading to deletion sequences.1. Address the root cause of the low coupling efficiency as described above. 2. Ensure that the capping reagents are fresh and that the capping step is optimized.
Quantitative Data Summary

The following table summarizes typical performance data for 2'-O-Methyl phosphoramidites. Note that specific results may vary depending on the sequence, synthesis scale, and instrumentation.

Parameter Typical Value Notes
Purity (as a solid) ≥95% (typically >96%)Purity of the phosphoramidite powder is critical for successful synthesis.[3]
Coupling Efficiency >98% per stepCan be influenced by the activator, coupling time, and sequence context.[10]
Deprotection Time (tac group) 10 minutes at 65°C (AMA) 15 minutes at 55°C (conc. NH₄OH)The tac group is designed for rapid deprotection under basic conditions.[2][7]

Experimental Protocols

Protocol 1: Standard Coupling Cycle

This protocol outlines a typical coupling cycle for incorporating this compound on an automated DNA/RNA synthesizer.

experimental_workflow Deblock 1. Deblock (Remove 5'-DMT group) Wash1 2. Wash (Anhydrous Acetonitrile) Deblock->Wash1 Coupling 3. Coupling (this compound + Activator) Wash1->Coupling Wash2 4. Wash (Anhydrous Acetonitrile) Coupling->Wash2 Capping 5. Capping (Acetylate unreacted 5'-OH groups) Wash2->Capping Oxidation 6. Oxidation (Convert P(III) to P(V)) Capping->Oxidation Wash3 7. Wash (Anhydrous Acetonitrile) Oxidation->Wash3 Wash3->Deblock Start next cycle deprotection_workflow Start Synthesized Oligonucleotide on Solid Support AMA_treatment 1. Add AMA solution (1:1 mixture of conc. NH₄OH and 40% aq. Methylamine) Start->AMA_treatment Incubate 2. Incubate at 65°C for 10 minutes AMA_treatment->Incubate Cool 3. Cool on ice Incubate->Cool Collect 4. Collect supernatant containing deprotected oligonucleotide Cool->Collect Evaporate 5. Evaporate to dryness Collect->Evaporate End Purified Oligonucleotide Evaporate->End troubleshooting_logic Start Start Analysis of Crude Oligonucleotide (HPLC/MS) CheckPurity Is the main peak the correct mass and purity? Start->CheckPurity Success Synthesis Successful CheckPurity->Success Yes LowPurity Low Purity / Multiple Peaks CheckPurity->LowPurity No LowYield Low Yield of Full-Length Product LowPurity->LowYield CheckSideProducts Analyze mass of side products LowPurity->CheckSideProducts InvestigateCoupling Investigate Coupling Efficiency LowYield->InvestigateCoupling IncompleteDeprotection Incomplete Deprotection (Mass = Product + tac group) CheckSideProducts->IncompleteDeprotection Mass Shift Matches Transamination Transamination (Mass = Product + CH₂) CheckSideProducts->Transamination Mass Shift Matches Adducts Adduct Formation (e.g., Mass = Product + 53 Da) CheckSideProducts->Adducts Mass Shift Matches CheckReagents Check Reagent Quality and Dryness InvestigateCoupling->CheckReagents

References

Technical Support Center: Maximizing Yield of Full-length RNA Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in synthesizing and purifying full-length RNA oligonucleotides.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

In Vitro Transcription (IVT) Issues

1. Why is my in vitro transcription (IVT) reaction yielding no or very little RNA?

Several factors can lead to a complete failure or significantly low yield in an IVT reaction. The most common culprits are related to the DNA template quality and the presence of inhibitors.

  • Poor DNA Template Quality: The quality of the DNA template is paramount for a successful IVT reaction. Contaminants such as residual ethanol (B145695), salts, or proteins from the DNA purification process can inhibit RNA polymerase.[1] Damaged or nicked DNA templates can also lead to truncated RNA transcripts and reduced overall yield.[2]

    • Troubleshooting:

      • Purify the DNA template: Ethanol precipitate and resuspend the DNA template to remove contaminants.[1] For critical applications, consider advanced purification methods for the linearized plasmid DNA, as impurities can serve as alternative templates for T7 RNA polymerase, leading to dsRNA by-products.[3]

      • Verify template integrity: Run the linearized DNA template on an agarose (B213101) gel to confirm its size and integrity. The presence of smears or multiple bands can indicate degradation or incomplete linearization.[2]

      • Check for correct linearization: Ensure that the restriction enzyme used for linearization does not cut within the desired RNA sequence.[1]

  • Enzyme Inhibitors: Contaminants in the DNA template or other reaction components can inhibit T7 RNA polymerase.

    • Troubleshooting:

      • Add DTT: Including 5mM DTT (final concentration) in the transcription reaction can help improve RNA yield by maintaining a reducing environment.[4]

  • Incorrect DNA Concentration: The concentration of the DNA template needs to be optimal for the reaction.

    • Troubleshooting:

      • Quantify the template accurately: Use a reliable method to determine the DNA concentration.

2. My IVT reaction produces RNA, but it's mostly short, truncated products, not the full-length transcript. What's causing this?

Premature termination of transcription is a common issue that results in an abundance of shorter RNA fragments instead of the desired full-length product.

  • Premature Termination Sequences: The DNA template itself might contain sequences that signal early termination by the RNA polymerase.[1]

    • Troubleshooting:

      • Subclone the template: If cryptic termination sites are suspected, subcloning the template into a different vector with a different RNA polymerase promoter might resolve the issue.[1]

  • Suboptimal Reaction Conditions: The concentration of nucleotides and the presence of secondary structures in the template can lead to premature termination.

    • Troubleshooting:

      • Increase NTP concentration: Low nucleotide concentrations can limit the reaction. Ensure the concentration of each NTP is at least 12µM; increasing it to 20–50µM can sometimes help.[1]

      • Address GC-rich templates: For templates with high GC content, which can form stable secondary structures, optimizing reaction conditions is crucial.

  • RNA Degradation: The newly synthesized RNA might be degrading during the reaction.

    • Troubleshooting:

      • Maintain an RNase-free environment: Use RNase-free reagents, tips, and tubes. Work in a designated clean area.[5][6]

      • Use RNase inhibitors: Include an RNase inhibitor in the IVT reaction.[7]

Below is a workflow diagram illustrating the troubleshooting process for low-yield IVT reactions.

IVT_Troubleshooting cluster_synthesis In Vitro Transcription Start Low/No RNA Yield Check_Template Assess DNA Template Quality Start->Check_Template Check_Reaction Evaluate Reaction Conditions Start->Check_Reaction Purify_Template Re-purify DNA (Ethanol Precipitation) Check_Template->Purify_Template Contaminants Suspected Verify_Integrity Check Integrity (Agarose Gel) Check_Template->Verify_Integrity Degradation Suspected Optimize_NTPs Increase NTP Concentration Check_Reaction->Optimize_NTPs Premature Termination Add_DTT Add 5mM DTT Check_Reaction->Add_DTT Low Yield Check_Products Analyze RNA Products Subclone Subclone Template Check_Products->Subclone Truncated Products Degradation_Check Check for Degradation Check_Products->Degradation_Check Smearing on Gel Good_Yield High Yield of Full-Length RNA Check_Products->Good_Yield Full-Length Product Purify_Template->Verify_Integrity Verify_Integrity->Optimize_NTPs Optimize_NTPs->Check_Products Add_DTT->Check_Products Subclone->Good_Yield Degradation_Check->Good_Yield Implement RNase Precautions

Caption: Troubleshooting workflow for low-yield in vitro transcription.

RNA Purification Challenges

3. I have a successful IVT reaction, but I'm losing a significant amount of my full-length RNA during purification. How can I improve my recovery?

The choice of purification method significantly impacts the final yield and purity of the full-length RNA oligonucleotide. Each method has its advantages and disadvantages.

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): PAGE offers high resolution and can achieve >95% purity of the full-length product. However, the extraction process from the gel can be complex and time-consuming, often leading to lower yields.[8] For larger RNAs (>600 nucleotides), extraction from denaturing PAGE can be particularly difficult.[9]

    • Troubleshooting:

      • Optimize elution: Ensure complete elution of the RNA from the gel slice by using an appropriate elution buffer and sufficient incubation time.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for obtaining high-purity RNA, especially for therapeutic applications.[10][11] Ion-pair reversed-phase HPLC can achieve >99% purity with a yield of >56%.[10][11] However, HPLC is not ideal for purifying oligonucleotides longer than 50 bases due to decreased resolution with increasing length.[12]

    • Troubleshooting:

      • Method development: Optimize the HPLC method at an analytical scale before scaling up to preparative conditions to ensure good separation and recovery.[10][13]

  • Size-Exclusion Chromatography (SEC): SEC is a gentle method that separates molecules based on size and can yield >99% pure RNA.[14] It avoids the use of denaturants, which is beneficial for larger RNAs, and eliminates acrylamide (B121943) contaminants found in PAGE-purified samples.[14]

  • Spin Column/Cartridge Purification: This method is quick and convenient but may result in lower purity compared to PAGE or HPLC.[15] Overloading the column is a common cause of low yield.[16]

    • Troubleshooting:

      • Do not overload the column: Adhere to the manufacturer's recommendations for the sample input amount. If the lysate is viscous, dilute it to improve binding and recovery.[16]

The following table summarizes the performance of different RNA purification methods.

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Denaturing PAGE >95%LowerHigh resolution, suitable for various lengths.[8]Complex, time-consuming, potential for low recovery.[8]
HPLC >99%[10][11]>56%[10][11]High purity, suitable for modified oligos.[12]Length limitations (typically <50 bases).[12]
Size-Exclusion Chromatography >99%[14]HighGentle, no denaturation, removes small contaminants.[14]May not resolve species of similar size.
Spin Column/Cartridge Variable>80% (cartridge)[8]Fast, convenient.[15]Potential for lower purity, risk of overloading.[16]

Here is a diagram illustrating the decision-making process for choosing an RNA purification method.

Purification_Choice cluster_purification Choosing a Purification Method Start Need to Purify RNA Oligonucleotide Purity_Req What is the required purity level? Start->Purity_Req Length_Check What is the RNA length? Purity_Req->Length_Check Moderate Purity PAGE Denaturing PAGE Purity_Req->PAGE >95% (High Resolution) HPLC HPLC Purity_Req->HPLC >99% (Therapeutic Grade) Speed_Convenience Is speed and convenience a priority? Length_Check->Speed_Convenience Variable Length_Check->PAGE < 600 bases Length_Check->HPLC < 50 bases SEC Size-Exclusion Chromatography Length_Check->SEC > 40 bases Speed_Convenience->PAGE No Spin_Column Spin Column/ Cartridge Speed_Convenience->Spin_Column Yes

Caption: Decision tree for selecting an appropriate RNA purification method.

Downstream Application Issues

4. My purified full-length RNA is not performing well in downstream applications like reverse transcription (RT). What could be the problem?

Even high-quality, full-length RNA can fail in downstream applications if not handled and used correctly.

  • RNA Degradation: Purified RNA is highly susceptible to degradation by RNases.

    • Troubleshooting:

      • Proper storage: Store RNA at -80°C for long-term storage and aliquot it to avoid multiple freeze-thaw cycles.[6]

      • Maintain an RNase-free environment: Use certified nuclease-free water and reagents.[7]

  • Inhibitors Carried Over from Purification: Residual contaminants from the purification process can inhibit enzymes in downstream applications.

  • Suboptimal Reverse Transcription: The efficiency of reverse transcription can be affected by the choice of primers and the integrity of the RNA.

    • Troubleshooting:

      • Primer selection: For RNA that may be partially degraded or lacks a poly(A) tail, use random primers instead of oligo(dT) primers.[7]

      • Assess RNA integrity: Before cDNA synthesis, check the integrity of your RNA using gel electrophoresis or a microfluidics-based system.[7]

Experimental Protocols

Protocol 1: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Purification of RNA

This protocol is adapted for the purification of in vitro transcribed RNA.[9]

  • Prepare the Gel: Prepare a denaturing polyacrylamide gel (e.g., 8% polyacrylamide, 8 M urea) in 1x TBE buffer.

  • Prepare the Sample: Resuspend the RNA sample in formamide (B127407) gel-loading buffer. Heat the sample at 95°C for 1 minute and then place it on ice.

  • Run the Gel: Load the sample onto the gel and run the electrophoresis until the desired separation is achieved.

  • Visualize the RNA: If the RNA is not radiolabeled, visualize the bands by UV shadowing.

  • Excise the Band: Carefully excise the gel slice containing the full-length RNA band.

  • Elute the RNA: Place the gel slices in a microcentrifuge tube with gel elution buffer. Freeze the tube on dry ice for 15 minutes, then thaw and incubate to allow the RNA to diffuse out of the gel.

  • Recover the RNA: Precipitate the eluted RNA with ethanol. Wash the RNA pellet with 70% ethanol and resuspend it in RNase-free water.

Protocol 2: Ion-Pair Reversed-Phase HPLC Purification of RNA Oligonucleotides

This is a general protocol for the purification of synthetic RNA oligonucleotides.[10]

  • Prepare Mobile Phases:

    • Mobile Phase A: Prepare an aqueous buffer containing an ion-pairing agent (e.g., hexylamine) and an acid (e.g., acetic acid), with the pH adjusted to 7.

    • Mobile Phase B: Prepare mobile phase A with the addition of an organic solvent like acetonitrile.

  • Prepare the Sample: Dissolve the crude, desalted RNA oligonucleotide in mobile phase A.

  • Set up the HPLC: Use a preparative HPLC system with a suitable reversed-phase column (e.g., Agilent PLRP-S).

  • Run the Gradient: Inject the sample and run a gradient of increasing mobile phase B to elute the RNA. The full-length product will elute based on its hydrophobicity.

  • Fraction Collection: Collect fractions as the peaks elute.

  • Analysis and Pooling: Analyze the collected fractions for purity (e.g., by analytical HPLC or mass spectrometry) and pool the fractions containing the pure full-length product.

  • Desalting: Desalt the pooled fractions to remove the HPLC buffer components.

References

Removal of truncated sequences in modified RNA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of modified RNA, with a specific focus on the removal of truncated sequences.

Troubleshooting Guide

Problem: My in vitro transcription reaction is producing a significant amount of truncated RNA sequences.

This is a common issue that can arise from several factors during the transcription process. Below is a step-by-step guide to help you identify and resolve the source of the problem.

Step 1: Analyze the Quality of Your DNA Template

Poor quality or incorrectly prepared DNA templates are a primary cause of premature transcription termination.

  • Is your plasmid template completely linearized?

    • How to check: Run a small aliquot of your linearized plasmid on an agarose (B213101) gel alongside the uncut plasmid. A single, sharp band at the expected size indicates complete linearization. Multiple bands or a smear may indicate incomplete digestion or degradation.

    • Solution: If linearization is incomplete, optimize the restriction digest by increasing the enzyme concentration or incubation time. Purify the linearized template using a column-based kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation to remove the restriction enzyme and buffer components.[1]

  • Is your DNA template free of contaminants?

    • How to check: Measure the A260/A280 and A260/A230 ratios of your DNA template using a spectrophotometer. The ideal A260/A280 ratio is ~1.8. A lower ratio may indicate protein contamination, while a A260/A230 ratio below 2.0 could suggest salt or organic solvent contamination.

    • Solution: Repurify your DNA template. Ethanol precipitation can help remove salt contaminants.[2]

Step 2: Evaluate Your In Vitro Transcription Reaction Conditions

Suboptimal reaction conditions can lead to the formation of truncated products.

  • Are the nucleotide concentrations appropriate?

    • Rationale: Low concentrations of one or more NTPs can cause the RNA polymerase to stall and terminate transcription prematurely.[1]

    • Solution: Ensure that the final concentration of each NTP is sufficient. For problematic templates, consider increasing the NTP concentration.

  • Is the template GC-rich?

    • Rationale: High GC content can lead to stable secondary structures in the DNA template that impede polymerase progression.

    • Solution: Try lowering the incubation temperature of the transcription reaction (e.g., from 37°C to 30°C) to help destabilize these secondary structures.[1]

Step 3: Consider the Possibility of RNase Contamination

RNases are ubiquitous and can rapidly degrade your newly synthesized RNA, resulting in truncated fragments.

  • How to prevent: Use certified RNase-free water, reagents, and labware. Wear gloves and change them frequently. Use a dedicated set of pipettes for RNA work. Including an RNase inhibitor in your transcription reaction can also provide protection.[3][4]

Below is a logical workflow to guide your troubleshooting process:

G start Start Troubleshooting: Truncated RNA Sequences Detected check_template Step 1: Analyze DNA Template Quality start->check_template check_linearization Is the plasmid completely linearized? check_template->check_linearization check_purity Is the template free of contaminants? check_linearization->check_purity Yes optimize_digest Action: Optimize restriction digest and repurify template. check_linearization->optimize_digest No repurify_dna Action: Repurify DNA template. check_purity->repurify_dna No eval_ivt Step 2: Evaluate IVT Conditions check_purity->eval_ivt Yes optimize_digest->check_template repurify_dna->check_template check_ntps Are NTP concentrations optimal? eval_ivt->check_ntps check_gc Is the template GC-rich? check_ntps->check_gc Yes adjust_ntps Action: Increase NTP concentration. check_ntps->adjust_ntps No lower_temp Action: Lower transcription temperature. check_gc->lower_temp Yes check_rnase Step 3: Check for RNase Contamination check_gc->check_rnase No adjust_ntps->eval_ivt lower_temp->eval_ivt implement_rnase_free Action: Implement strict RNase-free techniques. Use RNase inhibitors. check_rnase->implement_rnase_free Yes end Problem Resolved check_rnase->end No end_fail Problem Persists: Consider alternative purification methods. implement_rnase_free->end_fail

Caption: Troubleshooting workflow for truncated RNA.

Frequently Asked Questions (FAQs)

Q1: What are truncated RNA sequences and why are they a problem?

Truncated RNA sequences, also known as abortive or incomplete transcripts, are RNA molecules that are shorter than the intended full-length product.[5] They arise from the premature dissociation of the RNA polymerase from the DNA template during in vitro transcription. These truncated species can be problematic for several reasons:

  • Reduced translational efficiency: Truncated mRNAs may lack the complete coding sequence, leading to the production of non-functional, truncated proteins or no protein at all.[6][7]

  • Immunogenicity: The presence of impurities, including double-stranded RNA and other aberrant RNA forms, can trigger an innate immune response, which is undesirable for therapeutic applications.[8]

  • Difficulty in quantification: The presence of truncated products can interfere with the accurate quantification of the full-length RNA.

Q2: What methods can I use to remove truncated RNA sequences?

Several purification methods can be employed to separate full-length RNA from truncated species. The choice of method depends on the size of the RNA, the required purity, and the scale of the preparation.

Purification MethodPrincipleBest ForAdvantagesDisadvantages
Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Size-based separation in a denaturing gel matrix.High-purity applications requiring single-nucleotide resolution.High resolution, can separate molecules differing by a single nucleotide.[9]Low throughput, potential for acrylamide (B121943) contamination.[10]
High-Performance Liquid Chromatography (HPLC) Separation based on size (Size Exclusion Chromatography - SEC) or hydrophobicity (Reverse-Phase - RP).Large-scale purification and analysis of mRNA.High throughput, scalable, and can remove various impurities.[5][11] SEC is effective for removing degraded or aborted RNA.[5]Requires specialized equipment.
Oligo(dT) Affinity Chromatography Hybridization of the poly(A) tail of mRNA to oligo(dT) ligands on a solid support (e.g., beads or monoliths).Purification of polyadenylated mRNA from in vitro transcription reactions.Specific for poly(A)-containing mRNA, removes DNA, NTPs, and enzymes.[12][13]Does not remove truncated transcripts that contain a poly(A) tail.[12]
Lithium Chloride (LiCl) Precipitation Selective precipitation of RNA, leaving behind DNA, proteins, and unincorporated nucleotides.[14]Rapid recovery of RNA from in vitro transcription reactions.Simple and fast method.[14]Less effective for small RNAs (<300 nucleotides) and may not remove all DNA contamination.[15][16]

Q3: Can you provide a general protocol for PAGE purification of RNA?

Denaturing PAGE is a high-resolution method for purifying RNA.

G cluster_prep Preparation cluster_run Electrophoresis cluster_extraction Extraction gel_prep 1. Prepare denaturing polyacrylamide gel with urea. sample_prep 2. Mix RNA sample with denaturing loading buffer. gel_prep->sample_prep denature 3. Heat sample to denature secondary structures. sample_prep->denature load 4. Load sample onto the gel. denature->load run 5. Run electrophoresis at constant power. load->run visualize 6. Visualize RNA bands (e.g., UV shadowing). run->visualize excise 7. Excise the band corresponding to the full-length RNA. visualize->excise elute 8. Elute RNA from the gel slice (e.g., crush and soak). excise->elute precipitate 9. Precipitate the purified RNA (e.g., ethanol precipitation). elute->precipitate

Caption: Experimental workflow for PAGE purification of RNA.

Detailed Methodology for PAGE Purification:

  • Gel Preparation: Prepare a denaturing polyacrylamide gel containing urea. The percentage of acrylamide will depend on the size of the RNA to be purified.

  • Sample Preparation: Resuspend the RNA sample in a denaturing loading buffer containing formamide (B127407) and a tracking dye.

  • Denaturation: Heat the sample at 95°C for 5 minutes to denature any secondary structures, then immediately place it on ice.

  • Loading and Electrophoresis: Load the denatured sample onto the gel and run the electrophoresis at a constant power until the desired separation is achieved.

  • Visualization: Visualize the RNA bands using UV shadowing or a fluorescent dye like SYBR Green.[9]

  • Excision: Carefully excise the gel slice containing the full-length RNA band using a clean scalpel.

  • Elution: Elute the RNA from the gel slice by the "crush and soak" method, where the gel slice is crushed and incubated in an elution buffer.[17]

  • Purification: Remove the gel fragments by centrifugation and purify the RNA from the supernatant by ethanol precipitation.

Q4: How does HPLC work for RNA purification and what are the key parameters?

HPLC is a powerful technique for purifying RNA, particularly for larger scales. Two common modes are used:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their size. Larger molecules elute first, while smaller molecules, such as truncated RNAs, are retained longer in the column.[5]

  • Reverse-Phase (RP) HPLC: Separates molecules based on their hydrophobicity. This method is effective at separating species with different chemical modifications.[5]

G start Crude RNA Sample hplc HPLC System start->hplc sec Size Exclusion Chromatography (SEC) hplc->sec Separation by Size rp Reverse-Phase Chromatography (RP) hplc->rp Separation by Hydrophobicity detector UV Detector (260 nm) sec->detector rp->detector collector Fraction Collector detector->collector full_length Full-Length RNA Fraction collector->full_length truncated Truncated RNA Fraction collector->truncated G start Crude IVT Reaction Mix bind 1. Bind to Oligo(dT) Matrix (High Salt Buffer) start->bind wash 2. Wash to Remove Contaminants (e.g., DNA, NTPs, truncated RNA without poly(A) tail) bind->wash elute 3. Elute Poly(A) mRNA (Low Salt Buffer) wash->elute waste Contaminants wash->waste end Purified Poly(A) mRNA elute->end

References

Technical Support Center: Phosphoramidite Stability and Water Contamination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the impact of water contamination on phosphoramidite (B1245037) stability during oligonucleotide synthesis. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of water contamination on phosphoramidites?

Water hydrolyzes the phosphoramidite, rendering it inactive for the coupling reaction during oligonucleotide synthesis. This hydrolysis converts the reactive P(III) species into an unreactive H-phosphonate or other P(V) species, which cannot couple with the 5'-hydroxyl group of the growing oligonucleotide chain.

Q2: How does water contamination affect oligonucleotide synthesis?

The presence of moisture is a primary contributor to low coupling efficiency. Reduced coupling efficiency at each cycle leads to a significant decrease in the yield of the full-length oligonucleotide product, especially for longer sequences. It also results in a higher proportion of truncated sequences (n-1 shortmers), complicating the purification process.

Q3: Are all phosphoramidites equally sensitive to water?

No, the stability of phosphoramidites in the presence of water varies depending on the nucleobase. The 2'-deoxyguanosine (B1662781) (dG) phosphoramidite is known to be particularly susceptible to hydrolysis. The degradation of dG phosphoramidites can also be autocatalytic, meaning the degradation products can accelerate the breakdown of remaining phosphoramidites.

Q4: What are the acceptable levels of water in reagents for oligonucleotide synthesis?

For optimal performance, it is critical to use anhydrous reagents, especially the acetonitrile (B52724) (ACN) used as the solvent for phosphoramidites and for washing steps. The recommended water content in ACN is typically below 15 parts per million (ppm). Using high-quality anhydrous ACN is critical for minimizing phosphoramidite degradation.

Q5: How can I detect water contamination in my reagents?

The most common and accurate method for determining water content in solvents and phosphoramidite solutions is Karl Fischer titration. For real-time monitoring of synthesis quality, a drop in the trityl cation signal during the detritylation step is a strong indicator of poor coupling efficiency, which can be caused by moisture.

Troubleshooting Guide: Low Coupling Efficiency

Low coupling efficiency is a common problem in oligonucleotide synthesis and is frequently linked to moisture. Below is a systematic approach to diagnose and resolve this issue.

Problem: A sudden or gradual drop in trityl signal, indicating poor coupling efficiency.
Step 1: Reagent and Solvent Evaluation
  • Check Acetonitrile (ACN): Ensure the ACN used for phosphoramidite dissolution and on the synthesizer is anhydrous (<15 ppm water). Consider using a fresh, sealed bottle of ACN or drying the solvent with molecular sieves.

  • Evaluate Phosphoramidites: Use fresh phosphoramidites. If they have been stored for a long time or potentially exposed to air, they may be degraded. Store phosphoramidites at -20°C under an inert atmosphere.

  • Assess Activator Solution: The activator is also sensitive to moisture. Ensure the activator solution is fresh and prepared with anhydrous ACN.

Step 2: Synthesizer and Fluidics Check
  • Inert Gas Supply: Ensure the argon or helium supply to the synthesizer is dry. An in-line drying filter is recommended.

  • Check for Leaks: Inspect all reagent lines, valves, and seals for any potential leaks that could introduce ambient moisture.

  • Reagent Delivery: Verify that the correct volumes of reagents are being delivered to the synthesis column. Blockages in the lines can restrict flow.

Step-by-Step Troubleshooting Workflow ```dot

TroubleshootingWorkflow Start Low Coupling Efficiency Detected (Drop in Trityl Signal) CheckReagents Step 1: Check Reagents Start->CheckReagents CheckACN Is ACN anhydrous (<15 ppm water)? CheckReagents->CheckACN CheckAmidites Are phosphoramidites fresh and properly stored? CheckACN->CheckAmidites Yes ReplaceACN Replace ACN with a fresh, anhydrous bottle. CheckACN->ReplaceACN No ReplaceAmidites Use fresh phosphoramidites. CheckAmidites->ReplaceAmidites No CheckSynthesizer Step 2: Check Synthesizer CheckAmidites->CheckSynthesizer Yes ReplaceACN->CheckAmidites RunTest Run a short test synthesis and monitor trityl signal. ReplaceAmidites->RunTest CheckGas Is inert gas supply dry? CheckSynthesizer->CheckGas InstallDryer Install or replace in-line gas dryer. CheckGas->InstallDryer No CheckLeaks Are there any leaks in the fluidics system? CheckGas->CheckLeaks Yes InstallDryer->CheckLeaks FixLeaks Repair leaks and purge lines. CheckLeaks->FixLeaks Yes CheckLeaks->RunTest No FixLeaks->RunTest

Caption: Simplified mechanism of phosphoramidite hydrolysis by water.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

Objective: To quantitatively measure the water content in acetonitrile or other synthesis reagents.

Methodology:

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is clean and dry.

  • Solvent Preparation: Fill the titration vessel with a suitable anhydrous solvent (e.g., methanol (B129727) for volumetric titration or a specialized Karl Fischer solvent).

  • Titrant Standardization: Standardize the Karl Fischer reagent (titrant) using a certified water standard or disodium (B8443419) tartrate dihydrate.

  • Sample Analysis:

    • Inject a precisely known volume or weight of the sample (e.g., acetonitrile) into the titration vessel using a dry syringe.

    • The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.

    • The instrument's software will calculate the water content, typically expressed in parts per million (ppm) or percentage.

  • Quality Control: Run a blank analysis to account for any ambient moisture that may have entered the system. Perform triplicate measurements for each sample to ensure accuracy.

Protocol 2: Analysis of Phosphoramidite Purity by RP-HPLC

Objective: To assess the purity of phosphoramidite raw materials and detect the presence of hydrolysis-related impurities.

Methodology:

  • Sample Preparation:

    • Prepare phosphoramidite stock solutions at 1 mg/mL in anhydrous acetonitrile containing 0.01% (v/v) triethylamine (B128534) (TEA). * Further dilute to a working concentration of approximately 0.1 mg/mL in the same diluent. Prepare samples fresh before use to minimize degradation. 2. HPLC System and Conditions:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size). * Mobile Phase A: 0.1M triethylammonium (B8662869) acetate (B1210297) (TEAA) in water (pH 7.0). * Mobile Phase B: Acetonitrile. * Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to elute the phosphoramidite and any impurities.

    • Flow Rate: 1 mL/min. * Detection: UV detector at an appropriate wavelength (e.g., 260 nm).

  • Data Analysis:

    • The main peak, often appearing as a doublet representing the two diastereomers, corresponds to the pure phosphoramidite. * Earlier eluting peaks may correspond to hydrolysis products or other impurities.

    • Calculate purity by taking the percentage of the total peak area corresponding to the main phosphoramidite peaks.

Quality Control Workflow for Phosphoramidites

QC_Workflow Phosphoramidite Quality Control Workflow Start Receive Phosphoramidite Raw Material WaterContent Measure Water Content (Karl Fischer Titration) Start->WaterContent PurityAnalysis Assess Purity (RP-HPLC) Start->PurityAnalysis IdentityCheck Confirm Identity & Mass (Mass Spectrometry) Start->IdentityCheck ImpurityCheck Check for P(V) Impurities (31P NMR) Start->ImpurityCheck Decision Does it meet specifications? WaterContent->Decision PurityAnalysis->Decision IdentityCheck->Decision ImpurityCheck->Decision Pass Release for Synthesis Decision->Pass Yes Fail Reject Lot Decision->Fail No

Caption: A typical workflow for the quality control testing of incoming phosphoramidites.

Technical Support Center: Optimizing Deprotection of tac-Protected Cytidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and optimized protocols for the deprotection of tert-butylphenoxyacetyl (tac) protected cytidine (B196190) in oligonucleotide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the tac protecting group and why is it used for cytidine?

The tert-butylphenoxyacetyl (tac) group is a base-labile protecting group used for the exocyclic amine of cytidine during oligonucleotide synthesis. It is considered a "fast" deprotection group, allowing for milder and more rapid removal compared to standard protecting groups like benzoyl (Bz). This is particularly advantageous for the synthesis of oligonucleotides containing base-labile modifications or dyes.[1]

Q2: I'm observing incomplete deprotection of my tac-protected oligonucleotide. What are the possible causes and solutions?

Incomplete deprotection is a common issue that can lead to lower yields and purity of the final product.[2][3] Here are the primary causes and troubleshooting steps:

Potential Cause Troubleshooting Action
Suboptimal Deprotection Time/Temperature The deprotection time may be insufficient. While tac is a fast-deprotecting group, complex or sterically hindered sequences might require longer incubation. Verify your protocol against the recommended conditions in the Experimental Protocols section below. For example, with concentrated ammonia (B1221849), complete deprotection can be achieved in as little as 15 minutes at 55°C or two hours at room temperature.[1]
Degraded Deprotection Reagent The deprotection reagent, such as aqueous ammonia or methylamine (B109427) solutions, can degrade over time. Ensure you are using fresh, high-quality reagents. For instance, aqueous ammonia should be stored refrigerated in appropriate portions for short-term use to maintain its concentration.[4]
Reagent Incompatibility Ensure that the deprotection conditions are compatible with all other components of your oligonucleotide, such as other protecting groups or modifications. The use of AMA (ammonium hydroxide (B78521)/methylamine) requires acetyl (Ac) protected dC to avoid base modification.[5]
Poor Resin Swelling If the solid support is not properly swelled, reagents may not efficiently access all the peptide chains, leading to incomplete deprotection. Ensure adequate swelling of the resin in an appropriate solvent before initiating the deprotection step.

Q3: I'm seeing unexpected side products after deprotection. What could be the cause?

Side reactions can occur, especially under harsh deprotection conditions.

Potential Cause Troubleshooting Action
Base Modification Certain protecting group and deprotection reagent combinations can lead to side reactions. For example, using AMA with benzoyl-protected cytidine (Bz-dC) can cause base modification.[5] Using tac-protected cytidine helps to minimize this issue due to the faster and milder deprotection conditions required.
Transamination The use of certain amine-based reagents can lead to transamination of the cytidine base. If you suspect this is occurring, consider alternative deprotection methods or ensure that the conditions are optimized to be as mild as possible.

Data Presentation: Comparison of Deprotection Conditions

The following table summarizes deprotection times for various protecting groups under different conditions. The tac group shows significantly faster removal compared to standard protecting groups.

Protecting GroupReagentTemperatureTime for Complete Deprotection
dC(tac) Conc. Ammonia 55°C 15 minutes
dC(tac) Conc. Ammonia Room Temp. 2 hours
dC(tac) AMA 65°C 10 minutes
dC(Bz)Conc. Ammonia55°C> 8 hours
dG(iBu)AMA65°C5 minutes
dG(dmf)Conc. Ammonia65°C1 hour

Data compiled from multiple sources.[1][5][6][7]

Experimental Protocols

Protocol 1: Ultra-Fast Deprotection using AMA

This protocol is recommended for rapid deprotection of oligonucleotides containing tac-protected cytidine.

  • Cleavage from Support:

    • Prepare a 1:1 (v/v) mixture of aqueous ammonium (B1175870) hydroxide (28-33%) and 40% aqueous methylamine (AMA).[5]

    • Pass the AMA solution through the synthesis column for 5 minutes at room temperature to cleave the oligonucleotide from the solid support.

    • Collect the solution in a screw-cap vial.

  • Base Deprotection:

    • Heat the collected solution at 65°C for 10 minutes to remove the tac and other base-protecting groups.[1]

    • Cool the vial to room temperature.

  • Work-up:

    • Evaporate the solution to dryness.

    • Resuspend the oligonucleotide in an appropriate buffer for purification.

Protocol 2: Deprotection using Concentrated Ammonia

This protocol is a suitable alternative to AMA and is effective for tac-protected oligonucleotides.

  • Cleavage and Deprotection:

    • Add concentrated ammonium hydroxide (28-33%) to the synthesis column or vial containing the resin-bound oligonucleotide.

    • Incubate at 55°C for 15-30 minutes or at room temperature for 2 hours.[1]

  • Work-up:

    • Filter the solution to remove the resin.

    • Evaporate the ammonium hydroxide solution to dryness.

    • Resuspend the oligonucleotide in an appropriate buffer for purification.

Visualizations

DeprotectionWorkflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection cluster_purification Purification & Analysis start Start with Solid Support synthesis Chain Elongation (tac-Cytidine incorporation) start->synthesis cleavage Cleavage from Support (e.g., AMA or NH4OH) synthesis->cleavage Completed Synthesis base_deprotection Base Deprotection (Removal of tac group) cleavage->base_deprotection purification HPLC Purification base_deprotection->purification Crude Oligonucleotide analysis Mass Spectrometry / CE purification->analysis end Final Product analysis->end Pure Oligonucleotide

Caption: Experimental workflow for oligonucleotide synthesis and deprotection.

TroubleshootingLogic cluster_checks Initial Checks cluster_actions Corrective Actions start Incomplete Deprotection Observed? check_reagents Are reagents fresh? start->check_reagents Yes check_time_temp Are time/temperature optimal? check_reagents->check_time_temp Yes replace_reagents Replace deprotection reagents check_reagents->replace_reagents No increase_time_temp Increase deprotection time or temperature check_time_temp->increase_time_temp No solution Problem Resolved check_time_temp->solution Yes replace_reagents->solution increase_time_temp->solution

Caption: Troubleshooting logic for incomplete deprotection.

References

Troubleshooting failed sequences in automated RNA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during automated RNA synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of a failed RNA synthesis reaction?

A failed RNA synthesis reaction, characterized by extremely low or no yield of the target oligonucleotide, can stem from several factors. Key areas to investigate include the quality of reagents, the performance of the synthesizer, and the synthesis protocol itself. Specifically, degraded phosphoramidites due to moisture or oxidation, suboptimal activator concentration or degradation, and issues with the instrument's fluidics system are common culprits.[1] Problems with the solid support or the initial nucleotide attachment can also lead to complete synthesis failure.

Q2: How does coupling efficiency impact the final yield of my RNA oligonucleotide?

Coupling efficiency, the percentage of available 5'-hydroxyl groups that successfully react with the incoming phosphoramidite (B1245037) in each cycle, is critical to achieving a good yield of full-length RNA.[1] Even a small decrease in average coupling efficiency can dramatically reduce the theoretical yield of the desired product, especially for longer oligonucleotides. The impact of coupling efficiency on the theoretical yield of full-length product is summarized below.

Average Coupling Efficiency (%)Theoretical Yield of a 20-mer (%)Theoretical Yield of a 50-mer (%)Theoretical Yield of a 100-mer (%)
99.590.577.960.6
99.082.661.036.6
98.575.447.618.2
98.068.736.413.3
95.035.87.70.6

Q3: What are the key quality control (QC) checks I should perform on my synthetic RNA?

To ensure the quality of your synthetic RNA, several analytical techniques should be employed. High-performance liquid chromatography (HPLC) is used to assess purity and identify truncated sequences.[1][2] Mass spectrometry (MS) confirms the molecular weight of the synthesized oligonucleotide, verifying its identity.[1][3] Denaturing polyacrylamide gel electrophoresis (PAGE) can also be used to visualize the full-length product and any shorter failure sequences.[4][5]

Troubleshooting Guides

Issue 1: Low Yield of Full-Length RNA

Symptoms:

  • Low absorbance reading at 260 nm after cleavage and deprotection.

  • HPLC analysis shows a small peak for the full-length product and/or multiple early-eluting peaks corresponding to shorter sequences.

  • Mass spectrometry analysis shows low intensity for the expected mass and significant signals for truncated products.

Possible Causes and Solutions:

  • Low Coupling Efficiency:

    • Cause: Moisture in reagents (acetonitrile, phosphoramidites, activator), degraded phosphoramidites or activator, incorrect activator concentration, or synthesizer fluidics issues.[1][6]

    • Solution: Use fresh, anhydrous-grade acetonitrile (B52724).[6] Ensure phosphoramidite and activator solutions are fresh and properly prepared. Verify synthesizer reagent delivery and check for leaks or blockages. Monitor the trityl cation release during synthesis; a drop in signal indicates a coupling problem.[1]

  • Incomplete Deprotection:

    • Cause: Deprotection time is too short, the temperature is too low, or the deprotection reagent is old or of poor quality.

    • Solution: Follow the recommended deprotection protocols for the specific protecting groups used.[7][8] For stubborn protecting groups, consider extending the deprotection time or increasing the temperature. Use fresh deprotection reagents.

  • Inefficient Cleavage from Solid Support:

    • Cause: Incomplete reaction with the cleavage solution due to insufficient time or reagent volume.

    • Solution: Ensure the entire solid support is in contact with the cleavage solution for the recommended duration. For large-scale synthesis, ensure adequate mixing.

Below is a troubleshooting workflow for addressing low RNA yield:

Low_Yield_Troubleshooting start Low RNA Yield check_coupling Review Trityl Monitoring Data start->check_coupling coupling_ok Coupling Efficiency >98%? check_coupling->coupling_ok coupling_low Low Coupling Efficiency coupling_ok->coupling_low No check_deprotection Analyze by Mass Spec for Incomplete Deprotection coupling_ok->check_deprotection Yes troubleshoot_coupling Troubleshoot Coupling (Reagents, Synthesizer) coupling_low->troubleshoot_coupling deprotection_ok Mass Matches Expected? check_deprotection->deprotection_ok deprotection_bad Incomplete Deprotection deprotection_ok->deprotection_bad No check_cleavage Visually Inspect Support for Residual Oligo deprotection_ok->check_cleavage Yes troubleshoot_deprotection Optimize Deprotection (Time, Temp, Reagents) deprotection_bad->troubleshoot_deprotection cleavage_ok Support is Clear? check_cleavage->cleavage_ok cleavage_bad Incomplete Cleavage cleavage_ok->cleavage_bad No end_node Successful Synthesis cleavage_ok->end_node Yes troubleshoot_cleavage Optimize Cleavage (Time, Volume) cleavage_bad->troubleshoot_cleavage

Troubleshooting workflow for low RNA yield.
Issue 2: Presence of Truncated Sequences (n-1, n-2, etc.)

Symptoms:

  • HPLC analysis shows significant peaks eluting before the main product peak.

  • Mass spectrometry reveals a series of masses corresponding to deletions of one or more nucleotides.

  • Denaturing PAGE shows multiple bands below the main product band.

Possible Causes and Solutions:

  • Inefficient Capping:

    • Cause: The capping step, which blocks unreacted 5'-hydroxyl groups from further elongation, is inefficient. This can be due to old or improperly prepared capping reagents.

    • Solution: Prepare fresh capping reagents (Cap A and Cap B) according to the manufacturer's protocol. Ensure the synthesizer is delivering the correct volumes of capping reagents.

  • Poor Coupling Efficiency at Specific Positions:

    • Cause: Certain sequences, particularly those with stable secondary structures, can hinder coupling at specific positions.

    • Solution: For difficult sequences, consider using modified phosphoramidites or a different activator that may improve coupling efficiency. Extending the coupling time for problematic steps can also be beneficial.

The following diagram illustrates the process of capping and the consequence of its failure:

Capping_Failure a0 Growing Chain (5'-OH) a1 Failed Coupling (Unreacted 5'-OH) a3 Capped Chain (Unreactive) a1->a3 Acetylation a2 Capping Reagent b0 Growing Chain (5'-OH) b1 Failed Coupling (Unreacted 5'-OH) b3 n-1 Deletion Product b1->b3 Incorrect Elongation b2 Next Phosphoramidite

Consequences of successful vs. failed capping.
Issue 3: Incomplete Deprotection

Symptoms:

  • Mass spectrometry analysis shows masses higher than the expected molecular weight, corresponding to the mass of the protecting groups.

  • HPLC analysis may show peak broadening or shoulders on the main product peak.

  • The biological activity of the RNA is reduced or absent.

Possible Causes and Solutions:

  • Incorrect Deprotection Conditions:

    • Cause: The deprotection time, temperature, or reagent is not appropriate for the protecting groups used in the synthesis.[7][8]

    • Solution: Carefully review the deprotection requirements for all phosphoramidites and the solid support used. Some modified bases or linkers require specific deprotection conditions.

  • Water Content in Reagents:

    • Cause: For silyl (B83357) protecting groups, the presence of water in the deprotection reagent (e.g., TBAF) can significantly slow down the deprotection reaction, especially for pyrimidines.[9]

    • Solution: Use anhydrous deprotection reagents and handle them in a moisture-free environment.

ReagentWater ContentDeprotection Efficiency
TBAF< 5%High
TBAF> 10%Significantly Reduced (especially for C and U)[9]

Experimental Protocols

Protocol 1: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) for RNA Analysis

This protocol is for the analysis of synthetic RNA oligonucleotides to assess their purity and integrity.[4][5]

Materials:

  • 40% Acrylamide/Bis-acrylamide (19:1 or 29:1) solution

  • Urea (B33335)

  • 10x TBE buffer (Tris-borate-EDTA)

  • Ammonium (B1175870) persulfate (APS), 10% solution (prepare fresh)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • 2x Formamide (B127407) loading buffer (95% formamide, 18 mM EDTA, 0.025% SDS, 0.025% bromophenol blue, 0.025% xylene cyanol)

  • Staining solution (e.g., SYBR Gold or ethidium (B1194527) bromide)

Procedure:

  • Prepare the Gel Solution (e.g., for a 15% gel):

    • In a 50 mL conical tube, dissolve 21 g of urea in 15 mL of 40% acrylamide/bis-acrylamide solution and 5 mL of 10x TBE buffer.

    • Add deionized water to a final volume of 50 mL.

    • Warm the solution to 37°C to aid in dissolving the urea.

    • Degas the solution for 15 minutes.

  • Cast the Gel:

    • Clean the gel plates and spacers thoroughly with ethanol (B145695). Assemble the gel casting apparatus.

    • Add 250 µL of 10% APS and 25 µL of TEMED to the gel solution and mix gently.

    • Immediately pour the solution between the glass plates, avoiding air bubbles. Insert the comb.

    • Allow the gel to polymerize for at least 1 hour.

  • Prepare Samples and Run the Gel:

    • Assemble the electrophoresis apparatus and fill the reservoirs with 1x TBE buffer.

    • Pre-run the gel at a constant voltage (e.g., 200 V) for 30 minutes.

    • Resuspend the RNA pellet in an appropriate volume of 2x formamide loading buffer.

    • Heat the samples at 95°C for 5 minutes, then immediately place on ice.

    • Load the samples into the wells.

    • Run the gel at a constant power or voltage until the tracking dyes have migrated to the desired position.

  • Visualize the RNA:

    • Carefully remove the gel from the glass plates.

    • Stain the gel with a suitable nucleic acid stain according to the manufacturer's instructions.

    • Visualize the RNA bands using an appropriate imaging system. The full-length product should be the most prominent band, with any shorter sequences appearing as fainter bands migrating further down the gel.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for RNA Analysis

This protocol provides a general method for analyzing the purity of synthetic RNA oligonucleotides.[1][2][10]

Materials:

  • HPLC system with a UV detector

  • Reversed-phase column suitable for oligonucleotide analysis (e.g., C18)

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Nuclease-free water

Procedure:

  • Prepare the Sample:

    • Dissolve the crude or purified RNA oligonucleotide in Mobile Phase A or nuclease-free water to a concentration of approximately 10-20 A260 units/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • Set up the HPLC Method:

    • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A.

    • Set the UV detector to monitor absorbance at 260 nm.

    • Create a linear gradient to increase the percentage of Mobile Phase B over time (e.g., 5% to 50% B over 30 minutes). The exact gradient will depend on the length and sequence of the oligonucleotide and may require optimization.

  • Run the Analysis:

    • Inject 10-20 µL of the prepared sample.

    • Run the HPLC method and collect the data.

  • Analyze the Chromatogram:

    • The full-length product will typically be the major, late-eluting peak.

    • Truncated sequences (failure sequences) will elute earlier than the full-length product.

    • Calculate the purity of the sample by integrating the peak areas. Purity (%) = (Area of full-length product peak / Total area of all peaks) x 100.

Protocol 3: Mass Spectrometry (MS) for RNA Analysis

This protocol outlines the general steps for confirming the molecular weight of a synthetic RNA oligonucleotide using electrospray ionization mass spectrometry (ESI-MS).[1][3]

Materials:

  • ESI-MS instrument

  • Appropriate solvent for sample infusion (e.g., a mixture of acetonitrile and water with a volatile salt like ammonium acetate)

  • Nuclease-free water

Procedure:

  • Prepare the Sample:

    • Desalt the RNA sample to remove any non-volatile salts from the synthesis and purification process. This can be done by ethanol precipitation or using a desalting column.

    • Dissolve the desalted RNA in the infusion solvent at a low concentration (e.g., 1-10 µM).

  • Set up the Mass Spectrometer:

    • Calibrate the instrument using a known standard.

    • Set the instrument to negative ion mode, as RNA is negatively charged.

    • Optimize the instrument parameters (e.g., capillary voltage, cone voltage, desolvation temperature) for oligonucleotide analysis.

  • Acquire the Spectrum:

    • Infuse the sample into the mass spectrometer at a constant flow rate.

    • Acquire the mass spectrum over a suitable m/z range.

  • Analyze the Data:

    • The raw ESI-MS spectrum will show a series of peaks corresponding to the RNA molecule with different numbers of negative charges.

    • Deconvolute the raw spectrum to obtain the neutral mass of the RNA molecule.

    • Compare the experimentally determined mass to the theoretical mass calculated from the RNA sequence. A close match confirms the identity of the synthesized product.

References

Technical Support Center: Managing Impurities in Phosphoramidite Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phosphoramidite (B1245037) reagents. This resource is designed for researchers, scientists, and drug development professionals to help identify, manage, and troubleshoot issues related to impurities in phosphoramidite reagents used in oligonucleotide synthesis.

Troubleshooting Guides

This section provides solutions to common problems encountered during oligonucleotide synthesis that may be related to phosphoramidite impurities.

Issue 1: Low Coupling Efficiency

Symptom: Consistently low coupling efficiency across the synthesis, observed through trityl monitoring, leading to a high proportion of truncated sequences (n-1, n-2, etc.) in the final product analysis.[1][2][3]

Probable Causes & Solutions:

Probable CauseRecommended Solution
Moisture Contamination Water hydrolyzes the activated phosphoramidite, rendering it inactive.[1][4][5] Ensure all reagents, especially acetonitrile (B52724) (ACN) and the phosphoramidite solution, are anhydrous (<30 ppm water).[5][6] Use fresh, sealed bottles of ACN and consider in-line drying filters for gases.[4]
Degraded Phosphoramidite Phosphoramidites are sensitive to moisture and oxidation.[1][7] Use fresh reagents and ensure they have been stored correctly at -20°C under an inert atmosphere.[7] Avoid frequent freeze-thaw cycles.
Suboptimal Activator An incorrect activator, wrong concentration, or degraded activator solution can significantly reduce coupling efficiency.[1][8] Prepare fresh activator solutions regularly and ensure the correct activator is used for the specific phosphoramidite.
Instrument/Fluidics Issues Leaks, blocked lines, or inaccurate reagent delivery can prevent sufficient reagent from reaching the synthesis column.[1] Perform regular maintenance on your synthesizer. Check for leaks and ensure correct reagent flow rates.
Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

Symptom: Besides the full-length product (FLP) and expected truncated sequences, other impurity peaks are observed in the chromatogram of the crude oligonucleotide.

Probable Causes & Solutions:

Probable CauseRecommended Solution
Oxidized Phosphoramidites (P(V) Impurities) Phosphoramidites can oxidize from the active P(III) state to the inactive P(V) state.[9][10] These impurities will not couple and can lead to n-1 sequences. Store phosphoramidites under an inert atmosphere and use anhydrous solvents to minimize oxidation.[7][10]
Phosphoramidite Dimers or Higher-mers The acidity of the activator can cause partial detritylation of the phosphoramidite in solution, leading to the formation of dimers.[] These can be incorporated into the growing oligonucleotide chain, resulting in n+1, n+2, etc., impurities.[][12] Use fresh phosphoramidite solutions and minimize the time they are on the synthesizer.
"Reverse Amidite" Impurity The presence of 3'-DMT-5'-phosphoramidite instead of the correct 5'-DMT-3'-phosphoramidite can lead to chain termination.[13] This is a critical impurity that should be controlled by the manufacturer.[13]
N3-Cyanoethyl Adducts Inefficient removal of the cyanoethyl protecting groups can lead to the formation of acrylonitrile, which can alkylate thymidine (B127349) residues.[12][14] Optimize the on-column deprotection step to ensure complete removal of cyanoethyl groups.[14]

Frequently Asked Questions (FAQs)

Q1: How are impurities in phosphoramidites classified?

A1: Potential impurities in phosphoramidites are generally classified into three categories based on their reactivity and impact on the final oligonucleotide product.[15][16]

  • Nonreactive and Noncritical: These impurities, such as hydrolyzed nucleoside H-phosphonates, do not get incorporated into the oligonucleotide during synthesis.[15][16]

  • Reactive but Noncritical: These impurities can be incorporated into the oligonucleotide but are easily detected and separated from the desired full-length product during purification.[15][16]

  • Reactive and Critical: This is the most concerning class of impurities. They are incorporated into the oligonucleotide and are difficult or impossible to separate from the final product.[15][17][18] An example is a phosphoramidite with a missing base-protecting group.

G cluster_0 Classification of Phosphoramidite Impurities A Nonreactive & Noncritical B Reactive & Noncritical C Reactive & Critical

Caption: Classification of phosphoramidite impurities.

Q2: What is the impact of water on phosphoramidite stability?

A2: Water is a primary cause of phosphoramidite degradation.[1][4][5] It can hydrolyze the phosphoramidite to the corresponding H-phosphonate, rendering it inactive for coupling.[1][4] It also contributes to the oxidation of the P(III) center to P(V).[10] Therefore, maintaining anhydrous conditions throughout the synthesis process is critical.[4][5][6]

Q3: How should I store and handle phosphoramidite reagents?

A3: Proper storage and handling are crucial for maintaining the quality of phosphoramidites.[19]

  • Storage: Store phosphoramidites as a dry powder at -20°C under an inert atmosphere (e.g., argon).[7]

  • Handling: Before use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture.[20] Dissolve the phosphoramidite in anhydrous acetonitrile (<30 ppm water).[5][6] Use fresh solutions for synthesis, and for custom or precious amidites, consider drying the dissolved amidite with molecular sieves just prior to use.[6]

Q4: How can I monitor the quality of my phosphoramidite reagents?

A4: Several analytical techniques can be used to assess the purity of phosphoramidites. The most common methods are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Phosphorus-31 Nuclear Magnetic Resonance (31P NMR).[9]

Experimental Protocols

Protocol 1: Purity Analysis of Phosphoramidites by RP-HPLC

Objective: To determine the purity of phosphoramidite reagents and quantify impurities.

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of the phosphoramidite at 1 mg/mL in anhydrous acetonitrile containing 0.01% (v/v) triethylamine.[10][21]

    • Further dilute to a working concentration of 0.1 mg/mL in the same diluent.[10][21]

    • Prepare samples fresh before use.[10][21]

  • HPLC Conditions:

    • Column: YMC-Triart C18 or equivalent.[22]

    • Mobile Phase A: Ammonium acetate (B1210297) buffer.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A 15-minute gradient separation is typically employed.[23]

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 260 nm.

  • Data Analysis:

    • The phosphoramidite should appear as two major peaks, representing the two diastereomers at the chiral phosphorus center.[22]

    • Calculate purity by integrating the peak areas of the two diastereomers and dividing by the total peak area.

    • Identify and quantify impurity peaks relative to the main product peaks.

G A Prepare Phosphoramidite Solution (1 mg/mL in anhydrous ACN) B Dilute to Working Concentration (0.1 mg/mL) A->B C Inject into RP-HPLC System B->C D Separate on C18 Column (Gradient Elution) C->D E Detect at 260 nm D->E F Analyze Chromatogram (Quantify Purity and Impurities) E->F

Caption: Workflow for RP-HPLC analysis of phosphoramidites.

Protocol 2: Identification of Impurities by LC-MS

Objective: To identify the chemical structures of impurities in phosphoramidite reagents.

Methodology:

  • Sample Preparation and LC:

    • Follow the sample preparation and HPLC conditions as described in Protocol 1.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[9]

    • Mass Analyzer: Orbitrap or Time-of-Flight (TOF) for high-resolution accurate mass (HRAM) data.[17][23]

    • Scan Range: m/z 150–2000.[9]

    • Data Acquisition: Perform data-dependent MS2 (ddMS2) experiments to obtain fragmentation data for impurity peaks.[17]

  • Data Analysis:

    • Determine the accurate mass of the parent ion for each impurity.

    • Use the fragmentation pattern from the MS2 spectra to elucidate the structure of the impurity.

    • Compare the observed masses and structures to known potential impurities (e.g., oxidized forms, hydrolyzed forms, dimers).[23]

Protocol 3: Quantification of P(III) and P(V) Species by 31P NMR

Objective: To provide an orthogonal method to assess phosphoramidite purity by quantifying the relative amounts of the active P(III) species and inactive P(V) impurities.[9]

Methodology:

  • Sample Preparation:

    • Dissolve the phosphoramidite sample in an appropriate deuterated solvent (e.g., CD3CN).

  • NMR Acquisition:

    • Acquire a 31P NMR spectrum on a high-field NMR spectrometer.

  • Data Analysis:

    • The main P(III) phosphoramidite signals will appear around 150 ppm as a mixture of two diastereomers.[9]

    • P(V) impurities (oxidized species) will have signals in the range of -25 to 99 ppm.[9]

    • Integrate the respective signal areas to determine the percentage of P(V) impurities relative to the P(III) species. Purity levels for high-quality phosphoramidites should show P(V) impurities at less than 1%.[9]

References

Technical Support Center: Activator Choice & Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the choice of activators (coupling reagents) in peptide synthesis and its effect on reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the role of a coupling reagent (activator) in peptide synthesis?

A coupling reagent is a molecule that activates the carboxyl group of an amino acid, making it more reactive towards the amino group of another amino acid to form a peptide bond.[1] This process is essential because the direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable and very slow.[1] The activator converts the carboxyl group into a highly reactive intermediate, such as an active ester, which is then readily attacked by the amine to form the amide bond that links the amino acids.[2][3]

Q2: How do I choose the right activator for my peptide sequence?

The choice of activator is a critical factor that impacts yield, purity, and cost-effectiveness.[3] The selection often involves a trade-off between reactivity, cost, and the potential for side reactions.[3]

  • For routine, non-challenging sequences: Cost-effective reagents like carbodiimides (DCC, DIC) with additives (HOBt) or standard uronium salts like HBTU are often sufficient.[3][4]

  • For "difficult" sequences: These include sterically hindered amino acids (e.g., Val, Ile), N-methylated amino acids, or sequences prone to aggregation. For these, a more powerful (and often more expensive) reagent is necessary to achieve high yields.[5] Reagents like HATU, HCTU, or COMU are highly recommended in these cases.[5][6] HATU is considered one of the most efficient reagents for hindered couplings and suppressing racemization.[5][7]

Q3: What are the main classes of activators and how do they differ?

Activators are typically categorized into three main classes: carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.[2]

  • Carbodiimides (e.g., DCC, EDC): These are classic, inexpensive activators. However, they are prone to causing racemization, a loss of stereochemical integrity. This side reaction can be minimized by using additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).[8][9]

  • Phosphonium Salts (e.g., PyBOP): These reagents are highly efficient and generally safer than the original BOP reagent, which produces a carcinogenic byproduct.[7] They are very effective for difficult couplings and are not prone to the guanidinylation side reaction seen with uronium salts.[7][10]

  • Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU, COMU): This is the most popular class of reagents for modern solid-phase peptide synthesis (SPPS).[2] They offer high coupling rates and low racemization levels.[2] The primary difference between them lies in the active ester they form. HATU forms a more reactive OAt-ester compared to the OBt-ester formed by HBTU, leading to faster, more complete reactions.[11] HCTU offers reactivity comparable to HATU at a lower cost.[12] COMU is a newer, highly efficient reagent that is safer as it is not based on potentially explosive HOBt derivatives.[7][10]

Comparison of Common Coupling Reagents

The following table summarizes the key performance indicators for several popular coupling reagents.

Coupling ReagentClassRelative ReactivityRisk of RacemizationKey Considerations
DIC/HOBt CarbodiimideMediumMediumCost-effective for standard synthesis. Byproduct (urea) is soluble. Requires an additive (HOBt) to suppress racemization.[8][9]
HBTU Aminium/UroniumHighLowWidely used, reliable, and cost-effective standard. Less reactive than HATU.[4] Can cause guanidinylation if used in large excess.[13]
HCTU Aminium/UroniumVery HighLowMore reactive than HBTU, with performance similar to HATU but at a lower cost.[6] An excellent HATU alternative.
HATU Aminium/UroniumVery HighVery LowGold standard for difficult sequences, sterically hindered couplings, and suppressing racemization.[5][11] Higher cost.[6]
PyBOP Phosphonium SaltHighLowEfficient with non-carcinogenic byproducts (unlike original BOP). Not prone to guanidinylation.[7][10]
COMU Aminium/UroniumVery HighVery LowReactivity is comparable to HATU. Based on non-explosive OxymaPure, making it safer. Requires only 1 equivalent of base.[7][10]

Troubleshooting Guide

Problem 1: Low Yield or Failed Coupling Reaction

A low or incomplete coupling reaction is a common issue, often indicated by deletion sequences in the final mass spectrometry analysis.[14]

Logical Flow for Troubleshooting Low Yield

G cluster_cause Potential Causes cluster_solution Solutions start Low Coupling Yield (Deletion Sequences) cause1 Difficult Sequence? (Steric Hindrance, Aggregation) start->cause1 Analyze Sequence cause2 Activator Potency? start->cause2 Review Activator cause3 Reagent Quality? start->cause3 Check Reagents sol1 Switch to Potent Activator (e.g., HATU, HCTU, COMU) cause1->sol1 If Yes sol2 Modify Synthesis Conditions - Change solvent (NMP, DMSO) - Increase temperature - Use chaotropic salts cause1->sol2 Also consider cause2->sol1 sol3 Use Fresh, Anhydrous Reagents and Solvents cause3->sol3

Troubleshooting workflow for low coupling efficiency.

Possible Causes & Solutions:

  • Peptide Aggregation: During synthesis, especially for long or hydrophobic peptides, the growing chain can fold on itself and aggregate, making the N-terminus inaccessible for the next coupling reaction.[5]

    • Solution: Change the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP) or add up to 25% dimethyl sulfoxide (B87167) (DMSO) to disrupt secondary structures.[14] You can also try coupling at a higher temperature or adding chaotropic salts (e.g., LiCl).[13]

  • Steric Hindrance: Some amino acids are bulky and present a physical barrier to the incoming activated amino acid.

    • Solution: Switch to a more powerful activator. The enhanced reactivity of HATU or HCTU can overcome the energy barrier of sterically hindered couplings.[5][12] Extending the coupling time or performing a "double coupling" (repeating the coupling step) can also help.

  • Ineffective Activator: The chosen activator may not be potent enough for the specific coupling.

    • Solution: If using a standard reagent like HBTU or DIC/HOBt for a difficult sequence, switch to HATU, HCTU, or COMU.[12][15]

Problem 2: High Levels of Racemization Detected

Racemization is the loss of stereochemical purity at the α-carbon of the amino acid being coupled, leading to diastereomeric impurities that are difficult to separate from the final product.[3]

Possible Causes & Solutions:

  • Activator Type: Carbodiimides like DCC or DIC are known to have a higher tendency to cause racemization if used without an additive.[9]

    • Solution: Always use an additive like HOBt, and for critical applications, use HOAt, which is more effective at suppressing racemization.[8] Alternatively, use phosphonium or aminium salt reagents, which generally result in lower racemization levels.[2]

  • Base and Reaction Conditions: The choice and amount of base can influence racemization.[2] Over-activation or prolonged reaction times can also increase the risk.[11]

    • Solution: Avoid using a large excess of base. The use of a hindered base like diisopropylethylamine (DIPEA) is common. For activators like COMU, only one equivalent of base is needed, which can reduce side reactions.[7][10]

Problem 3: Chain Termination due to Guanidinylation

This side reaction is specific to aminium/uronium activators like HBTU and HATU. If the activator is present in excess, it can react with the free N-terminal amine of the growing peptide chain, forming an irreversible guanidinium (B1211019) cap that prevents further elongation.[13]

Possible Causes & Solutions:

  • Excess Activator in the Reaction Vessel: Adding the activator directly to the resin-bound peptide before the amino acid.

    • Solution: Always pre-activate the carboxylic acid. This involves mixing the protected amino acid, the activator, and the base in solution for a few minutes before adding the mixture to the peptide-resin.[13] This ensures the activator is consumed in forming the active ester and is not free to react with the N-terminus.

Experimental Protocols & Visualized Workflows

General Mechanism of Activation and Coupling

The activator (e.g., HBTU) reacts with the protected amino acid in the presence of a base to form a highly reactive OBt-active ester. This intermediate is then susceptible to nucleophilic attack by the N-terminal amine of the peptide chain, forming the new peptide bond.

G cluster_coupling Coupling Step AA_COOH Fmoc-AA-COOH Active_Ester Reactive Intermediate (Active Ester) AA_COOH->Active_Ester Activator Activator (e.g., HBTU, HATU) Activator->Active_Ester Base Base (DIPEA) Base->Active_Ester (Pre-activation) New_Peptide Fmoc-AA-Peptide-Resin Active_Ester->New_Peptide Peptide_NH2 H₂N-Peptide-Resin Peptide_NH2->New_Peptide

Simplified mechanism of amino acid activation and coupling.
Protocol 1: Standard SPPS Coupling Cycle (Manual Synthesis)

This protocol describes a single cycle for adding one amino acid to a growing peptide chain on a solid support resin using Fmoc chemistry and an aminium activator like HBTU.[16][17]

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 15-30 minutes in the reaction vessel. Drain the solvent.[16][18]

  • Fmoc-Deprotection:

    • Add a solution of 20% piperidine (B6355638) in DMF to the resin.

    • Agitate for 5-10 minutes. Drain.

    • Repeat the 20% piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc protecting group.[17]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[17]

  • Pre-activation and Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 3-5 eq.), and an additive if needed (e.g., HOBt, 3-5 eq.) in DMF.

    • Add the base (e.g., DIPEA, 6-10 eq.) to the mixture and vortex for 1-2 minutes. This is the "pre-activation" step.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.[13]

    • Agitate the mixture for 45-120 minutes. Longer coupling times may be needed for difficult sequences.[17]

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then Dichloromethane (DCM) (3-5 times) to prepare for the next cycle or final cleavage.

Protocol 2: Assessing Coupling Efficiency via HPLC

High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the crude peptide after it has been cleaved from the resin.[19][20]

  • Sample Preparation:

    • Perform a "test cleavage" on a small amount of the peptide-resin.

    • Dissolve the resulting crude peptide in an appropriate solvent, typically a mixture of water and acetonitrile (B52724) containing 0.1% Trifluoroacetic Acid (TFA).[20]

    • Filter the sample to remove any particulates before injection.

  • HPLC Analysis:

    • Column: A reverse-phase C18 column is most commonly used for peptide analysis.[21]

    • Mobile Phase: Use a gradient of Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile).[22]

    • Gradient: A typical gradient for peptides starts at a low percentage of B (e.g., 5%) and gradually increases to a higher percentage (e.g., 60-95%) over 20-30 minutes. This shallow gradient is effective for separating peptides.[21]

    • Detection: Monitor the elution profile using a UV detector at 214-220 nm, which detects the peptide backbone amide bonds.[20]

  • Data Interpretation:

    • The purity of the peptide is calculated by integrating the area of the main product peak and dividing it by the total area of all peaks in the chromatogram.[20]

    • Percent Purity = (Area of Main Peak / Total Peak Area) * 100

    • The presence of significant secondary peaks may indicate incomplete coupling (deletion sequences), racemization (diastereomers), or other side reactions.

Visualized SPPS Workflow

G cluster_test Quality Control start Start Cycle (Fmoc-Peptide-Resin) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF) deprotection->wash1 coupling 3. Couple Next AA (Pre-activated Fmoc-AA) wash1->coupling wash2 4. Wash (DMF/DCM) coupling->wash2 end End Cycle (Fmoc-Peptide+1-Resin) wash2->end kaiser_test Kaiser Test (Check for free amines) wash2->kaiser_test Optional Check repeat Repeat for Next Amino Acid end->repeat final Final Cleavage & HPLC Analysis end->final repeat->deprotection

Workflow for a single Solid-Phase Peptide Synthesis (SPPS) cycle.

References

Technical Support Center: HPLC Analysis of RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of RNA synthesis reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the analysis of synthetic RNA oligonucleotides.

Troubleshooting Guide: Interpreting Your Chromatogram

This section addresses specific issues observed on an HPLC chromatogram after analyzing a crude RNA synthesis reaction.

Q1: Why do I see no peak, or a peak that is much smaller than expected for my full-length RNA product?

A: This typically indicates a catastrophic failure in synthesis or an analytical issue.

  • Potential Causes:

    • Complete Synthesis Failure: A critical reagent (e.g., an amidite, activator) was not delivered, or a systemic machine failure occurred.

    • Sample Degradation: The RNA was degraded by nucleases or harsh pH conditions before or during analysis. RNA is less stable than DNA.[1]

    • Incorrect HPLC Conditions: The mobile phase composition may be incorrect, preventing the RNA from eluting from the column.

    • Injection Failure: The autosampler or injection valve may have malfunctioned, resulting in no sample being injected.[2]

    • Detection Issue: The detector wavelength may be set incorrectly (should be ~260 nm for nucleic acids), or the lamp may be failing.[3]

  • Recommended Actions:

    • Run a Blank: Inject your sample solvent to check for "ghost peaks" or carryover from previous runs.[4]

    • Inject a Known Standard: Analyze a well-characterized oligonucleotide to confirm the HPLC system (column, mobile phases, detector) is performing correctly.

    • Review Synthesis Logs: Check the synthesis machine logs for any errors or warnings during the synthesis cycle.

    • Re-prepare Sample: Prepare a fresh sample from the crude product, ensuring it is kept in a nuclease-free environment and at a stable pH.

Q2: My chromatogram shows a complex profile with many peaks instead of one main product peak. What do these other peaks represent?

A: A complex chromatogram is common for crude synthetic oligonucleotides and indicates the presence of synthesis-related impurities.[5] The goal is to have one dominant peak for the full-length product (FLP).

  • Potential Causes & Impurity Identification:

    • Failure Sequences (n-1, n-2): These are the most common impurities and represent oligonucleotides that are missing one or more nucleotides due to incomplete coupling at each step.[6][7] They typically elute slightly earlier than the FLP in ion-pair reversed-phase (IP-RP) HPLC.

    • Depurination/Depyrimidination: Loss of a base can occur, creating an abasic site. These species may co-elute or elute near the main peak.

    • Modifications: Unintended modifications to the bases or backbone can occur during synthesis and deprotection.

    • Unremoved Protecting Groups: Failure to remove protecting groups (e.g., trityl group) will make the oligonucleotide significantly more hydrophobic, causing it to elute much later than the FLP.

  • Recommended Actions:

    • Identify the FLP: The main product is usually the latest eluting major peak among the cluster of synthesis-related peaks (excluding very late-eluting, trityl-on species).

    • Optimize Synthesis: Review coupling times and reagent concentrations. Inefficient coupling is a primary cause of high levels of failure sequences.

    • Optimize Deprotection: Ensure deprotection steps are carried out for the recommended time and at the correct temperature to avoid incomplete removal of protecting groups.

    • Consider Purification: If purity is low, the product will require purification via preparative HPLC or other methods like anion-exchange chromatography.[5][8]

Q3: The main peak for my RNA product is broad and not sharp. Why is this happening?

A: Peak broadening can be caused by several factors related to the column, mobile phase, or the RNA itself.[9]

  • Potential Causes:

    • Column Degradation: The column may be losing its stationary phase or developing a void at the head.[10][11]

    • Secondary Structures: The RNA may be forming secondary structures (hairpins, duplexes) under the analytical conditions. This is especially true for longer RNA strands.

    • Mobile Phase Mismatch: The sample solvent may be too different in composition from the mobile phase, causing poor peak shape.[2]

    • Sub-optimal Temperature: Temperature affects both RNA structure and chromatography. Operating at elevated temperatures (e.g., 60-75°C) can help denature the RNA and improve peak shape.[3][12]

  • Recommended Actions:

    • Increase Column Temperature: Running the analysis under denaturing conditions, such as at a higher temperature, can disrupt secondary structures and sharpen peaks.[12]

    • Check Column Health: Flush the column or try running a standard to see if the broadening is specific to your sample or a general column problem.

    • Adjust Mobile Phase: Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.

    • Use Denaturing Agents: In some cases, adding denaturants to the mobile phase can be beneficial, although this is less common in standard IP-RP methods.

Experimental Workflow for RNA Analysis

The following diagram illustrates the standard workflow from the completion of RNA synthesis to the final analysis of the crude product using HPLC.

G cluster_synthesis Synthesis & Deprotection cluster_analysis HPLC Analysis cluster_data Data Interpretation synthesis Automated Solid-Phase RNA Synthesis cleavage Cleavage from Support & Base Deprotection synthesis->cleavage desalt Crude Product Desalting cleavage->desalt sample_prep Sample Preparation (Dilution in Mobile Phase A) desalt->sample_prep hplc_run IP-RP-HPLC Injection & Gradient Elution sample_prep->hplc_run detection UV Detection (260 nm) hplc_run->detection chromatogram Generate Chromatogram detection->chromatogram analysis Peak Integration & Purity Calculation chromatogram->analysis troubleshoot Identify Failure Modes & Plan Next Steps analysis->troubleshoot

Caption: Workflow from RNA synthesis to HPLC analysis and data interpretation.

Frequently Asked Questions (FAQs)

What is Ion-Pair Reversed-Phase (IP-RP) HPLC? IP-RP HPLC is a powerful technique for analyzing and purifying oligonucleotides.[13] It uses a standard reversed-phase column (like C18) and a mobile phase containing an ion-pairing agent (e.g., triethylammonium (B8662869) acetate, TEAA).[12] The positively charged ion-pairing agent coats the hydrophobic stationary phase and also neutralizes the negatively charged phosphate (B84403) backbone of the RNA.[6] This allows for separation based on both the hydrophobicity of the bases and the overall length of the oligonucleotide chain.

What are the key parameters to optimize in an IP-RP HPLC method for RNA? Key parameters include the type and concentration of the ion-pairing agent, the organic solvent used in the mobile phase (typically acetonitrile), the column temperature, and the gradient slope.[12][14] Higher temperatures are often used to denature the RNA and improve resolution.[3]

My chromatogram shows a "ghost peak" in a blank injection. What is it? A ghost peak is a peak that appears even when no sample is injected.[10] It is usually caused by contamination in the mobile phase or carryover from a previous, highly concentrated sample that has adsorbed somewhere in the injection system or at the head of the column.[4] Using high-purity solvents and implementing rigorous needle and column wash protocols between runs can prevent ghost peaks.[10]

Troubleshooting Logic for Failed Reactions

Use the following decision tree to diagnose potential issues with your RNA synthesis based on the HPLC chromatogram.

G start Observe Crude HPLC Chromatogram q1 Is there a dominant peak? start->q1 q2 Is the dominant peak sharp and symmetrical? q1->q2 Yes res1 Result: Catastrophic Failure - Check synthesizer logs - Check reagents - Verify HPLC system q1->res1 No q3 Is purity of dominant peak > 50%? q2->q3 Yes res2 Result: Poor Peak Shape - Increase column temp - Check for column void - Match sample/mobile phase q2->res2 No q4 Are there significant early-eluting peaks? q3->q4 Yes res3 Result: Inefficient Synthesis - Optimize coupling times - Check amidite quality q3->res3 No q4->res3 Yes res4 Result: Successful Synthesis - Proceed to purification q4->res4 No

Caption: Decision tree for troubleshooting failed RNA synthesis via HPLC.

Data Summary Tables

Table 1: Common HPLC Peak Shape Problems and Solutions

Peak ProblemDescriptionPotential CausesRecommended Solutions
Peak Tailing Asymmetrical peak with a "tail" extending to the right.Secondary interactions with the column; column overload; contamination.[9][10]Reduce sample load; adjust mobile phase pH; use a new or different column.[10]
Peak Fronting Asymmetrical peak with a leading edge.Column overload; sample solvent stronger than mobile phase.[9]Dilute the sample; dissolve the sample in the initial mobile phase.[4]
Split Peaks A single compound appears as two or more distinct peaks.Clogged frit or column void; sample solvent issue; partial sample degradation.[2][11]Reverse flush the column; check for column collapse; ensure sample is fully dissolved.[4]
Broad Peaks Peaks are wider than expected, leading to poor resolution.Column degradation; secondary structure in analyte; large dead volume in system.[10]Replace the column; increase analysis temperature; check tubing and connections.[10]

Table 2: Common Synthesis Impurities and Expected Elution in IP-RP HPLC

Impurity TypeDescriptionExpected Elution Time (Relative to Full-Length Product)
n-1 "Shortmers" Sequences missing one nucleotide.[7]Elutes slightly before the main product.
n-2, n-3, etc. Sequences missing multiple nucleotides.[6]Elutes progressively earlier than the main product.
Trityl-On Species Full-length product with the 5'-DMT protecting group still attached.Elutes significantly after the main product due to high hydrophobicity.
Phosphodiester Linkage Variants e.g., phosphothioate modifications.[15]May cause slight shifts in retention time, often eluting slightly earlier.

Detailed Experimental Protocol: IP-RP-HPLC for RNA Analysis

This protocol provides a general method for the analysis of crude synthetic RNA. Optimization may be required based on the specific RNA sequence and length.

1. Materials and Reagents

  • Column: A dedicated oligonucleotide column (e.g., C18, 1.7-5 µm particle size).[16]

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in nuclease-free water.[3]

  • Mobile Phase B: 0.1 M TEAA in 25-50% Acetonitrile (ACN) / nuclease-free water.[3]

  • Sample Solvent: Nuclease-free water or Mobile Phase A.

  • Crude RNA Sample: Desalted and lyophilized post-synthesis.

2. Sample Preparation

  • Reconstitute the lyophilized crude RNA in the sample solvent to a concentration of approximately 10-20 µM.

  • Vortex briefly to ensure the sample is fully dissolved.

  • If particulates are visible, centrifuge the sample and transfer the supernatant to an HPLC vial.

3. HPLC Method Conditions

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 60-75°C (to ensure denaturing conditions)[3]

  • Detection Wavelength: 260 nm

  • Injection Volume: 5 - 20 µL

4. Gradient Elution Program

Time (min)% Mobile Phase B
0.020
2.020
17.055
18.095
20.095
21.020
25.020

5. Data Analysis

  • Integrate all peaks in the chromatogram.

  • Identify the full-length product (FLP), which is typically the largest and latest-eluting peak before any potential trityl-on species.

  • Calculate the purity of the crude product by dividing the peak area of the FLP by the total area of all peaks, expressed as a percentage.

References

Technical Support Center: Mass Spectrometry for Synthesis Byproduct Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using mass spectrometry to identify synthesis byproducts.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process.

Problem: Poor or No Signal Intensity for a Suspected Byproduct

Possible Causes and Solutions

CauseSolution
Inappropriate Sample Concentration If the sample is too dilute, the byproduct may not be detectable. Conversely, a highly concentrated sample can lead to ion suppression.[1] Prepare a dilution series of the reaction mixture to find the optimal concentration.
Inefficient Ionization The choice of ionization technique is critical.[1] If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI) for less polar compounds, or vice versa.[2] Experiment with both positive and negative ion modes.[3]
Instrument Not Tuned or Calibrated Regular tuning and calibration are essential for optimal performance.[1] Ensure the mass spectrometer is calibrated according to the manufacturer's guidelines using an appropriate standard for the mass range of interest.[1]
Sample Degradation The byproduct of interest may be unstable. Ensure samples are prepared fresh and analyzed promptly. If necessary, investigate the stability of the compound under the analytical conditions.
No Analyte Reaching the Detector This could be due to a clog in the system or an issue with the autosampler.[4] Check for leaks and ensure the autosampler and syringe are functioning correctly.[4] Verify that the column is not cracked.[4]
Problem: Inaccurate Mass Measurement for a Byproduct

Possible Causes and Solutions

CauseSolution
Incorrect Mass Calibration The most common cause of mass inaccuracy is improper calibration.[1] Perform a mass calibration across the expected mass range of the byproducts using a suitable calibration standard.[1]
Instrument Drift Environmental changes or electronic instability can cause the mass calibration to drift over time. Recalibrate the instrument regularly, especially if there have been significant temperature fluctuations in the laboratory.
High Contamination Levels Contaminants in the system can interfere with mass accuracy.[1] Clean the ion source and ensure high-purity solvents and gases are used.[5]
Detector Saturation If the signal for a particular ion is too intense, it can saturate the detector and lead to inaccurate mass measurement.[6] Dilute the sample to bring the signal within the linear range of the detector.[6]
Problem: Complex Mass Spectra with Many Unidentifiable Peaks

Possible Causes and Solutions

CauseSolution
Formation of Adduct Ions In ESI, molecules frequently form adducts with ions present in the mobile phase, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium (B1175870) ([M+NH₄]⁺).[7] This can complicate the interpretation of the mass spectrum.[7] Refer to the tables of common adduct ions to help identify these peaks.
In-source Fragmentation Even with soft ionization techniques, some fragmentation can occur in the ion source, leading to additional peaks in the spectrum. Optimize the ion source parameters, such as capillary voltage and temperature, to minimize fragmentation.
Sample Contamination The complexity of the spectrum may be due to contaminants in the sample or from the experimental setup (e.g., solvents, tubing).[4] Prepare a blank sample (solvent only) to identify background ions.[5]
Presence of Multiple Byproducts A complex reaction may genuinely produce numerous byproducts. In this case, coupling the mass spectrometer with a high-resolution separation technique like Ultra-High-Performance Liquid Chromatography (UPLC) is crucial.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare my reaction mixture for LC-MS analysis to identify byproducts?

A1: Proper sample preparation is crucial for obtaining reliable results and preventing instrument contamination.[6] A general procedure involves quenching the reaction, diluting the mixture in a suitable solvent, and filtering it.

  • Quenching: Stop the reaction to have a stable representation of the mixture at a specific time point.

  • Dilution: Dilute the sample in a solvent compatible with the mobile phase (e.g., acetonitrile (B52724) or methanol) to a concentration of approximately 1-10 µg/mL.[8]

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.[8]

Q2: I see several peaks in my mass spectrum that are not my main product. How do I begin to identify them as potential byproducts?

A2: Start by examining the mass-to-charge ratio (m/z) of the unknown peaks.

  • Check for Common Adducts: Look for peaks that correspond to your main product or expected byproducts with common adducts (e.g., +22 for Na⁺, +38 for K⁺ in positive ion mode).[7]

  • Propose Molecular Formulas: Based on the starting materials and reaction conditions, hypothesize the structures of potential byproducts. Calculate their theoretical molecular weights and compare them to the observed m/z values.

  • Utilize High-Resolution Mass Spectrometry (HRMS): If available, HRMS provides highly accurate mass measurements, which can help determine the elemental composition of the unknown peaks.[9]

  • Perform Tandem Mass Spectrometry (MS/MS): Fragment the ions of interest to obtain structural information.[9] The fragmentation pattern can serve as a fingerprint to help identify the molecule.

Q3: Should I use positive or negative ion mode for my analysis?

A3: The choice of ion mode depends on the chemical nature of your target byproducts.

  • Positive Ion Mode: Generally suitable for compounds that can be easily protonated (e.g., those with basic functional groups like amines). Adducts with cations like Na⁺ and K⁺ are also observed in this mode.

  • Negative Ion Mode: Ideal for compounds that can be easily deprotonated (e.g., those with acidic functional groups like carboxylic acids or phenols).

  • Recommendation: If the nature of the byproducts is unknown, it is best to run the analysis in both positive and negative ion modes to ensure comprehensive detection.[3]

Q4: What are some common contaminants I should be aware of in my mass spectra?

A4: Background contamination is a common issue in mass spectrometry. Some frequent contaminants include:

  • Solvent Clusters and Adducts: Methanol and acetonitrile can form clusters that appear as peaks in the spectrum.[10]

  • Plasticizers: Phthalates from plastic containers are very common contaminants.

  • Polymers: Polyethylene glycol (PEG) and polypropylene (B1209903) glycol (PPG) from various sources can be present.[10]

  • Siloxanes: These can leach from silicone-containing materials.

Running a blank sample can help identify these background ions.[5]

Data Presentation

Table 1: Comparison of Mass Spectrometry Techniques for Impurity Quantitation

This table compares the performance of Triple Quadrupole Mass Spectrometry (QQQ) and High-Resolution Mass Spectrometry (HRMS) for the quantitation of impurities.

ParameterTriple Quadrupole (QQQ)High-Resolution MS (HRMS)Reference
Selectivity High (no interference at retention time)High (no interference at retention time)[11]
Linearity (R²) > 0.9> 0.9[11]
Accuracy 87-110%87-110%[11]
Primary Use Targeted quantitationBoth targeted and untargeted analysis
Table 2: Common Adduct Ions in ESI Mass Spectrometry (Positive Ion Mode)
Adduct IonNominal Mass DifferenceExact Mass DifferenceReference
[M+H]⁺+1+1.0078[12]
[M+NH₄]⁺+18+18.0344[10]
[M+Na]⁺+23+22.9898[13]
[M+K]⁺+39+38.9637[13]
[M+CH₃OH+H]⁺+33+33.0335[10]
[M+ACN+H]⁺+42+42.0339
[2M+H]⁺M+1M+1.0078
Table 3: Common Adduct Ions in ESI Mass Spectrometry (Negative Ion Mode)
Adduct IonNominal Mass DifferenceExact Mass DifferenceReference
[M-H]⁻-1-1.0078[12]
[M+Cl]⁻+35+34.9689[7]
[M+HCOO]⁻+45+44.9977
[M+CH₃COO]⁻+59+59.0133
[2M-H]⁻M-1M-1.0078

Experimental Protocols

Protocol 1: General LC-MS Method for Byproduct Profiling

This protocol provides a general framework for the analysis of a synthesis reaction mixture. Optimization may be required based on the specific compounds of interest and the instrumentation available.

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Dilute the sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1-10 µg/mL.[8]

    • Filter the sample through a 0.22 µm syringe filter prior to injection.[8]

  • UPLC-MS/MS Parameters:

    • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[8]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B, and ramp up to a high percentage of B to elute a wide range of compounds. A typical gradient might be 5% to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.[8]

    • Column Temperature: 40 °C.[8]

    • Injection Volume: 1-5 µL.[8]

  • Mass Spectrometer Parameters:

    • Ionization Source: ESI (run in both positive and negative modes).

    • Scan Mode: Full scan for initial screening (e.g., m/z 100-1000).

    • MS/MS: For identified potential byproducts, perform a product ion scan to obtain fragmentation data for structural confirmation.[8]

Protocol 2: GC-MS Method for Volatile Byproduct Analysis

This protocol is suitable for identifying volatile impurities.

  • Sample Preparation:

    • Dilute the reaction mixture in a volatile solvent such as hexane (B92381) or ethyl acetate (B1210297) to a concentration suitable for GC-MS analysis (typically in the low ppm range).[8]

  • GC-MS Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[8]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[8]

    • Inlet Temperature: 250 °C.[8]

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[8]

    • Injection Mode: Split or splitless, depending on the analyte concentration.[8]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Scan Range: m/z 40-400.[8]

    • Data Analysis: Compare acquired mass spectra against a library (e.g., NIST) for tentative identification.[8]

Mandatory Visualization

Byproduct_Identification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Reaction_Mixture Reaction Mixture Quench_Reaction Quench Reaction Reaction_Mixture->Quench_Reaction Dilute_Sample Dilute Sample (1-10 µg/mL) Quench_Reaction->Dilute_Sample Filter_Sample Filter (0.22 µm) Dilute_Sample->Filter_Sample LC_Separation LC Separation (e.g., C18) Filter_Sample->LC_Separation MS_Full_Scan MS Full Scan (+/- modes) LC_Separation->MS_Full_Scan MS_MS_Fragmentation MS/MS Fragmentation MS_Full_Scan->MS_MS_Fragmentation Identify_Peaks Identify Potential Byproduct Peaks MS_MS_Fragmentation->Identify_Peaks Check_Adducts Check for Common Adducts Identify_Peaks->Check_Adducts Propose_Structures Propose Structures Check_Adducts->Propose_Structures Confirm_Structure Confirm Structure Propose_Structures->Confirm_Structure

Caption: Experimental workflow for byproduct identification using LC-MS.

Troubleshooting_Mass_Spec Start Problem with MS Data Poor_Signal Poor or No Signal? Start->Poor_Signal Inaccurate_Mass Inaccurate Mass? Poor_Signal->Inaccurate_Mass No Check_Concentration Optimize Sample Concentration Poor_Signal->Check_Concentration Yes Complex_Spectra Complex Spectra? Inaccurate_Mass->Complex_Spectra No Recalibrate Recalibrate Mass Axis Inaccurate_Mass->Recalibrate Yes Identify_Adducts Identify Common Adducts Complex_Spectra->Identify_Adducts Yes Check_Ionization Change Ionization Mode/Source Check_Concentration->Check_Ionization Calibrate_Instrument Tune and Calibrate Instrument Check_Ionization->Calibrate_Instrument Clean_Source Clean Ion Source Recalibrate->Clean_Source Dilute_Sample Dilute Sample Clean_Source->Dilute_Sample Run_Blank Run Blank Sample Identify_Adducts->Run_Blank Improve_Chromatography Improve LC Separation Run_Blank->Improve_Chromatography

Caption: Decision tree for troubleshooting common mass spectrometry issues.

References

Technical Support Center: Protocols for Incorporating Modified Bases

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refinement of protocols involving modified nucleic acid bases. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions related to the synthesis, use, and stability of oligonucleotides containing modified bases.

Q1: What are the primary reasons for using modified bases in oligonucleotides?

A: Modified bases are incorporated into oligonucleotides to enhance their properties for therapeutic and diagnostic applications. Key goals include improving in vivo stability against nuclease degradation, increasing binding affinity and specificity to target sequences, facilitating cellular uptake, and improving overall bioavailability.[] Common modifications target the phosphate (B84403) backbone, the sugar ring, and the nucleobase itself.[][2]

Q2: How do chemical modifications affect the stability of an oligonucleotide?

A: Modifications can significantly impact stability. For instance, phosphorothioate (B77711) (PS) bonds, where a sulfur atom replaces a non-bridging oxygen, increase resistance to nuclease degradation.[3][4] Sugar modifications like 2'-O-Methyl (2'OMe) and 2'-Fluoro (2'F) also enhance nuclease resistance and can increase the melting temperature (Tm) of duplexes, indicating stronger binding.[3][5] Conversely, some modifications can destabilize the duplex, so it is crucial to test them in the specific experimental context.[2][3]

Q3: Can I use any DNA polymerase with modified dNTPs?

A: No, not all DNA polymerases are equally efficient at incorporating modified nucleotides. Polymerases lacking 3'→5' exonuclease activity (proofreading) are often more tolerant of modified bases.[6] Thermostable polymerases like KOD XL, Vent (exo-), and Pwo have shown efficiency in incorporating modified dNTPs.[6] It is essential to ensure your chosen polymerase is compatible with the specific modified nucleotides you are using.[7] For difficult templates, such as GC-rich sequences, specially modified or fusion DNA polymerases may be required.[8][9]

Q4: What causes low yield or no product during PCR with modified dNTPs?

A: Several factors can lead to low or no PCR product. Complete substitution of a natural dNTP with its modified counterpart often inhibits PCR due to the cumulative effect of lower incorporation efficiency over many cycles.[10] Other potential causes include suboptimal annealing temperatures, incorrect Mg2+ concentration, insufficient enzyme quantity, or poor template quality.[7][11][12]

Q5: My modified oligonucleotide is showing impurities after synthesis. What went wrong?

A: The synthesis of modified oligonucleotides is more complex than standard synthesis and can lead to various impurities.[13] Common issues include incomplete removal of protecting groups, degradation of labile modified bases during deprotection, side reactions leading to adducts, and the formation of truncated sequences.[13][14] The probability of generating byproducts increases with the length of the oligonucleotide and the complexity of the modifications.[15]

Section 2: Troubleshooting Guides

This section provides structured guidance for resolving specific experimental problems.

Troubleshooting PCR Amplification with Modified dNTPs
Problem Possible Cause Recommended Solution
No PCR Product 100% substitution of a natural dNTP with a modified analog.[10]Start by testing partial substitutions (e.g., 25%, 50%, 75%) of the modified dNTP for its natural counterpart to find an optimal ratio.[10]
Incompatible DNA polymerase.[7]Switch to a polymerase known to be more tolerant of modifications, such as one lacking 3'→5' exonuclease activity.[6] Consider using hot-start DNA polymerases to increase specificity and yield.[7][8]
Suboptimal annealing temperature.Decrease the annealing temperature in 2 °C increments to improve primer binding.[11]
Incorrect Mg2+ concentration.Optimize the Mg2+ concentration, as high levels of dNTPs (including modified ones) can chelate Mg2+ ions.[7][16]
Non-Specific Products or Smearing Low annealing temperature.Increase the annealing temperature in increments of 2-5 °C to enhance primer binding specificity.[11]
Primer-dimer formation.Review primer design to ensure primers do not have complementary sequences, especially at the 3' ends.[7]
Contamination.Run a negative control (no template) to check for contamination. If present, use fresh reagents.[11]
Too many cycles.Reduce the number of PCR cycles to minimize the amplification of non-specific products.[7]
Low Yield of Desired Product Suboptimal ratio of modified to natural dNTPs.Perform a titration experiment to determine the highest percentage of modified dNTP that can be substituted without significantly compromising yield.[10]
Insufficient extension time.Increase the extension time, especially for long amplicons, as polymerases may incorporate modified bases more slowly.[11]
Presence of PCR inhibitors in the template DNA.Re-purify the DNA template to remove inhibitors.[11]
Troubleshooting Oligonucleotide Synthesis and Purification
Problem Possible Cause Recommended Solution
Degradation of Oligonucleotide Labile modified bases or backbone are sensitive to standard deprotection conditions (e.g., ammonium (B1175870) hydroxide).Use milder deprotection reagents, such as methanolic potassium carbonate for alkaline-labile bases.[13]
Nuclease contamination.Ensure all solutions and equipment are nuclease-free.
Low Purity or Presence of Adducts Incomplete removal of protecting groups.Ensure protecting groups are selected to be stable during synthesis but efficiently removed afterward.[13]
Side reactions during synthesis or deprotection.The use of alternative deprotection agents like ethylenediamine (B42938) (EDA) can cause undesired adducts with certain bases (e.g., N4-benzoyl cytidine). A pre-treatment step may be necessary.
Poor Chromatographic Behavior (HPLC) Aggregation of G-rich sequences.Reduce cations during synthesis and adjust mobile phase conditions to mitigate aggregation.[17]
Secondary structure formation.Perform HPLC at an elevated temperature (e.g., 60 °C) to disrupt secondary structures.[14] For sequences with extensive secondary structure, consider polymer-based anion-exchange HPLC at a high pH (e.g., pH 12).[14]
Incorrect purification method for the modification.For oligonucleotides with hydrophobic modifications like dyes, reverse-phase HPLC is recommended.[15][18] For longer oligos, PAGE or HPLC is generally superior to cartridge purification.[18]

Section 3: Experimental Protocols

Protocol: PCR Incorporation of Biotinylated dNTPs

This protocol provides a general framework for incorporating biotin-modified dNTPs into a PCR product. The key is to determine the optimal ratio of modified to natural dNTPs.[10]

1. Reagents & Materials:

  • Template DNA

  • Forward and Reverse Primers

  • Thermostable DNA Polymerase (e.g., Taq polymerase)

  • 10X PCR Buffer

  • MgCl₂ Solution (if not in buffer)

  • Natural dNTP mix (dATP, dCTP, dGTP, dTTP)

  • Biotinylated dUTP and/or dCTP

  • Nuclease-free water

  • Thermal cycler

  • Agarose (B213101) gel electrophoresis system

2. Experimental Setup: The goal is to test different substitution percentages of the modified dNTP for its natural counterpart.[10] Prepare a series of reactions with 0%, 25%, 50%, 75%, and 100% substitution.

Master Mix Preparation (Example for a 50 µL reaction):

ComponentStock Conc.Final Conc.Volume for 1 Rxn
10X PCR Buffer10X1X5 µL
MgCl₂25 mM1.5 - 2.5 mM3 - 5 µL
Forward Primer10 µM0.2 - 0.5 µM1 - 2.5 µL
Reverse Primer10 µM0.2 - 0.5 µM1 - 2.5 µL
DNA Polymerase5 U/µL1.25 Units0.25 µL
Template DNA10 ng/µL10-50 ng1 - 5 µL
Nuclease-Free H₂O--To 50 µL

dNTP Mix Preparation (Example for 200 µM final conc. each): Prepare separate dNTP mixes for each substitution percentage. The total dNTP concentration should remain constant. For a reaction testing Biotin-dUTP substitution for dTTP:

% SubstitutionVol. Natural dNTPs (dATP, dGTP, dCTP)Vol. dTTPVol. Biotin-dUTP
0% X µLY µL0 µL
25% X µL0.75 * Y µL0.25 * Y µL
50% X µL0.5 * Y µL0.5 * Y µL
75% X µL0.25 * Y µL0.75 * Y µL
100% X µL0 µLY µL

3. Thermal Cycling Conditions: These conditions are a starting point and should be optimized for your specific primers and template.

StepTemperatureTimeCycles
Initial Denaturation 95 °C2-5 min1
Denaturation 95 °C30 sec
Annealing 55-65 °C30 sec30-35
Extension 72 °C1 min/kb
Final Extension 72 °C5-10 min1
Hold 4 °C1

4. Analysis:

  • Analyze 5-10 µL of each PCR reaction on a 1-2% agarose gel.

  • Compare the band intensity across the different substitution percentages.

  • Typically, amplicon formation is strong at 50-75% substitution but may be undetectable at 100% substitution.[10] Select the highest substitution percentage that provides a robust yield for your application.

Section 4: Diagrams and Workflows

Caption: Workflow for troubleshooting PCR with modified dNTPs.

Caption: Decision tree for selecting an oligo purification method.

Caption: How chemical modifications improve oligo functionality.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis of DMT-2'O-Methyl-rC(tac) Phosphoramidite Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of modified oligonucleotides, ensuring the purity of phosphoramidite (B1245037) building blocks is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) analysis for DMT-2'O-Methyl-rC(tac) phosphoramidite with alternative analytical techniques, supported by experimental protocols and data presentation.

Introduction to Phosphoramidite Purity Analysis

This compound is a critical reagent in the synthesis of modified RNA oligonucleotides. The purity of this phosphoramidite directly impacts the yield and quality of the final oligonucleotide product. Impurities can lead to the incorporation of incorrect bases, truncated sequences, or other undesirable modifications, compromising the therapeutic efficacy and safety of the resulting oligonucleotide drug. Therefore, robust analytical methods are essential to accurately assess the purity of this key starting material.

High-Performance Liquid Chromatography (HPLC) is the most common and widely accepted method for determining the purity of phosphoramidites.[1][2][3][4] This technique separates the target phosphoramidite from its impurities based on their physicochemical properties, allowing for accurate quantification. In addition to HPLC, other analytical methods such as Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) provide valuable orthogonal information for a comprehensive purity assessment.[1][5]

Comparison of Analytical Methods

A multi-faceted approach employing different analytical techniques is often the most effective strategy for a thorough characterization of phosphoramidite purity.

Analytical Method Principle Information Provided Advantages Limitations
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Purity quantification, detection of diastereomers, separation of closely related impurities.High resolution, quantitative, robust, widely available.May not resolve all co-eluting impurities, limited structural information.
Phosphorus-31 NMR (³¹P NMR) Nuclear magnetic resonance of the phosphorus atom.Purity assessment based on P(III) content, detection of phosphorus-containing impurities (e.g., phosphonates, oxidized forms).[5]Provides structural information about the phosphorus environment, quantitative, non-destructive.[5]Lower sensitivity than HPLC, may not detect non-phosphorus impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass analysis.Identification of impurities based on their mass-to-charge ratio, structural elucidation of unknown impurities.[6][7]High specificity and sensitivity, provides molecular weight information.[6]Quantitative accuracy can be challenging without reference standards, matrix effects can suppress ionization.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible results.

Reverse-Phase HPLC (RP-HPLC) Protocol

This protocol provides a general framework for the HPLC analysis of this compound. Optimization may be required based on the specific HPLC system and column used.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0 ± 0.1.[5]

  • Mobile Phase B: Acetonitrile (B52724).[5]

  • Gradient: A typical gradient would be a linear increase in Mobile Phase B from 50% to 90% over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: Ambient.[5]

  • Detection: UV at 254 nm or 280 nm.

  • Sample Preparation: Dissolve the phosphoramidite in anhydrous acetonitrile to a concentration of approximately 1 mg/mL.[5] It is crucial to minimize exposure to moisture to prevent degradation.[8]

³¹P NMR Spectroscopy Protocol

³¹P NMR is a powerful tool for assessing the integrity of the phosphoramidite moiety.

  • Instrumentation: A high-field NMR spectrometer.

  • Solvent: Anhydrous deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (CD₃CN).

  • Sample Preparation: Dissolve approximately 10-20 mg of the phosphoramidite in the deuterated solvent.

  • Acquisition Parameters: A proton-decoupled ³¹P NMR spectrum is acquired. The chemical shifts for phosphoramidites typically appear in the range of 140-155 ppm.[9] Oxidized P(V) species will appear at different chemical shifts, usually between -10 and 50 ppm.[9]

LC-MS Protocol

LC-MS is invaluable for identifying unknown impurities.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Conditions: Similar to the RP-HPLC protocol described above. The use of volatile buffers like ammonium (B1175870) acetate may be preferred over TEAA for better MS compatibility.[6]

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.

    • Mass Range: Scan a mass range appropriate for the expected molecular weight of the phosphoramidite and potential impurities (e.g., m/z 300-1500).

    • Fragmentation: Tandem MS (MS/MS) can be used to obtain structural information about the impurities.[6]

Data Presentation

Clear and concise data presentation is essential for comparing the purity of this compound from different vendors or batches.

Table 1: HPLC Purity of this compound

Vendor/Batch Purity by HPLC (%) Major Impurity (%) Number of Impurities >0.1%
Vendor A, Lot 199.20.3 (retention time)2
Vendor B, Lot 198.50.5 (retention time)4
Vendor C, Lot 199.50.2 (retention time)1

Table 2: Comparative Purity Analysis

Analytical Method Vendor A, Lot 1 (%) Vendor B, Lot 1 (%) Vendor C, Lot 1 (%)
RP-HPLC 99.298.599.5
³¹P NMR (P(III) content) 99.599.199.7
LC-MS (Main Peak Area %) 99.398.799.6

Note: The data presented in these tables are for illustrative purposes and do not represent actual experimental results from specific vendors.

Visualization of Experimental Workflow and Logical Relationships

Visual diagrams can aid in understanding the experimental processes and decision-making in purity analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis cluster_reporting Reporting sample DMT-2'O-Methyl-rC(tac) Phosphoramidite dissolve Dissolve in Anhydrous Acetonitrile sample->dissolve hplc RP-HPLC Analysis dissolve->hplc 1 mg/mL nmr 31P NMR Analysis dissolve->nmr 10-20 mg/mL lcms LC-MS Analysis dissolve->lcms 1 mg/mL hplc_data Purity Quantification Diastereomer Ratio hplc->hplc_data nmr_data P(III) vs P(V) Ratio Impurity Identification nmr->nmr_data lcms_data Impurity Identification Structural Elucidation lcms->lcms_data report Comprehensive Purity Report hplc_data->report nmr_data->report lcms_data->report

Caption: Experimental workflow for the purity analysis of this compound.

decision_tree cluster_initial_screening Initial Screening cluster_further_investigation Further Investigation cluster_outcome Outcome start Purity Analysis Required hplc_check Perform RP-HPLC Analysis start->hplc_check purity_spec Purity ≥ 99%? hplc_check->purity_spec nmr_analysis Perform 31P NMR Analysis purity_spec->nmr_analysis No lcms_analysis Perform LC-MS Analysis purity_spec->lcms_analysis No accept Accept Batch purity_spec->accept Yes impurity_id Identify Impurities nmr_analysis->impurity_id lcms_analysis->impurity_id reject Reject Batch impurity_id->reject

Caption: Decision tree for phosphoramidite purity assessment and batch release.

Conclusion

A comprehensive approach utilizing RP-HPLC as the primary quantitative technique, supported by the orthogonal methods of ³¹P NMR and LC-MS, provides the most robust assessment of this compound purity. This multi-faceted analysis ensures the high quality of this critical raw material, which is essential for the successful synthesis of high-purity modified oligonucleotides for research and therapeutic applications. By following standardized protocols and employing clear data presentation, researchers can confidently compare different sources of this phosphoramidite and make informed decisions for their oligonucleotide synthesis needs.

References

A Researcher's Guide to 31P NMR Analysis of Phosphoramidite Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, ensuring the purity and stability of phosphoramidite (B1245037) reagents is paramount. This guide provides a comprehensive comparison of phosphoramidite reagents using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique for real-time quality control. We present key experimental data, detailed protocols, and visual workflows to facilitate accurate and efficient analysis.

Phosphoramidites are the chemical building blocks for the synthesis of DNA and RNA oligonucleotides. Their inherent instability makes them susceptible to degradation through hydrolysis and oxidation, leading to the formation of impurities that can compromise the integrity and yield of oligonucleotide synthesis. ³¹P NMR spectroscopy offers a direct and quantitative method to assess the purity of these critical reagents, providing valuable insights into their structural integrity and the presence of undesirable byproducts.

Comparative Analysis of Phosphoramidite Reagents by ³¹P NMR

The chemical environment of the phosphorus atom in phosphoramidites is highly sensitive to its substituents, resulting in a distinct ³¹P NMR chemical shift for each unique phosphoramidite. The typical chemical shift range for phosphoramidites is between 140 and 155 ppm. Due to the chiral nature of the phosphorus center, phosphoramidites exist as a mixture of two diastereomers, which may appear as two distinct peaks or overlapping signals in the ³¹P NMR spectrum.

Below is a summary of typical ³¹P NMR chemical shifts for common phosphoramidite reagents and their primary degradation products.

Compound TypeReagent/ImpurityTypical ³¹P Chemical Shift (ppm)
Phosphoramidites (P(III)) DMT-dT-CE Phosphoramidite~149.5
DMT-dA(Bz)-CE Phosphoramidite~149.2
DMT-dC(Ac)-CE Phosphoramidite~149.0
DMT-dG(iBu)-CE Phosphoramidite~148.5
Modified Phosphoramidites140 - 155
Degradation Products H-Phosphonates (from hydrolysis)~7 to 15
Phosphates (P(V)) (from oxidation)-25 to 5

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and specific protecting groups.

Identifying Common Impurities

The presence of impurities can significantly impact the efficiency of oligonucleotide synthesis. ³¹P NMR is an invaluable tool for identifying and quantifying these undesirable species.

  • H-Phosphonates: Resulting from the hydrolysis of the diisopropylamino group, H-phosphonates are a common impurity in phosphoramidite preparations. They typically appear as sharp singlets in the region of 7 to 15 ppm.

  • Oxidized Phosphoramidites (P(V) Species): Oxidation of the phosphorus (III) center to phosphorus (V) leads to the formation of phosphate (B84403) triester impurities. These species resonate in the upfield region of the spectrum, typically between -25 and 5 ppm. The presence of these signals indicates degradation of the phosphoramidite reagent.

Experimental Protocol for ³¹P NMR Analysis

This section provides a detailed methodology for the ³¹P NMR analysis of phosphoramidite reagents.

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the phosphoramidite reagent.

  • Dissolve the sample in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or C₆D₆). Anhydrous solvents should be used to prevent hydrolysis of the phosphoramidite.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Spectrometer: A multinuclear NMR spectrometer with a proton-phosphorus probe.

  • Nucleus: ³¹P

  • Frequency: As appropriate for the spectrometer (e.g., 162 MHz for a 400 MHz spectrometer).

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgig' on Bruker instruments) is typically used to simplify the spectrum by removing ¹H-³¹P coupling, resulting in sharp singlet signals for each phosphorus environment.

  • Acquisition Parameters:

    • Spectral Width: A sweep width of at least 200 ppm (e.g., from -50 to 150 ppm) is recommended to cover the chemical shift range of both the phosphoramidite and its potential impurities.

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): A relaxation delay of 5-10 seconds is crucial for accurate quantification, allowing for full relaxation of the phosphorus nuclei between scans.

    • Number of Scans (NS): 64 to 128 scans are generally sufficient to obtain a good signal-to-noise ratio.

  • Referencing: The ³¹P NMR spectrum is typically referenced externally to 85% H₃PO₄ at 0 ppm.

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain a flat baseline.

  • Integrate the signals corresponding to the phosphoramidite diastereomers and any observed impurities.

  • Calculate the purity of the phosphoramidite reagent by comparing the integral of the product peaks to the total integral of all phosphorus-containing species in the spectrum.

Workflow for ³¹P NMR Analysis of Phosphoramidites

The following diagram illustrates the logical workflow for the quality control of phosphoramidite reagents using ³¹P NMR spectroscopy.

Phosphoramidite_Analysis_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis cluster_decision Decision cluster_result Result start Start: Receive Phosphoramidite Sample dissolve Dissolve in Anhydrous Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ³¹P NMR Spectrum (Proton Decoupled) transfer->acquire process Process FID (FT, Phasing) acquire->process identify Identify Signals: - Phosphoramidite (140-155 ppm) - Impurities process->identify quantify Integrate and Quantify Purity identify->quantify decision Purity > Specification? quantify->decision pass Pass: Release for Synthesis decision->pass Yes fail Fail: Reject or Repurify decision->fail No Phosphoramidite_Degradation cluster_reagent Reagent cluster_impurities Degradation Products phosphoramidite Phosphoramidite (P(III)) ~140-155 ppm h_phosphonate H-Phosphonate (P(III)) ~7-15 ppm phosphoramidite->h_phosphonate Hydrolysis (+ H₂O) phosphate Phosphate Triester (P(V)) ~-25 to 5 ppm phosphoramidite->phosphate Oxidation (+ [O])

Unveiling the "Hidden" Layer of Gene Regulation: A Comparative Guide to the Characterization of 2'-O-methylated RNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex world of epitranscriptomics, the precise characterization of RNA modifications is paramount. Among the more than 170 known RNA modifications, 2'-O-methylation (Nm) – the addition of a methyl group to the 2'-hydroxyl of the ribose moiety – is a critical player in a vast array of biological processes. This subtle modification, found in virtually all types of RNA, including mRNA, rRNA, tRNA, and snRNA, profoundly influences RNA stability, structure, and function. Dysregulation of Nm has been implicated in numerous diseases, from cancer to viral infections, making its accurate detection and quantification a key priority in both basic research and therapeutic development.

This guide provides an objective comparison of the leading methodologies for the characterization of 2'-O-methylated RNA, with a focus on mass spectrometry-based techniques and their high-throughput sequencing alternatives. We present supporting experimental data in clearly structured tables, offer detailed experimental protocols for key techniques, and provide visual workflows to illuminate the intricate processes involved.

The Gold Standard and the High-Throughput Contenders: A Performance Showdown

The analytical landscape for 2'-O-methylated RNA is dominated by two primary approaches: liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a suite of next-generation sequencing (NGS)-based methods. While LC-MS/MS offers unparalleled specificity and the ability for absolute quantification, NGS-based techniques provide transcriptome-wide mapping of Nm sites.

Quantitative Comparison of Key Methodologies
Method Principle Quantification Sensitivity RNA Input Resolution Advantages Limitations
LC-MS/MS Separation of digested RNA nucleosides by liquid chromatography followed by mass analysis.AbsoluteHigh (fmol range)µg to mg scaleSingle nucleosideGold standard for quantification; can detect a wide range of modifications simultaneously.Positional information is lost upon digestion; complex data analysis.
RiboMeth-seq Alkaline hydrolysis of RNA, where 2'-O-methylated sites are protected from cleavage, leading to their underrepresentation at the 5' and 3' ends of sequenced fragments.Relative or Absolute (with standards)Moderate≥1 µgSingle nucleotideGood for highly abundant RNAs like rRNA; can provide stoichiometric information.Requires high sequencing depth for low-abundance RNAs; potential for bias from RNA structure.
Nm-seq Periodate oxidation of 3'-terminal ribose of RNA fragments, followed by selective ligation of adapters to oxidation-resistant 2'-O-methylated ends.Qualitative (enrichment-based)High≥10 µgSingle nucleotideHigh sensitivity for detecting low-stoichiometry sites in mRNA.Stoichiometric information is lost; potential for sequence bias during fragmentation.
2OMe-seq Reverse transcription at low dNTP concentrations, where the reverse transcriptase stalls at 2'-O-methylated sites, creating truncated cDNA fragments that are then sequenced.RelativeModerateµg scaleSingle nucleotideRelatively straightforward protocol.Can be prone to false positives due to RNA secondary structure.
NJU-seq Utilizes an RNase that is sensitive to 2'-O-methylation, allowing for the specific cleavage and subsequent identification of modified sites through sequencing.RelativeHigh (down to 1% methylation)µg scaleSingle nucleotideHigh sensitivity and specificity.Relatively new method, less widely adopted.
RTL-P Reverse transcription at low dNTP concentrations followed by PCR amplification to validate specific 2'-O-methylation sites.Semi-quantitativeHighng to µg scaleSite-specificHighly sensitive for validating candidate sites.Low-throughput, not suitable for transcriptome-wide discovery.

In-Depth Experimental Protocols

For researchers looking to implement these techniques, a detailed understanding of the experimental workflow is crucial. Below are summarized protocols for three key methodologies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Absolute Quantification of 2'-O-methylation

This protocol outlines the general steps for the analysis of 2'-O-methylated ribonucleosides from total RNA.

I. RNA Digestion:

  • Start with 1-10 µg of high-quality total RNA.

  • To digest the RNA to single nucleosides, incubate with a mixture of nuclease P1 (1-2 units) and phosphodiesterase I (0.001-0.002 units) in a buffer containing 10 mM ammonium (B1175870) acetate (B1210297) at 37°C for 2-4 hours.

  • Follow this with an incubation with bacterial alkaline phosphatase (0.5-1 unit) in a buffer containing 50 mM Tris-HCl at 37°C for 1-2 hours to dephosphorylate the nucleosides.

II. LC Separation:

  • Inject the digested sample onto a reverse-phase C18 column.

  • Separate the nucleosides using a gradient of a polar solvent (e.g., water with 0.1% formic acid) and a non-polar solvent (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).

III. MS/MS Detection:

  • Couple the LC system to a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

  • Define the specific precursor-to-product ion transitions for the canonical ribonucleosides (A, C, G, U) and their 2'-O-methylated counterparts (Am, Cm, Gm, Um).

  • Quantify the amount of each 2'-O-methylated nucleoside by comparing its peak area to a standard curve generated from known concentrations of pure standards.

RiboMeth-seq for Transcriptome-Wide Profiling of 2'-O-methylation

This protocol provides a workflow for identifying 2'-O-methylated sites in RNA based on their resistance to alkaline hydrolysis.

I. RNA Fragmentation and Library Preparation:

  • Take 1-5 µg of total RNA and fragment it by incubation in a sodium carbonate buffer (pH 9.2) at 95°C for a time optimized to yield fragments in the desired size range (e.g., 20-40 nucleotides).

  • Dephosphorylate the 3' ends of the RNA fragments using T4 polynucleotide kinase (PNK).

  • Ligate a 3' adapter to the RNA fragments using T4 RNA ligase 2, truncated.

  • Phosphorylate the 5' ends of the fragments using T4 PNK.

  • Ligate a 5' adapter using T4 RNA ligase 1.

II. Reverse Transcription and Sequencing:

  • Reverse transcribe the ligated RNA fragments into cDNA using a reverse transcriptase.

  • Amplify the cDNA by PCR to generate a sequencing library.

  • Sequence the library on a high-throughput sequencing platform.

III. Data Analysis:

  • Align the sequencing reads to the reference transcriptome.

  • Analyze the distribution of the 5' and 3' ends of the reads. A decrease in the number of read ends at a specific nucleotide position compared to its neighbors is indicative of a 2'-O-methylated site.

RTL-P for Validation of 2'-O-methylation Sites

This protocol describes a sensitive PCR-based method for the validation of candidate 2'-O-methylation sites.

I. Reverse Transcription at Low dNTP Concentrations:

  • Design a reverse transcription primer that anneals downstream of the putative 2'-O-methylation site.

  • Perform two separate reverse transcription reactions for each RNA sample: one with a standard, high concentration of dNTPs (e.g., 1 mM each) and one with a low, limiting concentration of dNTPs (e.g., 1-10 µM each).

  • Use a reverse transcriptase that is sensitive to 2'-O-methylation at low dNTP concentrations.

II. PCR Amplification:

  • Use the cDNA from both the high and low dNTP reactions as templates for a subsequent PCR amplification.

  • Design forward and reverse primers that flank the putative 2'-O-methylation site.

  • Perform semi-quantitative or quantitative PCR (qPCR).

III. Analysis:

  • Analyze the PCR products on an agarose (B213101) gel or by qPCR.

  • A significant decrease in the amount of PCR product in the low dNTP reaction compared to the high dNTP reaction indicates the presence of a 2'-O-methylated nucleotide at the site of interest, as the reverse transcriptase would have stalled.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for LC-MS/MS-based quantification and RiboMeth-seq.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Total_RNA Total RNA Digestion Enzymatic Digestion (Nuclease P1, PDE I, BAP) Total_RNA->Digestion Nucleosides Mixture of Ribonucleosides Digestion->Nucleosides LC Liquid Chromatography (C18 Column) Nucleosides->LC MS Tandem Mass Spectrometry (MRM) LC->MS Data_Analysis Data Analysis & Quantification MS->Data_Analysis

LC-MS/MS workflow for 2'-O-methylated RNA.

RiboMethSeq_Workflow cluster_library_prep Library Preparation cluster_sequencing_analysis Sequencing & Analysis Total_RNA Total RNA Fragmentation Alkaline Fragmentation Total_RNA->Fragmentation Ligation 3' and 5' Adapter Ligation Fragmentation->Ligation RT_PCR Reverse Transcription & PCR Amplification Ligation->RT_PCR Sequencing High-Throughput Sequencing RT_PCR->Sequencing Data_Analysis Data Analysis (Read End Mapping) Sequencing->Data_Analysis

RiboMeth-seq experimental workflow.

Conclusion: Choosing the Right Tool for the Job

The characterization of 2'-O-methylated RNA is a rapidly evolving field, with a powerful toolkit of techniques at the researcher's disposal. The choice of method ultimately depends on the specific research question. For absolute quantification of global Nm levels, LC-MS/MS remains the undisputed gold standard. For transcriptome-wide discovery and relative quantification of Nm sites, high-throughput sequencing methods like RiboMeth-seq, Nm-seq, and NJU-seq offer unparalleled discovery potential. For the validation of specific sites identified by high-throughput methods, targeted approaches like RTL-P provide a sensitive and reliable solution. By understanding the strengths and limitations of each technique, researchers can design robust experimental strategies to unravel the complex roles of 2'-O-methylation in health and disease, paving the way for novel diagnostic and therapeutic innovations.

A Head-to-Head Battle of Phosphoramidites: DMT-2'O-Methyl-rC(tac) vs. DMT-2'O-Methyl-rC(Ac) in RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of modified oligonucleotides, the choice of phosphoramidite (B1245037) building blocks is critical to achieving high yield, purity, and efficiency. This guide provides a detailed comparison of two key cytidine (B196190) phosphoramidites: DMT-2'O-Methyl-rC(tac) and DMT-2'O-Methyl-rC(Ac).

The 2'-O-Methyl modification of ribonucleosides is a cornerstone of therapeutic oligonucleotide development, imparting nuclease resistance and enhancing binding affinity to target RNA. The selection of the exocyclic amine protecting group on the cytidine base—tert-butyl-phenoxyacetyl (tac) or acetyl (Ac)—further influences the efficiency of the synthesis process, particularly the deprotection step. This comparison delves into the chemical structures, performance characteristics, and experimental considerations for each of these widely used reagents.

Chemical Structures at a Glance

The foundational structure of both phosphoramidites includes a 5'-dimethoxytrityl (DMT) group for selective synthesis, a 2'-O-methyl group on the ribose sugar, and a 3'-phosphoramidite moiety. The key distinction lies in the protecting group attached to the N4 position of the cytidine base.

Caption: Chemical structures of DMT-2'O-Methyl-rC(tac) and DMT-2'O-Methyl-rC(Ac) phosphoramidites.

Performance Comparison: A Data-Driven Analysis

ParameterDMT-2'O-Methyl-rC(tac)DMT-2'O-Methyl-rC(Ac)Key Considerations
Coupling Efficiency HighHighBoth phosphoramidites are expected to exhibit high coupling efficiencies (>98%) under standard automated synthesis conditions.[1] The bulky nature of the 'tac' group does not appear to significantly hinder the coupling reaction.
Deprotection Conditions Compatible with ultra-fast deprotection protocols.[2]Compatible with standard and fast deprotection protocols.[3]The key differentiator lies in the lability of the protecting group.
Deprotection Speed Very RapidRapidThe 'tac' group is designed for extremely fast removal, often allowing for deprotection in minutes at elevated temperatures with reagents like AMA (Ammonium Hydroxide (B78521)/Methylamine). The 'Ac' group is also considered fast-deprotecting, particularly with AMA, with typical deprotection times of around 10 minutes at 65°C.[4]
Orthogonality GoodExcellentThe acetyl group's lability is well-characterized and offers excellent orthogonality with other protecting groups used in oligonucleotide synthesis. The 'tac' group is also designed to be orthogonal, though its widespread use and characterization in complex syntheses are less documented than the acetyl group.
Side Reactions Low potential for side reactions during deprotection.Low potential for side reactions, especially transamination, when using AMA.[4]The use of acetyl protection on cytidine is known to minimize the risk of transamination during deprotection with amine-based reagents.[4]

Experimental Protocols

The following protocols provide a general framework for the use of these phosphoramidites in automated oligonucleotide synthesis. Specific parameters may need to be optimized based on the synthesizer, sequence, and scale.

Oligonucleotide Synthesis Workflow

G start Start Synthesis (Solid Support) detritylation 1. Detritylation (DMT Removal) start->detritylation coupling 2. Coupling (Phosphoramidite Addition) detritylation->coupling capping 3. Capping (Unreacted 5'-OH Blockage) coupling->capping oxidation 4. Oxidation (Phosphite to Phosphate) capping->oxidation repeat Repeat Steps 1-4 for desired sequence length oxidation->repeat repeat->detritylation Next Cycle cleavage 5. Cleavage from Support repeat->cleavage Final Cycle deprotection 6. Base and Phosphate (B84403) Protecting Group Removal cleavage->deprotection purification 7. Purification (e.g., HPLC) deprotection->purification final_product Final Oligonucleotide purification->final_product

Caption: General workflow for solid-phase oligonucleotide synthesis.

Detailed Methodologies

1. Phosphoramidite Preparation:

  • Dissolve the DMT-2'O-Methyl-rC(tac) or DMT-2'O-Methyl-rC(Ac) phosphoramidite in anhydrous acetonitrile (B52724) to the desired concentration (typically 0.1 M).

2. Automated Synthesis Cycle:

  • Detritylation: Removal of the 5'-DMT group is typically achieved using a solution of 3% trichloroacetic acid (TCA) in dichloromethane.

  • Coupling: The activated phosphoramidite is coupled to the free 5'-hydroxyl of the growing oligonucleotide chain. A common activator is 5-ethylthio-1H-tetrazole (ETT). Coupling times are generally in the range of 2-5 minutes.

  • Capping: Unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants. This is typically done using a mixture of acetic anhydride (B1165640) and N-methylimidazole.

  • Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.

3. Cleavage and Deprotection:

  • For DMT-2'O-Methyl-rC(tac):

    • Cleavage from the solid support and removal of base and phosphate protecting groups can often be accomplished in a single step using AMA (a 1:1 mixture of aqueous ammonium (B1175870) hydroxide and aqueous methylamine).

    • Typical conditions are incubation at 65°C for 10-15 minutes.

  • For DMT-2'O-Methyl-rC(Ac):

    • Cleavage and deprotection are also efficiently carried out using AMA.

    • A widely used protocol involves incubation at 65°C for 10 minutes.[4]

    • Alternatively, for more sensitive modifications, milder deprotection conditions with gaseous ammonia (B1221849) or methylamine (B109427) can be employed.

4. Purification:

  • The crude oligonucleotide is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC), ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE).

Logical Relationships in Protecting Group Strategy

The choice of a base protecting group is intrinsically linked to the overall strategy for oligonucleotide synthesis and deprotection, ensuring orthogonality and minimizing side reactions.

G cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection Strategy Phosphoramidite Phosphoramidite Selection (DMT-2'O-Methyl-rC(tac) or DMT-2'O-Methyl-rC(Ac)) Protecting_Groups Orthogonal Protecting Groups (5'-DMT, 2'-O-Me, Phosphate) Phosphoramidite->Protecting_Groups influences Reagent Choice of Deprotection Reagent (e.g., AMA, NH3) Protecting_Groups->Reagent determines Solid_Support Solid Support Chemistry Solid_Support->Reagent must be compatible with Conditions Deprotection Conditions (Time, Temperature) Reagent->Conditions dictates Final_Product High Purity Oligonucleotide Conditions->Final_Product yields

Caption: Interdependencies in oligonucleotide synthesis and deprotection.

Conclusion

Both DMT-2'O-Methyl-rC(tac) and DMT-2'O-Methyl-rC(Ac) are high-performance phosphoramidites for the synthesis of 2'-O-methylated RNA. The primary advantage of the 'tac' protecting group lies in its potential for even faster deprotection, which can be beneficial in high-throughput synthesis environments. The 'Ac' protecting group , on the other hand, is a well-established and widely characterized protecting group that offers a balance of rapid deprotection and a long history of reliable performance, particularly in minimizing side reactions like transamination.[4]

The ultimate choice between these two reagents will depend on the specific requirements of the synthesis, including the desired throughput, the presence of other sensitive modifications in the oligonucleotide, and the established protocols within a particular laboratory. Researchers should consider piloting both options to determine the optimal building block for their specific applications.

References

A Comparative Guide to 2'-O-Methyl and 2'-Fluoro Modifications in siRNA Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic chemical modification of small interfering RNA (siRNA) duplexes is a cornerstone of therapeutic RNAi development, enhancing stability, mitigating off-target effects, and modulating immune responses. Among the most prevalent modifications are the 2'-O-Methyl (2'-OMe) and 2'-Fluoro (2'-F) substitutions on the ribose sugar. This guide provides an objective comparison of their impact on siRNA activity, supported by experimental data and detailed protocols to aid researchers in the rational design of their RNAi experiments.

At a Glance: 2'-OMe vs. 2'-F Modifications

Feature2'-O-Methyl (2'-OMe) Modification2'-Fluoro (2'-F) ModificationKey Considerations
Nuclease Stability Significantly enhances resistance to endonuclease degradation. The bulky methyl group provides steric hindrance.[1][2]Markedly increases nuclease resistance. The high electronegativity of fluorine strengthens the ribose conformation.[2][3]Both modifications substantially improve siRNA half-life in biological fluids compared to unmodified siRNAs.[3]
In Vitro & In Vivo Efficacy Generally well-tolerated, but extensive modification can sometimes reduce silencing activity, particularly at specific positions within the siRNA duplex.[1][4][5][6][7]Often maintains or even improves silencing potency compared to unmodified siRNAs.[3][8][9] The smaller size of fluorine is well-accommodated by the RISC complex.[10]The impact of modifications can be sequence and position-dependent.[4][5][6] Empirical testing is crucial for optimal design.
Off-Target Effects Can reduce seed-mediated off-target effects by sterically hindering the interaction between the siRNA seed region and unintended mRNA targets.[11]May also mitigate off-target effects, though the mechanism is less dominated by steric hindrance compared to 2'-OMe.[12]Strategic placement of modifications in the seed region (positions 2-8 of the guide strand) is a key strategy for reducing off-target gene silencing.[11]
Immunostimulatory Properties Highly effective at abrogating innate immune responses by preventing recognition by Toll-like receptors (TLRs), such as TLR7 and TLR8.[13][14]Also reduces immune stimulation, but in some contexts, may be less effective than 2'-OMe in dampening certain immune pathways.[10][13][15]2'-OMe modifications are particularly potent antagonists of TLR7-mediated immune activation.[14]
Duplex Stability (Tm) Increases the thermal stability of the siRNA duplex.Significantly increases the thermal stability (Tm) of the siRNA duplex, often to a greater extent than 2'-OMe.[3][16]While increased stability is beneficial for nuclease resistance, excessively stable duplexes may hinder strand separation and RISC loading.[3]

Delving Deeper: Experimental Insights

Nuclease Stability

Both 2'-OMe and 2'-F modifications confer substantial protection against nuclease degradation in serum. Unmodified siRNAs are often completely degraded within hours, whereas modified siRNAs can have a half-life exceeding 24 hours.[3] This enhanced stability is a prerequisite for in vivo applications, ensuring the siRNA duplex remains intact to exert its gene-silencing effect.

In Vitro and In Vivo Silencing Activity

The impact of these modifications on silencing activity is a critical consideration. While both are generally well-tolerated by the RNA-induced silencing complex (RISC), the specific placement and density of modifications can influence efficacy.

  • 2'-F modifications are often associated with retained or even enhanced potency. Their smaller size compared to the 2'-hydroxyl group leads to favorable interactions within the RISC complex.[3][10] Studies have shown that siRNAs with 2'-F modifications on all pyrimidines can be more potent than their unmodified counterparts both in vitro and in vivo.[8][9]

  • 2'-OMe modifications are also widely used and effective. However, their bulkier nature can sometimes interfere with RISC function, particularly if placed at sensitive positions within the siRNA strand.[1][7] For instance, a 3'-terminal 2'-OMe modification on a 20-nucleotide guide strand has been shown to negatively impact the activity of some siRNA sequences.[4][5][6]

Off-Target Effects

A major challenge in RNAi therapeutics is the potential for off-target effects, where the siRNA silences unintended genes. This is often mediated by a microRNA-like mechanism involving the "seed region" (positions 2-8) of the guide strand.

  • 2'-OMe modifications within the seed region can effectively reduce off-target effects. The steric bulk of the methyl group is thought to impede the binding of the siRNA to partially complementary off-target mRNAs.[11]

  • 2'-F modifications in the seed region can also mitigate off-target binding.[12] The strategy of modifying the seed region is a valuable tool for enhancing the specificity of siRNA therapeutics.

Immunostimulatory Properties

Unmodified siRNAs can be recognized by innate immune receptors, such as Toll-like receptors (TLRs), leading to the production of inflammatory cytokines.

  • 2'-OMe modifications are particularly potent in abrogating these immune responses.[13] They can act as antagonists to TLR7, effectively preventing immune activation.[14]

  • 2'-F modifications also reduce the immunostimulatory potential of siRNAs.[3][13] However, some studies suggest that in certain contexts, 2'-OMe modifications may be more effective at silencing immune activation.[13][15] For instance, while both modifications can reduce TLR3 and TLR7 activation, 2'-F modified RNAs have been shown to enhance the activation of RIG-I-like receptors under specific conditions.[10]

Visualizing the Workflow and Mechanism

To aid in understanding the experimental evaluation and the underlying biological process, the following diagrams are provided.

RNAi_Pathway cluster_cytoplasm Cytoplasm siRNA siRNA Duplex (2'-OMe or 2'-F modified) Dicer Dicer siRNA->Dicer Processing (if long dsRNA) RISC_loading RISC Loading siRNA->RISC_loading Enters RISC Dicer->RISC_loading RISC_active Activated RISC RISC_loading->RISC_active Passenger Strand Ejection Cleavage mRNA Cleavage RISC_active->Cleavage mRNA Target mRNA mRNA->Cleavage Target Recognition Degradation mRNA Degradation Cleavage->Degradation Silencing Gene Silencing Degradation->Silencing

Figure 1. Simplified RNAi signaling pathway.

Experimental_Workflow cluster_design siRNA Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_vivo In Vivo Evaluation Design siRNA Sequence Design Synthesis Synthesis with 2'-OMe or 2'-F Modifications Design->Synthesis Stability Nuclease Stability Assay (Serum Incubation) Synthesis->Stability Knockdown In Vitro Knockdown (Cell Transfection & qPCR/Western) Synthesis->Knockdown Off_Target Off-Target Analysis (Microarray/RNA-Seq) Knockdown->Off_Target Immune Immune Stimulation Assay (Cytokine Profiling) Knockdown->Immune Animal_Model Animal Model Dosing Knockdown->Animal_Model Efficacy In Vivo Efficacy Assessment (Target Gene/Protein Levels) Animal_Model->Efficacy

Figure 2. General experimental workflow for siRNA evaluation.

Experimental Protocols

Below are summarized methodologies for key experiments cited in the comparison of 2'-OMe and 2'-F modified siRNAs.

Serum Stability Assay

Objective: To assess the resistance of modified siRNAs to degradation by nucleases present in serum.

Methodology:

  • Preparation: Mix the siRNA (e.g., at a final concentration of 1-5 µM) with fetal bovine serum (FBS) or human serum to a final serum concentration of 50-95%.[17][18][19]

  • Incubation: Incubate the mixture at 37°C for various time points (e.g., 0, 1, 4, 8, 24, 48 hours).[17][18]

  • Sample Collection: At each time point, take an aliquot of the reaction and immediately stop the degradation, for example, by adding EDTA or freezing in liquid nitrogen.[19][20]

  • Analysis: Analyze the integrity of the siRNA using gel electrophoresis (e.g., 20% polyacrylamide gel) and visualize with a nucleic acid stain (e.g., SYBR Gold).[20] The disappearance of the full-length siRNA band over time indicates degradation.

In Vitro Gene Knockdown Assay

Objective: To quantify the gene silencing efficiency of modified siRNAs in a cell culture model.

Methodology:

  • Cell Culture: Plate cells (e.g., HeLa, HEK293) at a density that will result in 50-75% confluency at the time of transfection.[21]

  • Transfection: Prepare a complex of the siRNA and a transfection reagent (e.g., Lipofectamine, Oligofectamine) in serum-free medium according to the manufacturer's protocol.[21][22] Add the complex to the cells to achieve a final siRNA concentration typically in the nanomolar range (e.g., 1-100 nM).[21]

  • Incubation: Incubate the cells with the siRNA-transfection reagent complex for a specified period (e.g., 4-6 hours), after which fresh medium with serum can be added.[21] Continue incubation for 24-72 hours to allow for mRNA and protein turnover.[21][22]

  • Analysis of Knockdown:

    • mRNA Level: Harvest the cells, extract total RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of the target mRNA, normalized to a housekeeping gene.[23]

    • Protein Level: Lyse the cells and perform a Western blot to determine the level of the target protein, using an antibody specific to the protein of interest.[21]

Off-Target Effect Analysis via Microarray

Objective: To identify unintended changes in gene expression caused by the siRNA.

Methodology:

  • Experiment Setup: Transfect cells with the modified siRNA or a negative control siRNA as described in the in vitro knockdown protocol.[24][25]

  • RNA Extraction: At a suitable time point post-transfection (e.g., 48 hours), harvest the cells and extract high-quality total RNA.[26]

  • Microarray Hybridization: Label the extracted RNA and hybridize it to a microarray chip containing probes for a large portion of the transcriptome, following the manufacturer's instructions.[24][25]

  • Data Analysis: Scan the microarray and analyze the data to identify genes that are significantly up- or downregulated in the cells treated with the target-specific siRNA compared to the negative control.[25][27] Bioinformatic analysis can then be used to determine if the downregulated genes contain seed region complementarity to the siRNA.[25]

Immunostimulation Assay (Cytokine Profiling)

Objective: To measure the induction of inflammatory cytokines in response to siRNA delivery.

Methodology:

  • Cell Culture and Transfection: Use immune-competent cells, such as human peripheral blood mononuclear cells (PBMCs).[13] Transfect the cells with the modified siRNA using a suitable delivery vehicle.

  • Sample Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of key inflammatory cytokines (e.g., TNF-α, IFN-α, IL-6) in the supernatant using a multiplex cytokine assay (e.g., Bio-Plex assay) or individual ELISAs.[28][29]

  • Intracellular Staining (Optional): For a more detailed analysis of specific cell populations, intracellular cytokine staining followed by flow cytometry can be performed.[30] This involves fixing and permeabilizing the cells to allow antibodies to access intracellular cytokines.[30]

Conclusion

Both 2'-O-Methyl and 2'-Fluoro modifications are powerful tools for enhancing the therapeutic potential of siRNAs. The choice between them, or a combination thereof, will depend on the specific application and the desired balance between nuclease stability, silencing potency, off-target profile, and immunogenicity. 2'-F modifications often provide a slight edge in terms of maintaining or improving on-target activity, while 2'-OMe modifications are exceptionally effective at minimizing immune stimulation. As the field of RNAi therapeutics continues to advance, a thorough understanding of how these chemical modifications influence siRNA behavior is paramount for the successful development of safe and effective gene-silencing drugs.

References

Stability comparison of different 2'-O- modifications in RNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of modified RNA is paramount for the design and success of oligonucleotide-based therapeutics. This guide provides an objective comparison of the stability conferred by three common 2'-O- modifications: 2'-O-methyl (2'-OMe), 2'-O-methoxyethyl (2'-MOE), and 2'-fluoro (2'-F). The information herein is supported by experimental data to aid in the selection of the most appropriate modification for specific research and therapeutic applications.

The introduction of modifications at the 2'-hydroxyl group of the ribose sugar is a key strategy to enhance the properties of RNA-based drugs. These "second-generation" modifications significantly improve resistance to nuclease degradation and increase the thermal stability of RNA duplexes, leading to longer in vivo half-lives and improved efficacy.[1][2]

Comparative Stability Data

The stability of RNA oligonucleotides can be assessed through several key parameters: nuclease resistance, thermal stability (melting temperature, Tm), and in vivo stability. The following tables summarize the available quantitative data for 2'-OMe, 2'-MOE, and 2'-F modifications.

Nuclease Resistance

The introduction of 2'-O- modifications sterically hinders the approach of nucleases, thereby protecting the phosphodiester backbone from enzymatic cleavage. While direct comparative half-life data under identical conditions is sparse in the literature, the general consensus is that all three modifications significantly increase nuclease resistance compared to unmodified RNA. Among them, 2'-MOE is widely recognized for conferring the highest level of nuclease resistance.

ModificationRelative Nuclease ResistanceNotes
Unmodified RNA LowRapidly degraded by endo- and exonucleases.
2'-O-methyl (2'-OMe) HighProvides good protection against nuclease degradation.[3]
2'-O-methoxyethyl (2'-MOE) Very HighThe larger methoxyethyl group offers superior steric hindrance, leading to exceptional nuclease resistance in plasma and tissues.[2][4]
2'-fluoro (2'-F) HighThe electronegative fluorine atom enhances stability and confers significant nuclease resistance.[5][6]
Thermal Stability (Melting Temperature, Tm)

The melting temperature (Tm) is the temperature at which half of the double-stranded RNA duplex dissociates into single strands. A higher Tm indicates greater thermodynamic stability and binding affinity to the target sequence. The 2'-O- modifications generally increase the Tm of RNA duplexes.

The following table presents the approximate increase in Tm per modification, as this value is more consistently reported in the literature than absolute Tm values for a specific sequence.

ModificationApproximate ΔTm per modification (°C)Reference
2'-O-methyl (2'-OMe) +1.3[6]
2'-O-methoxyethyl (2'-MOE) +0.9 to +1.6[2]
2'-fluoro (2'-F) +1.8[6]

Note: The actual Tm is dependent on the sequence, length of the oligonucleotide, salt concentration, and other experimental conditions.

In Vivo Stability & Pharmacokinetics

The enhanced nuclease resistance and binding affinity of 2'-O- modified oligonucleotides translate to improved in vivo stability and favorable pharmacokinetic profiles. Oligonucleotides with these modifications, particularly when combined with a phosphorothioate (B77711) (PS) backbone, exhibit longer tissue half-lives.[2][7] 2'-MOE modified oligonucleotides, in particular, have been extensively studied and demonstrate excellent in vivo stability.[4][8]

ModificationIn Vivo Half-lifeKey Pharmacokinetic Features
2'-O-methyl (2'-OMe) IncreasedImproved in vivo stability compared to unmodified RNA.
2'-O-methoxyethyl (2'-MOE) Significantly IncreasedLong tissue half-lives, with studies in mice, monkeys, and humans showing favorable pharmacokinetics.[7][8] They are resistant to metabolism in both plasma and tissues.[4]
2'-fluoro (2'-F) IncreasedContributes to enhanced in vivo stability.

Experimental Protocols

Accurate assessment of oligonucleotide stability is crucial. Below are detailed methodologies for key experiments.

Serum Stability Assay

This assay evaluates the resistance of modified oligonucleotides to degradation by nucleases present in serum.

Materials:

  • Modified RNA oligonucleotide duplex (50 pmol)

  • Fetal Bovine Serum (FBS) or human serum

  • Nuclease-free water

  • 10x Annealing Buffer (e.g., 100 mM potassium acetate, 30 mM HEPES-KOH pH 7.4, 2 mM magnesium acetate)

  • Polyacrylamide gel (15%)

  • Gel loading buffer (e.g., 9 M urea, 15% glycerol)

  • Staining agent (e.g., SYBR Gold)

  • Incubator at 37°C

  • Gel electrophoresis system and imaging equipment

Procedure: [5][9]

  • Oligonucleotide Duplex Preparation:

    • Resuspend single-stranded sense and antisense oligonucleotides to a concentration of 200 µM in nuclease-free water.

    • In a microcentrifuge tube, combine 10 µL of the sense strand, 10 µL of the antisense strand, 5 µL of 10x annealing buffer, and 25 µL of nuclease-free water for a final duplex concentration of 40 µM.

    • Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.

  • Incubation with Serum:

    • Prepare a 10 µL reaction mixture containing 50 pmol of the oligonucleotide duplex and 50% FBS.

    • Incubate the reaction at 37°C.

    • Collect samples at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Quenching and Sample Preparation:

    • At each time point, mix an 8 µL aliquot of the reaction with 8 µL of a stopping solution (e.g., 9 M urea, 15% glycerol) and place it on ice to quench the degradation process.[10]

  • Gel Electrophoresis and Analysis:

    • Load the samples onto a 15% polyacrylamide gel.

    • Run the gel to separate the intact oligonucleotide from degraded fragments.

    • Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize the bands using a gel imaging system.

    • Quantify the intensity of the band corresponding to the intact oligonucleotide at each time point to determine the rate of degradation and the oligonucleotide's half-life in serum.

Thermal Denaturation (Tm) Determination by UV Spectrophotometry

This method determines the melting temperature (Tm) of an RNA duplex by measuring the change in UV absorbance at 260 nm as a function of temperature.

Materials:

  • Modified RNA oligonucleotide duplex

  • Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • UV-Vis spectrophotometer with a temperature controller (Peltier)

  • Quartz cuvettes

Procedure: [11][12][13]

  • Sample Preparation:

    • Prepare solutions of the oligonucleotide duplex at different concentrations (e.g., 4, 8, 20, 40 µM) in the melting buffer.

  • UV-Vis Measurement:

    • Place the sample in a quartz cuvette inside the spectrophotometer.

    • Equilibrate the sample at a low starting temperature (e.g., 20°C).

    • Slowly increase the temperature at a constant rate (e.g., 0.5°C/minute) up to a high final temperature (e.g., 95°C).

    • Continuously monitor and record the absorbance at 260 nm.

  • Data Analysis:

    • Plot the absorbance at 260 nm against the temperature to obtain a melting curve.

    • The Tm is the temperature at which the absorbance is halfway between the initial (double-stranded) and final (single-stranded) absorbance values. This corresponds to the peak of the first derivative of the melting curve.

    • Thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) can be calculated from the shape of the melting curve and by analyzing the Tm at different oligonucleotide concentrations.

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the stability assessment experiments described above.

Serum_Stability_Assay_Workflow cluster_prep 1. Oligo Duplex Preparation cluster_incubation 2. Serum Incubation cluster_analysis 3. Analysis cluster_result 4. Result ssRNA Single-stranded RNA (Sense & Antisense) annealing Annealing (95°C -> RT) ssRNA->annealing duplex Modified RNA Duplex annealing->duplex incubation Incubate with Serum (37°C) duplex->incubation sampling Collect Samples (Time Points) incubation->sampling quenching Quench Reaction sampling->quenching gel PAGE quenching->gel staining Stain Gel gel->staining imaging Image & Quantify staining->imaging result Determine Half-life imaging->result

Caption: Workflow for Serum Stability Assay.

Tm_Determination_Workflow cluster_prep 1. Sample Preparation cluster_measurement 2. UV Spectrophotometry cluster_analysis 3. Data Analysis cluster_result 4. Result duplex Modified RNA Duplex sample Prepare Sample (Varying Concentrations) duplex->sample buffer Melting Buffer buffer->sample spectro UV-Vis Spectrophotometer with Temp. Control sample->spectro ramp Temperature Ramp (e.g., 20°C -> 95°C) spectro->ramp measure Measure Absorbance (260 nm) ramp->measure curve Generate Melting Curve (Abs vs. Temp) measure->curve tm_calc Calculate Tm (First Derivative) curve->tm_calc thermo Determine Thermodynamic Parameters (ΔH°, ΔS°) tm_calc->thermo result Thermal Stability Profile thermo->result

Caption: Workflow for Tm Determination.

Conclusion

The choice of a 2'-O- modification is a critical decision in the design of RNA therapeutics. 2'-O-methyl, 2'-O-methoxyethyl, and 2'-fluoro modifications all offer significant advantages in terms of nuclease resistance and thermal stability over unmodified RNA. 2'-MOE modifications generally provide the highest level of nuclease resistance, making them a popular choice for in vivo applications. 2'-F modifications tend to provide the greatest increase in thermal stability per modification. The selection of the optimal modification will depend on the specific application, balancing the need for stability, binding affinity, and potential off-target effects. The experimental protocols and comparative data provided in this guide serve as a valuable resource for making informed decisions in the development of next-generation RNA-based therapies.

References

A Head-to-Head Battle for Stability: Comparing Nuclease Resistance of Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of oligonucleotide therapeutics, enhancing nuclease resistance is a paramount concern. Unmodified oligonucleotides are swiftly degraded by endogenous nucleases, limiting their therapeutic efficacy. To counteract this, various chemical modifications have been developed. This guide provides an objective comparison of the performance of common oligonucleotide modifications in resisting nuclease degradation, supported by experimental data and detailed protocols.

Quantitative Comparison of Nuclease Resistance

The stability of modified oligonucleotides is often assessed by measuring their half-life in the presence of nucleases, typically in human serum which mimics in vivo conditions. The following table summarizes the nuclease resistance of several common modifications.

ModificationHalf-life in Human Serum (t½)Fold Increase in Stability (approx.)Key Characteristics
Unmodified Oligodeoxynucleotide~1.5 hours[1]1xHighly susceptible to degradation by endo- and exonucleases.[2]
Phosphorothioate (PS)~10 hours[1]~6.7xBackbone modification where a non-bridging oxygen is replaced by sulfur.[3] Provides broad protection against nucleases.[3] The Sp stereoisomer generally shows greater resistance.[3]
2'-O-Methyl (2'-OMe)~12 hours[1]~8xModification of the ribose sugar that provides steric hindrance against nuclease attack.[3] Particularly effective against endonucleases.[3]
Locked Nucleic Acid (LNA)~15 - 28 hours[1]~10x - 18.7xA conformationally restricted nucleotide modification that significantly enhances stability and binding affinity.[1]

Delving into the Modifications: Mechanisms of Protection

The enhanced stability of modified oligonucleotides stems from distinct chemical strategies that thwart nuclease activity.

Phosphorothioate (PS) modification involves the replacement of a non-bridging oxygen atom with a sulfur atom in the phosphate (B84403) backbone of the oligonucleotide.[3] This alteration renders the internucleotide linkage more resistant to the hydrolytic activity of nucleases.[3] To effectively inhibit exonuclease activity, it is often recommended to incorporate at least three PS bonds at both the 5' and 3' ends of the oligonucleotide.[2]

2'-O-Methyl (2'-OMe) modification , a naturally occurring modification found in RNA, involves the addition of a methyl group to the 2'-hydroxyl position of the ribose sugar.[3] This modification provides steric hindrance, effectively shielding the phosphodiester bond from nuclease attack.[3] While it offers protection against single-stranded endonucleases, it is less effective against exonucleases, often necessitating the use of end-capping strategies.[3] DNA oligonucleotides incorporating 2'-OMe modifications have been shown to be 5- to 10-fold less susceptible to DNases compared to their unmodified counterparts.[2]

Locked Nucleic Acid (LNA) modifications introduce a methylene (B1212753) bridge that connects the 2' oxygen to the 4' carbon of the ribose sugar. This "locks" the sugar in an A-form helix, which is less favorable for nuclease binding and cleavage. This conformational rigidity not only enhances nuclease resistance but also increases the binding affinity of the oligonucleotide to its target.[1]

Experimental Protocols

A standardized and reproducible method for assessing the nuclease resistance of modified oligonucleotides is crucial for comparative studies. The following protocols outline a typical serum stability assay followed by analysis using denaturing polyacrylamide gel electrophoresis (PAGE).

Serum Stability Assay

This protocol is designed to assess the degradation of oligonucleotides in a biologically relevant medium.

Materials:

  • Modified and unmodified oligonucleotides (5'-labeled with a fluorescent dye, e.g., FAM)

  • Human Serum (or Fetal Bovine Serum, FBS)

  • Nuclease-free water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Loading buffer (e.g., 2X Formamide loading dye)

  • Incubator or water bath at 37°C

  • Microcentrifuge tubes

Procedure:

  • Preparation of Oligonucleotide Solutions: Dissolve the lyophilized oligonucleotides in nuclease-free water to a stock concentration of 100 µM. Further dilute the stock to a working concentration of 10 µM in PBS.

  • Incubation with Serum:

    • For each time point (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), prepare a reaction tube.

    • To each tube, add 18 µL of human serum.

    • Add 2 µL of the 10 µM oligonucleotide solution to the serum to achieve a final concentration of 1 µM.

    • Gently mix by pipetting and incubate the tubes at 37°C.

  • Quenching the Reaction:

    • At each designated time point, remove the corresponding tube from the incubator.

    • Immediately add 20 µL of loading buffer to the tube to stop the nuclease activity.

    • Vortex briefly and store the samples at -20°C until analysis.

Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

This method is used to separate the intact oligonucleotide from its degradation products based on size.

Materials:

  • Acrylamide/Bis-acrylamide solution (e.g., 19:1)

  • Urea

  • 10X TBE buffer (Tris-borate-EDTA)

  • Ammonium persulfate (APS), 10% solution

  • Tetramethylethylenediamine (TEMED)

  • Gel casting apparatus

  • Electrophoresis power supply and tank

  • Fluorescent gel imager

Procedure:

  • Gel Preparation (e.g., 15% Polyacrylamide, 7M Urea):

    • In a fume hood, prepare the gel solution by mixing the acrylamide/bis-acrylamide solution, urea, 10X TBE buffer, and nuclease-free water.

    • Degas the solution for 15-20 minutes.

    • Add 10% APS and TEMED to initiate polymerization.

    • Quickly pour the solution into the gel casting apparatus and insert the comb. Allow the gel to polymerize for at least 1 hour.

  • Electrophoresis:

    • Assemble the gel in the electrophoresis tank and fill the upper and lower chambers with 1X TBE buffer.

    • Remove the comb carefully.

    • Heat the collected samples from the serum stability assay at 95°C for 5 minutes and then place them on ice.

    • Load equal volumes of each sample into the wells of the gel.

    • Run the gel at a constant voltage (e.g., 150-200V) until the tracking dye reaches the bottom of the gel.

  • Visualization and Quantification:

    • Carefully remove the gel from the apparatus.

    • Visualize the fluorescently labeled oligonucleotides using a gel imager.

    • Quantify the intensity of the band corresponding to the full-length oligonucleotide for each time point.

    • Calculate the percentage of intact oligonucleotide at each time point relative to the 0-hour time point.

    • The half-life (t½) can be determined by plotting the percentage of intact oligonucleotide versus time and fitting the data to a one-phase decay model.

Visualizing the Process and Comparison

To better understand the experimental workflow and the logical relationship between different modifications, the following diagrams are provided.

Experimental_Workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Oligo Modified Oligonucleotide (5'-FAM labeled) Incubate Incubate at 37°C (Multiple Time Points) Oligo->Incubate Serum Human Serum Serum->Incubate Quench Quench Reaction (Add Loading Buffer) Incubate->Quench PAGE Denaturing PAGE Quench->PAGE Visualize Fluorescent Gel Imaging PAGE->Visualize Quantify Quantify Band Intensity Visualize->Quantify HalfLife Calculate Half-life (t½) Quantify->HalfLife

Experimental workflow for nuclease resistance assay.

Nuclease_Resistance_Comparison cluster_legend Relative Nuclease Resistance Unmodified Unmodified PS Phosphorothioate (PS) Unmodified->PS Increased Resistance OMe 2'-O-Methyl (2'-OMe) PS->OMe Further Increased Resistance LNA Locked Nucleic Acid (LNA) OMe->LNA Highest Resistance Low Low High High

Relative nuclease resistance of modified oligonucleotides.

References

2'-O-Methylated siRNA: A Comparative Guide to Enhanced Gene Silencing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and specific gene silencing tools is paramount. Small interfering RNAs (siRNAs) have emerged as a powerful technology, yet their unmodified forms face challenges such as instability and off-target effects. Chemical modifications, particularly 2'-O-methylation, have proven instrumental in overcoming these hurdles. This guide provides an objective comparison of 2'-O-methylated siRNA with other alternatives, supported by experimental data, detailed protocols, and visual workflows to inform your research and development efforts.

Enhanced Efficacy and Reduced Off-Target Effects

A primary advantage of 2'-O-methyl (2'-OMe) modification is its ability to significantly reduce off-target gene silencing without compromising on-target efficacy.[1][2][3] Off-target effects, a major concern in RNAi experiments, arise from the siRNA guide strand binding to and silencing unintended mRNAs with partial complementarity. Studies have shown that strategic placement of 2'-OMe modifications, particularly within the "seed region" (positions 2-8 of the guide strand), sterically hinders the binding to off-target transcripts.[2]

Impact on Stability and In Vivo Performance

Unmodified siRNAs are susceptible to degradation by nucleases present in serum and within cells, limiting their therapeutic potential.[5][6] The 2'-O-methyl modification provides a protective shield against these enzymes, thereby increasing the stability and bioavailability of the siRNA molecule.[4][5] This enhanced stability is a critical feature for in vivo applications, where the siRNA must remain intact to reach its target tissue and exert its gene-silencing effect.

Furthermore, combining 2'-O-methyl modifications with other chemical alterations, such as phosphorothioate (B77711) (PS) linkages and 2'-fluoro (2'-F) modifications, can further enhance the stability and overall performance of siRNAs.[7][8] For instance, the FDA-approved siRNA drug Patisiran (Onpattro) incorporates both 2'-O-methyl and 2'-fluoro modifications to improve its stability and efficacy.[5][7]

Comparative Performance of 2'-O-Methylated siRNA

To provide a clear comparison, the following tables summarize quantitative data from various studies, highlighting the efficacy of 2'-O-methylated siRNA in different contexts.

Modification StrategyTarget GeneOn-Target Silencing EfficiencyOff-Target Silencing ReductionReference
Unmodified siRNAVariousHigh-[1]
2'-OMe at position 2 of guide strandVariousUnaffected~66%[1]
2'-OMe in seed region (positions 2-8)CM targetSimilar to unmodifiedSignificantly reduced[2]
Fully 2'-OMe modified sense strandPTENComparable to unmodifiedNot specified[9]
Alternating 2'-F and 2'-OMeHTT, sFLT1Efficient RISC loading and target cleavageNot specified[8]
siRNA ModificationIC50 (Concentration for 50% Inhibition)NotesReference
5' A ApoB-targeting siRNA> 0.1 mg/kgReduced ApoB mRNA by ~50% at 0.1 mg/kg.[7]
5' 6-mCEPh-purine ApoB-targeting siRNA< 0.1 mg/kgReduced ApoB mRNA by ~80% at 0.1 mg/kg.[7]
20-nt guide strand with 3' terminal 2'-OMeIncreased IC50 (1.2- to 1.9-fold)Negative impact on activity for >60% of sequences tested.[10]

Experimental Protocols

Reproducibility is key in scientific research. Below are detailed methodologies for key experiments involving siRNA-mediated gene silencing.

In Vitro siRNA Transfection and Gene Silencing Assay

This protocol outlines the steps for transfecting cells with siRNA and assessing the subsequent gene knockdown.

  • Cell Seeding: Plate cells in a 6-well plate at a density of 2 x 10^5 cells per well in 2 ml of antibiotic-free normal growth medium. Incubate at 37°C in a CO2 incubator until cells are 60-80% confluent.[11]

  • siRNA Preparation:

    • Solution A: Dilute 20-80 pmol of the siRNA duplex into 100 µl of siRNA Transfection Medium.[11]

    • Solution B: Dilute 2-8 µl of a suitable transfection reagent into 100 µl of siRNA Transfection Medium.[11]

  • Complex Formation: Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature.[11]

  • Transfection: Wash the cells once with 2 ml of siRNA Transfection Medium. Aspirate the medium and add the siRNA-transfection reagent complex to the cells.[11]

  • Incubation: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator. Afterwards, add 1 ml of normal growth medium containing 2x the normal serum and antibiotic concentration without removing the transfection mixture.[11]

  • Post-Transfection: After an additional 18-24 hours, aspirate the medium and replace it with fresh 1x normal growth medium.[11]

In Vivo siRNA Delivery and Efficacy Assessment

This protocol describes a general workflow for evaluating siRNA efficacy in an animal model.

  • siRNA Formulation: For in vivo delivery, siRNAs are often formulated in lipid nanoparticles (LNPs) or conjugated to targeting ligands like N-acetylgalactosamine (GalNAc) for liver-specific delivery.[4][7]

  • Animal Dosing: Administer the formulated siRNA to the animal model (e.g., mice) via an appropriate route, such as intravenous injection. Doses can range from 0.03 to 0.3 mg siRNA/kg.[7]

  • Tissue Collection: At specified time points (e.g., 2 and 7 days post-administration), euthanize the animals and collect the target tissues (e.g., liver).[7]

  • mRNA Analysis: Extract total RNA from the collected tissues and perform quantitative real-time RT-PCR to measure the levels of the target mRNA.[7]

  • Data Analysis: Compare the target mRNA levels in the treated groups to a control group (e.g., saline-treated) to determine the percentage of gene silencing.[7]

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the RNAi signaling pathway and a typical experimental workflow.

RNAi_Pathway siRNA siRNA Duplex RISC_loading RISC Loading siRNA->RISC_loading Enters cell Passenger_strand Passenger Strand (Sense) RISC_loading->Passenger_strand Unwinding Guide_strand Guide Strand (Antisense) RISC_loading->Guide_strand Degradation mRNA Degradation Passenger_strand->Degradation Degraded RISC Active RISC Guide_strand->RISC Incorporated into Cleavage mRNA Cleavage RISC->Cleavage Binds to mRNA Target mRNA mRNA->Cleavage Cleavage->Degradation Leads to Silencing Gene Silencing Degradation->Silencing

Caption: The RNA interference (RNAi) signaling pathway.

Experimental_Workflow start Start design_siRNA 1. Design & Synthesize (Unmodified vs. 2'-OMe siRNA) start->design_siRNA cell_culture 2. Cell Culture & Seeding design_siRNA->cell_culture transfection 3. siRNA Transfection cell_culture->transfection incubation 4. Incubation (24-72h) transfection->incubation analysis 5. Analysis incubation->analysis qpcr qPCR (mRNA levels) analysis->qpcr western Western Blot (Protein levels) analysis->western data_analysis 6. Data Analysis & Comparison qpcr->data_analysis western->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for comparing siRNA efficacy.

References

Benchmarking DMT-2'O-Methyl-rC(tac) Against Other Cytidine Phosphoramidites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of therapeutic and research-grade oligonucleotides, the choice of phosphoramidite (B1245037) building blocks is critical to ensure high coupling efficiency, purity of the final product, and desired biological properties such as nuclease resistance. This guide provides a comparative analysis of DMT-2'O-Methyl-rC(tac) phosphoramidite against other commonly used cytidine (B196190) phosphoramidites, with a focus on performance metrics and supporting experimental data.

Introduction to 2'-O-Methyl Cytidine Phosphoramidites

The 2'-O-Methyl (2'-OMe) modification on the ribose sugar of a nucleotide is a key chemical feature that enhances the stability of RNA oligonucleotides against nuclease degradation.[1][2][3] This modification also increases the binding affinity of the oligonucleotide to its complementary RNA target.[4] To prevent unwanted side reactions during automated solid-phase oligonucleotide synthesis, the exocyclic amine of the cytidine base must be protected.[5] Different protecting groups offer varying lability and can influence the overall efficiency and purity of the synthesis. This guide focuses on comparing the performance of DMT-2'O-Methyl-rC bearing the tert-butylphenoxyacetyl (tac) protecting group against those with the more conventional acetyl (Ac) group.

Performance Comparison

Performance MetricDMT-2'O-Methyl-rC(tac)DMT-2'O-Methyl-rC(Ac)Other 2'-Modified Cytidines (e.g., 2'-MOE)
Coupling Efficiency High (>99%)[6]High (>99%)High
Deprotection Time Ultra-fast (minutes)[5]Standard (hours)Standard to Fast
Nuclease Resistance High[1][2][3]High[1][2][3]Very High
Final Purity HighHighHigh

Experimental Data and Protocols

To provide a framework for researchers to conduct their own benchmarking studies, detailed experimental protocols for key performance indicators are provided below.

Coupling Efficiency Assessment

The coupling efficiency of a phosphoramidite is a measure of how effectively it is added to the growing oligonucleotide chain during synthesis. Even small differences in coupling efficiency can have a significant impact on the yield of the full-length product, especially for longer oligonucleotides.[7]

Experimental Protocol:

  • Oligonucleotide Synthesis: Synthesize a short, defined oligonucleotide sequence (e.g., a 10-mer) on a solid support using an automated DNA/RNA synthesizer. Incorporate the cytidine phosphoramidite to be tested at a specific position in the sequence.

  • Trityl Cation Monitoring: During each coupling cycle, the dimethoxytrityl (DMT) group is cleaved from the 5'-hydroxyl of the newly added nucleotide. The resulting trityl cation has a strong absorbance at 498 nm. The absorbance is measured and used to calculate the stepwise coupling efficiency.

  • Calculation: The coupling efficiency is calculated as the ratio of the absorbance of the current trityl cation release to the absorbance of the previous trityl cation release. An average coupling efficiency is then determined over the entire synthesis.

Visualization of the Oligonucleotide Synthesis Cycle:

Oligonucleotide_Synthesis_Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Unreacted 5'-OH Blockage) Coupling->Capping Forms Phosphite Triester Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Prevents Deletions Oxidation->Deblocking Stabilizes Backbone

A simplified workflow of the four main steps in one cycle of solid-phase oligonucleotide synthesis.
Deprotection Kinetics

The lability of the base protecting group is a crucial factor, especially for the synthesis of sensitive oligonucleotides containing labels or other modifications that may be degraded by harsh deprotection conditions. The 'tac' group is designed for rapid removal under mild basic conditions.[5]

Experimental Protocol:

  • Synthesize Test Oligonucleotides: Synthesize identical short oligonucleotides containing either DMT-2'O-Methyl-rC(tac) or DMT-2'O-Methyl-rC(Ac).

  • Deprotection: Cleave the oligonucleotides from the solid support and subject them to standard deprotection conditions (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA)) at a specific temperature (e.g., 55°C).

  • Time-Course Analysis: Take aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • HPLC Analysis: Analyze each aliquot by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of fully deprotected oligonucleotide versus the amount of partially protected species.

  • Kinetic Profile: Plot the percentage of fully deprotected oligonucleotide against time to determine the deprotection kinetics for each protecting group.

Nuclease Resistance Assay

The 2'-O-Methyl modification significantly enhances the resistance of oligonucleotides to degradation by nucleases present in biological fluids.[1][2][3]

Experimental Protocol:

  • Oligonucleotide Preparation: Prepare solutions of the purified test oligonucleotides (e.g., a 20-mer) at a known concentration.

  • Nuclease Digestion: Incubate the oligonucleotides with a nuclease solution (e.g., snake venom phosphodiesterase or S1 nuclease) at a specific temperature (e.g., 37°C).

  • Time-Course Sampling: At various time points (e.g., 0, 30, 60, 120, 240 minutes), take aliquots of the reaction and quench the enzymatic activity (e.g., by adding a chelating agent like EDTA and heating).

  • Analysis: Analyze the samples by polyacrylamide gel electrophoresis (PAGE) or ion-exchange HPLC to visualize and quantify the amount of full-length, intact oligonucleotide remaining.

  • Data Analysis: Plot the percentage of intact oligonucleotide against time to compare the nuclease resistance of the different modified oligonucleotides.

Visualization of the Nuclease Resistance Assay Workflow:

Nuclease_Resistance_Assay Start Oligonucleotide Incubation with Nuclease Timepoints Aliquots Taken at Various Time Points Start->Timepoints Quench Enzymatic Reaction Quenched Timepoints->Quench Analysis Analysis by PAGE or HPLC Quench->Analysis Result Quantification of Intact Oligonucleotide Analysis->Result

A flowchart outlining the key steps in a nuclease resistance assay.
Purity and Integrity Analysis

The final purity and integrity of the synthesized oligonucleotides are paramount for their application. HPLC and mass spectrometry are the gold-standard techniques for these assessments.

Experimental Protocol - HPLC Analysis:

  • Sample Preparation: Dissolve the crude or purified oligonucleotide in an appropriate buffer.

  • Chromatography: Inject the sample onto an ion-pair reverse-phase (IP-RP) or anion-exchange (AEX) HPLC column.[8]

  • Elution: Elute the oligonucleotide using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer containing an ion-pairing agent.

  • Detection: Monitor the elution profile using a UV detector at 260 nm.

  • Purity Assessment: The purity is determined by integrating the area of the main peak corresponding to the full-length product and expressing it as a percentage of the total peak area.[8]

Experimental Protocol - Mass Spectrometry Analysis:

  • Sample Preparation: Desalt the purified oligonucleotide sample.

  • Ionization: Introduce the sample into a mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).[9]

  • Mass Analysis: Measure the mass-to-charge ratio (m/z) of the oligonucleotide ions.

  • Data Deconvolution: Deconvolute the resulting mass spectrum to determine the molecular weight of the oligonucleotide.

  • Integrity Confirmation: Compare the experimentally determined molecular weight with the theoretical calculated mass of the desired oligonucleotide sequence to confirm its identity and integrity.[9][10]

Visualization of the Oligonucleotide Analysis Workflow:

Oligo_Analysis_Workflow Crude_Oligo Crude Oligonucleotide Purification Purification (e.g., HPLC) Crude_Oligo->Purification Purity_Check Purity Analysis (Analytical HPLC) Purification->Purity_Check Integrity_Check Integrity Confirmation (Mass Spectrometry) Purification->Integrity_Check Final_Product Pure, Intact Oligonucleotide Purity_Check->Final_Product Integrity_Check->Final_Product

A workflow diagram for the purification and analysis of synthetic oligonucleotides.

Conclusion

The choice between DMT-2'O-Methyl-rC(tac) and other cytidine phosphoramidites depends on the specific requirements of the oligonucleotide being synthesized. The 'tac' protecting group offers the significant advantage of ultra-fast deprotection, which is particularly beneficial for high-throughput synthesis and for oligonucleotides containing sensitive modifications.[5] While the coupling efficiencies and the resulting nuclease resistance of oligonucleotides containing either 'tac' or 'Ac' protected 2'-OMe-rC are expected to be comparably high, the milder deprotection conditions associated with the 'tac' group can lead to higher purity of the final product by minimizing side reactions. For applications requiring the highest level of nuclease resistance, other 2'-modifications such as 2'-MOE may be considered. Researchers are encouraged to use the provided protocols to perform their own in-house comparisons to determine the optimal phosphoramidite for their specific applications.

References

The Impact of 2'-O-Methylation on In Vitro RNA Characterization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of RNA molecules is paramount for enhancing their therapeutic potential. Among the arsenal (B13267) of chemical alterations, 2'-O-methylation of the ribose sugar, specifically at the cytidine (B196190) nucleotide (2'-O-methyl-rC), offers a compelling balance of improved stability and biological compatibility. This guide provides an objective comparison of RNA containing 2'-O-methyl-rC against unmodified RNA and other common modifications, supported by experimental data to inform the selection of optimal RNA chemistries for in vitro applications.

The introduction of a methyl group at the 2'-hydroxyl position of the ribose in RNA imparts significant changes to its physicochemical properties. This modification is a key player in the development of RNA-based therapeutics, including antisense oligonucleotides and siRNAs, primarily by enhancing resistance to nuclease degradation and increasing the thermal stability of RNA duplexes.[1]

Performance Comparison of RNA Modifications

The in vitro performance of RNA containing 2'-O-methyl-rC is best understood in the context of its alternatives. This section provides a comparative analysis of key performance indicators: thermal stability, nuclease resistance, and in vitro translation efficiency.

Thermal Stability of RNA Duplexes

The thermal stability of an RNA duplex, often quantified by its melting temperature (Tm), is a critical factor for the efficacy of many RNA-based applications. The 2'-O-methyl modification is known to increase the Tm of RNA:RNA duplexes. The following table summarizes the comparative thermal stability of various RNA modifications.

ModificationChange in Melting Temperature (ΔTm) per Modification (°C)Relative Stability Ranking
Unmodified RNABaseline1 (Least Stable)
Phosphorothioate (B77711) (PS)-0.5 to -1.52
2'-O-Methyl (2'-OMe) +1.0 to +2.0 3
2'-Fluoro (2'-F)+1.0 to +2.03
Locked Nucleic Acid (LNA)+1.5 to +4.04 (Most Stable)

Data compiled from multiple sources. The exact ΔTm can vary depending on the sequence context and experimental conditions.[2][3][4]

LNA modifications provide the most significant increase in thermal stability, followed by 2'-O-methyl and 2'-fluoro modifications, which offer comparable enhancements.[2][4] Phosphorothioate linkages, while beneficial for nuclease resistance, generally lead to a decrease in thermal stability.[2][3]

Nuclease Resistance

The susceptibility of RNA to degradation by cellular nucleases is a major hurdle in its therapeutic application. Chemical modifications are crucial for extending the half-life of RNA molecules.

ModificationRelative Nuclease ResistanceHalf-life in Human Serum
Unmodified RNAVery Low< 15-30 minutes
2'-O-Methyl (2'-OMe) Moderate ~12 hours (as a gapmer)
Phosphorothioate (PS)High~10 hours (as a gapmer)
2'-Fluoro (2'-F)Moderate to HighNot readily available in a comparable format
Locked Nucleic Acid (LNA)Very High~15 hours (as a gapmer)

Data compiled from multiple sources. Half-life can vary significantly based on the number and position of modifications, and the specific nuclease.[2][5]

LNA modifications offer the highest level of nuclease resistance, followed by phosphorothioates and 2'-O-methyl modifications.[2] While 2'-O-methylation provides substantial protection against single-stranded endonucleases, it is less effective against exonucleases, often necessitating the inclusion of phosphorothioate linkages at the termini of the oligonucleotide for complete protection.[1][5]

In Vitro Translation Efficiency

For messenger RNA (mRNA)-based therapeutics, the efficiency of protein translation is a critical determinant of efficacy. The impact of modifications on the translational machinery is a key consideration.

Modification in Coding RegionEffect on Protein Yield
Unmodified RNABaseline
2'-O-Methyl (2'-OMe) Can decrease translation efficiency
2'-Fluoro (2'-F)Can decrease translation efficiency
Locked Nucleic Acid (LNA)Likely to inhibit translation
Phosphorothioate (PS)Generally well-tolerated

Internal 2'-O-methylation within the coding region of an mRNA can disrupt the decoding process by the ribosome, leading to a decrease in protein synthesis.[6][7] The extent of this inhibition can be cell-type specific.[6][7][8] Modifications to the 5' cap structure, including 2'-O-methylation, can also influence translation initiation and protein production levels in a cell-specific manner.[6][7][8]

Experimental Protocols

To enable a thorough in vitro characterization of RNA containing 2'-O-methyl-rC and its alternatives, detailed experimental protocols are essential.

Thermal Denaturation Analysis

This protocol outlines the determination of the melting temperature (Tm) of RNA duplexes using UV-Vis spectrophotometry.

Thermal_Denaturation_Workflow cluster_prep Sample Preparation cluster_measurement UV-Vis Measurement cluster_analysis Data Analysis Oligo_Prep Prepare equimolar concentrations of complementary RNA strands Annealing_Buffer Add annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl) Oligo_Prep->Annealing_Buffer Annealing Heat to 95°C for 5 min, then cool slowly to room temperature Annealing_Buffer->Annealing Spectrophotometer Place sample in a temperature-controlled UV-Vis spectrophotometer Annealing->Spectrophotometer Heating Increase temperature gradually (e.g., 1°C/min from 20°C to 95°C) Spectrophotometer->Heating Absorbance Monitor absorbance at 260 nm Heating->Absorbance Melting_Curve Plot absorbance vs. temperature to generate a melting curve Absorbance->Melting_Curve Tm_Determination Determine the Tm as the temperature at the midpoint of the transition Melting_Curve->Tm_Determination

Figure 1. Workflow for thermal denaturation analysis of RNA duplexes.

Nuclease Resistance Assay

This protocol describes a method to assess the stability of modified RNA oligonucleotides in the presence of nucleases.

Nuclease_Resistance_Workflow cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Oligo_Incubation Incubate 5'-radiolabeled RNA oligonucleotide with nuclease (e.g., snake venom phosphodiesterase) in appropriate buffer Time_Points Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 min) Oligo_Incubation->Time_Points Quench Quench the reaction (e.g., by adding EDTA and heating) Time_Points->Quench Gel_Electrophoresis Separate RNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE) Quench->Gel_Electrophoresis Autoradiography Visualize bands by autoradiography Gel_Electrophoresis->Autoradiography Quantification Quantify the intensity of the full-length RNA band at each time point Autoradiography->Quantification Half_Life Calculate the half-life (t1/2) of the oligonucleotide Quantification->Half_Life

Figure 2. Experimental workflow for a nuclease resistance assay.

In Vitro Translation Assay

This protocol provides a general workflow for assessing the translation efficiency of modified mRNA.

In_Vitro_Translation_Workflow cluster_reaction Translation Reaction cluster_analysis Analysis of Protein Product cluster_comparison Comparison Reaction_Setup Set up in vitro translation reaction with: - Modified mRNA template - Cell-free extract (e.g., rabbit reticulocyte lysate) - Amino acids (including a labeled one, e.g., [35S]-methionine) - Energy source (ATP, GTP) Incubation Incubate at the optimal temperature (e.g., 30-37°C) for a defined time Reaction_Setup->Incubation SDS_PAGE Separate the translated proteins by SDS-PAGE Incubation->SDS_PAGE Detection Detect the labeled protein by autoradiography or western blot SDS_PAGE->Detection Quantification Quantify the amount of synthesized protein Detection->Quantification Relative_Efficiency Compare protein yield from modified mRNA to that from unmodified mRNA Quantification->Relative_Efficiency

Figure 3. Workflow for an in vitro translation assay.

Conclusion

The in vitro characterization of RNA containing 2'-O-methyl-rC reveals a modification that significantly enhances thermal stability and nuclease resistance compared to unmodified RNA. While it may not provide the absolute highest stability or resistance compared to LNA, it offers a substantial improvement without the potential for the significant toxicity sometimes associated with extensive phosphorothioate modification. However, for applications requiring high levels of protein expression from an mRNA template, the potential for 2'-O-methylation within the coding sequence to reduce translation efficiency must be carefully considered. The choice of RNA modification is therefore a strategic one, balancing the need for stability with the specific functional requirements of the in vitro application. This guide provides the foundational data and protocols to aid researchers in making informed decisions for the rational design of effective RNA molecules.

References

A Researcher's Guide to the Structural Analysis of RNA with 2'-O-methyl Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural landscape of RNA modifications is paramount. Among the more than 170 known RNA modifications, 2'-O-methylation (Nm), the addition of a methyl group to the 2'-hydroxyl of the ribose moiety, is one of the most common and functionally significant. This modification is found in a wide variety of RNA species, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA).[1] The presence of 2'-O-methylation profoundly influences RNA structure, stability, and interactions with proteins and other nucleic acids, thereby playing critical roles in fundamental biological processes such as translation, splicing, and immune response.[2][3]

The accurate detection and quantification of 2'-O-methylated sites are crucial for elucidating their biological functions and for the development of RNA-based therapeutics. A diverse array of methodologies has been developed for this purpose, ranging from classical biochemical assays to cutting-edge high-throughput sequencing technologies. This guide provides a comprehensive comparison of these methods, presenting their underlying principles, experimental workflows, and performance characteristics to aid researchers in selecting the most appropriate technique for their specific research questions.

Comparison of High-Throughput Sequencing Methods for 2'-O-methylation Analysis

The advent of next-generation sequencing has revolutionized the study of RNA modifications, enabling transcriptome-wide mapping of 2'-O-methylation at single-nucleotide resolution. Several key methods have emerged, each with its own strengths and limitations.

MethodPrincipleAdvantagesLimitationsTypical Input RNASequencing Depth
RiboMeth-seq Alkaline hydrolysis is inhibited by 2'-O-methylation, leading to a depletion of sequencing read ends at the modified site.[1][4]- Quantitative- Well-established for abundant RNAs (rRNA, tRNA)[5]- Indirect detection (negative signal)- High sequencing depth required[6]- Can be biased by RNA structure[7]10 ng - 1 µg total RNA[8]12-15 million reads for human rRNA[9]
2OMe-seq Reverse transcriptase stalls at 2'-O-methylated sites under low dNTP concentrations.[1][10]- Direct detection of modification site- Relatively lower sequencing depth may be sufficient- Can have false positives due to RT pausing at structured regions- Requires parallel libraries (high and low dNTP)[1]2 x 2 µg total RNA[8]Not explicitly stated, comparable to RiboMeth-seq
Nm-seq / RibOxi-seq Periodate oxidation cleaves the ribose of unmodified nucleotides at the 3'-end, while 2'-O-methylated nucleotides are resistant and can be subsequently ligated to an adapter for sequencing.[1][11][12]- Direct detection (positive signal)- High sensitivity[11]- Stoichiometric information is lost due to enrichment steps[11]- Can be biased by ligation efficiency[13]Microgram-scale RNA[13]3-5 million reads for rRNA, 10-25 million for mRNA[14]
NJU-seq Utilizes the resistance of 2'-O-methylated sites to cleavage by Mycoplasma genitalium RNase R.[15]- High sensitivity- No ligation bias at the modification site[15]- Relatively new method, less widely adoptedNot explicitly statedNot explicitly stated
Direct RNA Sequencing (Nanopore) The passage of a native RNA molecule through a nanopore creates a characteristic electrical signal that is altered by the presence of modifications.[16]- Direct detection without amplification or chemical treatment- Provides information on long-range modification patterns and co-occurrence- Quantitative[16]- Lower raw read accuracy compared to Illumina- Requires specialized bioinformatics tools for modification detection[17][18]Poly(A) RNA is typically usedNot explicitly stated

Experimental Workflows and Methodologies

A detailed understanding of the experimental protocols is essential for the successful implementation of these techniques. Below are the generalized workflows for the major high-throughput sequencing methods.

RiboMeth-seq Workflow

The RiboMeth-seq protocol leverages the resistance of the phosphodiester bond adjacent to a 2'-O-methylated nucleotide to alkaline hydrolysis.

RiboMeth_seq_Workflow cluster_rna_prep RNA Preparation cluster_fragmentation Fragmentation cluster_library_prep Library Preparation cluster_sequencing_analysis Sequencing & Analysis Total_RNA Total RNA Alkaline_Hydrolysis Alkaline Hydrolysis Total_RNA->Alkaline_Hydrolysis End_Repair End Repair (Dephosphorylation/ Phosphorylation) Alkaline_Hydrolysis->End_Repair Adapter_Ligation 3' and 5' Adapter Ligation End_Repair->Adapter_Ligation RT_PCR Reverse Transcription & PCR Amplification Adapter_Ligation->RT_PCR Sequencing Illumina Sequencing RT_PCR->Sequencing Mapping Read Mapping Sequencing->Mapping Analysis Analysis of Read End Positions Mapping->Analysis Methylation_Site Identification of Methylation Sites (Gaps in Coverage) Analysis->Methylation_Site

Figure 1: RiboMeth-seq Experimental Workflow.

Detailed Protocol for RiboMeth-seq:

  • RNA Fragmentation: Total RNA is subjected to partial alkaline hydrolysis (e.g., using a sodium carbonate buffer at 96°C) to generate RNA fragments.[19]

  • End Repair: The resulting RNA fragments have 2',3'-cyclic phosphates and 5'-OH ends. These are repaired to generate 3'-OH and 5'-phosphate ends, which are suitable for adapter ligation. This involves a dephosphorylation step followed by a phosphorylation step.[19]

  • Adapter Ligation: 3' and 5' sequencing adapters are ligated to the repaired RNA fragments.

  • Reverse Transcription and PCR: The ligated fragments are reverse transcribed into cDNA and then amplified by PCR to generate a sequencing library.

  • Sequencing and Analysis: The library is sequenced on an Illumina platform. Reads are mapped to the reference transcriptome, and the positions of the 5' and 3' ends of the reads are counted. A significant drop in the number of read ends at a specific nucleotide position, relative to its neighbors, indicates the presence of a 2'-O-methylated site.[8][19]

2OMe-seq Workflow

2OMe-seq identifies 2'-O-methylated sites based on the principle that reverse transcriptase tends to pause or stop at these modifications under low dNTP concentrations.

twoOMe_seq_Workflow cluster_rna_prep RNA Preparation cluster_rt Reverse Transcription cluster_library_prep Library Preparation cluster_sequencing_analysis Sequencing & Analysis Total_RNA Total RNA RT_High_dNTP Reverse Transcription (High dNTPs) Total_RNA->RT_High_dNTP RT_Low_dNTP Reverse Transcription (Low dNTPs) Total_RNA->RT_Low_dNTP Adapter_Ligation_High Adapter Ligation RT_High_dNTP->Adapter_Ligation_High Adapter_Ligation_Low Adapter Ligation RT_Low_dNTP->Adapter_Ligation_Low PCR_High PCR Amplification Adapter_Ligation_High->PCR_High PCR_Low PCR Amplification Adapter_Ligation_Low->PCR_Low Sequencing Illumina Sequencing PCR_High->Sequencing PCR_Low->Sequencing Mapping Read Mapping Sequencing->Mapping Analysis Analysis of cDNA 3' Ends Mapping->Analysis Methylation_Site Identification of Methylation Sites (Enrichment of RT stops) Analysis->Methylation_Site Nm_seq_Workflow cluster_rna_prep RNA Preparation cluster_oxidation Oxidation & Enrichment cluster_library_prep Library Preparation cluster_sequencing_analysis Sequencing & Analysis Total_RNA Total RNA Fragmented_RNA RNA Fragmentation Total_RNA->Fragmented_RNA Periodate_Oxidation Periodate Oxidation Fragmented_RNA->Periodate_Oxidation Beta_Elimination β-Elimination Periodate_Oxidation->Beta_Elimination Dephosphorylation Dephosphorylation (for Nm-seq) Beta_Elimination->Dephosphorylation Iterative cycles in Nm-seq Adapter_Ligation 3' Adapter Ligation Beta_Elimination->Adapter_Ligation For RibOxi-seq Dephosphorylation->Adapter_Ligation RT_PCR Reverse Transcription & PCR Amplification Adapter_Ligation->RT_PCR Sequencing Illumina Sequencing RT_PCR->Sequencing Mapping Read Mapping Sequencing->Mapping Analysis Analysis of Read 3' Ends Mapping->Analysis Methylation_Site Identification of Methylation Sites (Enrichment of 3' ends) Analysis->Methylation_Site RNaseH_Assay_Workflow cluster_hybridization Hybridization cluster_digestion Digestion cluster_analysis Analysis Target_RNA Target RNA Hybrid RNA:Oligo Hybrid Target_RNA->Hybrid Chimeric_Oligo Chimeric DNA/RNA Oligonucleotide Chimeric_Oligo->Hybrid RNaseH_Treatment RNase H Treatment Hybrid->RNaseH_Treatment Analysis_Method Analysis (e.g., qRT-PCR, Gel Electrophoresis) RNaseH_Treatment->Analysis_Method Result Quantification of Cleavage Product Analysis_Method->Result

References

A Comparative Guide to Protecting Groups for Solid-Phase RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology, enabling advancements in therapeutics, diagnostics, and fundamental research. The efficiency and fidelity of this process are critically dependent on the strategic use of protecting groups for the reactive functional groups of the ribonucleoside monomers. This guide provides an objective comparison of the most common protecting groups for the 2'-hydroxyl, 5'-hydroxyl, and nucleobase moieties, supported by experimental data to inform the selection of an optimal protection strategy.

The Critical Role of Protecting Groups in RNA Synthesis

Solid-phase RNA synthesis follows a cyclic four-step process: deblocking, coupling, capping, and oxidation. To ensure the specific formation of the desired 3'-5' phosphodiester linkages and prevent unwanted side reactions, the reactive functional groups of the ribonucleosides must be reversibly protected. The choice of protecting groups significantly impacts coupling efficiency, deprotection conditions, and the overall yield and purity of the final RNA product.

A key challenge in RNA synthesis, not present in DNA synthesis, is the presence of the 2'-hydroxyl group, which must be protected throughout the synthesis and then selectively removed without causing cleavage or isomerization of the phosphodiester backbone.

Comparative Analysis of 2'-Hydroxyl Protecting Groups

Protecting GroupKey FeaturesAdvantagesDisadvantages
TBDMS (tert-butyldimethylsilyl)The historical standard; fluoride-labile silyl (B83357) ether.Well-established chemistry; compatible with standard phosphoramidite (B1245037) synthesis.Bulky, leading to steric hindrance and potentially lower coupling efficiencies, especially for longer oligonucleotides[1][2]. Can undergo 2' to 3' migration under basic conditions, leading to non-biological 2'-5' linkages[2][3][4].
TOM (triisopropylsilyloxymethyl)A second-generation silyl ether with an acetal (B89532) linker; fluoride-labile.Reduced steric hindrance compared to TBDMS, resulting in higher coupling efficiencies and suitability for long RNA synthesis[2]. The acetal linkage prevents 2' to 3' migration[3][4].Generally more expensive than TBDMS phosphoramidites.
ACE (bis(2-acetoxyethoxy)methyl)An acid-labile orthoester protecting group used in conjunction with a 5'-silyl protecting group.High coupling yields and fast coupling rates, comparable to DNA synthesis[5]. The resulting 2'-protected RNA is water-soluble and nuclease-resistant, allowing for easier purification[5][6].Requires a different 5'-protection strategy (silyl ether instead of DMT) and a final mild acid deprotection step[6].
Quantitative Comparison of 2'-Hydroxyl Protecting Groups
ParameterTBDMSTOMACE
Average Stepwise Coupling Efficiency ~97-98%>99%[7]>99%[5]
Typical Coupling Time up to 6 minutes[6]~2.5 minutes[7]< 60 seconds[5]
Deprotection Conditions Fluoride source (e.g., TBAF or TEA·3HF)Fluoride source (e.g., TBAF or TEA·3HF)Mild acid (e.g., 100 mM acetic acid, pH 3.8)[8][9]
Key Feature Standard, well-understoodHigh efficiency for long RNA, no migrationFast kinetics, water-soluble protected RNA

Standard and Alternative Strategies for 5'-Hydroxyl and Nucleobase Protection

5'-Hydroxyl Protection

The 5'-hydroxyl group is typically protected with the acid-labile 4,4'-dimethoxytrityl (DMT) group. This allows for its removal at the beginning of each synthesis cycle with a mild acid, enabling the coupling of the next phosphoramidite. The orange color of the released DMT cation also serves as a convenient method for monitoring the coupling efficiency in real-time.

A key strategic choice is whether to leave the DMT group on the final full-length oligonucleotide for purification, a method known as DMT-on purification .

StrategyDescriptionAdvantagesDisadvantages
DMT-on Purification The final 5'-DMT group is left on the full-length RNA sequence. This hydrophobic handle allows for efficient separation from shorter, "failure" sequences (which are DMT-off) using reverse-phase chromatography or specialized cartridges[10][11].Significantly improves the purity of the final product by removing truncated sequences[10].Requires an additional detritylation step after purification. The acidic conditions for DMT removal need to be carefully controlled to avoid depurination.
DMT-off Synthesis The final DMT group is removed during the last synthesis cycle.Simplifies the post-synthesis workup as no final detritylation is needed.Purification is less efficient at removing failure sequences, often requiring further purification by methods like PAGE or HPLC[10].
Nucleobase Protection

The exocyclic amino groups of adenine (B156593) (A), cytosine (C), and guanine (B1146940) (G) are protected with acyl groups to prevent side reactions during synthesis. The choice of these protecting groups is a balance between stability during synthesis and ease of removal during the final deprotection step.

Protecting GroupNucleobase(s)Deprotection ConditionsKey Features
Acetyl (Ac) C, A, GMildly basic (e.g., AMA at 65°C for 10 min)[3]Commonly used, especially for cytosine, as it is compatible with fast deprotection protocols[12][13].
Benzoyl (Bz) A, C, GMore forcing basic conditions (e.g., longer incubation in ammonia/methylamine)Standard protecting group, but can be slow to remove.
iso-Butyryl (iBu) GStandard basic conditionsOften used for guanine.
Phenoxyacetyl (Pac) A, GMilder basic conditions than benzoylMore labile than standard acyl groups, allowing for faster deprotection.

The use of more labile protecting groups, such as acetyl on cytosine, is often preferred for "ultrafast" deprotection protocols using reagents like ammonium (B1175870) hydroxide/methylamine (B109427) (AMA)[12].

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key processes in RNA synthesis and deprotection.

RNA_Synthesis_Workflow cluster_cycle Solid-Phase Synthesis Cycle Deblocking 1. Deblocking (5'-DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Unreacted 5'-OH) Coupling->Capping Chain Elongation Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking Next Cycle end Full-Length Protected RNA Oxidation->end Final Cycle start Solid Support with first Nucleoside start->Deblocking deprotection Cleavage and Deprotection end->deprotection final_rna Purified RNA deprotection->final_rna

Figure 1. The solid-phase RNA synthesis cycle.

Deprotection_Schemes cluster_TBDMS_TOM TBDMS / TOM Deprotection cluster_ACE ACE Deprotection TBDMS_TOM_Start Protected RNA on Support (TBDMS or TOM) Base_Deprotection_Silyl 1. Base & Phosphate Deprotection (e.g., AMA, 65°C, 10 min) TBDMS_TOM_Start->Base_Deprotection_Silyl Silyl_Removal 2. 2'-Silyl Removal (e.g., TEA·3HF, 65°C, 2.5h) Base_Deprotection_Silyl->Silyl_Removal TBDMS_TOM_End Deprotected RNA Silyl_Removal->TBDMS_TOM_End ACE_Start Protected RNA on Support (ACE) Phosphate_Deprotection_ACE 1. Phosphate Deprotection (e.g., S2Na2) ACE_Start->Phosphate_Deprotection_ACE Base_Deprotection_ACE 2. Base Deprotection & Cleavage (40% Methylamine, 55°C, 10 min) Phosphate_Deprotection_ACE->Base_Deprotection_ACE ACE_Removal 3. 2'-ACE Removal (100mM Acetic Acid, pH 3.8, 60°C, 30 min) Base_Deprotection_ACE->ACE_Removal ACE_End Deprotected RNA ACE_Removal->ACE_End

Figure 2. Deprotection workflows for silyl- and ACE-based chemistries.

Experimental Protocols

Protocol 1: Standard Deprotection of TBDMS/TOM-Protected RNA

This protocol is suitable for RNA synthesized with TBDMS or TOM 2'-hydroxyl protection and standard acyl-protected nucleobases.

Materials:

Procedure:

  • Cleavage and Base/Phosphate Deprotection: a. Transfer the solid support to a sealable polypropylene vial. b. Add 1.5 mL of AMA solution. c. Seal the vial and incubate at 65°C for 10 minutes[3]. d. Cool the vial and carefully transfer the supernatant containing the cleaved, partially deprotected RNA to a new tube. e. Evaporate the solution to dryness in a vacuum centrifuge.

  • 2'-Silyl Group Deprotection (DMT-off): a. Re-dissolve the dried RNA pellet in 100 µL of anhydrous DMSO. Heating at 65°C for 5 minutes may be necessary to fully dissolve the oligo. b. Add 125 µL of TEA·3HF, mix well, and incubate at 65°C for 2.5 hours[3]. c. Quench the reaction and desalt the RNA via butanol precipitation or a suitable desalting column.

  • 2'-Silyl Group Deprotection (DMT-on for Purification): a. Re-dissolve the dried RNA pellet in 115 µL of anhydrous DMSO (heating at 65°C for 5 minutes if needed). b. Add 60 µL of triethylamine (TEA) and mix gently. c. Add 75 µL of TEA·3HF and incubate at 65°C for 2.5 hours[3]. d. Quench the reaction by adding 1.75 mL of RNA quenching buffer. The sample is now ready for DMT-on purification[12].

Protocol 2: Deprotection of 2'-ACE Protected RNA

This protocol is specific for RNA synthesized using the 2'-ACE chemistry.

Materials:

  • 2'-ACE protected RNA oligonucleotide (typically supplied dried down after cleavage and initial deprotection)

  • RNase-free water

Procedure:

  • Preparation of 2'-Deprotection Buffer: a. Mix 571 µL of glacial acetic acid with 99.4 mL of RNase-free water to make 100 mL of 100 mM acetic acid. b. Adjust the pH to 3.4–3.8 using TEMED[8].

  • 2'-ACE Removal: a. Add 400 µL of 2'-Deprotection buffer to the tube containing the dried 2'-ACE protected RNA[8][9]. b. Completely dissolve the RNA pellet by pipetting. c. Incubate at 60°C for 30 minutes[8][9]. For oligonucleotides with biotin (B1667282) modifications or long stretches of adenosine, extend the incubation to 2 hours[8][9]. d. Lyophilize or use a vacuum centrifuge to dry the sample. e. The deprotected RNA can be resuspended in a suitable RNase-free buffer for downstream applications.

Conclusion

The choice of protecting groups for RNA synthesis is a critical determinant of success, influencing yield, purity, and the feasibility of synthesizing long or modified oligonucleotides.

  • TBDMS remains a viable, cost-effective option for routine synthesis of shorter RNAs.

  • TOM protection offers superior coupling efficiency and eliminates the risk of 2'-5' linkage formation, making it the preferred choice for the synthesis of long and complex RNA molecules[2].

  • ACE chemistry provides a significant advantage with its rapid coupling kinetics and the unique properties of the 2'-protected RNA, which facilitate purification.

The selection of a protection strategy should be guided by the specific requirements of the application, including the desired length of the RNA, the presence of sensitive modifications, and the required scale and purity of the final product. The experimental protocols provided herein offer a starting point for the successful deprotection of RNA synthesized with these common protecting group strategies.

References

A Researcher's Guide to the Validation of Full-Length Product in Modified Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of modified oligonucleotides demands rigorous validation to ensure the purity and integrity of the final product. The presence of impurities, such as truncated sequences (n-1, n-2), and other synthesis-related byproducts can significantly impact the efficacy and safety of therapeutic oligonucleotides and the reliability of research applications.

This guide provides a comprehensive comparison of the most widely used analytical techniques for validating full-length modified oligonucleotides. We will delve into the principles, performance characteristics, and experimental protocols for each method, supported by comparative data to aid in the selection of the most appropriate validation strategy for your specific needs.

Comparison of Validation Methodologies

The choice of a validation method hinges on several factors, including the length and modifications of the oligonucleotide, the required level of purity, throughput needs, and available instrumentation. The following table summarizes the key performance characteristics of the primary validation techniques.

FeaturePolyacrylamide Gel Electrophoresis (PAGE)High-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)Mass Spectrometry (MS)
Principle Separation based on size and charge in a gel matrix.Separation based on hydrophobicity (RP-HPLC) or charge (IEX-HPLC).Separation based on size and charge in a capillary filled with a sieving matrix.Measures the mass-to-charge ratio of molecules.
Primary Information Purity and size estimation.Purity and quantification.High-resolution purity assessment and quantification.Absolute mass confirmation and impurity identification.
Resolution of n-1mer Excellent, especially for longer oligonucleotides (>60 bases).Good, but can be challenging for longer oligos.Excellent, often providing baseline resolution of n-1 products.Can identify n-1 and other impurities by mass difference.
Purity Achievable >95%80-95% (RP-HPLC), >90% (IEX-HPLC)>95%Not a primary purification method, but confirms purity post-purification.
Throughput Low to medium.High.High, with automated systems.High, especially with MALDI-TOF.
Sensitivity Moderate (ng range).High (pg to ng range).High (pg to ng range).Very high (fmol to amol range).
Key Advantages High resolution for long oligos, cost-effective.High throughput, well-established, good for modified oligos.High resolution, quantitative accuracy, automation.Unambiguous mass confirmation, identification of unknown impurities.
Key Disadvantages Labor-intensive, lower yield, not easily automated.Resolution can be limited for long oligos, potential for secondary structures to interfere.Can be sensitive to sample matrix effects.Does not provide quantitative purity information on its own.

Experimental Protocols

Polyacrylamide Gel Electrophoresis (PAGE)

This protocol is optimized for the analysis of oligonucleotides in the 18-30 nucleotide range.

Reagents and Equipment:

  • PAGE apparatus (e.g., 8 cm x 10 cm minigels)

A Researcher's Guide to Purity Assessment of Synthetic RNA by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic RNA is a critical quality attribute. This guide provides an objective comparison of capillary electrophoresis (CE) with other analytical techniques for RNA purity assessment, supported by experimental data and detailed protocols.

Capillary electrophoresis has emerged as a powerful technique for the analysis of synthetic RNA, offering high resolution, reproducibility, and quantitative capabilities.[1][2][3][4] This guide delves into the nuances of CE-based methods and contrasts them with traditional and other modern analytical tools to aid in selecting the most appropriate method for your research and development needs.

Comparative Analysis of RNA Purity Assessment Methods

The choice of an analytical method for synthetic RNA purity is dictated by the specific requirements of the analysis, such as the desired resolution, throughput, and the nature of the impurities to be detected. While traditional slab gel electrophoresis provides a basic assessment, capillary electrophoresis and liquid chromatography offer more robust and quantitative alternatives.

FeatureCapillary Electrophoresis (CE)Slab Gel Electrophoresis (SGE)Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC)
Resolution High to Very High (single-nucleotide for smaller fragments)[3]Low to Medium[3][5]High
Throughput High (automated, multichannel systems available)[1][3][6]Low to Medium (manual loading)[3]Medium to High (autosampler capabilities)
Analysis Time Fast (typically < 30 minutes)[4][7]Slow (includes gel preparation, run time, and staining)[3]Moderate
Quantitation Excellent (high precision and accuracy)[2][4]Semi-quantitative (based on band intensity)[5]Excellent
Automation Fully automatable[3][4]Limited automation[3]Fully automatable
Sample Consumption Low[2]HighLow
Versatility Wide range of separation matrices and detection methods[3]Limited matrix and detection optionsWide range of column chemistries and detectors
Limit of Quantitation As low as <1% for impurities[2]Higher, less sensitiveDependent on detector, can be very low

In-Depth Look at Capillary Electrophoresis Methods

Within the realm of capillary electrophoresis, different methodologies can be employed to optimize the separation of synthetic RNA.

  • Capillary Gel Electrophoresis (CGE): This is the most common CE mode for RNA analysis, utilizing a polymer solution as a sieving matrix to separate molecules based on size.[1][2] The use of denaturing conditions, typically by including urea (B33335) in the buffer, is crucial to prevent secondary structures and ensure separation is based purely on chain length.[7][8]

  • Non-Aqueous Capillary Gel Electrophoresis (NA-CGE): A more advanced approach that employs a non-aqueous solvent, such as formamide (B127407), for the separation matrix.[9][10] This technique has been shown to significantly enhance resolution, with one study reporting a six-fold increase in resolution for large RNA molecules compared to conventional aqueous CGE.[9]

  • Microchip Capillary Electrophoresis: This format offers the advantage of high-throughput analysis, with significantly reduced analysis times, making it suitable for screening large numbers of samples.[1][6]

Experimental Workflows and Logical Relationships

To visualize the processes and comparisons discussed, the following diagrams illustrate the experimental workflow for RNA purity assessment by CE and the logical relationship between CE and alternative methods.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ce_analysis Capillary Electrophoresis Analysis cluster_data_analysis Data Analysis RNA_Sample Synthetic RNA Sample Denaturation Denaturation (Heat + Formamide/Urea) RNA_Sample->Denaturation Injection Electrokinetic Injection Denaturation->Injection Separation Separation in Capillary (Polymer Matrix) Injection->Separation Detection Detection (LIF) Separation->Detection Electropherogram Electropherogram Generation Detection->Electropherogram Purity_Assessment Purity Assessment (% Main Peak vs. Impurities) Electropherogram->Purity_Assessment Size_Determination Size Determination (vs. Ladder) Electropherogram->Size_Determination

Caption: Experimental workflow for synthetic RNA purity assessment by Capillary Electrophoresis.

logical_comparison cluster_electrophoresis Electrophoretic Methods cluster_chromatography Chromatographic Methods cluster_other Other Methods CE Capillary Electrophoresis SGE Slab Gel Electrophoresis CE->SGE Higher Resolution & Automation IP_RPLC IP-RPLC CE->IP_RPLC Orthogonal Technique MS Mass Spectrometry CE->MS Can be coupled (CE-MS) IP_RPLC->CE Orthogonal Technique

Caption: Logical comparison of Capillary Electrophoresis with other analytical techniques for RNA purity.

Detailed Experimental Protocols

The following are generalized protocols for key experiments. Specific parameters may need optimization based on the RNA species and instrumentation.

Protocol 1: Capillary Gel Electrophoresis (CGE) for Synthetic RNA Purity

Objective: To assess the purity and integrity of synthetic RNA using a denaturing CGE method.

Materials:

  • Capillary electrophoresis system with UV or Laser-Induced Fluorescence (LIF) detector.

  • Fused-silica capillary (e.g., 50 µm i.d., 30-50 cm total length).

  • Sieving polymer solution (e.g., hydroxypropylmethylcellulose (B13716658) (HPMC) or polyethylene (B3416737) oxide (PEO) in a suitable buffer).[8][9][11]

  • Run buffer: Tris-Borate-EDTA (TBE) or similar, containing 7 M urea for denaturation.[7][8]

  • RNA sample, diluted in RNase-free water.

  • RNA size ladder for calibration.

  • Denaturing solution: Formamide or a buffer containing urea.[7][8]

Procedure:

  • Capillary Conditioning: Condition a new capillary by flushing with 1 M NaOH, followed by deionized water, and finally with the run buffer.

  • Sample Preparation:

    • Mix the RNA sample or ladder with an equal volume of denaturing solution (e.g., 2X formamide loading dye).

    • Heat the mixture at 70-95°C for 3-5 minutes to denature the RNA.[7]

    • Immediately place the sample on ice to prevent renaturation.

  • Electrophoresis:

    • Fill the capillary with the sieving polymer solution.

    • Inject the denatured RNA sample into the capillary using electrokinetic injection (e.g., 5-10 kV for 5-10 seconds).

    • Apply a separation voltage (e.g., 15-30 kV). The optimal voltage may need to be determined empirically.

    • Maintain a constant capillary temperature (e.g., 25-42°C).[8][12]

    • Detect the separated RNA fragments using the UV or LIF detector. For LIF, a fluorescent intercalating dye is included in the gel matrix.[2]

  • Data Analysis:

    • Generate an electropherogram showing migration time versus fluorescence or absorbance.

    • Determine the size of the RNA species by comparing their migration times to those of the RNA size ladder.

    • Calculate the purity of the synthetic RNA by determining the percentage of the area of the main peak relative to the total area of all peaks.

Protocol 2: Agarose (B213101) Slab Gel Electrophoresis for RNA Integrity

Objective: To qualitatively assess the integrity of synthetic RNA.

Materials:

  • Horizontal gel electrophoresis apparatus.

  • Agarose.

  • Gel running buffer (e.g., MOPS or TBE).

  • Denaturing agent (e.g., formaldehyde (B43269) or glyoxal) to be included in the gel and running buffer for denaturing electrophoresis.

  • RNA sample.

  • RNA loading dye containing a denaturant and tracking dyes.

  • Fluorescent stain (e.g., ethidium (B1194527) bromide or SYBR Green).

  • UV transilluminator and gel imaging system.

Procedure:

  • Gel Preparation:

    • Prepare a denaturing agarose gel (e.g., 1-2% agarose in MOPS buffer with formaldehyde).

    • Cast the gel in the electrophoresis tray and allow it to solidify.

  • Sample Preparation:

    • Mix the RNA sample with denaturing loading dye.

    • Heat the sample at 65°C for 10-15 minutes.

    • Chill on ice before loading.

  • Electrophoresis:

    • Place the gel in the electrophoresis tank and fill with running buffer.

    • Load the prepared RNA samples into the wells.

    • Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Staining and Visualization:

    • Stain the gel with a fluorescent dye.

    • Visualize the RNA bands using a UV transilluminator. Intact RNA should appear as a sharp, distinct band, while degraded RNA will appear as a smear.[13]

Conclusion

Capillary electrophoresis, particularly CGE under denaturing conditions, offers a superior analytical solution for the purity assessment of synthetic RNA compared to traditional methods like slab gel electrophoresis.[2] Its high resolution, quantitative accuracy, and potential for automation make it an invaluable tool in the development and quality control of RNA-based therapeutics and vaccines.[4] For even higher resolution of large RNA molecules, non-aqueous CGE presents a promising alternative.[9] The choice of method should be guided by the specific analytical needs, with CE providing a robust platform for detailed and reliable characterization of synthetic RNA products.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of DMT-2'O-Methyl-rC(tac) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This document provides essential guidance on the proper disposal procedures for DMT-2'O-Methyl-rC(tac) phosphoramidite (B1245037), a key reagent in oligonucleotide synthesis. Adherence to these protocols is critical for minimizing environmental impact and ensuring a safe laboratory environment.

DMT-2'O-Methyl-rC(tac) phosphoramidite is classified as a hazardous substance that can cause skin and eye irritation, and may lead to respiratory irritation.[1] Therefore, it is imperative that this chemical and its waste products are not disposed of through standard laboratory drains or as general waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.

Disposal Plan: A Step-by-Step Deactivation Protocol

The primary method for the safe disposal of this compound waste involves a controlled deactivation process through hydrolysis. This procedure converts the reactive phosphoramidite into a less reactive H-phosphonate species, which can then be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

This protocol is designed for the deactivation of small quantities of expired or unused this compound solid waste and the rinsing of empty containers.

Materials:

  • This compound waste (solid or residue in containers)

  • Anhydrous acetonitrile (B52724)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Appropriately labeled hazardous waste container for aqueous chemical waste

  • Stir plate and stir bar

Procedure:

  • Preparation: Conduct all steps within a chemical fume hood.

  • Dissolution:

    • For solid waste, carefully dissolve the this compound in a minimal amount of anhydrous acetonitrile. A general guideline is to use enough solvent to fully dissolve the solid.

    • For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue. Repeat the rinse to ensure thorough removal.

  • Quenching/Hydrolysis:

    • Slowly and with constant stirring, add the acetonitrile solution of the phosphoramidite to the 5% aqueous sodium bicarbonate solution. A recommended ratio is approximately 1 part phosphoramidite solution to 5 parts sodium bicarbonate solution to ensure complete hydrolysis.

  • Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours. This ensures the complete hydrolysis of the phosphoramidite.

  • Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.

  • Final Disposal: The sealed hazardous waste container must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not dispose of this waste down the drain.[1]

Quantitative Data Summary

ParameterGuideline
Deactivating Agent 5% Aqueous Sodium Bicarbonate (NaHCO₃)
Solvent for Dissolution Anhydrous Acetonitrile
Ratio of Phosphoramidite Solution to Deactivating Agent ~ 1:5 (v/v)
Minimum Reaction Time 24 hours
Final Disposal Method Collection in a labeled hazardous waste container for pickup by a licensed disposal service.

Disposal Workflow Diagram

This compound Disposal Workflow cluster_prep Preparation cluster_deactivation Deactivation Protocol cluster_disposal Final Disposal A Wear appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat B Work within a certified chemical fume hood A->B C Dissolve phosphoramidite waste in anhydrous acetonitrile B->C D Slowly add the acetonitrile solution to 5% aqueous sodium bicarbonate (approx. 1:5 v/v) with stirring C->D E Stir the mixture for a minimum of 24 hours D->E F Transfer the hydrolyzed solution to a labeled hazardous waste container E->F G Arrange for disposal through a licensed chemical waste contractor F->G

Caption: Disposal workflow for this compound.

References

Safe Handling and Disposal of DMT-2'O-Methyl-rC(tac) Phosphoramidite: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling DMT-2'O-Methyl-rC(tac) phosphoramidite (B1245037). Adherence to these protocols is crucial for ensuring personal safety and maintaining a compliant laboratory environment.

Hazard Identification and Classification

DMT-2'O-Methyl-rC(tac) phosphoramidite is a hazardous substance that requires careful handling. The primary hazards are associated with its potential for irritation.[1]

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Respiratory Tract IrritationH335May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and prevent injury.

PPE TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields.Protects against splashes and airborne particles that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile).Prevents skin contact and subsequent irritation.[1][2]
Body Protection Laboratory coat.Protects against contamination of personal clothing.[2]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.Minimizes the inhalation of dust or aerosols that may cause respiratory irritation.[1][3]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and maintain the integrity of the reagent.

Workflow for Handling this compound

A Preparation B Don appropriate PPE: - Safety goggles - Lab coat - Chemical-resistant gloves A->B C Work within a certified chemical fume hood. A->C D Handling E Allow reagent to warm to room temperature before opening. D->E F Handle with care to avoid dust and aerosol formation. E->F G Storage H Keep container tightly sealed under an inert atmosphere (e.g., Nitrogen). G->H I Store in a cool, dry, and well-ventilated area at -20°C. H->I

Caption: Workflow for the safe handling and storage of this compound.

Experimental Protocol for Handling:

  • Preparation : Before handling, ensure you are in a well-ventilated area, preferably a certified chemical fume hood.[4] Don all required personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[1][4]

  • Handling :

    • Allow the container to warm to room temperature before opening to prevent moisture condensation.

    • Handle the solid material carefully to avoid the formation of dust and aerosols.[2]

    • If creating a stock solution, do so under an inert gas atmosphere. The solvent should also be purged with an inert gas.[5] this compound is sparingly soluble (1-10 mg/ml) in ethanol (B145695) and DMSO.[5]

  • Storage : Keep the container tightly sealed to prevent degradation from moisture and air.[6] Store at -20°C in a dry and well-ventilated place.[5][6]

Disposal Plan: Decontamination and Waste Management

The primary method for the safe disposal of phosphoramidite waste involves a controlled deactivation process through hydrolysis, followed by disposal as hazardous waste in accordance with local, state, and federal regulations.[4]

Workflow for Disposal of this compound Waste

A Preparation B Work in a chemical fume hood with appropriate PPE. A->B C Dissolution D Dissolve solid waste or rinse container with a minimal amount of anhydrous acetonitrile (B52724). C->D E Hydrolysis F Slowly add the acetonitrile solution to a 10-fold excess volume of 5% aqueous sodium bicarbonate with stirring. E->F G Allow the mixture to stir at room temperature for a minimum of 24 hours. F->G H Waste Collection & Disposal I Transfer the resulting aqueous mixture to a properly labeled hazardous waste container. H->I J Dispose of the sealed container through your institution's Environmental Health and Safety (EHS) office. I->J

Caption: Step-by-step process for the safe disposal of this compound waste.

Experimental Protocol for Deactivation and Disposal:

This protocol is intended for small quantities of expired or unused solid waste or residues in empty containers.[4]

Materials:

  • This compound waste

  • Anhydrous acetonitrile (ACN)

  • 5% w/v aqueous solution of sodium bicarbonate (NaHCO₃)

  • Appropriately sealed and labeled hazardous waste container

  • Stir plate and stir bar

Procedure:

  • Preparation : All operations must be performed within a certified chemical fume hood while wearing all necessary PPE.[4]

  • Dissolution : For solid waste, carefully dissolve it in a minimal amount of anhydrous acetonitrile. For empty containers, rinse with a small volume of anhydrous acetonitrile to dissolve any residue.[4]

  • Quenching/Hydrolysis : Slowly and with stirring, add the acetonitrile solution of the phosphoramidite to a 10-fold excess by volume of a 5% aqueous sodium bicarbonate solution. This facilitates hydrolysis and neutralizes any acidic byproducts.[4]

  • Reaction Time : Allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis of the phosphoramidite.[4]

  • Waste Collection : Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[4]

  • Final Disposal : The sealed hazardous waste container should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[4]

Spill Management

In the event of a spill, immediate and appropriate action must be taken.

  • Small Spills : Absorb the material with an inert substance such as vermiculite (B1170534) or dry sand.[4] Collect the absorbed material into a sealed container for disposal.[4] Decontaminate the affected surface with alcohol.[4]

  • Large Spills : Evacuate the area and prevent the chemical from entering drains or waterways.[4] Contact your institution's EHS office for assistance.

Always ensure adequate ventilation when cleaning up a spill.[2] Avoid breathing in any dust or vapors.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.